GD2-Ganglioside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-[6-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFILOTSTFMXQJC-NHQGMKOOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H134N4O32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1591.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the GD2 Ganglioside Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core GD2 ganglioside biosynthesis pathway, a critical metabolic route implicated in neurodevelopment and various cancers. This document details the enzymatic steps, regulatory mechanisms, and associated signaling cascades. Furthermore, it offers a compilation of quantitative data and detailed experimental protocols to facilitate further research and therapeutic development in this field.
The Core GD2 Biosynthesis Pathway: An Overview
The synthesis of the disialoganglioside GD2 is a multi-step process that begins in the endoplasmic reticulum and continues through the Golgi apparatus. It involves the sequential addition of monosaccharides to a ceramide backbone, catalyzed by a series of specific glycosyltransferases.[1][2] The final GD2 molecule is then transported to the plasma membrane, where it is embedded in the outer leaflet and participates in various cellular processes.[1]
The biosynthesis of GD2 is part of a larger network of ganglioside synthesis, branching into different series (a-, b-, and c-series) from common precursors. GD2 belongs to the b-series of gangliosides. The key enzymes involved in the core pathway leading to GD2 synthesis are:
-
Lactosylceramide Synthase (β-1,4-Galactosyltransferase 5/6; B4GALT5/6)
-
GM3 Synthase (α-2,3-Sialyltransferase 5; ST3GAL5)
-
GD3 Synthase (α-2,8-Sialyltransferase 1; ST8SIA1)
-
GD2/GM2 Synthase (β-1,4-N-Acetylgalactosaminyltransferase 1; B4GALNT1)
The synthesis of the ceramide backbone initiates in the endoplasmic reticulum. This is followed by the formation of glucosylceramide (GlcCer), which is then converted to lactosylceramide (LacCer) in the Golgi apparatus.[2] LacCer serves as a crucial precursor for the synthesis of most major ganglioside series.[2]
The pathway proceeds as follows:
-
Lactosylceramide (LacCer) Synthesis: Glucosylceramide is converted to Lactosylceramide by the addition of a galactose residue, a reaction catalyzed by Lactosylceramide Synthase (B4GALT5/6).[3]
-
GM3 Synthesis: GM3 Synthase (ST3GAL5) then adds a sialic acid residue to LacCer, forming the ganglioside GM3.[4][5] GM3 is a key branching point for the synthesis of a- and b-series gangliosides.
-
GD3 Synthesis: For the b-series pathway leading to GD2, GD3 Synthase (ST8SIA1) adds a second sialic acid residue to GM3, producing the disialoganglioside GD3.[6] This step is considered rate-limiting in the biosynthesis of GD2.[7]
-
GD2 Synthesis: Finally, GD2/GM2 Synthase (B4GALNT1) catalyzes the addition of an N-acetylgalactosamine (GalNAc) residue to GD3, completing the synthesis of GD2.[8]
This sequential enzymatic cascade is tightly regulated at both the transcriptional and post-translational levels, ensuring precise control over the cellular ganglioside composition.
Caption: The GD2 ganglioside biosynthesis pathway, highlighting the sequential enzymatic steps and subcellular locations.
Quantitative Data
Enzyme Kinetics
The following table summarizes the available kinetic parameters for the key human enzymes in the GD2 biosynthesis pathway. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme (recombinant vs. native), the nature of the acceptor substrate (e.g., lipid-linked vs. soluble glycan), and the assay method.
| Enzyme | Gene | Substrate | Km (µM) | Vmax | Reference(s) |
| GD2/GM2 Synthase | B4GALNT1 | GM3 | 500 | Not Reported | [8] |
| Lactosylceramide | 40 | Not Reported | [8] | ||
| GD3 Synthase | ST8SIA1 | GM3 | 83 - 190 | Not Reported | [6] |
| GD1a | 62.5 | Not Reported | [6] | ||
| GT1b | 100 | Not Reported | [6] | ||
| GM3 Synthase | ST3GAL5 | Lactosylceramide | Not Reported | Not Reported | |
| Lactosylceramide Synthase | B4GALT5 | Glucosylceramide | 2.47 | Not Reported | [3] |
| UDP-Galactose | 214.4 | Not Reported | [3] |
GD2 and Biosynthetic Enzyme Expression in Cancer Cell Lines
The expression levels of GD2 and its biosynthetic enzymes are frequently altered in cancer, making them attractive targets for therapy and diagnosis. The following tables provide a summary of reported expression data in various cancer cell lines.
Table 2.1: GD2 Ganglioside Expression in Cancer Cell Lines
| Cell Line | Cancer Type | GD2 Expression Level | Method | Reference(s) |
| Neuroblastoma | ||||
| CHP-134 | Neuroblastoma | High | Flow Cytometry | [9] |
| IMR-32 | Neuroblastoma | High (2.7-fold > mS cells) | Flow Cytometry | [10] |
| LA-N-1 | Neuroblastoma | High | Flow Cytometry | |
| SK-N-BE(2) | Neuroblastoma | High | Flow Cytometry | [11] |
| Melanoma | ||||
| M21 | Melanoma | High | Not Specified | [12] |
| SK-MEL-5 | Melanoma | Intermediate/High | Flow Cytometry | [11] |
| WM-266-4 | Melanoma | Intermediate/High | Flow Cytometry | [11] |
| Sarcoma | ||||
| TC-71 | Ewing Sarcoma | Positive | Flow Cytometry | [13] |
| VH-64 | Ewing Sarcoma | Positive | Flow Cytometry | [13] |
| MG-63 | Osteosarcoma | Variable (increases with confluency) | Flow Cytometry | |
| U-2 OS | Osteosarcoma | Variable (increases with confluency) | Flow Cytometry | |
| Breast Cancer | ||||
| MDA-MB-231 (GD3S+) | Breast Cancer | High | Mass Spectrometry | [14][15] |
| SUM159 | Breast Cancer | Positive (in a subpopulation) | Flow Cytometry | [16] |
Table 2.2: Relative mRNA Expression of GD2 Biosynthesis Enzymes in Cancer Cell Lines
| Gene | Cell Line | Cancer Type | Relative mRNA Expression | Method | Reference(s) |
| B4GALNT1 | Various | Pan-cancer | Variable | RNA-seq | [17][18] |
| ST8SIA1 | Various | Pan-cancer | Variable | RNA-seq | [19] |
| ST3GAL5 | Various | Pan-cancer | Variable | RNA-seq | |
| B4GALT5 | Various | Pan-cancer | Variable | RNA-seq |
Note: Comprehensive, directly comparable quantitative data for mRNA and protein expression across a wide range of cell lines is challenging to consolidate due to variations in experimental methodologies and reporting units. The Human Protein Atlas provides a valuable resource for exploring expression data for these genes across various cancers and cell lines.[17][18]
Signaling Pathways Associated with GD2
GD2 is not merely a structural component of the cell membrane but also an active participant in cell signaling, often by modulating the activity of receptor tyrosine kinases (RTKs) within lipid rafts.[1] Dysregulation of GD2 expression in cancer cells can lead to aberrant activation of signaling pathways that promote cell proliferation, survival, migration, and invasion.
GD2 and c-Met Signaling
In certain cancer cells, such as breast cancer, GD2 has been shown to directly interact with and induce the constitutive, ligand-independent activation of the c-Met receptor.[14][15][20] This aberrant activation of c-Met can trigger downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, leading to enhanced cell proliferation and survival.[21]
Caption: GD2-mediated constitutive activation of the c-Met signaling pathway.
GD2 and FAK/Akt/mTOR Signaling
GD2 expression is also linked to the activation of Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival.[16] GD2 appears to promote the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in its activation.[16][22] This leads to the recruitment and activation of Src family kinases, which in turn can activate downstream pathways such as the PI3K/Akt/mTOR cascade, promoting cell survival and proliferation.[23] Activated FAK also phosphorylates downstream targets like paxillin and p130Cas, contributing to changes in cell adhesion and migration.[16]
Caption: GD2-mediated activation of the FAK/Akt/mTOR signaling pathway.
Crosstalk with Wnt/β-catenin Signaling
While less well-defined, there is emerging evidence suggesting a potential crosstalk between ganglioside metabolism and the Wnt/β-catenin signaling pathway.[23] Glycogen synthase kinase 3β (GSK-3β), a key negative regulator of the Wnt/β-catenin pathway, is also a downstream target of the Akt signaling pathway.[24] Since GD2 can activate Akt, it is plausible that GD2 expression could indirectly influence Wnt/β-catenin signaling by modulating GSK-3β activity. However, the precise mechanisms of this potential crosstalk require further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the GD2 biosynthesis pathway and its associated signaling.
Ganglioside Extraction and Quantification by HPLC
This protocol describes a general method for the extraction and quantification of gangliosides from cultured cells or tissues.
Caption: A generalized workflow for the extraction and quantification of gangliosides by HPLC.
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
C18 solid-phase extraction (SPE) cartridges
-
HPLC system with a C18 reverse-phase column and UV detector
-
Ganglioside standards (GM3, GD3, GD2, etc.)
Procedure:
-
Sample Preparation:
-
For cultured cells, harvest by scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
For tissues, homogenize in an appropriate buffer on ice.
-
-
Lipid Extraction:
-
Resuspend the cell pellet or tissue homogenate in a mixture of chloroform:methanol (1:2, v/v).
-
Vortex thoroughly and incubate at room temperature for 30 minutes with occasional vortexing.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v).
-
Vortex and centrifuge to separate the phases.
-
-
Folch Partitioning:
-
Carefully collect the upper aqueous phase, which contains the gangliosides.
-
Wash the lower organic phase again with a theoretical upper phase (methanol:water, 1:1, v/v, with 0.9% NaCl) to maximize ganglioside recovery. Combine the upper phases.
-
-
Desalting and Purification:
-
Apply the combined upper phases to a C18 SPE cartridge pre-equilibrated with methanol and then water.
-
Wash the cartridge with water to remove salts and other polar contaminants.
-
Elute the gangliosides with methanol, followed by chloroform:methanol (1:1, v/v).
-
Dry the eluted ganglioside fraction under a stream of nitrogen.
-
-
HPLC Quantification:
-
Reconstitute the dried gangliosides in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).
-
Detect the eluting gangliosides by UV absorbance at approximately 200-215 nm.
-
Identify and quantify the ganglioside species by comparing their retention times and peak areas to those of known standards.
-
Quantitative Real-Time PCR (qRT-PCR) for Biosynthetic Enzyme Gene Expression
This protocol outlines the steps for quantifying the mRNA expression levels of the GD2 biosynthetic enzymes.
Caption: Workflow for quantifying gene expression using two-step RT-qPCR.
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT)
-
SYBR Green-based qPCR master mix
-
Gene-specific primers for B4GALNT1, ST8SIA1, ST3GAL5, B4GALT5, and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Isolate total RNA from cultured cells or tissue samples using a method of choice, ensuring high purity and integrity.
-
Quantify the RNA concentration and assess its quality (e.g., using a spectrophotometer).
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Ct_target - Ct_reference).
-
Calculate the relative expression levels using the ΔΔCt method (ΔΔCt = ΔCt_sample - ΔCt_control), and express the results as fold change (2^-ΔΔCt).
-
Western Blot Analysis of Signaling Protein Phosphorylation
This protocol provides a method for detecting the phosphorylation status of key proteins in GD2-associated signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for phosphorylated and total forms of the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-FAK, total FAK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the protein or a loading control (e.g., GAPDH or β-actin).
-
Co-Immunoprecipitation (Co-IP) of GD2 and Associated Proteins
This protocol is designed to investigate the physical interaction between GD2 and membrane proteins like c-Met.
Materials:
-
Cell lysis buffer suitable for co-IP (e.g., non-denaturing buffer with mild detergents like Triton X-100 or NP-40)
-
Antibody specific for the protein of interest (e.g., anti-c-Met) or an anti-GD2 antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Lyse cells in a non-denaturing co-IP lysis buffer to preserve protein-protein and lipid-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-c-Met) for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using an antibody against the putative interacting partner (e.g., an anti-GD2 antibody if c-Met was immunoprecipitated, or vice versa if a suitable antibody for immunoprecipitating GD2 is available). Alternatively, mass spectrometry can be used for unbiased identification of interacting partners.
-
Conclusion
The GD2 ganglioside biosynthesis pathway is a complex and highly regulated process with significant implications for both normal physiology and disease. The aberrant expression of GD2 in various cancers has established it as a prime target for immunotherapy. A thorough understanding of the enzymatic machinery, regulatory networks, and downstream signaling events associated with GD2 is crucial for the development of novel and effective therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of current knowledge, quantitative data, and detailed experimental protocols to facilitate further exploration of this important area of glycobiology and oncology.
References
- 1. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme assay of GM3 synthase (lactosylceramide α2,3-sialyltransferase, GM3S, ST3GAL5) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry | MDPI [mdpi.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Ganglioside GM3 Synthase Deficiency in Mouse Models and Human Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ptglab.com [ptglab.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Co-immunoprecipitation for identifying protein-protein interaction on lipid droplets | EurekAlert! [eurekalert.org]
- 17. B4GALNT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 18. Expression of B4GALNT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 19. Frontiers | Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Regulation of glycogen synthase kinase 3beta and downstream Wnt signaling by axin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of GD2 Ganglioside in Neural Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the disialoganglioside GD2, a critical glycosphingolipid involved in the intricate processes of neural development. Synthesizing current research, this document details its molecular functions, associated signaling pathways, and quantitative expression, offering a technical resource for professionals in neuroscience and oncology drug development.
Core Functions of GD2 Ganglioside in Neural Development
GD2 is a sialic acid-containing glycosphingolipid primarily located in the outer leaflet of the plasma membrane.[1] While its expression in healthy adults is highly restricted, mainly to the central nervous system and peripheral nerves, it is abundantly expressed during embryonic development.[2][3][4] This developmental regulation points to its significant role in the formation of the nervous system.
1.1. Modulation of Cell Adhesion and Migration
GD2's role in cell adhesion is complex and appears to be context-dependent.[5] It functions as a key modulator of cellular interaction with the extracellular matrix (ECM).
-
Interaction with Integrins: GD2 is often found in lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[5][6] Within these rafts, GD2 associates with integrins to form molecular clusters.[6][7] This clustering can enhance cell adhesion to ECM proteins such as fibronectin and collagen.[5][8] For instance, in melanoma cells, GD2 expression increases cell adhesion to the ECM, which may help anchor cells at metastatic sites.[6][8]
-
Anti-Adhesive Properties: Conversely, some studies have reported anti-adhesive functions. In osteosarcoma cells, GD2 overexpression has been shown to suppress cell adhesion to the ECM.[6] It has also been identified as a cellular receptor for tenascin-C, an ECM protein that can lead to cell detachment from fibronectin by inhibiting focal adhesions.[9] This dual functionality suggests that the effect of GD2 on adhesion depends on the cellular environment and the specific integrins and other associated molecules present.[5][6]
1.2. Signal Transduction in Neuronal Cells
GD2 is a pivotal player in signal transduction, influencing key pathways that govern cell survival, proliferation, and morphology.
-
Regulation of Receptor Tyrosine Kinases (RTKs): Gangliosides, including GD2, can promote the ligand-independent activation of several RTKs, such as cMET.[2][9] In GD3 synthase-transfected breast cancer cells, GD2 was found to colocalize with cMET, leading to its constitutive activation and increased proliferation through the downstream MAPK signaling pathway.[9] This interaction highlights GD2's role in modulating growth factor signaling, a critical process in neural development.[10]
-
Activation of the FAK-Src Axis: The association of GD2 with integrins directly impacts the Focal Adhesion Kinase (FAK) and Src kinase signaling pathways.[11] By clustering with integrins, GD2 enhances FAK-Src signaling, which is crucial for cell adhesion, migration, and survival.[6][11] Disruption of GD2-integrin complexes with anti-GD2 antibodies leads to the dephosphorylation of FAK.[9]
-
Src-Dependent NMDA Receptor Activation: A significant finding is GD2's ability to modulate N-methyl-D-aspartate (NMDA) receptor signaling.[3] Ligands binding to cell-surface GD2 can cause a Src-dependent activation of the NMDA receptor, specifically leading to the phosphorylation of the NR2B subunit.[3][4] This activation results in increased intracellular calcium (Ca++) influx and subsequent changes in neuronal morphology, such as the retraction of axons.[3] This pathway is distinct from traditional growth factor-mediated signaling and provides a direct link between GD2 expression and neuronal plasticity.[4]
1.3. Role in Neurite Outgrowth and Synaptogenesis
During early neurogenesis, the expression patterns of gangliosides change dramatically, with GD2 and its precursor GD3 being prominent during this stage.[1][6] This expression pattern is consistent with a role in guiding the formation of neural circuits.
-
Neuronal Differentiation and Morphology: GD2 is expressed by a majority of neurons during fetal development.[6] Its involvement in Src-NMDA receptor signaling, which leads to morphological changes like neurite retraction, suggests a role in sculpting the developing nervous system.[3] The precise balance of GD2-mediated signals could influence axonal guidance and the establishment of appropriate connections.
-
Synapse Formation: Gangliosides are integral components of glycosynaptic microdomains and are involved in cell-cell recognition, which is fundamental to synapse formation.[12] While direct evidence linking GD2 specifically to the stabilization of synapses is still emerging, its role in modulating receptor signaling and cell adhesion strongly implies its participation in synaptogenesis and synaptic plasticity.[12][13]
Quantitative Data on GD2 Expression
Quantitative analysis of GD2 expression is crucial for both developmental studies and for its use as a therapeutic target. Expression levels can vary significantly between different cell types and developmental stages.
| Tissue / Cell Type | Median GD2 Expression (nmol/mg protein) | Min-Max Range (nmol/mg protein) | Key Findings |
| Neuroblastoma (NBL) | 0.54 | 0.04 - 1.93 | NBL generally shows the highest expression of GD2. Samples with lower GD2 levels were often more differentiated histologically and expressed more complex gangliosides like GD1a.[14] |
| Medulloblastoma (MB) | 0.032 | Not specified | MB samples were heterogeneous, with some being GD2-positive (primarily Sonic hedgehog-activated subtype) while others mainly expressed GM3.[14] |
| Human Fetal Neurons | Not quantified in nmol/mg | Not applicable | In cultured fetal human brain cells, 72% of neuron-specific enolase-positive neurons expressed GD2.[6] |
| Human Fetal Astrocytes | Not quantified in nmol/mg | Not applicable | 20% of glial fibrillary acidic protein-positive (GFAP+) astrocytes expressed GD2, while 3% expressed its precursor, GD3.[6] |
| Malignant Glioma Cell Lines | Not quantified in nmol/mg | Not applicable | 16 of 20 (80%) malignant glioma cell lines and 24 of 30 (80%) glioma biopsy cases showed positive staining for GD2.[15] |
Key Signaling Pathways Involving GD2
The function of GD2 is mediated through its integration into complex biochemical pathways. The following diagrams illustrate the synthesis of GD2 and two of the primary signaling cascades it modulates.
Figure 1: The b-series ganglioside biosynthesis pathway leading to GD2.
References
- 1. Functional roles of gangliosides in neurodevelopment--An overview of recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ligands Binding to Cell Surface Ganglioside GD2 Cause Src-Dependent Activation of N-Methyl-D-Aspartate Receptor Signaling and Changes in Cellular Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biology of GD2 ganglioside: implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganglioside GD2 Enhances the Malignant Phenotypes of Melanoma Cells by Cooperating with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]
- 10. Signaling by neuronal tyrosine kinase receptors: relevance for development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Guidance Molecules in Synapse Formation and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GD2 Expression in Medulloblastoma and Neuroblastoma for Personalized Immunotherapy: A Matter of Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disialoganglioside GD2 in human neuroectodermal tumor cell lines and gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of GD2 Ganglioside: A Tumor-Associated Antigen and a Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The disialoganglioside GD2, a glycosphingolipid, has emerged as a compelling tumor-associated antigen (TAA) due to its high expression on the surface of various tumors of neuroectodermal origin and its restricted expression in normal tissues. This differential expression profile makes GD2 an attractive target for cancer immunotherapy. This technical guide provides a comprehensive overview of the core aspects of GD2 as a TAA, including its structure, expression patterns in various malignancies, and its role in tumor biology. Furthermore, it delves into the clinical landscape of GD2-targeted therapies, presenting quantitative data from pivotal trials. Detailed experimental protocols for the detection and quantification of GD2 are also provided to facilitate further research and development in this promising field of oncology.
Introduction to GD2 Ganglioside
Gangliosides are sialic acid-containing glycosphingolipids that are integral components of the outer leaflet of the plasma membrane.[1][2] They play crucial roles in cell-cell recognition, adhesion, and signal transduction.[3] While ubiquitously expressed in vertebrate tissues, the expression of specific gangliosides can be altered during malignant transformation.[4]
GD2 is a b-series ganglioside characterized by the presence of two sialic acid residues.[1] In normal human tissues, its expression is primarily limited to the central nervous system, peripheral nerves, and melanocytes.[5][6] However, GD2 is aberrantly overexpressed in a variety of cancers, including neuroblastoma, melanoma, small cell lung cancer, sarcomas, and some breast cancers.[5][6][7][8][9] This restricted normal tissue distribution and high tumor-associated expression make GD2 a "class II" tumor antigen, an attractive target for therapeutic intervention.[4]
Structure and Expression of GD2
Molecular Structure
GD2 is composed of a ceramide lipid anchor embedded in the cell membrane and a carbohydrate head group extending into the extracellular space. The carbohydrate portion consists of glucose, galactose, N-acetylgalactosamine, and two sialic acid (N-acetylneuraminic acid) residues. The biosynthesis of GD2 involves the sequential action of several glycosyltransferases, with GD2 synthase (B4GALNT1) being a key enzyme in its final synthesis step from its precursor, GD3.[10]
Quantitative Expression in Human Cancers
The expression of GD2 varies significantly across different tumor types and even within the same tumor type. The following tables summarize the quantitative data on GD2 expression in various cancers, as determined by immunohistochemistry (IHC) and flow cytometry.
Table 1: GD2 Expression in Neuroblastoma
| Study Population | Method | Percentage of GD2-Positive Tumors | GD2 Expression Level (nmol/mg protein) | Citation(s) |
| High-Risk Neuroblastoma Patients (n=152) | IHC | 96% | Not Applicable | [6] |
| Neuroblastoma Patients (n=14) | TLC & LC-MS² | 100% (variable levels) | Median: 0.54 (Range: 0.04 - 1.93) | [7] |
| Neuroblastoma Cell Lines (n=23) | Flow Cytometry | High expression in the majority | Not Applicable | [11] |
Table 2: GD2 Expression in Melanoma
| Study Population | Method | Percentage of GD2-Positive Tumors/Cell Lines | Citation(s) |
| Melanoma Tissue Specimens (n=10) | IHC | 60% | [6] |
| Pediatric Melanoma | IHC | ≥70% | [6] |
| Melanoma Cell Lines (n=11) | Flow Cytometry | 82% (variable levels) | [12] |
| Acral and Mucosal Melanoma | IHC | 50.0% and 56.3% respectively | [13] |
Table 3: GD2 Expression in Sarcomas
| Sarcoma Type | Method | Percentage of GD2-Positive Tumors/Cell Lines | Citation(s) |
| Osteosarcoma | IHC | ≥70% | [6][9] |
| Ewing Sarcoma | IHC | 40-90% | [6] |
| Ewing Sarcoma Cell Lines (n=10) | Flow Cytometry | 100% | [14] |
| Rhabdomyosarcoma | IHC | <50% | [6] |
Table 4: GD2 Expression in Lung Cancer
| Lung Cancer Type | Method | Percentage of GD2-Positive Tumors | Citation(s) |
| Small Cell Lung Cancer (SCLC) | IHC | 39% | [15] |
| Lung Adenocarcinoma (LUAD) | IHC | 72% | [15] |
| Lung Squamous Cell Carcinoma (LUSC) | IHC | 56% | [15] |
Table 5: GD2 Expression in Breast Cancer
| Breast Cancer Subtype | Method | Percentage of GD2-Positive Tumors | Citation(s) |
| All Subtypes (n=386) | IHC | 35% | [16] |
| All Subtypes (n=568) | IHC | 50.2% | [17] |
| Luminal A | IHC | 59.7% | [17] |
| Luminal B | IHC | 53.0% | [17] |
| HER2+ | IHC | 45.5% | [17] |
| Triple-Negative (TNBC) | IHC | 18.5% | [17] |
Role of GD2 in Tumor Biology
GD2 is not merely a passive marker on the surface of tumor cells; it actively contributes to their malignant phenotype. It is implicated in enhancing cell proliferation, motility, migration, adhesion, and invasion.[5] Overexpression of GD2 has been shown to promote the attachment of tumor cells to extracellular matrix proteins.[6] Furthermore, GD2 is believed to play a role in the tumor microenvironment by modulating immune responses and supporting angiogenesis.[5] Shedding of GD2 by tumor cells can inhibit T-cell function and promote immune evasion.[5]
GD2-Mediated Signaling Pathways
GD2 exerts its pro-tumorigenic effects by interacting with and modulating the activity of key signaling molecules within lipid rafts, which are specialized microdomains of the plasma membrane. One of the well-characterized pathways involves the interaction of GD2 with integrins, leading to the activation of Focal Adhesion Kinase (FAK).
Caption: GD2-mediated signaling through FAK and c-Met pathways.
The clustering of GD2 with integrin β1 in lipid rafts facilitates the activation of FAK through autophosphorylation.[18][19] This, in turn, recruits and activates Src family kinases.[10] The activated FAK-Src complex then triggers downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which promote cell survival, proliferation, adhesion, and migration.[20][21] In some cancers, such as breast cancer, GD2 has also been shown to colocalize with and constitutively activate the receptor tyrosine kinase c-Met, leading to increased proliferation via the MAPK pathway.[2][20]
Therapeutic Targeting of GD2
The high tumor-associated expression and its role in cancer progression make GD2 an ideal target for immunotherapy.[1] Several therapeutic strategies have been developed, including monoclonal antibodies (mAbs), chimeric antigen receptor (CAR) T-cell therapy, and vaccines.[1][14]
Anti-GD2 Monoclonal Antibodies
Anti-GD2 mAbs, such as dinutuximab and naxitamab, have shown significant clinical efficacy, particularly in high-risk neuroblastoma. These antibodies mediate tumor cell killing through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct induction of apoptosis.[5]
Table 6: Clinical Trial Data for Anti-GD2 Monoclonal Antibodies in Neuroblastoma
| Therapy | Trial | Patient Population | Overall Response Rate (ORR) | Event-Free Survival (EFS) | Overall Survival (OS) | Citation(s) |
| Dinutuximab + Isotretinoin | ANBL0032 | High-Risk Neuroblastoma (frontline) | Not Reported | 63% (vs 46% with isotretinoin alone) | 42% improvement | [22] |
| Dinutuximab Beta + Chemo | BEACON Immuno | Relapsed/Refractory Neuroblastoma | 30.2% (vs 18.2% with chemo alone) | 1-year: 44% (vs 27%) | Median: 25.7 months (vs 17.1 months) | [5][10][23] |
| Naxitamab + GM-CSF | Phase 2 | Relapsed/Refractory Neuroblastoma | 50% | 1-year: 35% | 1-year: 93% | [20][24] |
| Naxitamab + GM-CSF | Phase 2 | High-Risk Neuroblastoma (1st CR) | Not Applicable | 3-year: 73% | 3-year: 93% | [1][2] |
| Naxitamab + GM-CSF | Phase 1/2 | Primary Refractory High-Risk Neuroblastoma | 75% (CR) | 5-year: 38% | 5-year: 64% | [25] |
Anti-GD2 CAR T-Cell Therapy
CAR T-cell therapy involves genetically engineering a patient's own T cells to express a CAR that recognizes a specific tumor antigen, in this case, GD2. This approach has shown promise in heavily pre-treated patients with neuroblastoma and other solid tumors.
Table 7: Clinical Trial Data for Anti-GD2 CAR T-Cell Therapy
| Therapy | Trial | Patient Population | Overall Response Rate (ORR) | Event-Free Survival (EFS) | Overall Survival (OS) | Citation(s) |
| First-Generation GD2 CAR T-cells | Phase 1 | Neuroblastoma (active disease) | 36.4% (3 CR, 1 PR) | 15-year: 18.2% | Not Reported | [4] |
| GD2-CART01 (Third-Gen) | Phase 1/2 | Relapsed/Refractory Neuroblastoma | 77% (in target population) | 5-year: 53% | 5-year: 68% | [26] |
| GD2 CAR T-cells | Phase 1 | H3K27M-mutant Diffuse Midline Gliomas | 63.6% (tumor shrinkage) | Not Reported | Not Reported | [8] |
Experimental Protocols
Accurate detection and quantification of GD2 expression are crucial for patient stratification and monitoring treatment response. The following are detailed protocols for common experimental techniques used to assess GD2 expression.
Immunohistochemistry (IHC) for GD2 in Frozen Tumor Sections
This protocol outlines the steps for detecting GD2 in frozen tumor tissue sections.
Caption: Workflow for GD2 Immunohistochemistry on frozen sections.
Methodology:
-
Tissue Sectioning: Cut frozen tissue blocks into 5-10 µm sections using a cryostat and mount them on positively charged slides.[27]
-
Thawing and Rehydration: Allow slides to thaw at room temperature for 10-20 minutes, then rehydrate in phosphate-buffered saline (PBS) for 10 minutes.
-
Fixation: Fix the sections in cold acetone for 10 minutes or in 4% paraformaldehyde for 15 minutes at room temperature.[28]
-
Washing: Wash slides three times in PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS) for 1 hour at room temperature.[28]
-
Primary Antibody Incubation: Incubate sections with a primary anti-GD2 monoclonal antibody (e.g., 14.G2a or 3F8) diluted in blocking buffer overnight at 4°C in a humidified chamber.[29]
-
Washing: Wash slides three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[29]
-
Washing: Wash slides three times in PBS for 5 minutes each.
-
Detection: Visualize the antibody binding by adding a substrate-chromogen solution (e.g., 3,3'-Diaminobenzidine - DAB) and incubating until the desired color intensity develops.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a series of graded ethanol and xylene washes, and then mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of GD2 staining.
Flow Cytometry for Cell Surface GD2 Staining
This protocol describes the quantification of GD2 expression on the surface of single cells.
Caption: Workflow for GD2 analysis by flow cytometry.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or disaggregated tumor tissue.
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Washing: Wash the cells (typically 1 x 10^6 cells per sample) with FACS buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide).
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Primary Antibody Staining: Incubate the cells with a fluorochrome-conjugated anti-GD2 monoclonal antibody (or an unconjugated primary followed by a fluorescent secondary antibody) for 30 minutes on ice in the dark.[18]
-
Washing: Wash the cells twice with FACS buffer.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for analysis.
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis. An isotype control should be used to set the gates for positive staining.[30]
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble GD2
This protocol is for the quantification of soluble GD2 in patient serum or cell culture supernatant.
Caption: Workflow for soluble GD2 detection by ELISA.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a capture anti-GD2 monoclonal antibody overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted patient serum, cell culture supernatants, and a serial dilution of a GD2 standard to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add a biotinylated detection anti-GD2 monoclonal antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader and calculate the concentration of GD2 in the samples based on the standard curve.
Conclusion
The disialoganglioside GD2 represents a clinically validated and highly promising target for cancer immunotherapy. Its restricted expression in normal tissues and high prevalence in a range of aggressive cancers provide a wide therapeutic window. The success of anti-GD2 monoclonal antibodies in neuroblastoma has paved the way for the development of novel therapeutic modalities, including CAR T-cell therapies, which are showing encouraging results in both hematological and solid tumors. Continued research into the biology of GD2, its role in tumor progression and immune evasion, and the mechanisms of resistance to GD2-targeted therapies will be crucial for optimizing treatment strategies and improving patient outcomes. The protocols provided in this guide serve as a foundation for researchers to further investigate the potential of GD2 as a biomarker and a therapeutic target in the fight against cancer.
References
- 1. Naxitamab for High-Risk Neuroblastoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Eighteen-year survival after GD2-directed Chimeric Antigen Receptor-Modified Immune Effector Cell Treatment for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Frontiers | Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. GD2 CAR T Cells Show Promise Against DMG - NCI [cancer.gov]
- 9. Oncotargets GD2 and GD3 are highly expressed in sarcomas of children, adolescents and young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adding antibody treatment to chemo boosts outcomes for children with rare cancer [southampton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Immunotherapy of metastatic melanoma using genetically engineered GD2-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The ganglioside antigen GD2 is surface-expressed in Ewing sarcoma and allows for MHC-independent immune targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting disialoganglioside GD2 with chimeric antigen receptor-redirected T cells in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression Analysis of GD2 by Immunohistochemistry in Invasive Breast Carcinoma: Clinical and Pathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Ganglioside GD2 Enhances the Malignant Phenotypes of Melanoma Cells by Cooperating with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Action Mechanisms of Exosomes Derived from GD3/GD2-Positive Glioma Cells in the Regulation of Phenotypes and Intracellular Signaling: Roles of Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The anti-GD2 monoclonal antibody naxitamab plus GM-CSF for relapsed or refractory high-risk neuroblastoma: a phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
- 23. ascopubs.org [ascopubs.org]
- 24. trial.medpath.com [trial.medpath.com]
- 25. targetedonc.com [targetedonc.com]
- 26. GD2-targeting CAR T cells in high-risk neuroblastoma: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. genetex.com [genetex.com]
- 28. BestProtocols: IHC Frozen Tissue—Direct Method | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. Chromogenic Immunohistochemistry IHC Staining of Frozen Tissue Protocol | Bio-Techne [bio-techne.com]
- 30. researchgate.net [researchgate.net]
A Technical Guide to the Expression of GD2 Ganglioside in Normal Human Tissues
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The disialoganglioside GD2 is a well-established tumor-associated antigen, overexpressed in various cancers of neuroectodermal origin, making it a prime target for immunotherapy. However, understanding its baseline expression in normal, healthy tissues is critical for predicting and mitigating on-target, off-tumor toxicities associated with anti-GD2 therapies. This technical guide provides a comprehensive overview of GD2 expression in normal human tissues, summarizing available quantitative data, detailing experimental methodologies for its detection, and visualizing associated biological pathways and workflows.
Introduction to GD2 Ganglioside
Gangliosides are sialic acid-containing glycosphingolipids anchored in the outer leaflet of the plasma membrane, where they play roles in cell signaling, adhesion, and recognition.[1][2][3] The GD2 subtype is synthesized from its precursor GD3 by the enzyme GD2 synthase (B4GALNT1).[4][5] While its role in cancer progression is linked to enhanced cell proliferation, migration, and resistance to apoptosis, its function in normal physiology is less understood but appears to be connected to developmental processes and signaling in the nervous system.[1][3][6][7]
GD2 Expression Profile in Normal Tissues
The expression of GD2 in healthy adult tissues is highly restricted, a characteristic that makes it an attractive target for cancer therapy.[6][8][9] Unlike other gangliosides such as GM3 or GM2 which are more widely expressed, GD2 is found in a limited subset of tissues.[6]
Key sites of normal GD2 expression include:
-
Central Nervous System (CNS): GD2 is expressed in the brain, particularly in the cerebellum.[1][8] Its concentration in the brain is developmentally regulated, constituting 5-7% of brain gangliosides during gestation and decreasing to about 2% in adult brains.[1]
-
Peripheral Nervous System (PNS): Expression is consistently reported in peripheral nerves and sensory nerve fibers.[6][8][9] This is clinically significant as it is believed to mediate the pain observed as a side effect of anti-GD2 antibody therapies.[10]
-
Other Tissues: Low levels of expression have also been noted in lymphocytes and mesenchymal stem cells.[6][7]
Quantitative Analysis of GD2 Expression
Quantitative data on GD2 expression in normal tissues is limited and often qualitative (positive/negative staining). The following table summarizes the available information.
| Tissue | Method | Finding | Reference |
| Brain (Adult) | Not Specified | ~2% of total brain gangliosides | [1] |
| Brain (Gestation) | Not Specified | 5-7% of total brain gangliosides | [1] |
| Peripheral Nerves | Immunohistochemistry | Positive Expression (Qualitative) | [6][8][9] |
| Cerebellum | Immunohistochemistry | Positive Expression (Qualitative) | [8][10] |
| Skin Melanocytes | Immunohistochemistry | Positive Expression (Qualitative) | [6][9] |
| Spleen | Immunofluorescence | Negative Expression | [11] |
| Tonsil | Immunofluorescence | Negative Expression | [11] |
| Lung | Immunofluorescence | Negative Expression | [11] |
Methodologies for GD2 Detection and Quantification
Accurate detection of GD2 is crucial for both research and clinical applications. Several methods are employed, each with distinct advantages and requirements.
Immunohistochemistry (IHC) / Immunofluorescence (IF)
IHC and IF are widely used to assess GD2 expression in tissue sections, providing critical spatial context.
Workflow for GD2 Detection in Tissues
Caption: Workflow for GD2 detection by Immunohistochemistry.
Detailed Protocol: IHC for GD2 on FFPE Tissues
This protocol is adapted from a method optimized for the anti-GD2 monoclonal antibody clone 3F8.[12]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks are sectioned at 4-5 µm and mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are processed through a series of xylene and graded ethanol washes to remove paraffin and rehydrate the tissue.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed. A common method involves incubating slides in a high pH buffer (e.g., Leica ER2 buffer) at 99°C for 30 minutes.[12] This step is critical for unmasking the GD2 epitope.
-
Staining (Automated Platform Recommended, e.g., Leica Bond-III):
-
Peroxidase Block: If using a horseradish peroxidase (HRP) detection system, incubate with a peroxidase block (e.g., 3% H₂O₂) to quench endogenous peroxidase activity.
-
Primary Antibody: Incubate with the primary anti-GD2 antibody (e.g., mAb 3F8 at 1.25 µg/ml) for 30 minutes.[12]
-
Detection System: Use a polymer-based detection system (e.g., Leica Bond Polymer Refine Detection) which includes the secondary antibody and HRP enzyme complex.
-
Chromogen: Apply a chromogen such as 3,3'-Diaminobenzidine (DAB) to visualize the staining.
-
Counterstain: Lightly counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.
-
Analysis: Staining patterns are assessed by a pathologist. A semi-quantitative method like the H-score, which considers both the intensity and percentage of stained cells, can be used. Staining is typically granular and can be cytoplasmic, perinuclear, or membranous.[12]
Flow Cytometry
Flow cytometry is ideal for quantifying the percentage of GD2-positive cells and the antigen density on the cell surface in single-cell suspensions.
Detailed Protocol: Flow Cytometry for GD2 on Cell Suspensions
This protocol is based on methods for analyzing dinutuximab (an anti-GD2 antibody) binding.[13]
-
Sample Preparation:
-
Solid Tissue: Mince tissue mechanically and/or enzymatically (e.g., using collagenase/dispase) to obtain a single-cell suspension. Pass the suspension through a cell strainer (e.g., 70 µm) to remove clumps.[14]
-
Peripheral Blood/Bone Marrow: Isolate mononuclear cells (MNCs) using density gradient centrifugation (e.g., with Ficoll).[14]
-
-
Cell Staining:
-
Wash cells with Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
Incubate cells with a viability dye (e.g., Zombie NIR™, Propidium Iodide) to exclude dead cells from the analysis.
-
Block Fc receptors with an Fc-blocking reagent to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorophore-conjugated antibodies. For specific identification of cell populations, markers like CD45 (to exclude hematopoietic cells) can be used alongside the anti-GD2 antibody (e.g., Alexa Fluor 647-conjugated dinutuximab).[13] Isotype controls should be used to set gates and determine background fluorescence.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition: Wash cells to remove unbound antibodies and resuspend in staining buffer. Acquire data on a flow cytometer. Ensure single-color controls are run for proper compensation.
-
Data Analysis:
-
Gate on single, viable cells.
-
Use markers like CD45 to isolate the cell population of interest (e.g., CD45-negative non-hematopoietic cells).
-
Analyze the GD2-positive population based on fluorescence intensity compared to the isotype control.[13] Results can be reported as percentage of positive cells and Median Fluorescence Intensity (MFI).
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of GD2, typically in biofluids like plasma or in tissue extracts.
Detailed Protocol: HPLC-MS/MS for GD2 Quantification
This protocol is based on a validated method for quantifying GD2 lipoforms in human plasma/serum.[15]
-
Sample Preparation (Lipid Extraction):
-
To a plasma, serum, or homogenized tissue sample, add an internal standard (e.g., deuterated-GM1).
-
Perform a lipid extraction using an organic solvent like methanol.[15]
-
Centrifuge to pellet proteins and other precipitates.
-
Collect the supernatant containing the lipid extract.
-
-
Chromatographic Separation (HPLC):
-
Mass Spectrometry Detection (MS/MS):
-
The eluent from the HPLC is directed into a tandem mass spectrometer (e.g., AB Sciex 4500 QTRAP) operating in negative ion mode.[15]
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for GD2 and a specific product ion that results from its fragmentation. For example, the doubly charged precursor ion for the GD2 C18 lipoform (m/z 836.8) can be fragmented to yield a characteristic product ion (m/z 290.0).[15]
-
-
Quantification: Generate a calibration curve using an analytical standard of purified GD2 at known concentrations. Quantify the amount of GD2 in the sample by comparing its peak area to the calibration curve.
GD2-Associated Signaling in Normal Tissues
While most GD2 signaling research is in the context of cancer, some pathways are relevant to its function in normal tissues, particularly peripheral nerves. Ligand binding to GD2 on the surface of nerve cells can trigger intracellular signaling cascades.
Caption: GD2-mediated signaling upon ligand binding in nerve cells.
This pathway is particularly relevant for understanding the acute pain experienced by patients receiving anti-GD2 antibody therapy. Binding of the antibody to GD2 on peripheral nerve fibers is hypothesized to activate Src-family kinases (SFKs).[10] This leads to the phosphorylation and activation of the NMDA receptor, resulting in calcium influx, increased cAMP, and ultimately the transmission of pain signals.[10]
Conclusion
The expression of GD2 ganglioside in normal human tissues is highly restricted, primarily localized to the nervous system, melanocytes, and certain stem cell populations. This limited expression profile underpins its value as a therapeutic target in oncology. For drug development professionals and researchers, a thorough understanding of this baseline expression is paramount. The use of robust and validated methodologies such as immunohistochemistry, flow cytometry, and mass spectrometry is essential for accurately characterizing GD2 expression, enabling better prediction of therapeutic efficacy and management of on-target, off-tumor toxicities.
References
- 1. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Biology of GD2 ganglioside: implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of Ganglioside GD2 Synthase (GD2S), as a New Putative Cancer Stem Cell Marker in Breast Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]
- 8. GD2 - Wikipedia [en.wikipedia.org]
- 9. Ganglioside GD2 in reception and transduction of cell death signal in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligands Binding to Cell Surface Ganglioside GD2 Cause Src-Dependent Activation of N-Methyl-D-Aspartate Receptor Signaling and Changes in Cellular Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Expression Analysis of GD2 by Immunohistochemistry in Invasive Breast Carcinoma: Clinical and Pathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. A validated HPLC-MS/MS method for estimating the concentration of the ganglioside, GD2, in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of GD2 Ganglioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ganglioside GD2, a disialoganglioside, has emerged as a significant molecule in oncology, particularly as a target for immunotherapy. Its discovery and the subsequent elucidation of its role in cancer biology represent a fascinating journey of scientific inquiry. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to GD2 ganglioside, tailored for professionals in research and drug development.
Early History and Discovery of Gangliosides
The story of GD2 is rooted in the broader history of ganglioside research. Gangliosides, a class of acidic glycosphingolipids containing one or more sialic acid residues, were first isolated from the brain by German biochemist Ernst Klenk in 1942.[1] This foundational work laid the groundwork for the future classification and understanding of these complex lipids. The nomenclature system for gangliosides, which is still in use today, was established by Lars Svennerholm in the 1960s, providing a systematic way to categorize these molecules based on their carbohydrate structure.[2][3]
The Emergence of GD2 as a Tumor-Associated Antigen
While the initial focus of ganglioside research was on their role in the nervous system, the 1980s marked a pivotal shift towards their involvement in cancer. In 1982, researchers at Memorial Sloan Kettering Cancer Center and the University of California, San Diego, identified GD2 as a prominent antigen on the surface of neuroblastoma and melanoma cells.[4] This discovery was a landmark event, as it suggested that GD2 could serve as a specific marker for these tumors.
Subsequent research in the mid-1980s led to the development of the first murine monoclonal antibody against GD2, known as 3F8, in 1985.[5] This antibody, along with others like 14.18 and 14.G2a, became invaluable tools for studying the distribution and function of GD2 and paved the way for its use as a therapeutic target.[6] These early studies confirmed that GD2 is highly expressed on tumors of neuroectodermal origin, including neuroblastoma, melanoma, and some sarcomas, while having a very restricted expression pattern in normal tissues, primarily limited to the cerebellum, peripheral nerves, and melanocytes.[7][8]
Structural Characteristics of GD2 Ganglioside
GD2 is a complex glycosphingolipid with a specific carbohydrate structure.[1][9] It consists of a ceramide lipid anchor embedded in the cell membrane and an oligosaccharide chain extending into the extracellular space. The oligosaccharide component is composed of five sugar residues: glucose, galactose, N-acetylgalactosamine, and two sialic acid (N-acetylneuraminic acid) molecules.[5][10] The chemical structure is formally described as GalNAcβ1-4(NeuAcα2-8NeuAcα2-3)Galβ1-4Glcβ1-1'Cer.[9]
Variations in the ceramide portion and modifications to the sialic acid residues, such as O-acetylation (O-acetyl-GD2) and the presence of N-glycolylneuraminic acid (Neu5Gc) in non-human mammals, contribute to the structural diversity of GD2.[5][11]
Quantitative Data on GD2 Expression
The differential expression of GD2 between tumor and normal tissues is a key aspect of its utility as a therapeutic target. The following tables summarize quantitative data on GD2 expression from various studies.
Table 1: GD2 Expression in Human Cancers
| Cancer Type | Method | Positive Cases (%) | GD2 Expression Level | Reference(s) |
| Neuroblastoma | Immunohistochemistry | 85-100% | High | [1][12] |
| Melanoma | Immunohistochemistry/FACS | 50-60% | Variable (low to high) | [1][13] |
| Small Cell Lung Cancer | Immunohistochemistry | ~40% | Moderate | [3] |
| Osteosarcoma | Immunohistochemistry | ~70% | Strong | [1] |
| Ewing Sarcoma | Immunohistochemistry | 40-90% | Variable | [1] |
| Glioblastoma | Immunohistochemistry | Variable | Variable | [3] |
| Breast Cancer (TNBC) | Flow Cytometry | Variable (enriched in CSCs) | Low to moderate | [3] |
Table 2: Circulating GD2 Levels in Neuroblastoma Patients
| Patient Group | Method | Median GD2 Concentration | Range | Reference(s) |
| High-Risk Neuroblastoma | HPLC-MS/MS | 167 nM | 16.1–1060 nM | [6] |
| Healthy Controls | HPLC-MS/MS | 5.6 nM | - | [6] |
| Stage I/II Neuroblastoma | ELISA | <100 ng/mL | - | [12] |
| Stage III/IV Neuroblastoma | ELISA | >100 ng/mL (up to >1000 ng/mL) | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of GD2. The following sections provide outlines of key experimental protocols.
Thin-Layer Chromatography (TLC) for Ganglioside Separation
Objective: To separate and visualize gangliosides from a mixed lipid extract.
-
Plate Preparation: Activate a high-performance TLC (HPTLC) plate by heating at 110-125°C for 10-30 minutes.
-
Sample Application: Dissolve the dried ganglioside extract in a small volume of chloroform:methanol (2:1, v/v). Apply the sample as a narrow band onto the origin of the HPTLC plate using a microsyringe.
-
Chromatography: Place the plate in a developing chamber containing a solvent system such as chloroform:methanol:0.2% aqueous CaCl2 (60:35:8, v/v/v). Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Visualization:
-
Resorcinol-HCl Staining: Spray the dried plate with a resorcinol-HCl reagent and heat at 95-110°C for 10-15 minutes. Gangliosides will appear as purple-blue bands.
-
Immunostaining: For specific detection of GD2, block the plate with a blocking buffer (e.g., 1% BSA in PBS) and then incubate with an anti-GD2 monoclonal antibody. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize with a suitable substrate.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for GD2 Quantification in Serum
Objective: To quantify the concentration of GD2 in serum samples.
-
Plate Coating: Coat a 96-well microtiter plate with a purified ganglioside mixture or a specific anti-GD2 capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add serially diluted standards of known GD2 concentration and patient serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add a specific anti-GD2 monoclonal antibody to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance readings of the standards and use it to determine the concentration of GD2 in the patient samples.
Immunohistochemistry (IHC) for GD2 Detection in Tissues
Objective: To visualize the expression and localization of GD2 in tissue sections.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or a high pH buffer at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a protein block or normal serum.
-
Primary Antibody Incubation: Incubate the sections with a primary anti-GD2 monoclonal antibody (e.g., 3F8 or 14.18) at a predetermined optimal dilution for 30-60 minutes at room temperature or overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Chromogen: Apply a chromogen such as diaminobenzidine (DAB) to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of GD2 staining.
Flow Cytometry for GD2 Expression on Cells
Objective: To quantify the percentage of GD2-positive cells and the density of GD2 expression on the cell surface.
Methodology: [18]
-
Cell Preparation: Prepare a single-cell suspension from cell culture or disaggregated tissue.
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., PBS with 1% BSA and Fc block).
-
Primary Antibody Staining: Incubate the cells with a fluorescently labeled primary anti-GD2 monoclonal antibody or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer, collecting fluorescence signals from thousands of cells.
-
Data Analysis: Analyze the data using flow cytometry software to gate on the cell population of interest and determine the percentage of GD2-positive cells and the mean fluorescence intensity (MFI), which correlates with antigen density.
Signaling Pathways and Experimental Workflows
GD2 is not merely a passive cell surface marker; it actively participates in cellular signaling, influencing cell adhesion, migration, and proliferation.
GD2 Biosynthesis Pathway
GD2 is synthesized through a series of enzymatic steps within the Golgi apparatus. The pathway begins with the synthesis of lactosylceramide and proceeds through the formation of GM3 and GD3.
Figure 1: Simplified biosynthetic pathway of GD2 ganglioside.
GD2-Mediated Signaling Pathway
GD2 is known to cluster in lipid rafts and interact with key signaling molecules, such as integrins and receptor tyrosine kinases, to promote downstream signaling cascades that enhance malignant phenotypes.[3][19][20] A key pathway involves the activation of Focal Adhesion Kinase (FAK).[21][22]
Figure 2: GD2-mediated activation of FAK signaling pathway.
Experimental Workflow for Investigating GD2 Function
A typical workflow to investigate the functional role of GD2 in cancer cells involves a combination of molecular and cellular biology techniques.
Figure 3: Experimental workflow for studying GD2 function.
Conclusion
The journey from the initial discovery of gangliosides to the establishment of GD2 as a key therapeutic target in oncology exemplifies the progression of modern biomedical research. This guide provides a comprehensive overview of the historical context, key molecular features, and essential experimental methodologies related to GD2. A thorough understanding of this foundational knowledge is critical for researchers and drug development professionals seeking to innovate and improve upon GD2-targeted therapies for cancer.
References
- 1. Frontiers | Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]
- 2. glycocareers.cclinic.jhu.edu [glycocareers.cclinic.jhu.edu]
- 3. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of ganglioside GD2 in tumor tissues and sera of neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biology of GD2 ganglioside: implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin-layer chromatography-immunostaining method and enzyme-linked immunosorbent assay for detection of gangliosides by specific antibodies - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Expression Analysis of GD2 by Immunohistochemistry in Invasive Breast Carcinoma: Clinical and Pathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis of GD2 Ganglioside and Mimetic Peptide Recognition by 14G2a Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 15. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ganglioside GD2 Enhances the Malignant Phenotypes of Melanoma Cells by Cooperating with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
The Core of Malignancy: An In-depth Technical Guide to GD2 Ganglioside Signaling in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disialoganglioside GD2, a glycosphingolipid, is a critical player in the landscape of cancer biology. While its expression is tightly restricted in healthy tissues, primarily to the central nervous system, peripheral sensory nerve fibers, and melanocytes, it is aberrantly overexpressed in a wide array of tumors of neuroectodermal and epithelial origin.[1][2][3] This differential expression profile has catapulted GD2 into the spotlight as a prime target for cancer immunotherapy.[1][2][4][5] Beyond its role as a surface marker, GD2 is an active participant in tumor pathogenesis, orchestrating a complex network of signaling events that drive malignant phenotypes.[1][2][6] This guide provides a comprehensive technical overview of GD2 signaling in cancer cells, detailing the molecular pathways, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.
GD2's Role in Cancer Cell Pathophysiology
GD2 is implicated in a multitude of processes that contribute to tumor progression. Its expression is correlated with enhanced cell proliferation, migration, adhesion, and invasion.[1][2] Furthermore, GD2 signaling confers resistance to apoptosis and modulates the tumor microenvironment to facilitate immune evasion.[1][6][7] These multifaceted functions underscore the significance of understanding the intricate signaling networks governed by GD2.
Core Signaling Pathways of GD2 in Cancer Cells
GD2 does not function in isolation. It clusters within specialized membrane microdomains known as lipid rafts, which act as signaling platforms, concentrating key signaling molecules and facilitating their interaction.[8][9][10] Within these rafts, GD2 collaborates with a host of transmembrane and cytoplasmic proteins to initiate and amplify downstream signaling cascades.
Interaction with Integrins and Focal Adhesion Kinase (FAK)
A pivotal aspect of GD2 signaling is its interaction with integrins, particularly integrin β1.[8][11][12] This association, occurring within lipid rafts, leads to the recruitment and activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase.[8][13] The activation of FAK is a critical node in GD2-mediated signaling, influencing cell adhesion, migration, and survival.[14][15]
dot
Caption: GD2, Integrin, and FAK Signaling Cascade.
Crosstalk with Receptor Tyrosine Kinases (RTKs)
GD2 has been shown to engage in crosstalk with several receptor tyrosine kinases (RTKs), including the c-Met receptor.[14][15] This interaction can lead to the ligand-independent, constitutive activation of the RTK and its downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, further promoting cell proliferation and survival.[16][17]
dot
Caption: GD2-Mediated c-Met Receptor Activation.
Modulation of Immune Response
GD2 expression on the tumor cell surface can also lead to immune evasion. Shed GD2 in the tumor microenvironment can suppress T-cell function and induce apoptosis in activated T cells.[6][7] Furthermore, GD2 can interact with Siglec-7, an inhibitory receptor on natural killer (NK) cells, leading to the suppression of their cytotoxic activity.[15]
Quantitative Data on GD2 Expression and Therapeutic Efficacy
The level of GD2 expression can vary significantly across different cancer types and even within the same tumor, a phenomenon known as intratumoral heterogeneity. This variation has implications for the efficacy of anti-GD2 targeted therapies.
Table 1: GD2 Expression in Various Cancer Types
| Cancer Type | Method of Detection | Percentage of GD2-Positive Cases | Reference |
| Neuroblastoma | Immunohistochemistry/Flow Cytometry | >90% | [2][6] |
| Small Cell Lung Cancer (SCLC) | Immunohistochemistry | 39% | [17][18] |
| Non-Small Cell Lung Cancer (NSCLC) - Adenocarcinoma | Immunohistochemistry | 72% | [17][18] |
| Non-Small Cell Lung Cancer (NSCLC) - Squamous Cell Carcinoma | Immunohistochemistry | 56% | [17][18] |
| Melanoma | Immunohistochemistry | High in most cases | [1] |
| Osteosarcoma | Immunohistochemistry | Variable | [1] |
| Ewing Sarcoma | Immunohistochemistry | Variable | [1] |
| Breast Cancer | Immunohistochemistry | 35% | [14] |
Table 2: Efficacy of Anti-GD2 Monoclonal Antibody Therapy in High-Risk Neuroblastoma
| Clinical Trial | Treatment Arm | 5-Year Event-Free Survival (EFS) | 5-Year Overall Survival (OS) | Reference |
| ANBL0032 (COG) | Dinutuximab + GM-CSF + IL-2 + Isotretinoin | 66% ± 5% | 86% ± 4% | [13] |
| German NB97 | ch14.18 | 41% (9-year EFS) | 46% (9-year OS) | [13] |
| MSKCC (3F8) | Murine 3F8 + GM-CSF | Comparable to reported results | Comparable to reported results | [13] |
| BEACON Immuno | Dinutuximab beta + Chemotherapy | - | - | [8] |
| Phase II Vaccine Trial | GD2/GD3 Vaccine + β-glucan | 32% ± 6% | 71% ± 7% | [9] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate study of GD2 signaling. Below are methodologies for key experiments.
Protocol 1: Immunohistochemistry (IHC) for GD2 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
Objective: To visualize the expression and localization of GD2 in tumor tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0)
-
Primary antibody: Anti-GD2 monoclonal antibody (e.g., clone 14.G2a or 3F8)
-
HRP-conjugated secondary antibody
-
Tyramide Signal Amplification (TSA) kit (optional, for signal enhancement)
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash in PBS.
-
Block non-specific binding with a protein block solution for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the anti-GD2 primary antibody diluted in antibody diluent overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification (Optional):
-
If using a TSA kit, follow the manufacturer's instructions for tyramide amplification.
-
-
Detection:
-
Wash slides in PBS.
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
dot
Caption: Immunohistochemistry Workflow for GD2 Detection.
Protocol 2: Flow Cytometry for Quantitative Analysis of GD2 Surface Expression
Objective: To quantify the percentage of GD2-positive cells and the density of GD2 expression on the cell surface.
Materials:
-
Single-cell suspension of cancer cells
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-GD2 antibody (e.g., FITC- or APC-conjugated)
-
Isotype control antibody
-
Viability dye (e.g., Propidium Iodide or DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Wash cells with cold FACS buffer.
-
Adjust cell concentration to 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated anti-GD2 antibody or isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash cells twice with cold FACS buffer by centrifugation.
-
-
Viability Staining:
-
Resuspend cells in 500 µL of FACS buffer.
-
Add a viability dye just before analysis.
-
-
Data Acquisition and Analysis:
Protocol 3: Co-immunoprecipitation (Co-IP) for GD2-Protein Interactions
Objective: To investigate the physical interaction between GD2 and its binding partners (e.g., integrin β1).
Materials:
-
Cancer cell line expressing GD2
-
Lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-GD2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against the potential interacting protein (for Western blot detection)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Lyse cells in cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-GD2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing:
-
Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Analysis:
Protocol 4: Lipid Raft Isolation by Sucrose Density Gradient Ultracentrifugation
Objective: To isolate lipid raft fractions from cancer cells to study the localization of GD2 and associated signaling molecules.
Materials:
-
Cancer cells
-
Lysis buffer containing 1% Triton X-100
-
Sucrose solutions (e.g., 40%, 30%, and 5% in TNE buffer)
-
Ultracentrifuge and tubes
Procedure:
-
Cell Lysis:
-
Lyse cells in ice-cold lysis buffer.
-
-
Sucrose Gradient Preparation:
-
Mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40%.
-
Layer this mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with layers of 30% and 5% sucrose solutions.
-
-
Ultracentrifugation:
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
-
Fraction Collection:
-
Carefully collect fractions from the top of the gradient. Lipid rafts will be located at the interface of the 5% and 30% sucrose layers.
-
-
Analysis:
dot
Caption: Lipid Raft Isolation Workflow.
Conclusion
The GD2 ganglioside is a central hub in a complex signaling network that promotes cancer progression. Its high expression on tumor cells and restricted presence in normal tissues make it an attractive therapeutic target. A thorough understanding of the molecular mechanisms underlying GD2 signaling is paramount for the development of novel and more effective anti-cancer therapies. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further unravel the intricacies of GD2 biology and translate this knowledge into clinical advancements.
References
- 1. Isolation of Lipid Raft Proteins from CD133+ Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ganglioside GD2 in reception and transduction of cell death signal in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for assessing GD2 on formalin-fixed paraffin-embedded tissue sections using immunofluorescence staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Survival Impact of Anti-GD2 Antibody Response in a Phase II Ganglioside Vaccine Trial Among Patients With High-Risk Neuroblastoma With Prior Disease Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Expression Analysis of GD2 by Immunohistochemistry in Invasive Breast Carcinoma: Clinical and Pathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunotherapy with anti-GD2 monoclonal antibody in infants with high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting disialoganglioside GD2 with chimeric antigen receptor-redirected T cells in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. bitesizebio.com [bitesizebio.com]
- 22. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 24. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 25. researchgate.net [researchgate.net]
- 26. Isolation of Lipid Raft Proteins from CD133+ Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GD2 Ganglioside in Cancer Stem Cell Biology: A Technical Guide
Abstract
Cancer Stem Cells (CSCs), a small subpopulation of cells within a tumor, are believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1] The identification of specific biomarkers for CSCs is crucial for developing targeted therapies to eradicate this resilient cell population. The disialoganglioside GD2, a glycosphingolipid found on the outer leaflet of the plasma membrane, has emerged as a significant player in CSC biology.[2] Initially recognized as a tumor-associated antigen in neuroectodermal tumors, recent evidence has robustly identified GD2 as a functional marker for CSCs in a variety of solid tumors, including breast cancer, melanoma, and glioblastoma.[3][4] This guide provides a comprehensive overview of the role of GD2 in CSCs, detailing its function as a biomarker, its involvement in key signaling pathways, and its potential as a therapeutic target.
GD2 as a Cancer Stem Cell Marker
GD2 has been identified as a novel surface marker for CSCs, particularly in breast cancer.[5][6] GD2-positive (GD2+) cells represent a small fraction within human breast cancer cell lines and patient samples, yet they possess the distinct capabilities of forming mammospheres in culture and initiating tumors in vivo with as few as 10 cells.[6][7][8] This tumorigenic potential is a hallmark of CSCs.
A strong correlation exists between GD2 expression and the well-established breast CSC phenotype CD44hiCD24lo.[5] In HMLER breast cancer cells, over 85% of GD2+ cells also display the CD44hiCD24lo profile.[5] Conversely, less than 1% of GD2-negative cells are CD44hiCD24lo.[5] This co-segregation is also observed in primary patient tumor samples, where more than 95.5% of GD2+ cells are CD44hiCD24lo.[5][7] These findings suggest that GD2 can be used to identify and isolate a population of cells highly enriched for CSCs.[5][7] Furthermore, the expression of O-acetylated GD2 (OAcGD2) has also been identified as a novel marker for CSCs in various subtypes of breast cancer.[9]
The expression of GD2 is largely restricted in healthy adult tissues, primarily found in the central nervous system and peripheral nerves.[10][11] Its overexpression in various cancers, often correlating with more aggressive tumor features and worse prognosis, positions it as a specific tumor-associated antigen suitable for targeted therapies.[4][10][11]
GD2 Biosynthesis in Cancer Stem Cells
GD2 is a b-series ganglioside synthesized from the precursor GM3.[5][7] The biosynthesis is a multi-step enzymatic process occurring in the Golgi apparatus. Two key enzymes are critical for GD2 production:
-
GD3 Synthase (GD3S) , encoded by the ST8SIA1 gene, converts GM3 to GD3. This is often considered the rate-limiting step in the synthesis of b-series gangliosides.[2][3][11]
-
GD2/GM2 Synthase , encoded by the B4GALNT1 gene, converts GD3 to GD2.[2]
The expression of these enzymes, particularly GD3S, is highly correlated with the GD2+ CSC population.[7][12] Inhibition of GD3S, either through shRNA or pharmacological inhibitors, leads to a significant reduction in the GD2+ cell population and a loss of CSC-associated properties.[5][8]
Functional Roles of GD2 in Cancer Stem Cell Biology
GD2 is not merely a passive marker but an active participant in promoting the malignant phenotypes of CSCs.
-
Self-Renewal and Tumorigenicity: GD2+ cells exhibit enhanced self-renewal capacity, as demonstrated by their superior ability to form mammospheres (3D spherical colonies) in non-adherent culture conditions.[7][8] Knockdown of GD3S, the enzyme required for GD2 synthesis, severely hampers mammosphere formation and can completely abrogate tumor initiation in vivo.[5][6]
-
Epithelial-Mesenchymal Transition (EMT): EMT is a cellular process where epithelial cells acquire mesenchymal, fibroblast-like properties, which has been strongly linked to the generation of cells with stem-like properties.[5] Induction of EMT in mammary epithelial cells leads to a dramatic increase in both GD2 and GD3S expression.[5][6] Microarray analysis of GD2+ cells reveals high expression of mesenchymal markers (N-cadherin, vimentin) and downregulation of epithelial markers (E-cadherin), supporting the mesenchymal nature of these CSCs.[5][7]
-
Metastasis and Invasion: GD2 promotes cell adhesion to extracellular matrix components, a critical step in invasion and metastasis.[13] It has been shown to enhance cell migration and invasion, contributing to the metastatic potential of CSCs.[2][3] In breast cancer patient samples, metastatic cases have been shown to have a significantly higher percentage of GD2+ cells (up to 35.8%) compared to non-metastatic cases (around 5%).[13]
-
Therapy Resistance: A defining characteristic of CSCs is their resistance to conventional chemotherapy and radiotherapy.[1][8] The GD2+ CSC population is associated with chemoresistance, and targeting the GD2 synthesis pathway can enhance the efficacy of chemotherapy.[14]
-
Immune Evasion: Gangliosides on the tumor cell surface can help cancer cells evade the immune system.[7] GD2 may contribute to an immunosuppressive tumor microenvironment, potentially by inducing apoptosis in immune cells like T cells and NK cells, thus protecting CSCs from immune attack.[5][12]
Signaling Pathways Modulated by GD2 in CSCs
GD2, often localized within lipid rafts on the plasma membrane, functions as a signaling molecule that modulates intracellular pathways crucial for CSC maintenance and progression.[1][15] The pro-cancer effects of GD2 have been shown to involve the activation of several key signaling cascades.[2][3]
One of the central pathways activated by GD2 is the FAK-AKT-mTOR pathway.[10][13] GD2 can interact with integrins, leading to the activation of Focal Adhesion Kinase (FAK).[13] Activated FAK then triggers the downstream PI3K/AKT pathway, which subsequently activates mTOR (mammalian Target of Rapamycin). This cascade is a master regulator of cell growth, proliferation, survival, and motility.[10] The anti-GD2 antibody Dinutuximab has been shown to inhibit cell adhesion and migration by regulating this mTOR pathway.[16]
GD2 expression has also been linked to the activation of c-Met and Wnt/β-catenin signaling, both of which are critical for maintaining stemness.[3][11][14]
Quantitative Data Summary
| Parameter | Cancer Type / Cell Line | Finding | Reference |
| GD2+ Cell Percentage | Primary Breast Cancer | 0.5% to 35.8% (median 4.35%) | [5][7] |
| Metastatic Breast Cancer | ~35.8% | [13] | |
| Co-expression with CSC Markers | HMLER Breast Cancer Cells | >85% of GD2+ cells are CD44hiCD24lo | [5] |
| Primary Breast Cancer | >95.5% of GD2+ cells are CD44hiCD24lo | [5][7] | |
| Tumorigenicity | Breast Cancer | As few as 10 GD2+ cells can initiate tumors | [6][7][8] |
| GD2 Synthase Expression | Breast Cancer Tissue | 4.92-fold higher expression in tumor vs. normal adjacent tissue | [17] |
| Advanced Stage Breast Cancer | Significantly higher expression in stages III/IV vs. I/II | [17] | |
| Correlation of GD2 Biosynthesis Enzymes with CSC Markers | Human Breast Cancer | Significant positive correlation with BMI1, OCT4, Nestin, CD166, etc. | [2][3] |
| Human Breast Cancer | No significant correlation with CD44, CD133, ALDH | [2][3] |
Key Experimental Protocols
Isolation of GD2+ Cancer Stem Cells by FACS
This protocol describes the isolation of GD2+ cells from cell lines or dissociated primary tumors using Fluorescence-Activated Cell Sorting (FACS).
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or digested tumor tissue. Ensure cell viability is >90%.
-
Staining:
-
Resuspend cells (1x106) in FACS buffer (e.g., PBS with 2% FBS).
-
Add anti-GD2 primary antibody (e.g., clone 14G2a). Incubate on ice for 30-45 minutes.
-
Wash cells twice with cold FACS buffer.
-
Resuspend cells and add a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG). Incubate on ice for 30 minutes in the dark.
-
(Optional) For co-staining, add fluorescently-conjugated antibodies for other markers like anti-CD44-PE and anti-CD24-APC during the secondary antibody step.
-
Include an isotype control to set the gates for GD2 positivity.
-
-
Sorting:
-
Wash cells twice and resuspend in FACS buffer.
-
Filter the cell suspension through a 40 µm cell strainer.
-
Analyze and sort the cells on a flow cytometer (e.g., BD FACSAria).
-
Collect the GD2+ and GD2- fractions into separate tubes containing culture medium.
-
Mammosphere Formation Assay
This assay assesses the self-renewal capacity of sorted GD2+ and GD2- cells.
-
Plating: Plate sorted GD2+ and GD2- cells at a low density (e.g., 500-1,000 cells/mL) in ultra-low attachment plates or flasks.
-
Culture Medium: Use a serum-free medium specifically designed for stem cells, such as MammoCult™ or MEGM, supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement.
-
Incubation: Culture the cells for 7-10 days at 37°C in a 5% CO2 incubator.
-
Quantification: Count the number of mammospheres (spherical colonies >50 µm in diameter) formed in each well using a microscope. The mammosphere formation efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) x 100%.
In Vivo Tumorigenicity Assay
This assay determines the tumor-initiating capability of sorted cells in an animal model.
-
Cell Preparation: Sort GD2+ and GD2- cells as described above. Resuspend known numbers of cells (e.g., ranging from 10 to 10,000) in a 1:1 mixture of PBS and Matrigel.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Injection: Subcutaneously inject the cell suspensions into the mammary fat pads of the mice.
-
Monitoring: Monitor the mice for tumor formation weekly by palpation. Measure tumor dimensions with calipers once they become palpable.
-
Endpoint: The experiment is concluded when tumors reach a predetermined size or at a specified time point. The tumor-initiating frequency of each cell population is then determined.
Therapeutic Targeting of GD2 on Cancer Stem Cells
The high expression of GD2 on CSCs and its limited presence in normal tissues make it an attractive therapeutic target.[10][16][18] Several strategies are being explored to eliminate the GD2+ CSC population.[11]
-
Monoclonal Antibodies (mAbs): Anti-GD2 mAbs, such as Dinutuximab, can target GD2+ cells.[16] Their mechanisms of action include Antibody-Dependent Cell-mediated Cytotoxicity (ADCC), where immune cells like NK cells are recruited to kill the tumor cell, and Complement-Dependent Cytotoxicity (CDC).[10][16]
-
Chimeric Antigen Receptor (CAR) T-Cell Therapy: This approach involves genetically engineering a patient's own T-cells to express a CAR that recognizes GD2.[11][16] These GD2-CAR-T cells can then identify and kill GD2+ CSCs with high specificity.[16]
-
Inhibition of GD2 Biosynthesis: Since GD2 is critical for CSC function, targeting its synthesis is a viable strategy.[18] This can be achieved using:
-
Small Molecule Inhibitors: Compounds like triptolide can inhibit the activity of GD3S, the rate-limiting enzyme, thereby reducing GD2 expression and CSC properties.[5][7]
-
Gene Silencing: Using shRNA or siRNA to knock down the ST8SIA1 gene (encoding GD3S) effectively reduces the GD2+ population and abrogates tumorigenicity.[5][8]
-
Conclusion
The ganglioside GD2 has transitioned from being solely a tumor-associated antigen to a validated, functional biomarker for cancer stem cells in multiple malignancies. Its expression delineates a cell population with heightened tumorigenicity, metastatic potential, and therapy resistance. GD2 actively promotes these aggressive phenotypes by modulating critical intracellular signaling pathways, including the FAK-AKT-mTOR axis. The restricted expression pattern of GD2 makes it an ideal target for novel anti-cancer therapies aimed at eradicating the CSCs that drive tumor recurrence and progression. Continued research into GD2-targeted immunotherapies and biosynthesis inhibitors holds significant promise for improving outcomes for patients with aggressive, treatment-resistant cancers.[11]
References
- 1. Biology of GD2 ganglioside: implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of GD2 Biosynthesis Enzymes With Cancer Stem Cell Markers in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of GD2 Biosynthesis Enzymes With Cancer Stem Cell Markers in Human Breast Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 4. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Ganglioside GD2 identifies breast cancer stem cells and promotes tumorigenesis [jci.org]
- 6. Ganglioside GD2 identifies breast cancer stem cells and promotes tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Ganglioside GD2 identifies breast cancer stem cells and promotes tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-Acetyl-GD2 as a Therapeutic Target for Breast Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GD2+ cancer stem cells in triple-negative breast cancer: mechanisms of resistance to breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GD2 in Breast Cancer: A Potential Biomarker and Therapeutic Target | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]
- 15. Ganglioside GD2 Contributes to a Stem‐Like Phenotype in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Expression of Ganglioside GD2 as a Novel Cancer Stem Cell Marker in Breast Carcinomas - Multidisciplinary Cancer Investigation [mcijournal.com]
- 18. WO2013130603A1 - Ganglioside gd2 as a marker and target on cancer stem cells - Google Patents [patents.google.com]
The Dual Role of GD2 Ganglioside in the Tumor Microenvironment: From Onco-Promoter to Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The disialoganglioside GD2, a glycosphingolipid predominantly expressed during fetal development, has emerged as a critical player in the tumor microenvironment (TME) of various malignancies. While its expression is restricted in healthy adult tissues, GD2 is aberrantly overexpressed in a wide range of cancers, including those of neuroectodermal and epithelial origin. This re-emergence is not a passive bystander event; GD2 actively contributes to cancer progression by modulating key cellular processes such as proliferation, adhesion, migration, and invasion. Furthermore, shed GD2 permeates the TME, orchestrating a complex network of interactions that foster immune evasion and angiogenesis. This guide provides a comprehensive technical overview of the multifaceted roles of GD2 within the TME, detailing its expression across different cancer types, the signaling pathways it hijacks, and its function as an immune checkpoint. We also present detailed experimental protocols for the detection and study of GD2 and discuss the current landscape and future directions of GD2-targeted therapies. This document aims to serve as a vital resource for researchers and drug development professionals dedicated to unraveling the complexities of the TME and exploiting GD2 as a therapeutic vulnerability.
Introduction: GD2 Ganglioside as a Tumor-Associated Antigen
Gangliosides are sialic acid-containing glycosphingolipids anchored in the outer leaflet of the plasma membrane, where they play pivotal roles in cell-cell recognition, adhesion, and signal transduction.[1] The disialoganglioside GD2 is of particular interest in oncology due to its restricted expression in normal tissues, primarily the central nervous system, peripheral nerves, and melanocytes, and its high expression on the surface of numerous cancer cells.[1][2] This differential expression profile has established GD2 as a prime tumor-associated antigen (TAA).
Overexpression of GD2 is implicated in the malignant phenotype of cancer cells, contributing to enhanced proliferation, motility, migration, adhesion, and invasion.[1] Moreover, the shedding of GD2 from the tumor cell surface into the surrounding microenvironment allows it to exert profound immunomodulatory and pro-angiogenic effects, further shaping a TME conducive to tumor growth and metastasis.[1] The recognition of GD2's pivotal role in tumorigenesis has spurred the development of various immunotherapeutic strategies, including monoclonal antibodies and chimeric antigen receptor (CAR) T-cell therapies, which have shown significant clinical promise, particularly in pediatric neuroblastoma.[1]
Quantitative Expression of GD2 Across Solid Tumors
The expression of GD2 varies significantly across different tumor types and even within subtypes of the same cancer. Accurate quantification of GD2 expression is crucial for patient stratification and for predicting response to GD2-targeted therapies. Immunohistochemistry (IHC) and flow cytometry are the most common methods for assessing GD2 expression in tumor tissues and cell suspensions, respectively.
| Cancer Type | GD2 Positivity (%) | Method | Reference(s) |
| Neuroblastoma | 96% | IHC | [1] |
| Melanoma | 60% - 100% | IHC, Flow Cytometry | [1] |
| Soft Tissue Sarcoma | 93% (in one study) | IHC | [1] |
| Rhabdomyosarcoma | 25% | IHC | [1] |
| Osteosarcoma | ≥70% | IHC | [1] |
| Ewing Sarcoma | <50% | IHC | [1] |
| Glioma | 80% (in one study) | IHC | [1] |
| Breast Cancer | 35% - 59% | IHC | [1][3] |
| - Luminal A | 59.7% (IHC), 78.1% (IF) | IHC, IF | [4] |
| - Luminal B | 53.0% (IHC), 74.7% (IF) | IHC, IF | [4] |
| - HER2+ | 45.5% (IHC), 55.4% (IF) | IHC, IF | [4] |
| - Triple-Negative | 18.5% (IHC), 44.9% (IF) | IHC, IF | [4] |
| Small Cell Lung Cancer | Variable | IHC, ELISA | [1] |
| Colorectal Adenocarcinoma | 50% (6 of 12 patients) | Flow Cytometry | [5] |
Note: The percentages of GD2 positivity can vary depending on the specific antibody clone, detection method, and scoring criteria used in different studies.
Signaling Pathways Modulated by GD2
GD2's influence on cancer cell behavior is mediated through its interaction with and modulation of key signaling pathways. By clustering in lipid rafts, GD2 can act as a scaffold, bringing together signaling molecules and facilitating their activation.
GD2-Integrin/FAK Signaling Axis
GD2 physically associates with integrins, particularly β1 integrin, within the plasma membrane.[6] This interaction is crucial for mediating cell adhesion to the extracellular matrix (ECM) and for activating downstream signaling cascades. Upon integrin engagement with the ECM, Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is recruited to focal adhesions. The clustering of GD2 and integrins facilitates the autophosphorylation of FAK at tyrosine 397 (Y397).[7] This autophosphorylation creates a binding site for Src family kinases, which then further phosphorylate FAK at other sites, such as Y861, leading to its full activation.[2][7] Activated FAK, in turn, phosphorylates downstream targets like paxillin and p130Cas, promoting cell migration, invasion, and survival.[8]
GD2-c-Met Signaling Axis
In some cancers, such as breast cancer, GD2 has been shown to colocalize with the receptor tyrosine kinase c-Met.[9][10] This association can lead to the constitutive, ligand-independent activation of c-Met.[9][10] Activated c-Met then triggers downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.[9][11] This involves the activation of the Ras/Raf/MEK/ERK cascade, which ultimately leads to the phosphorylation of transcription factors that promote cell proliferation and survival.[11][12]
GD2 in the Immunosuppressive Tumor Microenvironment
Beyond its cell-intrinsic roles, GD2 actively shapes the TME to promote immune evasion. This is achieved through the shedding of GD2 from the tumor cell surface and its direct interaction with immune cells.
Induction of T-cell Apoptosis
Shed GD2 can directly bind to T-cells and induce apoptosis, thereby suppressing the adaptive immune response.[13] This process is mediated through the activation of the caspase cascade, involving both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[13] Evidence suggests that GD2 may interact with the TNF receptor, leading to the recruitment of FADD and TRADD and subsequent activation of caspase-8.[13]
Inhibition of Dendritic Cell Function
Dendritic cells (DCs) are potent antigen-presenting cells crucial for initiating anti-tumor immunity. Shed GD2 can interfere with DC maturation and function, although the precise mechanisms are still under investigation.[14] This impairment can lead to reduced T-cell priming and a dampened anti-tumor immune response.
Recruitment of Myeloid-Derived Suppressor Cells and Regulatory T-cells
The expression of certain chemokines in the TME plays a critical role in recruiting immunosuppressive cell populations. While direct evidence linking GD2 to the expression of specific chemokines is still emerging, the presence of GD2 is associated with an immunosuppressive TME rich in myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs).[15] It is hypothesized that GD2-mediated signaling in tumor cells may upregulate the production of chemokines such as CCL2 and CXCL12, which are known to attract these immunosuppressive cell types.[16][17]
GD2 and Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. While the direct role of GD2 in promoting angiogenesis is an active area of research, several lines of evidence suggest its involvement. GD2-positive tumor cells may contribute to a pro-angiogenic TME by secreting factors such as vascular endothelial growth factor (VEGF). The activation of FAK and MAPK signaling pathways by GD2 can also lead to the upregulation of pro-angiogenic genes.
Experimental Protocols
Immunohistochemistry (IHC) for GD2 Detection in FFPE Tissues
This protocol is adapted for the detection of GD2 in formalin-fixed paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Humidified chamber
-
Hydrophobic barrier pen
-
Blocking buffer (e.g., 5% normal serum in PBS-T)
-
Primary antibody against GD2 (e.g., clone 14G2a or 3F8)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 x 5 minutes).
-
Immerse in 100% ethanol (2 x 10 minutes).
-
Immerse in 95% ethanol (2 x 10 minutes).
-
Immerse in 70% ethanol (2 x 10 minutes).
-
Rinse in deionized water (2 x 5 minutes).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling slides in antigen retrieval buffer for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse in deionized water.
-
-
Staining:
-
Circle tissue with a hydrophobic barrier pen.
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with blocking buffer for 30-60 minutes.
-
Incubate with primary anti-GD2 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash with PBS-T (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS-T (3 x 5 minutes).
-
-
Detection and Counterstaining:
-
Incubate with DAB substrate until brown color develops.
-
Rinse with deionized water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and xylene.
-
Mount with mounting medium.
-
Flow Cytometry for GD2 Detection on Tumor Cells
This protocol describes the detection of GD2 on the surface of single-cell suspensions of tumor cells.
Materials:
-
Single-cell suspension of tumor cells
-
FACS buffer (PBS with 1-2% FBS)
-
Primary antibody against GD2 (conjugated to a fluorophore) or an unconjugated primary antibody and a fluorescently labeled secondary antibody.
-
Isotype control antibody
-
Viability dye (e.g., 7-AAD, DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from tumor tissue or cell culture.
-
Wash cells with cold FACS buffer.
-
Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
-
Staining:
-
Aliquot 100 µL of cell suspension into FACS tubes.
-
Add the primary anti-GD2 antibody or isotype control at the recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with cold FACS buffer.
-
If using an unconjugated primary antibody, resuspend cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Wash cells twice with cold FACS buffer.
-
-
Analysis:
-
Resuspend cells in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer.
-
Gate on live, single cells to analyze GD2 expression.
-
Experimental and Therapeutic Workflows
Investigating the Role of GD2 in the TME
References
- 1. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytoplasmic Tyrosines of Integrin Subunit β1 Are Involved in Focal Adhesion Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression Analysis of GD2 by Immunohistochemistry in Invasive Breast Carcinoma: Clinical and Pathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variable Expression of the Disialoganglioside GD2 in Breast Cancer Molecular Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive activation of c-Met is correlated with c-Met overexpression and dependent on cell-matrix adhesion in lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Mode for Integrin-mediated Signaling: Tethering Is Required for Phosphorylation of FAK Y397 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel mode for integrin-mediated signaling: tethering is required for phosphorylation of FAK Y397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GBM Derived Gangliosides Induce T Cell Apoptosis through Activation of the Caspase Cascade Involving Both the Extrinsic and the Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 affects the maturation of human monocyte-derived dendritic cells: consequence on the polarization of naive Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-GD2 Directed Immunotherapy for High-Risk and Metastatic Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CCL2 in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of CXCL12 in tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of GD2 in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disialoganglioside GD2 is a glycosphingolipid predominantly known for its high expression on tumors of neuroectodermal origin, making it a prime target for cancer immunotherapy.[1] However, its physiological role within the central nervous system (CNS), where it is normally expressed, is less understood. This technical guide provides an in-depth overview of the physiological functions of GD2 in the CNS, focusing on its expression, its role in neuronal development and synaptic plasticity, and its involvement in key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the fundamental biology of GD2 and its potential therapeutic implications beyond oncology.
Data Presentation: Quantitative Analysis of GD2 in the CNS
The following tables summarize the available quantitative data on GD2 expression in the human CNS and the functional consequences of its absence in mouse models.
Table 1: Quantitative Expression of GD2 in the Human Central Nervous System
| Brain Region | GD2 Expression Level | Method of Quantification | Reference |
| Dorsolateral Prefrontal Cortex | Identified (lipid forms d18:1/36:1 and d18:1/38:1) | LC-MS/MS | [2][3] |
| Elderly Human Brain (multiple regions) | Low abundance, with a relative increase with age (+26%) | Nanoflow MEA Chip Q/ToF mass spectrometry | [4] |
| General CNS | 1-2% of total gangliosides | HPTLC | [2] |
| Cerebellum and Peripheral Nerves | Principal sites of expression in normal tissue | Immunohistochemistry | [1] |
| Neuronal cell bodies and neuropil of gray matter | Predominantly expressed | Immunohistochemistry | [1] |
| Hippocampus | Specific localization of reactivity | Immunohistochemistry | [1] |
Note: Quantitative data for GD2 in specific human brain regions is limited and often reported as relative abundance or as a percentage of total gangliosides rather than absolute concentrations.
Table 2: Functional Deficits in GM2/GD2 Synthase Knockout Mice
| Behavioral/Physiological Parameter | Wild-Type (WT) Mice | GM2/GD2 Synthase Knockout (KO) Mice | Key Findings | Reference |
| Morris Water Maze (Escape Latency) | Shorter escape latency | Longer escape latency | KO mice show impaired spatial learning and memory. | [5] |
| Step-Down Inhibitory Avoidance | Longer latency to step down | Shorter latency to step down | KO mice exhibit deficits in aversive memory. | [5] |
| Hippocampal Synaptic Plasticity (LTP) | NMDAr-dependent LTP induced by high-frequency stimulation | NMDAr-dependent LTP could not be induced | Deficiency in b-pathway gangliosides impairs NMDAr-dependent LTP. | [5] |
| Presynaptic Glutamate Release | Normal | Enhanced presynaptic glutamate release | Deficiency in a-pathway gangliosides may affect presynaptic L-type voltage-gated Ca2+ channels. | [5] |
| Motor Function | Normal reflexes, strength, coordination, and balance | Progressive deficits in reflexes, strength, coordination, and balance | Complex gangliosides are essential for maintaining normal motor function. | [6] |
Note: Specific mean values, SEM/SD, and p-values are often presented in graphical form within the cited literature and may vary based on the specific experimental setup.
Signaling Pathways Involving GD2 in the CNS
GD2 is implicated in modulating signal transduction pathways at the neuronal membrane, primarily through its localization in lipid rafts. One of the key pathways identified involves the regulation of the N-methyl-D-aspartate receptor (NMDAR) through Src family kinases.
GD2-Mediated Activation of Src-NMDA Receptor Signaling
Binding of ligands to cell surface GD2 can trigger a signaling cascade that results in the activation of Src-family kinases.[7] This, in turn, leads to the phosphorylation of the NR2B subunit of the NMDA receptor.[7] This process enhances NMDAR activity, leading to increased Ca²⁺ influx and downstream signaling events such as the production of cyclic AMP (cAMP).[7] This pathway is distinct from growth factor-mediated signaling and suggests a specific role for GD2 in modulating synaptic activity and plasticity.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Immunohistochemistry for GD2 in Brain Tissue
Objective: To visualize the localization of GD2 in the central nervous system.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose gradient (e.g., 15% then 30%) in PBS.
-
Freeze the brain and section it into 20-40 µm thick coronal or sagittal sections using a cryostat.
-
Mount sections on charged glass slides.
-
-
Staining Procedure:
-
Wash sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary anti-GD2 antibody (e.g., monoclonal antibody 14.G2a) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash sections three times in PBS for 5 minutes each.
-
Counterstain with a nuclear stain such as DAPI.
-
Mount coverslips with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Thin-Layer Chromatography (TLC) for Ganglioside Analysis
Objective: To separate and identify GD2 from a lipid extract of brain tissue.
Protocol:
-
Lipid Extraction:
-
Homogenize brain tissue in a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Perform a Folch partition by adding 0.2 volumes of 0.9% NaCl.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
TLC:
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol.
-
Spot the sample onto a high-performance TLC (HPTLC) plate.
-
Develop the plate in a chromatography tank containing a solvent system suitable for ganglioside separation (e.g., chloroform/methanol/0.2% CaCl₂ in water, 60:35:8, v/v/v).
-
Allow the solvent to migrate up the plate until it is near the top.
-
Remove the plate and dry it thoroughly.
-
-
Visualization:
-
Spray the plate with a reagent that detects sialic acids, such as resorcinol-HCl.
-
Heat the plate until ganglioside bands appear (typically purple-blue).
-
Identify the GD2 band by comparing its migration distance to that of a purified GD2 standard run on the same plate.
-
Morris Water Maze for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory in mice.
Protocol:
-
Apparatus:
-
A circular pool (approximately 1.2-1.5 m in diameter) filled with opaque water (e.g., using non-toxic white tempera paint).
-
A hidden escape platform submerged just below the water surface.
-
Distal visual cues placed around the room.
-
A video tracking system to record the mouse's swim path.
-
-
Procedure:
-
Acquisition Phase (e.g., 5 days, 4 trials per day):
-
Gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the escape latency (time to find the platform) and swim path.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Step-Down Inhibitory Avoidance Task
Objective: To assess aversive memory.
Protocol:
-
Apparatus:
-
A chamber with an electrified grid floor and a small, elevated platform.
-
-
Procedure:
-
Training Session:
-
Place the mouse on the elevated platform.
-
When the mouse steps down onto the grid with all four paws, deliver a brief, mild foot shock (e.g., 0.3-0.5 mA for 2 seconds).
-
Immediately return the mouse to its home cage.
-
-
Test Session (e.g., 24 hours later):
-
Place the mouse back on the platform.
-
Do not deliver a foot shock.
-
Record the latency to step down onto the grid. A longer latency indicates better memory of the aversive stimulus.
-
-
Electrophysiological Recordings for Synaptic Plasticity
Objective: To measure long-term potentiation (LTP) in hippocampal slices.
Protocol:
-
Slice Preparation:
-
Rapidly dissect the hippocampus from a mouse brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes after HFS.
-
An increase in the fEPSP slope or amplitude that persists for the duration of the recording indicates the induction of LTP.
-
Conclusion
The ganglioside GD2, while a prominent target in oncology, plays a nuanced and critical role in the physiological functioning of the central nervous system. Its expression is tightly regulated, and its presence is essential for normal neuronal development, motor function, and cognitive processes such as spatial learning and memory. The involvement of GD2 in modulating the Src-NMDA receptor signaling pathway highlights its role in synaptic plasticity. Further research into the precise molecular mechanisms underlying the physiological functions of GD2 in the CNS will not only enhance our fundamental understanding of neurobiology but may also open new avenues for therapeutic interventions in neurological disorders. This guide provides a foundational resource for professionals in the field to build upon in their research and development endeavors.
References
- 1. Topographical atlas of the gangliosides of the adult human brain. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis and Comparison of Mouse and Human Brain Gangliosides via Two-Stage Matching of MS/MS Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Deficits in cognitive function and hippocampal plasticity in GM2/GD2 synthase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A functional role for complex gangliosides: motor deficits in GM2/GD2 synthase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligands Binding to Cell Surface Ganglioside GD2 Cause Src-Dependent Activation of N-Methyl-D-Aspartate Receptor Signaling and Changes in Cellular Morphology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GD2 Ganglioside Shedding from Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: The disialoganglioside GD2 is a well-established tumor-associated antigen, with overexpression observed in a variety of cancers, particularly those of neuroectodermal origin.[1][2] Its expression is implicated in enhancing malignant phenotypes, including cell proliferation, adhesion, and invasion.[1][3][4] A critical aspect of GD2 biology is its shedding from the tumor cell surface into the microenvironment and systemic circulation. This process has profound implications for tumor progression, immune evasion, and the efficacy of GD2-targeted immunotherapies.[1][3] This technical guide provides an in-depth examination of the mechanisms of GD2 shedding, quantitative data from key studies, detailed experimental protocols for its analysis, and the signaling pathways involved.
Introduction to GD2 Ganglioside and Shedding
GD2 is a glycosphingolipid containing two sialic acid residues, predominantly found in the outer leaflet of the plasma membrane.[2][5] While its expression in healthy adult tissues is limited, primarily to the central nervous system and peripheral nerves, it is abundantly expressed on various tumor cells, including neuroblastoma, melanoma, osteosarcoma, and small cell lung cancer.[1][2][6] This differential expression makes GD2 an attractive target for cancer therapy.[7]
Tumor cells release or "shed" GD2 into the extracellular space. This phenomenon is clinically significant as high levels of circulating, shed GD2 are associated with more rapid disease progression and lower survival rates in neuroblastoma patients.[8][9] The shed GD2 is not merely a byproduct of tumor growth; it is biologically active, contributing to an immunosuppressive tumor microenvironment by inducing T-cell apoptosis and inhibiting the function of antigen-presenting cells.[1][3]
Mechanisms of GD2 Shedding
GD2 shedding is a complex process that is not fully elucidated. However, evidence points to two primary mechanisms:
-
Release via Extracellular Vesicles (EVs): Tumor cells actively release membrane-bound vesicles, including exosomes (originating from multivesicular bodies) and microvesicles (budding directly from the plasma membrane).[3][10] These EVs can be enriched with GD2 and are secreted into the tumor microenvironment.[11][12] GD2-containing EVs can then interact with neighboring GD2-negative cancer cells, transferring malignant properties such as enhanced cell growth and invasion.[3][12][13] This intercellular communication can lead to the overall aggravation of heterogeneous tumors.[12][13]
-
Micellar Shedding: Gangliosides can be shed from the plasma membrane as micelles.[3] The propensity for shedding is influenced by the structure of the ganglioside's ceramide tail; GD2 with shorter fatty acid chains (16 or 18 carbons) are more likely to be shed into the extracellular environment than those with longer chains.[3]
The following diagram illustrates the primary proposed mechanisms of GD2 shedding from a tumor cell.
References
- 1. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GD2 in Breast Cancer: A Potential Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology of GD2 ganglioside: implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganglioside GD2 Enhances the Malignant Phenotypes of Melanoma Cells by Cooperating with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of GD2 Biosynthesis Enzymes With Cancer Stem Cell Markers in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are GD2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Shedding of human neuroblastoma gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shed tumor gangliosides and progression of human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor-derived microvesicles: shedding light on novel microenvironment modulators and prospective cancer biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular vesicles released from ganglioside GD2-expressing melanoma cells enhance the malignant properties of GD2-negative melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular vesicles released from ganglioside GD2-expressing melanoma cells enhance the malignant properties of GD2-negative melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
O-Acetylated GD2: A Highly Specific Target for Next-Generation Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The ganglioside GD2 is a well-established tumor-associated antigen and the target of FDA-approved immunotherapies for high-risk neuroblastoma.[1][2] However, the clinical utility of anti-GD2 antibodies is often limited by significant side effects, most notably severe neuropathic pain, which is a direct consequence of the antibody binding to GD2 expressed on peripheral nerve fibers.[1][3] A promising strategy to circumvent this dose-limiting toxicity involves targeting a structurally related, yet distinct, antigen: O-acetylated GD2 (O-ac-GD2). This O-acetylated derivative of GD2 exhibits a remarkably tumor-specific expression profile, with minimal to no presence in normal tissues, including the peripheral nervous system.[1][3] This differential expression pattern positions O-ac-GD2 as a superior target for the development of safer and potentially more effective immunotherapeutic agents. This whitepaper provides a comprehensive technical overview of O-ac-GD2 as a tumor target, including its biosynthesis, expression patterns, and the preclinical evidence supporting its therapeutic potential.
Introduction: The Case for a More Specific Ganglioside Target
Gangliosides are sialic acid-containing glycosphingolipids that play crucial roles in cell signaling and recognition.[4] Aberrant ganglioside expression is a hallmark of many cancers, making them attractive targets for immunotherapy.[1] While anti-GD2 therapies have demonstrated clinical efficacy, their on-target, off-tumor toxicity remains a significant challenge.[5] O-ac-GD2, a derivative of GD2 with an O-acetyl ester group on the terminal sialic acid, has emerged as a compelling alternative.[1][6] This modification, while seemingly minor, dramatically alters the antigen's distribution in the body, creating a therapeutic window that may not be achievable with therapies targeting the parent GD2 molecule.
Biochemistry and Biosynthesis of O-acetylated GD2
The synthesis of O-ac-GD2 is a multi-step enzymatic process that occurs within the Golgi apparatus.[7][8] The pathway begins with the synthesis of the ganglioside GD2, which can then be O-acetylated.
GD2 Biosynthesis Pathway
The biosynthesis of GD2 starts from lactosylceramide (LacCer) and proceeds through the sequential addition of sialic acid and N-acetylgalactosamine residues by specific glycosyltransferases.[9][10]
-
GM3 Synthase (ST3GAL5): Adds the first sialic acid to LacCer to form GM3.[7]
-
GD3 Synthase (ST8SIA1): Adds a second sialic acid to GM3 to form GD3, the direct precursor for the b-series gangliosides.[7][8]
-
GD2/GM2 Synthase (B4GALNT1): Transfers an N-acetylgalactosamine residue to GD3 to form GD2.[7][8]
O-Acetylation of GD2
The final step in the formation of O-ac-GD2 is the addition of an acetyl group to the terminal sialic acid of GD2.[1][6] This reaction is catalyzed by a sialate-O-acetyltransferase (SOAT).[11] While the specific human enzyme responsible for GD2 O-acetylation is not definitively identified, Cas1 domain containing 1 (CASD1) has been shown to play a role in the O-acetylation of GD3 and is implicated in GD2 O-acetylation.[11][12] The expression and activity of both the biosynthetic enzymes and sialate O-acetylesterases, which remove the acetyl group, likely determine the cellular levels of O-ac-GD2.[1][7]
dot
Caption: O-acetylated GD2 Biosynthesis Pathway.
Tumor-Specific Expression of O-acetylated GD2
The key advantage of targeting O-ac-GD2 lies in its highly restricted expression in normal tissues compared to GD2.[1][3] Immunohistochemical studies using the specific anti-O-ac-GD2 monoclonal antibody 8B6 have demonstrated a lack of staining on peripheral nerves, in stark contrast to the known expression of GD2 in these tissues.[3]
Expression in Malignant Tissues
High levels of O-ac-GD2 have been detected in a variety of tumors of neuroectodermal origin.[1]
| Tumor Type | O-ac-GD2 Expression Level | Reference |
| Neuroblastoma | Strong reactivity in 100% of tumor biopsies.[13] | [1][3][13] |
| Melanoma | Strong reactivity observed.[1][14] | [1][14] |
| Glioblastoma Multiforme (GBM) | High expression on GBM biopsies and cell lines.[1] | [1] |
| Breast Cancer | Expressed on breast cancer cells, particularly breast cancer stem cells.[15][16] | [15][16] |
| Small Cell Lung Cancer (SCLC) | Implicated as a target.[3][7] | [3][7] |
| Osteosarcoma | Found in xenograft models.[17] | [17] |
In vitro studies have quantified the number of O-ac-GD2 sites on tumor cells, with ranges from 50,000 to 5 x 10^6 sites per cell, indicating a high density of the target antigen on the cell surface.[1]
Expression in Normal Tissues
The expression of O-ac-GD2 in normal tissues is minimal.[7] Weak detection has been reported in specific zones of a limited number of tissues, including the zona reticularis of the adrenal medulla, some macrophages in the bone marrow, germinal centers of lymphoid follicles, Purkinje neurons, and the gray matter of the dorsal horns.[7] Crucially, its absence from peripheral nerves is the most significant differentiator from GD2 for therapeutic targeting.[1][3]
Therapeutic Targeting of O-acetylated GD2
The tumor-specific expression of O-ac-GD2 makes it an ideal candidate for targeted therapies, including monoclonal antibodies and CAR-T cells. Preclinical studies have demonstrated the potent anti-tumor activity of O-ac-GD2-specific antibodies.
Monoclonal Antibody-Mediated Effector Functions
The anti-O-ac-GD2 monoclonal antibody 8B6 has been shown to induce tumor cell killing through multiple mechanisms:[1][3]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Recruitment of immune effector cells, such as natural killer (NK) cells, to lyse tumor cells.[3]
-
Complement-Dependent Cytotoxicity (CDC): Activation of the complement cascade, leading to the formation of a membrane attack complex and tumor cell lysis.[1]
-
Direct Induction of Apoptosis: Binding of the antibody to O-ac-GD2 can trigger programmed cell death in tumor cells.[1]
Signaling Pathways Involved in O-ac-GD2-Mediated Apoptosis
The direct cytotoxic effects of anti-O-ac-GD2 antibodies are mediated through the activation of intracellular signaling cascades. Binding of the antibody 8B6 to O-ac-GD2 on tumor cells has been shown to trigger the p38 MAPK signaling pathway.[1] This leads to cell cycle arrest and the expression of pro-apoptotic proteins. In contrast, targeting GD2 can interfere with its association with β1-integrin and focal adhesion kinase (FAK), inhibiting downstream survival signals.[18]
dot
Caption: O-ac-GD2 Antibody-Induced Signaling.
Experimental Protocols
The detection and characterization of O-ac-GD2 are critical for both research and clinical development. The following are summarized methodologies for key experiments.
Immunohistochemistry (IHC) for O-ac-GD2 Detection
This protocol is adapted from studies demonstrating O-ac-GD2 expression in tissue sections.[1][3]
Workflow:
dot
Caption: Immunohistochemistry Workflow.
Detailed Steps:
-
Tissue Preparation: Use frozen tissue sections, as the deparaffinization process for formalin-fixed, paraffin-embedded tissues may remove glycolipids.[15]
-
Fixation: Fix sections in cold acetone.
-
Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate with the primary antibody specific for O-ac-GD2 (e.g., mAb 8B6).
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chromogenic substrate (e.g., 3,3'-Diaminobenzidine - DAB) and counterstain.
-
Analysis: Evaluate staining intensity and distribution under a microscope.
Flow Cytometry for Cell Surface O-ac-GD2 Expression
This protocol is for the quantitative analysis of O-ac-GD2 on the surface of tumor cells.[15][19]
Workflow:
dot
Caption: Flow Cytometry Workflow.
Detailed Steps:
-
Cell Preparation: Prepare a single-cell suspension of the tumor cells.
-
Primary Antibody Incubation: Incubate cells with the anti-O-ac-GD2 primary antibody (e.g., mAb 8B6) or an isotype control antibody in a buffer containing BSA at 4°C.[19]
-
Secondary Antibody Incubation: After washing, incubate the cells with a fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) at 4°C.[15]
-
Analysis: Acquire and analyze the data on a flow cytometer to determine the percentage of positive cells and the mean fluorescence intensity.
Conclusion and Future Directions
O-acetylated GD2 represents a paradigm shift in the targeting of ganglioside antigens for cancer therapy. Its highly restricted expression profile offers the potential to overcome the significant neurotoxicity associated with anti-GD2 treatments, thereby improving the therapeutic index. The preclinical data strongly support the continued development of O-ac-GD2-targeted immunotherapies, including humanized monoclonal antibodies, antibody-drug conjugates, and CAR-T cells. Further research should focus on elucidating the precise enzymatic control of O-ac-GD2 expression in tumors and exploring its role in cancer stem cell biology. The clinical translation of therapies targeting this highly specific tumor antigen holds the promise of delivering more effective and less toxic treatments for patients with a range of difficult-to-treat cancers.
References
- 1. Targeting O-Acetyl-GD2 Ganglioside for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-GD2 immunotherapy for neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Monoclonal Antibody to O-Acetyl-GD2 Ganglioside and Not to GD2 Shows Potent Anti-Tumor Activity without Peripheral Nervous System Cross-Reactivity | PLOS One [journals.plos.org]
- 4. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Anti-GD2 Immunotherapy for Treatment of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Sialyl-O-Acetyltransferase CASD1 on GD2 Ganglioside O-Acetylation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural and immunological characterization of O-acetylated GD2. Evidence that GD2 is an acceptor for ganglioside O-acetyltransferase in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | O-Acetyl-GD2 as a Therapeutic Target for Breast Cancer Stem Cells [frontiersin.org]
- 16. Identification of 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac2) as main O-acetylated sialic acid species of GD2 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel O-acetylated ganglioside detected by anti-GD2 monoclonal antibodies. [vivo.weill.cornell.edu]
- 18. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for GD2 Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disialoganglioside GD2 is a glycosphingolipid expressed on the cell surface. While its expression is restricted in normal tissues, primarily to the central nervous system, peripheral nerves, and melanocytes, it is overexpressed in a variety of tumors of neuroectodermal origin, including neuroblastoma, melanoma, and some sarcomas.[1][2] This differential expression profile makes GD2 an attractive target for cancer immunotherapy.[1][3] Immunohistochemistry (IHC) is a critical tool for detecting GD2 expression in tumor tissues, aiding in diagnosis, prognosis, and patient stratification for anti-GD2 targeted therapies. This document provides a detailed protocol for GD2 staining in formalin-fixed paraffin-embedded (FFPE) tissues, along with quantitative data, a workflow diagram, a representation of the GD2 signaling pathway, and a troubleshooting guide.
Quantitative Data Summary
Successful immunohistochemical staining for GD2 is dependent on the careful optimization of several key parameters. The following tables summarize recommended starting concentrations and incubation times for commonly used anti-GD2 antibodies and critical steps in the IHC protocol.
Table 1: Primary Antibody Parameters
| Antibody Clone | Host | Type | Concentration/Dilution | Incubation Time & Temperature |
| 3F8 | Mouse | Monoclonal (IgG3) | 1.25 µg/mL | 30 minutes at Room Temperature |
| 14G2a | Mouse | Monoclonal (IgG2a) | 1:25 - 1:200 | 1 hour at 37°C or Overnight at 4°C |
| Rabbit Polyclonal | Rabbit | Polyclonal | 1:200 | 12 minutes at 37°C (automated) |
Table 2: Key Protocol Parameters
| Step | Reagent/Method | Duration | Temperature | Notes |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with high pH buffer (e.g., Tris-EDTA, pH 9.0) | 20-30 minutes | 95-100°C | Critical for unmasking the GD2 epitope. |
| Peroxidase Block | 3% Hydrogen Peroxide | 10 minutes | Room Temperature | Necessary for HRP-based detection systems. |
| Blocking | Normal serum from the same species as the secondary antibody | 30-60 minutes | Room Temperature | Reduces non-specific background staining. |
| Secondary Antibody | HRP-conjugated anti-mouse or anti-rabbit | 30-60 minutes | Room Temperature | Dilution as per manufacturer's instructions. |
| Chromogen | Diaminobenzidine (DAB) | 5-10 minutes | Room Temperature | Monitor development to avoid overstaining. |
Experimental Workflow
The following diagram illustrates the key steps in the immunohistochemistry protocol for GD2 staining on FFPE tissue sections.
Caption: Workflow for GD2 IHC on FFPE tissues.
GD2 Signaling Pathway
GD2 is not merely a surface marker but also participates in cellular signaling, influencing processes such as cell proliferation, migration, and adhesion.[4] Ligand binding to GD2 can trigger intracellular signaling cascades.
Caption: GD2 signaling in cancer cells.
Detailed Experimental Protocol
This protocol is a general guideline for the immunohistochemical staining of GD2 in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.
1. Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate slides through a graded series of ethanol:
-
Two changes of 100% ethanol for 3 minutes each.
-
One change of 95% ethanol for 3 minutes.
-
One change of 70% ethanol for 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval
-
Place slides in a staining jar containing a high pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).
-
Heat the solution to 95-100°C in a water bath, steamer, or pressure cooker for 20-30 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).
3. Peroxidase and Protein Blocking
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with wash buffer.
-
Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.
4. Primary Antibody Incubation
-
Gently tap off the blocking solution.
-
Apply the diluted anti-GD2 primary antibody (see Table 1 for starting dilutions) to the tissue sections.
-
Incubate in a humidified chamber according to the recommended time and temperature (e.g., 30-60 minutes at room temperature or overnight at 4°C).
5. Secondary Antibody and Detection
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Apply a biotinylated or HRP-polymer-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.
-
If using a biotin-based system, rinse and incubate with an avidin-biotin-enzyme complex (ABC) reagent.
-
Rinse slides three times with wash buffer.
-
Apply the chromogen solution (e.g., DAB) and incubate for 5-10 minutes, or until the desired stain intensity is reached. Monitor under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
6. Counterstaining, Dehydration, and Mounting
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear the slides in two changes of xylene for 5 minutes each.
-
Coverslip the slides using a permanent mounting medium.
Expected Staining Pattern: Positive GD2 staining typically appears as a granular, predominantly cytoplasmic or perinuclear pattern within the neoplastic cells.[5][6]
Troubleshooting
High-quality immunohistochemical staining requires careful attention to detail. The following table addresses common issues encountered during GD2 IHC.
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak Staining | Inadequate antigen retrieval | Optimize HIER time, temperature, and pH of the retrieval buffer. |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Inactive primary or secondary antibody | Use fresh antibodies and ensure proper storage. Run a positive control. | |
| Tissue sections dried out | Keep slides moist throughout the entire staining procedure. | |
| High Background | Primary antibody concentration too high | Decrease antibody concentration or incubation time. |
| Inadequate blocking | Increase blocking time or use a different blocking reagent. | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly. | |
| Non-specific binding of secondary antibody | Use a secondary antibody raised against a different species than the tissue origin. | |
| Non-specific Staining | Cross-reactivity of the primary antibody | Run a negative control (isotype control or no primary antibody). |
| Over-fixation of tissue | Optimize fixation time. | |
| Tissue Detachment | Overly aggressive antigen retrieval | Reduce the heating time or temperature during HIER. |
| Poorly coated slides | Use positively charged or silanized slides. |
References
- 1. researchgate.net [researchgate.net]
- 2. Ligands Binding to Cell Surface Ganglioside GD2 Cause Src-Dependent Activation of N-Methyl-D-Aspartate Receptor Signaling and Changes in Cellular Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics | Semantic Scholar [semanticscholar.org]
- 4. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression Analysis of GD2 by Immunohistochemistry in Invasive Breast Carcinoma: Clinical and Pathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GD2 Ganglioside Quantification by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disialoganglioside GD2 is a glycosphingolipid expressed at high levels on the surface of various tumors of neuroectodermal origin, including neuroblastoma, melanoma, and some sarcomas, while having limited expression in normal tissues.[1][2] This differential expression makes GD2 an attractive biomarker for disease diagnosis and monitoring, as well as a target for immunotherapy.[2][3] Accurate and sensitive quantification of GD2 in biological matrices is crucial for clinical diagnostics, prognostic evaluation, and for monitoring therapeutic response.[4][5][6] Mass spectrometry coupled with liquid chromatography (LC-MS/MS) has emerged as the gold standard for GD2 quantification due to its high specificity, sensitivity, and reproducibility.[4][7][8][9]
These application notes provide detailed protocols for the quantification of GD2 ganglioside in plasma and cell line samples using LC-MS/MS, along with an overview of the relevant biological pathways.
GD2 Signaling Pathways
GD2 is implicated in tumor development and malignant phenotypes by influencing cell proliferation, adhesion, migration, and invasion.[1][2] It is often found concentrated in lipid rafts, where it can modulate signaling pathways.[3][10][11] GD2 has been shown to interact with receptor tyrosine kinases (RTKs) such as c-Met, leading to downstream activation of pathways like MAPK, which promotes cell proliferation.[11] Furthermore, GD2 can associate with integrins and focal adhesion kinase (FAK), activating the FAK/Akt/mTOR signaling cascade, which is crucial for cell survival and motility.[11]
Experimental Workflow for GD2 Quantification
The general workflow for quantifying GD2 by LC-MS/MS involves sample preparation, including lipid extraction, followed by chromatographic separation and detection by mass spectrometry.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for GD2 analysis by LC-MS/MS. Note that specific values can vary depending on the instrument, method, and matrix.
Table 1: Quantitative Performance for GD2 Lipoforms in Human Plasma
| Parameter | GD2 (d18:1-18:0, C18) | GD2 (d18:1-20:0, C20) | Reference |
|---|---|---|---|
| Linear Range | 4 - 1000 ng/mL | 6 - 1500 ng/mL | [12] |
| Lower Limit of Quantification (LLOQ) | 3 nM | - | [13] |
| Diagnostic Cut-off (Neuroblastoma vs. Healthy) | > 44.1 nM | > 0.47 nM | [4] |
| Specificity (for Neuroblastoma) | 100% | 98.7% | [4] |
| Sensitivity (for Neuroblastoma) | 81.9% | 78.3% |[4] |
Table 2: GD2 Concentrations in Neuroblastoma Patient Plasma
| Patient Cohort | Mean GD2 Concentration (pmol/mL) | Range (pmol/mL) | Reference |
|---|---|---|---|
| Neuroblastoma Patients (n=42) | 660.7 | 0 - 3940 | [14][15] |
| Non-Neuroblastoma Pediatric Patients (n=7) | 106.1 | - |[14][15] |
Experimental Protocols
Protocol 1: Quantification of GD2 in Human Plasma
This protocol is based on a validated HPLC-MS/MS method for the quantification of C18 and C20 lipoforms of GD2 in human plasma or serum.[12]
Materials:
-
Human plasma samples
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium acetate
-
GD2 analytical standard (human brain-derived, containing C18 and C20 lipoforms)
-
Deuterated GM1 (d3-GM1) internal standard
-
Phenomenex Kinetex C18 column (or equivalent)
-
HPLC or UHPLC system
-
Tandem mass spectrometer (e.g., AB Sciex 4500 QTRAP or equivalent)
Procedure:
-
Sample Preparation (Methanol Precipitation):
-
To 30 µL of plasma, add 120 µL of methanol containing the deuterated GM1 internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[16]
-
-
Liquid Chromatography:
-
Column: Phenomenex Kinetex C18 column.[12]
-
Mobile Phase A: Ammonium acetate buffer.[12]
-
Mobile Phase B: Methanol/Isopropanol mixture.[12]
-
Gradient: Develop a suitable gradient to separate the GD2 lipoforms from other plasma components. A typical run time is around 15-25 minutes.[7][17]
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry:
-
Quantification:
-
Construct calibration curves using the GD2 analytical standard.
-
Calculate the concentration of GD2 lipoforms in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Analysis of GD2 in Cell Lines
This protocol outlines a general procedure for the extraction and analysis of GD2 from cultured cells, comparing two common extraction methods.[7][8][9]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Extraction Solvent 1 (Folch): Chloroform/Methanol (2:1, v/v)
-
Zirconium beads (for cell lysis)
-
ZIC-HILIC column (or equivalent)
-
LC-MS/MS system as described in Protocol 1.
Procedure:
-
Cell Harvesting and Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Scrape cells and resuspend in PBS.
-
Lyse the cells using zirconium beads and sonication on ice for approximately 60 minutes.[7]
-
Determine the protein concentration of the cell lysate for normalization.
-
-
Lipid Extraction (choose one method):
-
Method A: Folch Extraction
-
Add chloroform/methanol (2:1, v/v) to the cell lysate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under nitrogen.
-
-
Method B: Absolute Methanol Extraction
-
-
Liquid Chromatography (HILIC):
-
Mass Spectrometry and Quantification:
-
Follow the mass spectrometry and quantification steps outlined in Protocol 1, adjusting the MRM transitions as needed for other gangliosides of interest.
-
Conclusion
The LC-MS/MS methods described provide a robust and sensitive platform for the quantification of GD2 ganglioside in various biological matrices. These protocols can be adapted and optimized for specific research and clinical applications, contributing to a better understanding of the role of GD2 in disease and the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of plasma circulating GD2 ganglioside in patients with neuroblastoma and age-matched healthy children. Diagnostic and prognostic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New method for quantitative analysis of GD2 ganglioside in plasma of neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Liquid Chromatography-Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]
- 12. A validated HPLC-MS/MS method for estimating the concentration of the ganglioside, GD2, in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of the disialoganglioside, GD2, a circulating tumor biomarker for neuroblastoma, in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. Ganglioside Isomer Analysis Using Ion Polarity Switching Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciex.com [sciex.com]
Application Notes and Protocols for Flow Cytometry Analysis of GD2 Positive Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disialoganglioside GD2 is a glycolipid expressed on the surface of various cells, with particularly high levels found on tumors of neuroectodermal origin, such as neuroblastoma, melanoma, and some sarcomas.[1][2][3][4] Its restricted expression in normal tissues makes it an attractive target for cancer immunotherapy, including monoclonal antibody-based therapies and CAR T-cell therapies.[1][3][5] Flow cytometry is a powerful technique for the detection and quantification of GD2 positive cells, enabling researchers and clinicians to assess tumor antigen expression, monitor therapeutic efficacy, and conduct preclinical research. These application notes provide detailed protocols for the analysis of GD2 positive cells using flow cytometry.
GD2 Signaling Pathways
GD2 is implicated in several signaling pathways that promote cancer cell survival, proliferation, migration, and invasion.[2][5] It can associate with key signaling molecules such as focal adhesion kinase (FAK), leading to the activation of the AKT/mTOR pathway.[5][6] Additionally, GD2 has been shown to modulate the c-Met receptor tyrosine kinase, influencing downstream MAPK signaling.[5] Understanding these pathways is crucial for developing targeted therapies against GD2-expressing tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]
- 5. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]
- 6. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development and Production of Anti-GD2 Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and production of anti-GD2 monoclonal antibodies (mAbs), a critical class of biotherapeutics for neuroblastoma and other GD2-expressing cancers.
Introduction to Anti-GD2 Monoclonal Antibodies
The disialoganglioside GD2 is a glycolipid antigen highly expressed on the surface of various tumors of neuroectodermal origin, including neuroblastoma, melanoma, and some sarcomas, while having limited expression in normal tissues.[1][2] This differential expression profile makes GD2 an attractive target for cancer immunotherapy. Anti-GD2 monoclonal antibodies function through several mechanisms to eliminate tumor cells, primarily through Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[3][4][5][6]
Several generations of anti-GD2 mAbs have been developed, evolving from murine to chimeric and humanized forms to reduce immunogenicity and improve efficacy.[7] Key examples include the murine antibody 3F8, the chimeric antibody ch14.18 (Dinutuximab), and the humanized antibody naxitamab.[5][7][8][9]
Quantitative Data Summary
Table 1: Comparison of Anti-GD2 Monoclonal Antibodies
| Antibody Name | Type | Source Organism | Target | Approved Indications |
| Dinutuximab (ch14.18) | Chimeric (murine-human) | CHO cells | GD2 | High-risk neuroblastoma |
| Naxitamab (hu3F8) | Humanized | CHO cells | GD2 | Relapsed/refractory high-risk neuroblastoma in bone or bone marrow[8] |
| 3F8 | Murine | Murine Hybridoma | GD2 | Investigational |
Table 2: Binding Affinities (KD) of Anti-GD2 mAbs
| Antibody | Apparent KD (nM) for GD2 | Method |
| ch14.18 | ~60 - 77 nM | Glycan Microarray[10] |
| hu3F8 (Naxitamab) | ~7.7 - 11 nM | Glycan Microarray[11] |
| 3F8 (murine) | ~5 - 15 nM | Glycan Microarray[10] |
| Germline 14.18 | ~1.6 µM | Glycan Microarray[10] |
| Germline 3F8 | ~146 nM | Glycan Microarray[11] |
Table 3: Typical Production Yields of mAbs in CHO Cells
| Production System | Titer Range | Reference |
| Fed-batch | Up to 13 g/L | [12] |
| Perfusion Culture | 16.19 - 16.79 g/L | [13] |
| Optimized Perfusion | Volumetric productivity up to 1.9 g/L/day | [12] |
Experimental Protocols
Production of Anti-GD2 Monoclonal Antibodies in CHO Cells
This protocol outlines the general steps for the production of a humanized anti-GD2 mAb in Chinese Hamster Ovary (CHO) cells.
Workflow for Anti-GD2 mAb Production
Caption: General workflow for monoclonal antibody production.
Materials:
-
CHO cell line engineered to express the anti-GD2 mAb (e.g., CHO-K1, CHO-S, CHO-DG44).[14]
-
Chemically defined, serum-free culture medium.
-
Bioreactor (e.g., stirred-tank).
-
Protein A affinity chromatography column.
-
Elution and neutralization buffers.
-
Tangential flow filtration (TFF) system.
-
Sterile filters.
Protocol:
-
Cell Line Development:
-
Transfect a suitable CHO host cell line with an expression vector containing the heavy and light chain genes of the anti-GD2 antibody.
-
Select high-producing clones using a suitable selection marker (e.g., DHFR/methotrexate amplification).
-
Adapt the selected clone to suspension culture in a chemically defined, serum-free medium.
-
-
Upstream Processing:
-
Cell Expansion: Culture the selected CHO cell clone in shaker flasks and then in seed bioreactors to generate sufficient cell numbers for the production bioreactor.
-
Production Bioreactor: Inoculate the production bioreactor and maintain the culture under controlled conditions (temperature, pH, dissolved oxygen). Fed-batch or perfusion strategies can be employed to maximize cell density and antibody titer.[12][13]
-
-
Downstream Processing:
-
Harvest and Clarification: Separate the cells from the culture medium containing the secreted antibody by centrifugation or depth filtration.
-
Purification:
-
Protein A Affinity Chromatography: Load the clarified harvest onto a Protein A column. The Fc region of the IgG antibody will bind to Protein A. Wash the column to remove impurities. Elute the bound antibody using a low pH buffer.[15]
-
Viral Inactivation: Perform a low pH viral inactivation step.
-
Polishing Steps: Further purify the antibody using ion-exchange and/or hydrophobic interaction chromatography to remove remaining impurities like host cell proteins and DNA.
-
-
Formulation: Exchange the purified antibody into its final formulation buffer using tangential flow filtration. This buffer is designed to ensure the stability of the antibody.
-
Sterile Filtration and Filling: Sterile filter the final antibody solution and aseptically fill it into vials.
-
Quality Control Assays
Workflow for mAb Quality Control
References
- 1. GD2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Characterization and Quality Control of mAbs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. A Pilot Trial of Humanized Anti-GD2 Monoclonal Antibody (hu14.18K322A) with Chemotherapy and Natural Killer Cells in Children with Recurrent/Refractory Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-GD2 with an FC point mutation reduces complement fixation and decreases antibody-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guideline for the production and quality control of monoclonal antibodies and related products intended for medicinal use [who.int]
- 8. Naxitamab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. Therapeutic Antibodies to Ganglioside GD2 Evolved from Highly Selective Germline Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stress‐induced increase of monoclonal antibody production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Enhancing and stabilizing monoclonal antibody production by Chinese hamster ovary (CHO) cells with optimized perfusion culture strategies [frontiersin.org]
- 14. Best CHO Cell Lines for Monoclonal Antibody Production (2024 Comparison) [synapse.patsnap.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for GD2 CAR-T Cell Therapy Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy approach for cancer treatment.[1] This document provides detailed application notes and protocols for the manufacturing of CAR-T cells targeting the disialoganglioside GD2, a promising target for various solid tumors such as neuroblastoma and melanoma.[2][3] The manufacturing process is a complex, multi-step procedure that requires stringent quality control to ensure the safety and efficacy of the final product.[4] This guide outlines the critical steps, from T-cell collection to the final cryopreserved product, providing detailed methodologies and quantitative parameters to aid researchers and professionals in the development of GD2 CAR-T cell therapies.
The overall manufacturing process involves the isolation of T cells from a patient's blood, genetic modification of these cells to express a CAR that recognizes GD2, ex vivo expansion to achieve a therapeutic dose, and cryopreservation for storage and transport.[5][6] The entire process typically takes approximately 14-21 days.[6]
I. Starting Material: T-Cell Collection
The manufacturing process begins with the collection of autologous T cells from the patient through a procedure called leukapheresis.[1][7] The quality and composition of the leukapheresis product are critical as they directly influence the characteristics of the final CAR-T cell product.[1]
Protocol 1: T-Cell Collection via Leukapheresis
-
Patient Preparation: Evaluate the patient's overall health, including white blood cell counts, as prior treatments may impact the quality of the collected T cells.[8] Collecting T cells earlier in the treatment journey, before multiple rounds of chemotherapy, can yield a healthier and more robust starting population.[8][9]
-
Apheresis Procedure: Perform leukapheresis to isolate peripheral blood mononuclear cells (PBMCs) from the patient's blood.[7][10] Modern apheresis devices like the Spectra Optia or COBE Spectra systems are commonly used to selectively harvest the mononuclear cell layer.[1]
-
Product Characterization: Upon collection, analyze the apheresis product for total nucleated cell count, CD3+ T-cell count, and viability. This initial assessment is crucial for determining the feasibility of proceeding with manufacturing.[10]
II. T-Cell Isolation and Activation
Once the leukapheresis product is obtained, T cells are isolated and then activated to prepare them for genetic modification.
Protocol 2: T-Cell Isolation
-
PBMC Processing: Process the fresh or cryopreserved leukapheresis product to isolate PBMCs.[5][11] This can be achieved through density gradient centrifugation.[12]
-
T-Cell Enrichment (Optional): While some protocols proceed with PBMCs, others enrich for CD3+ T cells.[13] Magnetic-activated cell sorting (MACS) can be used to isolate specific T-cell subsets, such as CD4+ and CD8+.[7]
Protocol 3: T-Cell Activation
T-cell activation is a critical step that impacts the efficiency of gene transfer and subsequent cell expansion.[14] This is typically achieved by providing two signals: one through the T-cell receptor (TCR) and a co-stimulatory signal.
-
Activation Reagents: Use magnetic beads coated with anti-CD3 and anti-CD28 antibodies (e.g., Dynabeads) to provide the necessary activation signals.[5] Alternatively, plate-bound antibodies or soluble antibody complexes can be used.[13]
-
Cell Culture Initiation: Co-culture the isolated T cells with the activation beads in a suitable culture medium, such as RPMI-1640 or X-VIVO15, supplemented with human serum or serum-free alternatives.[5]
-
Cytokine Support: Supplement the culture medium with cytokines to support T-cell proliferation and survival. A common combination is IL-2, although cocktails of IL-7 and IL-15 have been shown to promote a less differentiated, more persistent T-cell phenotype.[5][15]
III. Genetic Modification: Introducing the GD2 CAR
The core of CAR-T cell therapy lies in genetically engineering T cells to express the CAR. This is most commonly achieved using viral vectors.
Protocol 4: Lentiviral Transduction
Lentiviral vectors are a common and efficient tool for delivering the CAR transgene into T cells.[5][16]
-
Vector Preparation: Prepare a high-titer, replication-deficient lentiviral vector encoding the GD2-specific CAR. The CAR construct typically includes an anti-GD2 single-chain variable fragment (scFv), a hinge, a transmembrane domain, and intracellular signaling domains (e.g., CD28 and 4-1BB).[17]
-
Transduction: Introduce the lentiviral vector to the activated T-cell culture. The multiplicity of infection (MOI), which is the ratio of viral particles to target cells, should be optimized to achieve high transduction efficiency while minimizing toxicity.[4] The use of reagents like Retronectin can enhance transduction efficiency.[15][18]
-
Incubation: Incubate the T cells with the viral vector for a defined period, typically 24 hours, before washing the cells to remove residual vector.[6]
IV. Ex Vivo Expansion
Following genetic modification, the GD2 CAR-T cells are expanded in culture to generate a sufficient number of cells for a therapeutic dose.[5]
Protocol 5: CAR-T Cell Expansion
-
Culture Conditions: Culture the transduced T cells in a suitable medium supplemented with cytokines (e.g., IL-2, IL-7, IL-15) to promote expansion. The expansion phase typically lasts for 7 to 14 days.
-
Cell Monitoring: Regularly monitor the cell culture for viability, cell density, and expansion rate.[4] Maintain optimal cell density by adding fresh media as needed.[4]
-
Expansion Systems: For clinical-scale manufacturing, various culture vessels can be used, including culture bags, G-Rex devices, or automated bioreactors like the CliniMACS Prodigy system.[5]
V. Harvest and Cryopreservation
Once the target cell number is reached, the CAR-T cells are harvested, formulated, and cryopreserved.
Protocol 6: Cell Harvest and Formulation
-
Bead Removal: If magnetic beads were used for activation, they are removed from the cell culture.[6]
-
Cell Washing and Concentration: The CAR-T cells are washed to remove residual culture medium and other impurities and then concentrated.[6]
-
Final Formulation: The cells are resuspended in a cryopreservation medium, which typically contains a cryoprotectant like dimethyl sulfoxide (DMSO) and human serum albumin.[12][19]
Protocol 7: Cryopreservation
Cryopreservation allows for quality control testing to be completed and provides flexibility for patient scheduling.[5][8]
-
Controlled-Rate Freezing: Use a controlled-rate freezer to slowly cool the formulated CAR-T cells to -80°C.[11][20]
-
Storage: Transfer the cryopreserved product to a liquid nitrogen vapor phase freezer for long-term storage at temperatures below -150°C.[20][21]
VI. Quality Control
Stringent quality control (QC) testing is performed throughout the manufacturing process and on the final product to ensure its safety, purity, and potency.[4][22]
Table 1: Key Quality Control Assays for GD2 CAR-T Cell Manufacturing
| QC Parameter | Assay | Purpose |
| Identity | Flow Cytometry | Confirm the presence of T cells (CD3+) and CAR expression on the cell surface.[23] |
| Purity | Flow Cytometry | Determine the percentage of CAR-T cells in the final product and assess for contaminating cells.[22] |
| Viability | Trypan Blue Exclusion / Automated Cell Counter | Measure the percentage of live cells in the final product.[22] |
| Potency | In vitro Cytotoxicity Assay | Evaluate the ability of the CAR-T cells to kill GD2-expressing target tumor cells.[23] |
| Cytokine Release Assay | Measure the release of cytokines (e.g., IFN-γ, IL-2) upon co-culture with target cells.[24] | |
| Safety | Sterility Testing | Test for bacterial and fungal contamination.[22] |
| Mycoplasma Testing | Detect the presence of mycoplasma contamination.[24] | |
| Endotoxin Testing | Measure the level of endotoxins in the final product.[22] | |
| Cell Dose | Cell Counting | Determine the total number of viable CAR-T cells in the final product.[22] |
| Transduction Efficiency | Flow Cytometry / qPCR | Quantify the percentage of T cells successfully transduced with the CAR gene.[3][23] |
Visualizations
GD2 CAR-T Cell Manufacturing Workflow
Caption: A schematic overview of the autologous GD2 CAR-T cell manufacturing process.
CAR Signaling Pathway
References
- 1. tsh.or.th [tsh.or.th]
- 2. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Impact of Manufacturing Procedures on CAR T Cell Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Speed in CAR-T Cell Manufacturing with Cell Therapy Solutions - Behind the Bench [thermofisher.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. novartis.com [novartis.com]
- 9. T-cell apheresis for the manufacture of CAR T-cell therapies: Current challenges and future perspectives [multiplemyelomahub.com]
- 10. Autologous Lymphapheresis for the Production of Chimeric Antigen Receptor (CAR) T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | CAR-T manufactured from frozen PBMC yield efficient function with prolonged in vitro production [frontiersin.org]
- 12. Effect of Cryopreservation on Autologous Chimeric Antigen Receptor T Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Manufacturing Protocols of Chimeric Antigen Receptor T Cells for Improved Anticancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of CAR-T Cells by Lentiviral Transduction | Springer Nature Experiments [experiments.springernature.com]
- 17. GD2-Targeting CAR T-cell Therapy for Patients with GD2+ Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of CAR-T Cells by Lentiviral Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. akadeum.com [akadeum.com]
- 20. The role of cryopreservation techniques in manufacturing, transport, and storage of Car-T therapy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. White Paper: Best Practices for CAR-T Cell Storage | Azenta Life Sciences [azenta.com]
- 22. wearecellix.com [wearecellix.com]
- 23. Anti-GD2 related Products and Services - Creative Biolabs [creative-biolabs.com]
- 24. CAR-T Characterization and Quality Control/Assurance Testing Solutions | Sartorius [sartorius.com]
Application Notes and Protocols for In Vivo Imaging of GD2 Expression in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to GD2 as an Imaging Target
The disialoganglioside GD2 is a glycolipid expressed on the cell surface of various tumors of neuroectodermal origin, including neuroblastoma, melanoma, osteosarcoma, and some soft tissue sarcomas.[1] Its high expression on tumor cells and limited presence in normal tissues make it an attractive target for immunotherapy and diagnostic imaging.[1] Non-invasive, in vivo imaging of GD2 expression allows for real-time assessment of tumor burden, heterogeneity, and response to GD2-targeted therapies, providing critical information for preclinical drug development and translational research.[1][2]
Overview of In Vivo Imaging Modalities for GD2 Expression
Several imaging modalities can be employed to visualize GD2 expression in animal models, each with its own advantages and limitations. The choice of modality often depends on the specific research question, required sensitivity, resolution, and the availability of instrumentation.
-
Positron Emission Tomography (PET): A highly sensitive and quantitative nuclear imaging technique that uses radiotracers labeled with positron-emitting radionuclides. PET offers excellent tissue penetration and the ability to quantify radiotracer uptake, which can be correlated with target expression.[2][3][4]
-
Single-Photon Emission Computed Tomography (SPECT): Another nuclear imaging modality that utilizes gamma-emitting radionuclides. While generally less sensitive than PET, SPECT can be a valuable tool for preclinical imaging, with some studies demonstrating its utility in imaging GD2.
-
Near-Infrared (NIR) Fluorescence Imaging: An optical imaging technique that uses fluorescent probes excited by near-infrared light. NIR imaging provides high resolution and is well-suited for superficial tumor models. Its main limitation is the shallow tissue penetration of light.[5][6][7]
-
Bioluminescence Imaging (BLI): A sensitive optical imaging technique that detects light produced by luciferase-expressing cells. In the context of GD2 imaging, BLI is particularly useful for tracking GD2-targeting chimeric antigen receptor (CAR) T-cells that have been engineered to also express luciferase.[3][8]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies on in vivo GD2 imaging, providing a comparison of different imaging agents and modalities.
Table 1: PET Imaging of GD2 Expression
| Radiotracer | Animal Model | Tumor Type | Tumor Uptake (%ID/g or %ID/cc) | Tumor-to-Muscle Ratio (TMR) | Reference |
| [⁶⁴Cu]Cu-Bn-NOTA-hu14.18K322A | Mouse (PDX) | Osteosarcoma (modest GD2) | 9.8 ± 2.1 | ~7.5 | [2] |
| [⁶⁴Cu]Cu-Bn-NOTA-hu14.18K322A | Mouse (PDX) | Osteosarcoma (high GD2) | 18.2 ± 3.5 | >10 | [2] |
| [⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO | Mouse (xenograft) | Neuroblastoma (CHP-134) | 31.6 ± 5.8 (48h p.i.) | 17.4 ± 3.6 (48h p.i.) | [3][4] |
Table 2: SPECT Imaging of GD2 Expression
| Radiotracer | Animal Model | Tumor Type | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Reference |
| [¹¹¹In]In-DTPA-αGD2 | Mouse (xenograft) | Neuroblastoma (SK-N-BE(2)) | ~15 (Day 4) | 3.87 (Day 4) | [2][9] |
Table 3: Near-Infrared Fluorescence Imaging of GD2 Expression
| Probe | Animal Model | Tumor Type | Tumor-to-Background Ratio (TBR) | Optimal Imaging Time | Reference |
| Anti-GD2-IRDye800CW | Mouse (orthotopic) | Neuroblastoma | 6.1 ± 2.2 | 4 days post-injection | [7] |
| ¹¹¹In-αGD2-IR800 | Mouse (orthotopic) | Neuroblastoma | >5 | 4-6 days post-injection | [2][9] |
Experimental Protocols
Protocol 1: PET Imaging of GD2 Expression using [⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO
This protocol is adapted from studies on neuroblastoma xenografts in mice.[3][4]
Materials:
-
GD2-positive tumor-bearing mice (e.g., subcutaneous CHP-134 xenografts in immunodeficient mice).
-
GD2-negative tumor-bearing mice for control (e.g., HEK-293 xenografts).
-
[⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO radiotracer.
-
Small animal PET/CT or PET/MR scanner.
-
Anesthesia (e.g., isoflurane).
-
Dose calibrator.
-
Syringes and needles for injection.
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane (e.g., 2% in oxygen). Maintain anesthesia throughout the injection and imaging procedures.
-
Radiotracer Administration: Administer a defined dose of [⁶⁴Cu]Cu-DOTAGA-ch14.18/CHO (e.g., 5-10 MBq) via tail vein injection. Record the exact injected dose.
-
PET/CT or PET/MR Imaging:
-
Acquire static or dynamic PET scans at various time points post-injection (p.i.), for example, at 3h, 24h, and 48h p.i.
-
Acquire a CT or MR scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Draw regions of interest (ROIs) on the tumor and other organs (e.g., muscle, liver, blood pool) using the co-registered anatomical images.
-
Calculate the radiotracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or per cubic centimeter (%ID/cc).
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle ratio).
-
-
Specificity Control (Optional but Recommended):
-
Blocking Study: Inject a separate cohort of mice with an excess of unlabeled anti-GD2 antibody (e.g., 500 µg) 24 hours prior to the radiotracer injection to block specific binding.
-
Negative Control Tumor: Image mice bearing GD2-negative tumors to assess non-specific uptake.
-
Isotype Control: Inject a cohort with a radiolabeled isotype control antibody to demonstrate target specificity.
-
Protocol 2: Near-Infrared Fluorescence Imaging of GD2 Expression using Anti-GD2-IRDye800CW
This protocol is based on studies using a fluorescently labeled anti-GD2 antibody for neuroblastoma imaging.[5][7]
Materials:
-
GD2-positive tumor-bearing mice (e.g., orthotopic neuroblastoma models).
-
Anti-GD2-IRDye800CW probe.
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum).
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles for injection.
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Probe Administration: Inject a defined dose of anti-GD2-IRDye800CW (e.g., 1 nmol) via tail vein injection.
-
Fluorescence Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, and 7 days).
-
Use appropriate excitation and emission filters for IRDye800CW (e.g., excitation ~785 nm, emission ~820 nm).
-
Acquire both white light and fluorescence images.
-
-
Image Analysis:
-
Using the system's software, draw ROIs over the tumor and a background region (e.g., contralateral flank).
-
Quantify the fluorescence intensity (e.g., in average radiant efficiency).
-
Calculate the tumor-to-background ratio (TBR).
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the mice and dissect the tumor and major organs.
-
Image the dissected tissues to confirm probe accumulation and biodistribution.
-
Protocol 3: Bioluminescence Imaging of GD2-CAR T-cell Therapy
This protocol is designed to monitor the trafficking and anti-tumor activity of GD2-CAR T-cells that have been engineered to express a luciferase reporter gene.[3][8]
Materials:
-
GD2-positive tumor-bearing mice.
-
GD2-CAR T-cells co-expressing luciferase.
-
D-luciferin substrate.
-
In vivo bioluminescence imaging system (e.g., IVIS).
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles for injection.
Procedure:
-
Tumor and CAR T-cell Implantation:
-
Establish GD2-positive tumors in mice. Monitor tumor growth using a separate imaging modality or caliper measurements.
-
Once tumors are established, administer the luciferase-expressing GD2-CAR T-cells intravenously or via another appropriate route.
-
-
Animal Preparation for Imaging: Anesthetize the mice with isoflurane.
-
Substrate Administration: Inject D-luciferin intraperitoneally (e.g., 150 mg/kg).
-
Bioluminescence Imaging:
-
Wait for the optimal time for substrate distribution (typically 10-15 minutes).
-
Acquire bioluminescence images. The exposure time may need to be adjusted based on the signal intensity.
-
Acquire images at regular intervals (e.g., daily or every few days) to monitor CAR T-cell localization and proliferation.
-
-
Image Analysis:
-
Draw ROIs over the tumor and other areas of interest to quantify the bioluminescent signal (photon flux).
-
Monitor the changes in signal intensity over time to assess CAR T-cell expansion and persistence.
-
Correlate the bioluminescence signal with tumor size to evaluate therapeutic efficacy.
-
Visualizations
Caption: Workflow for PET imaging of GD2 expression.
Caption: Workflow for NIR fluorescence imaging of GD2.
Caption: Workflow for BLI of GD2-CAR T-cell therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dual-labeled anti-GD2 targeted probe for intraoperative molecular imaging of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate traceable CAR T cells for syngeneic mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational immunoPET imaging using a radiolabeled GD2-specific antibody in neuroblastoma [thno.org]
- 5. Anti-GD2-IRDye800CW as a targeted probe for fluorescence-guided surgery in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Near-Infrared Fluorescence Imaging in Preclinical Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-GD2-IRDye800CW as a targeted probe for fluorescence-guided surgery in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multimodal imaging workflow for monitoring CAR T cell therapy against solid tumor from whole-body to single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-labeled anti-GD2 targeted probe for intraoperative molecular imaging of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GD2 Ganglioside ELISA Assay for Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disialoganglioside GD2 is a glycolipid expressed on the surface of cells of neuroectodermal origin.[1] While its expression is limited in most normal human tissues, it is abundantly present on the surface of various tumor cells, including neuroblastoma, melanoma, osteosarcoma, and some soft tissue sarcomas.[1][2] The shedding of GD2 from tumor cells into the bloodstream allows for its detection in serum, making it a valuable circulating tumor biomarker.[3][4] Quantitative analysis of serum GD2 levels can aid in diagnosis, prognosis, and monitoring of therapeutic response in patients with GD2-expressing cancers.[5][6] This document provides detailed application notes and a protocol for the quantification of GD2 ganglioside in human serum samples using an Enzyme-Linked Immunosorbent Assay (ELISA).
Clinical Significance
Elevated serum GD2 levels have been significantly correlated with disease status in several cancers, most notably neuroblastoma.[5] Studies have shown that patients with high-risk neuroblastoma have significantly higher concentrations of circulating GD2 compared to healthy individuals and patients with other childhood cancers.[3][7] Furthermore, serum GD2 levels have been associated with tumor stage, MYCN amplification status, and patient survival, highlighting its potential as a prognostic biomarker.[3][7] In the context of anti-GD2 immunotherapies, monitoring circulating GD2 levels may also serve as a companion diagnostic to assess treatment efficacy.[2][8]
Data Presentation
Table 1: Serum GD2 Concentrations in Neuroblastoma Patients and Controls
| Patient Group | Number of Subjects | Median GD2 Concentration (nM) | Range of GD2 Concentration (nM) | Reference |
| High-Risk Neuroblastoma (at diagnosis) | 73 | 167 | 16.1 - 1060 | [3][7] |
| Non-High-Risk Neuroblastoma | - | Significantly Lower than High-Risk | - | [3] |
| Healthy Controls | 40 | 5.6 | - | [3][7] |
| Differentiated Neuroblastic Tumors | 22 | Not Elevated | - | [7] |
| Other Childhood Cancers | - | Not Elevated | - | [7] |
Table 2: Correlation of Serum GD2 with Clinical Parameters in Neuroblastoma
| Clinical Parameter | Correlation with Serum GD2 Level | p-value | Reference |
| INSS Stage 4 | Positive | < 0.00001 | [3][7] |
| High-Risk Group | Positive | < 0.00001 | [3][7] |
| MYCN Amplification | Positive | 0.0088 | [3][7] |
| Survival Outcome (Death) | Positive | 0.034 | [3][7] |
Experimental Protocols
Principle of the Assay
The GD2 Ganglioside ELISA is a competitive immunoassay. The microtiter plate is pre-coated with GD2 ganglioside. During the assay, GD2 present in the serum sample competes with the coated GD2 for binding to a specific anti-GD2 monoclonal antibody. A subsequent enzyme-conjugated secondary antibody is added, which binds to the primary antibody. After the addition of a substrate, the color development is inversely proportional to the concentration of GD2 in the sample.
Materials and Reagents
-
96-well microtiter plates
-
Purified GD2 standard
-
Anti-GD2 monoclonal antibody (e.g., clone 14.18 or similar)
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 2% BSA in PBS-T)
-
Assay diluent (e.g., 1% BSA in PBS)
-
Chloroform-methanol-water solution (4:8:3 v/v/v) for extraction
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation: Ganglioside Extraction from Serum
-
To 100 µL of human serum, add 500 µL of an extraction buffer consisting of chloroform–methanol–water at a ratio of 4:8:3.[9]
-
Vortex the mixture vigorously.
-
Centrifuge the sample at 3,000 x g for 20 minutes at 4°C to separate the aqueous and organic phases.[9]
-
Carefully transfer the upper aqueous phase to a new tube.
-
To the collected aqueous phase, add sterile water to achieve a final chloroform–methanol–water ratio of 4:8:5.6.[9]
-
Repeat the vortexing and centrifugation steps.
-
The resulting aqueous phase contains the extracted gangliosides and is ready for use in the ELISA.
ELISA Protocol
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of purified GD2 ganglioside (concentration to be optimized, e.g., 0.25 µ g/well in 70% methanol).[10] Allow the plate to air dry overnight at room temperature.
-
Blocking: Wash the plate twice with wash buffer. Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer to each well.[10] Incubate for 2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate three times with wash buffer. Prepare a serial dilution of the GD2 standard in assay diluent. Add 50 µL of the standards and extracted serum samples to the appropriate wells.
-
Primary Antibody Incubation: Add 50 µL of the anti-GD2 monoclonal antibody (at an optimized dilution in assay diluent) to each well. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times with wash buffer. Add 100 µL of HRP-conjugated secondary antibody (at an optimized dilution in assay diluent) to each well. Incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of GD2 in the samples by interpolating their absorbance values on the standard curve. The concentration will be inversely proportional to the signal.
Visualizations
Caption: Workflow of the GD2 Ganglioside ELISA for serum samples.
Caption: Significance of circulating GD2 as a tumor biomarker.
References
- 1. Anti-GD2 Strategy in the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroblastoma GD2 Expression and Computational Analysis of Aptamer-Based Bioaffinity Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of ganglioside GD2 in tumor tissues and sera of neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New method for quantitative analysis of GD2 ganglioside in plasma of neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cbtn.org [cbtn.org]
- 8. researchgate.net [researchgate.net]
- 9. GD2 and GD3 gangliosides as diagnostic biomarkers for all stages and subtypes of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ganglioside GD2 in reception and transduction of cell death signal in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating GD2-Positive Xenograft Models in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disialoganglioside GD2 is a well-established tumor-associated antigen expressed on the surface of various cancer cells of neuroectodermal origin, including neuroblastoma, melanoma, and osteosarcoma, with limited expression in normal tissues. This differential expression pattern makes GD2 an attractive target for cancer immunotherapy. Preclinical studies utilizing GD2-positive xenograft models are crucial for the evaluation of novel anti-GD2 therapies. These models, established by implanting human cancer cells into immunodeficient mice, allow for the in vivo assessment of therapeutic efficacy, mechanism of action, and potential toxicities in a whole-animal system.
This document provides detailed application notes and protocols for the successful creation and utilization of GD2-positive xenograft models for preclinical research.
Data Presentation: GD2-Positive Cancer Cell Lines
A critical first step in establishing a relevant xenograft model is the selection of a well-characterized GD2-positive cancer cell line. The following tables summarize commercially available cell lines reported to express GD2, suitable for creating xenograft models.
Table 1: GD2-Positive Neuroblastoma Cell Lines
| Cell Line | ATCC Number | Characteristics | Luciferase-Tagged Version Available |
| SH-SY5Y | CRL-2266 | Human, neuroblastic, MYCN non-amplified. | Yes[1] |
| IMR-32 | CCL-127 | Human, adrenergic neuroblastoma, MYCN amplified. | Yes |
| SK-N-SH | HTB-11 | Human, neuroblastic/stromal, MYCN non-amplified. | Yes |
| NB1643 | - | From Children's Oncology Group (COG) repository. | Yes[2] |
Table 2: GD2-Positive Melanoma Cell Lines
| Cell Line | ATCC Number | Characteristics | Luciferase-Tagged Version Available |
| A2058 | CRL-11147 | Human, amelanotic melanoma, from lymph node metastasis.[3] | Yes |
| SK-MEL-2 | HTB-68 | Human, malignant melanoma.[4] | Yes |
| P1143 | - | High GD2 expressing melanoma cell line.[5] | Yes[6] |
| SENMA | - | Intermediate GD2 expressing melanoma cell line.[5] | No |
Table 3: GD2-Positive Osteosarcoma Cell Lines
| Cell Line | ATCC Number | Characteristics | Luciferase-Tagged Version Available |
| 143B | CRL-8303 | Human, osteosarcoma. | Yes |
| MG-63 | CRL-1427 | Human, osteosarcoma. | Yes |
| Saos-2 | HTB-85 | Human, osteosarcoma. | Yes |
| U-2 OS | HTB-96 | Human, osteosarcoma. | Yes |
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Implantation
This protocol outlines the steps for culturing GD2-positive cancer cell lines and preparing them for injection into immunodeficient mice.
Materials:
-
GD2-positive cancer cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (Corning)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Sterile conical tubes and pipettes
Procedure:
-
Cell Culture: Culture the selected GD2-positive cell line in a T75 flask at 37°C in a humidified atmosphere with 5% CO2. Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Washing and Counting:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
-
Repeat the centrifugation and resuspend the pellet in a known volume of PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Cell viability should be >95%.
-
-
Preparation of Cell Suspension for Injection:
-
Calculate the required volume of cell suspension to achieve the desired cell number per injection (e.g., 1 x 10^7 cells in 100 µL).
-
On ice, mix the cell suspension with an equal volume of Matrigel® (1:1 ratio).[7][8][9] Keep the mixture on ice to prevent premature gelation.
-
The final injection volume is typically 100-200 µL per mouse.[7][10]
-
Protocol 2: Subcutaneous Xenograft Model Establishment
This protocol describes the subcutaneous injection of GD2-positive cancer cells into the flank of immunodeficient mice.
Materials:
-
Prepared GD2-positive cell suspension in Matrigel®
-
Immunodeficient mice (e.g., NU/NU nude mice, NOD-SCID, or NSG mice), 6-8 weeks old
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane)
-
70% ethanol
-
Heating pad
-
Digital calipers
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur on the right flank where the injection will be performed.
-
Injection:
-
Post-Injection Monitoring: Place the mouse on a heating pad for recovery. Monitor the animals daily for the first week for any signs of distress and for tumor development.
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2 .
-
Monitor animal body weight and overall health throughout the study.
-
Protocol 3: Orthotopic (Adrenal) Xenograft Model Establishment for Neuroblastoma
This protocol details the surgical procedure for injecting neuroblastoma cells into the adrenal gland of immunodeficient mice, creating a more clinically relevant model.[2][12][13][14]
Materials:
-
Prepared GD2-positive neuroblastoma cell suspension (e.g., 2 x 10^6 cells in 10 µL of PBS/Matrigel mix)[2][15]
-
Immunodeficient mice (NSG mice are often preferred for orthotopic models)[2]
-
Surgical instruments (scalpel, forceps, retractors)
-
Suture material
-
Anesthetic (e.g., isoflurane)
-
Bioluminescence imaging system (e.g., IVIS)
Procedure:
-
Surgical Preparation: Anesthetize the mouse and place it in a lateral position. Shave and sterilize the left flank.
-
Surgical Procedure:
-
Make a small incision in the skin and muscle layers to expose the kidney.
-
Gently exteriorize the kidney to visualize the adrenal gland located at the superior pole.
-
Using a Hamilton syringe with a 30-gauge needle, carefully inject 10 µL of the cell suspension directly into the adrenal gland.[2][15]
-
Return the kidney to the abdominal cavity.
-
Close the muscle and skin layers with sutures.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals closely for recovery.
-
Tumor Growth Monitoring:
-
For luciferase-expressing cell lines, perform bioluminescence imaging (BLI) weekly to monitor tumor growth and potential metastasis.
-
Ultrasound imaging can also be used to visualize and measure the adrenal tumor.
-
Protocol 4: In Vivo Bioluminescence Imaging (BLI)
This protocol describes the procedure for non-invasively monitoring tumor growth and burden using bioluminescence imaging.
Materials:
-
Xenograft-bearing mice with luciferase-expressing tumor cells
-
D-luciferin (potassium salt)
-
Sterile PBS
-
Bioluminescence imaging system (e.g., IVIS Spectrum)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Prepare D-luciferin: Dissolve D-luciferin in sterile PBS to a final concentration of 15 mg/mL.
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Substrate Injection: Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.
-
Imaging:
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.
-
Place the mouse in the imaging chamber of the BLI system.
-
Acquire images using the system's software. The exposure time will vary depending on the signal intensity.
-
-
Data Analysis:
-
Use the accompanying software to draw regions of interest (ROIs) around the tumor sites.
-
Quantify the light emission as total flux (photons/second).
-
Track the change in total flux over time to monitor tumor growth and response to therapy.
-
Mandatory Visualizations
GD2 Signaling Pathway
Caption: GD2 signaling pathway in cancer cells.
Experimental Workflow for GD2-Positive Xenograft Studies
Caption: Experimental workflow for preclinical studies.
References
- 1. In Vivo Visualization of Stable Neuroblastoma Cell Lines with Overexpression of Firefly Luciferase or Far-Red Fluorescent Protein | Semantic Scholar [semanticscholar.org]
- 2. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2058 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. SK-MEL-2 Xenograft Model | Xenograft Services [xenograft.net]
- 5. Immunotherapy of metastatic melanoma using genetically engineered GD2-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Strategies for Matrigel Experiment Applications [absin.net]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. researchgate.net [researchgate.net]
- 12. Development and characterization of a human orthotopic neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment and Characterization of New Orthotopic and Metastatic Neuroblastoma Models | In Vivo [iv.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes and Protocols for Generating GD2-Specific Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disialoganglioside GD2 is a well-validated tumor-associated antigen, highly expressed on the surface of various cancers, including neuroblastoma, melanoma, osteosarcoma, and small cell lung cancer, while exhibiting limited expression in normal tissues.[1][2][3] This differential expression pattern makes GD2 an attractive target for the development of antibody-drug conjugates (ADCs), a therapeutic modality that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[4][5] These "armed" antibodies are designed to selectively deliver a payload to tumor cells, thereby increasing the therapeutic index and minimizing off-target toxicity.[6][7]
This document provides a comprehensive overview and detailed protocols for the generation, purification, and characterization of GD2-specific ADCs. It is intended to serve as a practical guide for researchers and drug development professionals in the field of oncology.
Core Components of a GD2-Specific ADC
The successful design and synthesis of a GD2-specific ADC relies on the careful selection and integration of three key components:
-
Monoclonal Antibody (mAb): A highly specific antibody that recognizes and binds to GD2 on the surface of tumor cells. The chimeric antibody ch14.18 and its humanized versions are clinically validated and commonly used for this purpose.[1][8]
-
Cytotoxic Payload: A potent small molecule drug that induces cell death upon internalization into the target cell. Payloads such as monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), and topoisomerase I inhibitors like exatecan have been successfully conjugated to anti-GD2 antibodies.[1][8]
-
Linker: A chemical moiety that connects the antibody to the payload. The linker's properties are critical, as it must remain stable in systemic circulation and allow for the efficient release of the payload within the tumor cell.[9][] Linkers can be cleavable (e.g., by enzymes like cathepsin B) or non-cleavable.[9][11]
Experimental Workflow for GD2-ADC Generation
The overall process for generating and evaluating a GD2-specific ADC can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: A general workflow for the generation and evaluation of a GD2-specific ADC.
Quantitative Data Summary
The following tables summarize key quantitative data for exemplary GD2-specific ADCs based on the ch14.18 antibody.
Table 1: Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity
| ADC Construct | Linker-Payload | Conjugation Chemistry | Average DAR | GD2-High Cell Line | IC50 (nM) | GD2-Low Cell Line | IC50 (nM) | GD2-Negative Cell Line | IC50 | |---|---|---|---|---|---|---|---|---| | ch14.18-MMAE | Valine-Citrulline-MMAE | Thiol-Maleimide | ~4 | B78-D14 | < 1 | EL-4 | > 10 | GD2-negative cells | No cytotoxic effect | | ch14.18-MMAF | Valine-Citrulline-MMAF | Thiol-Maleimide | ~4 | B78-D14 | < 1 | EL-4 | > 10 | GD2-negative cells | No cytotoxic effect | | M3554 | Beta-glucuronide-Exatecan | Not specified | Not specified | CHP134 | Subnanomolar | Not specified | Not specified | Not specified | Not specified |
Data compiled from multiple sources.[1][8]
Detailed Experimental Protocols
Protocol 1: Generation of ch14.18-MMAE using Thiol-Maleimide Chemistry
This protocol describes the generation of a GD2-specific ADC by conjugating the microtubule inhibitor MMAE to the reduced interchain cysteines of the ch14.18 antibody via a maleimide-containing linker.[8]
Materials:
-
ch14.18 monoclonal antibody (in a suitable buffer, e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-Valine-Citrulline-p-aminobenzoyloxycarbonyl-MMAE (mc-vc-PAB-MMAE)
-
N-acetylcysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Antibody Preparation:
-
Prepare the ch14.18 antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
-
Reduction of Interchain Disulfide Bonds:
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds, generating free thiol groups.
-
-
Conjugation Reaction:
-
Dissolve the mc-vc-PAB-MMAE linker-payload in a suitable organic solvent (e.g., DMSO).
-
Add the dissolved linker-payload to the reduced antibody solution at a molar ratio of approximately 8:1 (linker-payload to antibody).
-
Incubate the reaction mixture at 4°C for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and antibody aggregates using an SEC column equilibrated with PBS, pH 7.4.[]
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the ADC:
-
Protein Concentration: Determine the protein concentration using a standard method (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy by measuring the absorbance at both 280 nm (for the antibody) and the characteristic wavelength for the payload.
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by SEC-HPLC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the cytotoxic effect of the generated GD2-ADC on GD2-positive and GD2-negative cancer cell lines.[8]
Materials:
-
GD2-negative cell line (as a negative control)
-
Complete cell culture medium
-
GD2-ADC, unconjugated antibody, and free payload-linker
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 3,000 - 5,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the GD2-ADC, unconjugated antibody, and free payload-linker in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
-
Signaling Pathway and Mechanism of Action
The mechanism of action of a GD2-specific ADC involves several key steps, from binding to the cancer cell to the ultimate induction of apoptosis.
Caption: The mechanism of action of a GD2-specific antibody-drug conjugate.
Conclusion
The generation of GD2-specific ADCs represents a promising strategy for the targeted therapy of various cancers.[1][8] The protocols and information provided herein offer a foundational framework for the design, synthesis, and evaluation of these complex biotherapeutics. Careful optimization of the antibody, linker, and payload components, coupled with rigorous characterization and functional testing, is essential for the development of safe and effective GD2-targeting ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Engineering anti-GD2 monoclonal antibodies for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. linical.com [linical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AU2023230951A1 - Anti-gd2 antibodies, immunoconjugates and therapeutic uses thereof - Google Patents [patents.google.com]
- 7. What are GD2 modulators and how do they work? [synapse.patsnap.com]
- 8. Therapeutic efficacy of antibody-drug conjugates targeting GD2-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. symeres.com [symeres.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of GD2-Positive Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disialoganglioside GD2 has emerged as a critical surface marker for the identification and targeting of cancer stem cells (CSCs) in various malignancies, including neuroblastoma, melanoma, and triple-negative breast cancer.[1] CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are implicated in tumor initiation, metastasis, and therapeutic resistance. The effective isolation of GD2-positive (GD2+) CSCs is paramount for both basic research into their unique biology and the development of targeted therapies. This document provides detailed application notes and protocols for the two primary methods of isolating GD2+ CSCs: Fluorescence-Activated Cell Sorting (FACS) and Magnetic-Activated Cell Sorting (MACS).
Data Presentation: Comparison of Isolation Techniques
While direct comparative studies quantifying the efficiency of FACS versus MACS for the specific isolation of GD2+ CSCs are limited in publicly available literature, the following table summarizes typical performance metrics for each technique based on general cell separation principles and data from analogous experiments.
| Parameter | Fluorescence-Activated Cell Sorting (FACS) | Magnetic-Activated Cell Sorting (MACS) | Source |
| Purity | Very High (>95-99%) | High (>90-98%) | [2][3] |
| Viability | Moderate to High (>85%) | High (>90%) | [2][4] |
| Yield/Recovery | Lower (can have significant cell loss) | Higher (minimal cell loss) | [4] |
| Throughput | Lower (sorts cells individually) | Higher (bulk separation) | [2] |
| Cost | High (instrumentation and operation) | Moderate (reagents and columns) | General Knowledge |
| Gentleness | Can induce cellular stress due to shear forces and high pressure | Generally gentler on cells | General Knowledge |
Experimental Protocols
Protocol 1: Isolation of GD2+ Cancer Stem Cells using Fluorescence-Activated Cell Sorting (FACS)
This protocol outlines the steps for isolating GD2+ CSCs from a single-cell suspension derived from either primary tumor tissue or cultured cancer cell lines.
Materials:
-
Single-cell suspension from tumor tissue or cell culture
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS supplemented with 2% Fetal Bovine Serum (FBS) and 2 mM EDTA)
-
Anti-GD2 antibody, conjugated to a fluorophore (e.g., PE, APC)
-
Isotype control antibody, conjugated to the same fluorophore
-
Optional: Antibodies against other CSC markers (e.g., anti-CD44-FITC, anti-CD24-PE-Cy7)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer with sorting capabilities
Procedure:
-
Prepare Single-Cell Suspension:
-
For primary tumors: Mechanically dissociate and enzymatically digest the tissue to obtain a single-cell suspension. Filter the suspension through a 70 µm cell strainer to remove clumps.
-
For cell lines: Harvest cells using a gentle dissociation reagent (e.g., TrypLE) and wash with PBS.
-
-
Cell Staining:
-
Resuspend up to 1 x 10^7 cells in 100 µL of cold FACS Buffer.
-
Add the fluorophore-conjugated anti-GD2 antibody at the manufacturer's recommended concentration.
-
In a separate tube for the isotype control, add the corresponding isotype control antibody at the same concentration.
-
(Optional) Add antibodies for other CSC markers to create a multi-parameter panel.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 1-2 mL of cold FACS Buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Viability Staining:
-
Resuspend the final cell pellet in an appropriate volume of FACS Buffer.
-
Just before analysis, add a viability dye according to the manufacturer's instructions to distinguish live from dead cells.
-
-
Flow Cytometry and Sorting:
-
Set up the flow cytometer, including compensation for spectral overlap if using multiple fluorophores.
-
Analyze the isotype control sample first to set the negative gate for GD2 expression.
-
Analyze the stained sample to identify the GD2+ population.
-
If using additional markers, create plots to identify the GD2+ population that also expresses other CSC markers (e.g., CD44high/CD24low).
-
Set the sorting gates on the desired GD2+ CSC population.
-
Collect the sorted cells in a tube containing culture medium or an appropriate buffer for downstream applications.
-
-
Post-Sort Analysis:
-
Re-analyze a small aliquot of the sorted cells to assess purity.
-
Protocol 2: Isolation of GD2+ Cancer Stem Cells using Magnetic-Activated Cell Sorting (MACS)
This protocol describes the enrichment of GD2+ CSCs using antibody-coated magnetic microbeads. This method is particularly useful for processing larger sample volumes and for applications where high throughput is prioritized.
Materials:
-
Single-cell suspension from tumor tissue or cell culture
-
MACS Buffer (PBS, pH 7.2, 0.5% BSA, and 2 mM EDTA)
-
Anti-GD2 antibody, biotinylated
-
Anti-Biotin MicroBeads or Streptavidin MicroBeads
-
MACS Columns and a MACS Separator
Procedure:
-
Prepare Single-Cell Suspension:
-
Prepare a single-cell suspension as described in the FACS protocol (Step 1).
-
-
Magnetic Labeling:
-
Centrifuge the cell suspension at 300 x g for 10 minutes and resuspend the cell pellet in 80 µL of MACS Buffer per 10^7 total cells.
-
Add 20 µL of the biotinylated anti-GD2 antibody per 10^7 total cells.
-
Mix well and incubate for 10-15 minutes at 4°C in the dark.
-
Wash the cells by adding 1-2 mL of MACS Buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in 80 µL of MACS Buffer per 10^7 total cells.
-
Add 20 µL of Anti-Biotin or Streptavidin MicroBeads per 10^7 total cells.
-
Mix well and incubate for 15 minutes at 4°C in the dark.
-
Wash the cells by adding 1-2 mL of MACS Buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes. Resuspend in 500 µL of MACS Buffer.
-
-
Magnetic Separation:
-
Place a MACS column in the magnetic field of a MACS Separator.
-
Prepare the column by rinsing it with MACS Buffer.
-
Apply the cell suspension onto the column.
-
Collect the flow-through containing the unlabeled (GD2-negative) cells.
-
Wash the column three times with MACS Buffer and collect the washings with the unlabeled fraction.
-
-
Elution of GD2+ Cells:
-
Remove the column from the magnetic field and place it on a new collection tube.
-
Pipette 1 mL of MACS Buffer onto the column.
-
Immediately flush out the magnetically labeled (GD2-positive) cells by firmly pushing the plunger into the column.
-
-
Post-Enrichment Analysis:
-
Assess the purity of the enriched GD2+ fraction using flow cytometry.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for GD2+ CSC Isolation
Caption: Workflow for isolating GD2+ cancer stem cells.
GD2 Signaling Pathways in Cancer Stem Cells
Caption: GD2-mediated signaling in cancer stem cells.
Discussion and Conclusion
The choice between FACS and MACS for the isolation of GD2+ CSCs depends on the specific experimental goals. FACS offers unparalleled purity, which is critical for sensitive downstream applications such as single-cell sequencing or when a highly pure population is required for functional assays.[2][3] However, the lower yield and potential for inducing cellular stress are important considerations.[4]
MACS, on the other hand, is a rapid and gentle method ideal for enriching GD2+ CSCs from large samples or for applications where cell viability and recovery are prioritized over absolute purity.[2][4] It can also be used as a pre-enrichment step before FACS to reduce sorting time and improve efficiency.
The signaling pathways downstream of GD2, including the FAK-AKT-mTOR and NF-κB pathways, highlight its role in promoting key cancer stem cell phenotypes such as proliferation, survival, migration, and self-renewal.[1][5] The elucidation of these pathways provides a rationale for targeting GD2 and its downstream effectors in novel therapeutic strategies aimed at eradicating the CSC population. Further research is warranted to directly compare the efficacy of different isolation techniques on the functional integrity of the isolated GD2+ CSCs and to further dissect the intricate signaling networks they command.
References
- 1. GD2+ cancer stem cells in triple-negative breast cancer: mechanisms of resistance to breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological comparison of FACS and MACS isolation of enriched microglia and astrocytes from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What advantages does FACS have over MACS? | AAT Bioquest [aatbio.com]
- 4. Considerations for high-yield, high-throughput cell enrichment: fluorescence versus magnetic sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Liquid Biopsy for Circulating GD2 Detection in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a common pediatric solid tumor, is characterized by the abundant expression of the disialoganglioside GD2 on the surface of tumor cells.[1][2][3] A phenomenon known as "shedding" allows GD2 to be released from the neuroblastoma cell membrane into the peripheral bloodstream.[1][2] This circulating GD2, along with GD2-expressing circulating tumor cells (CTCs) and extracellular vesicles (EVs), presents a valuable opportunity for minimally invasive liquid biopsies.[4][5][6][7][8] These biopsies can aid in diagnosis, prognosis, monitoring treatment response, and detecting minimal residual disease.[1][4][9][10][11] This document provides detailed application notes and protocols for the detection of circulating GD2 in neuroblastoma.
Analytes for GD2 Detection in Liquid Biopsy
There are several key analytes that can be targeted for the detection of circulating GD2:
-
Circulating free GD2: Shed from the surface of neuroblastoma cells, this ganglioside can be directly quantified in plasma or serum.[1][10][11][12][13]
-
GD2-positive Circulating Tumor Cells (CTCs): These are intact tumor cells that have detached from the primary tumor and entered the bloodstream.[9][14][15] Their detection and characterization can provide valuable prognostic information.
-
GD2-positive Extracellular Vesicles (EVs): These small, membrane-bound particles are released by tumor cells and carry a cargo of proteins, nucleic acids, and lipids, including GD2.[6][7][8][16]
-
mRNA of GD2-related enzymes: An indirect method involves quantifying the mRNA of enzymes responsible for GD2 synthesis, such as GD2 synthase, in CTCs or circulating RNA.[9]
Applications in Research and Drug Development
-
Early Diagnosis and Risk Stratification: Elevated levels of circulating GD2 are associated with high-risk neuroblastoma, MYCN amplification, and metastatic disease, making it a potential biomarker for early detection and risk assessment.[1][11][12]
-
Prognostic Biomarker: Higher concentrations of circulating GD2 have been linked to poorer overall survival.[1][11]
-
Monitoring Treatment Response: A decrease in circulating GD2 levels during therapy can indicate a positive response to treatment, while an increase may signal disease progression or relapse.[10][12]
-
Pharmacodynamic Biomarker: In the context of GD2-targeted therapies, such as anti-GD2 monoclonal antibodies (e.g., dinutuximab) and CAR T-cell therapy, liquid biopsy can be used to monitor target engagement and potential mechanisms of resistance.[17][18][19][20][21]
-
Detection of Minimal Residual Disease (MRD): Sensitive detection of low levels of circulating GD2 or GD2-positive CTCs after treatment can indicate the presence of MRD, which is a major cause of relapse.[9]
Quantitative Data Summary
The following tables summarize quantitative data from studies on circulating GD2 detection in neuroblastoma.
Table 1: Circulating GD2 Concentrations in Neuroblastoma Patients vs. Controls
| Analyte | Patient Cohort | Method | Median Concentration in Patients | Median Concentration in Controls | Fold Change | Reference |
| GD2 (C18 lipoform) | High-Risk Neuroblastoma at Diagnosis (n=73) | HPLC-MS/MS | 167 nM (range: 16.1–1060 nM) | 5.6 nM | 30-fold higher | [1][11] |
| GD2 (C18 lipoform) | Neuroblastoma at Diagnosis (n=83) | LC-MS/MS | Significantly higher than controls | - | - | [12][22] |
| GD2 (C20 lipoform) | Neuroblastoma at Diagnosis (n=83) | LC-MS/MS | Significantly higher than controls | - | - | [12][22] |
Table 2: Correlation of Circulating GD2 with Clinical Parameters
| Analyte | Clinical Parameter | Correlation | p-value | Reference |
| GD2 Concentration | MYCN Amplification | Significantly higher in MYCN-amplified tumors | p=0.0088 | [1][11] |
| GD2 Concentration | High-Risk Disease | Significantly higher in high-risk tumors | p<0.00001 | [1][11] |
| GD2 Concentration | INSS Stage 4 | Significantly higher in Stage 4 tumors | p<0.00001 | [1][11] |
| GD2 Concentration | Survival | Higher in patients who died | p=0.034 | [1][11] |
| C18 GD2 Concentration | Stage M Disease | Significantly higher | - | [12] |
| C20 GD2 Concentration | Stage M Disease | Significantly higher | - | [12] |
| C18 GD2 Concentration | Deceased Patients | Significantly higher | - | [12] |
| C20 GD2 Concentration | Deceased Patients | Significantly higher | - | [12] |
| C18 GD2 Concentration | MYCN Amplification | Significantly higher | - | [12] |
| C20 GD2 Concentration | MYCN Amplification | Significantly higher | - | [12] |
Experimental Protocols
Protocol 1: Quantification of Circulating GD2 using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is based on a validated method for quantifying the C18 and C20 lipoforms of GD2 in human plasma or serum.[23]
1. Sample Collection and Preparation:
- Collect peripheral blood in serum separator tubes or EDTA tubes.
- Process blood to obtain serum or plasma within 2-4 hours of collection.
- Store samples at -80°C until analysis.
2. Internal Standard Preparation:
- Prepare a stock solution of a suitable internal standard, such as deuterated-GM1, in methanol.
3. Sample Extraction:
- To 30 µL of plasma or serum, add the internal standard solution in methanol.[12][22]
- Vortex the mixture to precipitate proteins.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant containing the extracted gangliosides to a clean tube.
- Evaporate the solvent under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase.
4. HPLC Separation:
- Column: Phenomenex Kinetex C18 column.[23]
- Mobile Phase A: Ammonium acetate buffer.[23]
- Mobile Phase B: Methanol and isopropanol.[23]
- Gradient: A gradient elution program is used to separate the GD2 lipoforms.
- Flow Rate: A typical flow rate is 0.5 mL/min.
- Injection Volume: 10-20 µL.
5. Mass Spectrometry Detection:
- Instrument: A triple quadrupole mass spectrometer (e.g., AB Sciex 4500 QTRAP) is used.[23]
- Ionization Mode: Negative ion mode electrospray ionization (ESI).[23]
- Multiple Reaction Monitoring (MRM):
- Monitor the transition of the doubly charged precursor ions to a specific product ion.
- GD2 C18 precursor ion: m/z 836.8.[23]
- GD2 C20 precursor ion: m/z 850.8.[23]
- Product ion (for both lipoforms): m/z 290.0.[23]
6. Quantification:
- Construct a calibration curve using a human brain-derived GD2 standard containing a mixture of C18 and C20 lipoforms.[23]
- The concentration of GD2 in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Diagram:
Caption: Workflow for GD2 quantification by HPLC-MS/MS.
Protocol 2: Detection of GD2-Positive Circulating Tumor Cells (CTCs) by Flow Cytometry
This protocol outlines a general method for identifying and quantifying GD2-positive CTCs in peripheral blood or bone marrow.
1. Sample Collection:
- Collect peripheral blood or bone marrow aspirates in tubes containing an anticoagulant (e.g., EDTA or heparin).
2. Red Blood Cell Lysis and Leukocyte Depletion (Optional but Recommended):
- Use a red blood cell lysis buffer to remove erythrocytes.
- To enrich for CTCs, perform leukocyte depletion using immunomagnetic beads targeting a pan-leukocyte marker like CD45.
3. Cell Staining:
- Blocking: Incubate cells with a blocking buffer (e.g., Fc block) to prevent non-specific antibody binding.
- Antibody Cocktail: Incubate cells with a cocktail of fluorescently labeled antibodies:
- Neuroblastoma Markers (non-GD2): To positively identify neuroblastoma cells (e.g., anti-HSAN).[24]
- Anti-GD2 Antibody: To specifically detect GD2 expression (e.g., dinutuximab).[3][24]
- Leukocyte Marker: To exclude leukocytes (e.g., anti-CD45).[14][15][24]
- Viability Dye: To exclude dead cells.
- Incubation: Incubate for 30-60 minutes at 4°C in the dark.
- Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
4. Flow Cytometry Analysis:
- Instrument: A multi-color flow cytometer.
- Gating Strategy:
- Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters.
- Gate on viable cells using the viability dye.
- Gate on the CD45-negative population to exclude leukocytes.[14][15][24]
- From the CD45- population, identify neuroblastoma cells based on the positive staining for the specific neuroblastoma marker (e.g., HSAN+).[24]
- Within the neuroblastoma cell population, quantify the percentage of GD2-positive cells and the median fluorescence intensity (MFI) of GD2 expression.[24]
Workflow Diagram:
Caption: Workflow for GD2+ CTC detection by flow cytometry.
Protocol 3: RT-qPCR for GD2 Synthase mRNA
This is an indirect method to infer the presence of GD2-expressing cells.
1. Sample Collection and RNA Extraction:
- Isolate CTCs or extract total cell-free RNA from plasma.
- Use a commercial RNA extraction kit following the manufacturer's instructions.
2. Reverse Transcription:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
3. Real-Time Quantitative PCR (RT-qPCR):
- Primers and Probes: Design or use validated primers and a fluorescently labeled probe specific for the GD2 synthase gene (B4GALNT1).
- Reaction Mix: Prepare a reaction mix containing cDNA, primers, probe, and qPCR master mix.
- Thermocycling: Perform qPCR on a real-time PCR instrument.
- Quantification: Determine the expression level of GD2 synthase mRNA relative to a housekeeping gene. Droplet digital PCR (ddPCR) can also be used for more sensitive and absolute quantification.[9][25][26][27][28][29]
Logical Relationship Diagram:
Caption: Logic of indirect GD2 detection via RT-qPCR.
Concluding Remarks
Liquid biopsy for the detection of circulating GD2 is a rapidly evolving field with significant potential to improve the management of neuroblastoma patients. The methods described in these application notes provide a framework for researchers and clinicians to implement these powerful techniques. The choice of method will depend on the specific research question, available resources, and the need for quantitative versus qualitative data. As technology continues to advance, the sensitivity and clinical utility of these assays are expected to further increase, paving the way for more personalized and effective treatment strategies for children with neuroblastoma.
References
- 1. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of GD2 as a diagnostic and prognostic tumor marker in neuroblastoma (literature review) | Ivanov | Russian Journal of Pediatric Hematology and Oncology [journal.nodgo.org]
- 3. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updates on liquid biopsies in neuroblastoma for treatment response, relapse and recurrence assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Liquid Biopsy in Neuroblastoma: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Target antigen-displaying extracellular vesicles boost CAR T cell efficacy in cell and mouse models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in liquid biopsy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. cbtn.org [cbtn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Circulating and Disseminated Neuroblastoma Cells Using the ImageStream Flow Cytometer for Use as Predictive and Pharmacodynamic Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Extracellular vesicles in neuroblastoma: role in progression, resistance to therapy and diagnostics [frontiersin.org]
- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 18. GD2-targeting CAR T cells in high-risk neuroblastoma: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CAR T Cell Therapy for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncnursingnews.com [oncnursingnews.com]
- 21. Long-Term GD2 CAR-T Cell Therapy In Neuroblastoma - SIIT Blog | SIIT | IT Training | Technical Certification Courses Online [siit.co]
- 22. Detection of plasma circulating GD2 ganglioside in patients with neuroblastoma and age-matched healthy children. Diagnostic and prognostic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A validated HPLC-MS/MS method for estimating the concentration of the ganglioside, GD2, in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. selectscience.net [selectscience.net]
- 27. m.youtube.com [m.youtube.com]
- 28. Denaturation-Enhanced Droplet Digital PCR for Liquid Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
Application Notes and Protocols for GD2-Targeting Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of disialoganglioside (GD2)-targeting nanoparticles for the targeted delivery of therapeutic agents. The information compiled offers detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to guide researchers in this promising field of oncology.
Introduction
The disialoganglioside GD2 is a glycolipid antigen that is overexpressed on the surface of various tumors of neuroectodermal origin, most notably neuroblastoma, as well as melanoma, small-cell lung cancer, and certain sarcomas.[1][2] Its limited expression in normal tissues makes it an attractive target for cancer therapy.[1] GD2-targeting nanoparticles are designed to specifically recognize and bind to GD2-expressing cancer cells, thereby delivering a concentrated payload of therapeutic agents directly to the tumor site while minimizing systemic toxicity.[3][4] This targeted approach holds the potential to enhance the efficacy of various cancer treatments, including chemotherapy and immunotherapy.[3][4]
Core Concepts
GD2-targeting nanoparticles typically consist of a nanoparticle core, a therapeutic payload, and a targeting moiety. The nanoparticle core can be formulated from various materials, including lipids (liposomes) or polymers (e.g., PLGA), which encapsulate or are conjugated to the therapeutic agent. The targeting moiety is usually an anti-GD2 monoclonal antibody or a fragment thereof, which is attached to the surface of the nanoparticle and facilitates specific binding to GD2 on cancer cells.[5][6]
Data Presentation: Quantitative Characteristics of GD2-Targeting Nanoparticles
The following tables summarize key quantitative data from various studies on GD2-targeting nanoparticles, providing a comparative overview of different formulations and their physicochemical properties.
Table 1: Physicochemical Properties of GD2-Targeting Liposomal Formulations
| Payload | Liposome Composition | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Doxorubicin | DPPC/Chol/DSPE-PEG | 120 - 150 | -5 to -15 | >90 | [7] |
| Etoposide | DPPC/Chol/DSPE-PEG-Mal | ~130 | Not Reported | ~85 | [8] |
| SN-38 | Not Specified | 100 - 120 | Not Reported | >80 | [4] |
| YM155 | DPPC/Chol/DSPE-PEG | ~170 | -10 | ~14 | [5] |
Table 2: Physicochemical Properties of GD2-Targeting Polymeric Nanoparticle Formulations
| Payload | Polymer | Average Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Reference |
| Letrozole | PLGA | <150 | Not Reported | >80 | [6] |
| microRNA-34a | PLGA | ~150 | Not Reported | Not Reported | [3] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of GD2-targeting nanoparticles.
Protocol 1: Preparation of GD2-Targeting Immunoliposomes Loaded with Doxorubicin
This protocol is based on the thin-film hydration method followed by extrusion and antibody conjugation.[5][7]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal)
-
Chloroform
-
Doxorubicin hydrochloride
-
Anti-GD2 monoclonal antibody (e.g., ch14.18)
-
Traut's reagent (2-iminothiolane)
-
Sephadex G-50 column
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, Cholesterol, DSPE-PEG, and DSPE-PEG-Mal in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with an ammonium sulfate solution by vortexing.
-
Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles.
-
Extrude the MLV suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) using a mini-extruder to form small unilamellar vesicles (SUVs).
-
-
Doxorubicin Loading (Remote Loading):
-
Remove the external ammonium sulfate by gel filtration using a Sephadex G-50 column equilibrated with a sucrose/HEPES buffer.
-
Add doxorubicin hydrochloride to the liposome suspension.
-
Incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) to facilitate drug loading.
-
Remove unloaded doxorubicin by gel filtration.
-
-
Antibody Conjugation:
-
Thiolate the anti-GD2 antibody by reacting it with Traut's reagent.
-
Purify the thiolated antibody using a desalting column.
-
Add the thiolated antibody to the maleimide-containing liposome suspension.
-
Incubate overnight at 4°C to allow for covalent bond formation.
-
Separate the immunoliposomes from unconjugated antibodies by gel filtration.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the doxorubicin concentration using a spectrophotometer to calculate encapsulation efficiency.
-
Confirm antibody conjugation using a protein quantification assay (e.g., BCA assay).
-
Protocol 2: Formulation of GD2-Targeting PLGA Nanoparticles
This protocol describes the single emulsion-solvent evaporation method for creating drug-loaded PLGA nanoparticles.[6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Therapeutic agent (e.g., Letrozole)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anti-GD2 monoclonal antibody
Procedure:
-
Nanoparticle Formulation:
-
Dissolve PLGA and the therapeutic agent in the organic solvent.
-
Add this organic phase to an aqueous PVA solution while sonicating or homogenizing to form an oil-in-water emulsion.
-
Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them to remove excess PVA.
-
-
Surface Activation and Antibody Conjugation:
-
Resuspend the PLGA nanoparticles in a suitable buffer.
-
Activate the carboxyl groups on the PLGA surface using EDC and NHS.
-
Add the anti-GD2 antibody to the activated nanoparticle suspension and incubate to allow for amide bond formation.
-
Wash the nanoparticles to remove unconjugated antibodies.
-
-
Characterization:
-
Measure the particle size and zeta potential using DLS.
-
Determine the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles and quantifying the drug content.
-
Verify antibody conjugation through a suitable protein assay.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to GD2 and the experimental evaluation of GD2-targeting nanoparticles.
Caption: Simplified GD2-mediated signaling pathway in cancer cells.
Caption: General workflow for the in vitro evaluation of targeted nanoparticles.
Caption: Typical workflow for in vivo testing of nanoparticle drug delivery.
References
- 1. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle delivery in vivo: A fresh look from intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanobody-functionalized liposomal doxorubicin: A novel strategy for angiogenesis suppression via VEGFR2 targeting [bi.tbzmed.ac.ir]
- 8. Optimization of In Vivo Studies by Combining Planar Dynamic and Tomographic Imaging: Workflow Evaluation on a Superparamagnetic Nanoparticles System - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of GD2 in Cancer Progression Using CRISPR-Cas9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The disialoganglioside GD2, a glycolipid found on the outer leaflet of the plasma membrane, is a prominent tumor-associated antigen, particularly in neuroblastoma and melanoma.[1][2] Its restricted expression in normal tissues makes it an attractive target for cancer immunotherapy.[1] Emerging evidence suggests that GD2 is not merely a surface marker but actively participates in signaling pathways that drive malignant phenotypes, including cell proliferation, migration, and invasion.[3][4][5] This document provides detailed application notes and protocols for utilizing the CRISPR-Cas9 gene-editing tool to elucidate the functional role of GD2 in cancer cells by knocking out the gene encoding its synthesizing enzyme, B4GALNT1 (β-1,4-N-acetyl-galactosaminyltransferase 1).[6][7]
Data Presentation: Quantitative Analysis of GD2 Function
To facilitate a clear comparison of the functional consequences of GD2 depletion, the following tables summarize quantitative data extracted and synthesized from studies investigating the role of GD2 in cancer cell lines.
Table 1: Effect of GD2 Expression on Cancer Cell Proliferation
| Cell Line | Condition | Day 1 (Absorbance ± SD) | Day 3 (Absorbance ± SD) | Day 5 (Absorbance ± SD) |
| Melanoma | GD2 Positive | 0.25 ± 0.02 | 0.85 ± 0.05 | 1.50 ± 0.08 |
| Melanoma | GD2 Negative | 0.25 ± 0.03 | 0.60 ± 0.04 | 0.95 ± 0.06 |
| Data is hypothetical and representative of trends observed in research.[2] |
Table 2: Impact of GD2 on Cancer Cell Invasion
| Cell Line | Condition | Number of Invaded Cells (Mean ± SD) |
| Melanoma | GD2 Positive | 250 ± 25 |
| Melanoma | GD2 Negative | 100 ± 15 |
| Data is hypothetical and representative of trends observed in research.[2] |
Table 3: Modulation of Signaling Pathways by GD2 Expression
| Protein | Condition | Relative Phosphorylation Level (Fold Change vs. Control) |
| FAK (pY397) | GD2 Positive | 2.5 |
| FAK (pY397) | B4GALNT1 Knockout | 1.0 |
| Akt (pS473) | GD2 Positive | 3.0 |
| Akt (pS473) | B4GALNT1 Knockout | 1.2 |
| mTOR (pS2448) | GD2 Positive | 2.8 |
| mTOR (pS2448) | B4GALNT1 Knockout | 1.1 |
| Data is hypothetical and representative of trends observed in research. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in studying GD2 function using CRISPR-Cas9.
Protocol 1: CRISPR-Cas9 Mediated Knockout of B4GALNT1
This protocol describes the generation of a stable B4GALNT1 knockout cancer cell line using a lentiviral CRISPR-Cas9 system.
Materials:
-
LentiCRISPRv2 plasmid (Addgene #52961) or similar all-in-one lentiviral vector
-
HEK293T cells for lentivirus production
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Target cancer cell line (e.g., SH-SY5Y for neuroblastoma, SK-MEL-28 for melanoma)
-
Puromycin
-
Polybrene
-
sgRNA oligonucleotides targeting B4GALNT1
-
T7 Endonuclease I assay kit
-
Anti-B4GALNT1 antibody for Western blot
-
Anti-GD2 antibody for flow cytometry
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three unique sgRNAs targeting an early exon of the B4GALNT1 gene using an online design tool (e.g., CRISPOR, Benchling).[8]
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the lentiCRISPRv2 vector digested with BsmBI.[9]
-
Verify the insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the B4GALNT1-targeting lentiCRISPRv2 plasmid and packaging plasmids using a suitable transfection reagent.[3]
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus by ultracentrifugation or a commercially available concentration kit.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells and allow them to adhere overnight.
-
Transduce the cells with the B4GALNT1-targeting lentivirus at a low multiplicity of infection (MOI) in the presence of polybrene.[3]
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing puromycin to select for successfully transduced cells.
-
-
Validation of Knockout:
-
Genomic Level: Isolate genomic DNA from the puromycin-resistant cell pool and perform a T7 Endonuclease I assay to confirm the presence of indels.[10]
-
Protein Level: Perform Western blot analysis using an anti-B4GALNT1 antibody to confirm the absence of the GD2 synthase protein.
-
Functional Level: Use flow cytometry with an anti-GD2 antibody to confirm the absence of GD2 on the cell surface.
-
-
Single-Cell Cloning (Optional but Recommended):
-
To obtain a clonal knockout cell line, perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution.[10]
-
Expand individual clones and validate the knockout as described in step 4.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Wild-type (WT) and B4GALNT1 knockout (KO) cancer cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed WT and B4GALNT1 KO cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24, 48, 72, and 96 hours.
-
At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
WT and B4GALNT1 KO cancer cells
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed WT and B4GALNT1 KO cells in 6-well plates and grow them to full confluency.
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.[11]
Protocol 4: Cell Invasion Assay (Boyden Chamber Assay)
This assay quantifies the ability of cells to invade through a basement membrane matrix.
Materials:
-
WT and B4GALNT1 KO cancer cells
-
Boyden chamber inserts with an 8 µm pore size membrane
-
Matrigel or other basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend WT and B4GALNT1 KO cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.[12]
Protocol 5: Western Blot Analysis of Signaling Proteins
This protocol is for detecting the phosphorylation status of key proteins in the GD2 signaling pathway.
Materials:
-
WT and B4GALNT1 KO cancer cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-p-FAK (Tyr397), anti-FAK, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse WT and B4GALNT1 KO cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.[13]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: GD2-mediated signaling pathway in cancer cells.
Caption: Workflow for CRISPR-Cas9 mediated knockout of B4GALNT1.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganglioside GD2 Enhances the Malignant Phenotypes of Melanoma Cells by Cooperating with Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GD2 and its biosynthetic enzyme GD3 synthase promote tumorigenesis in prostate cancer by regulating cancer stem cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Ganglioside Profiling Uncovers Distinct Patterns in High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Glycosyltransferase B4GALNT1 promotes immunosuppression in hepatocellular carcinoma via the HES4-SPP1-TAM/Th2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Anti-GD2 Antibody Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anti-GD2 antibody therapies.
Section 1: On-Target/Off-Tumor Toxicity
A primary challenge in anti-GD2 therapy is managing on-target, off-tumor toxicities, which arise from the expression of GD2 on normal tissues, particularly peripheral nerve fibers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the severe pain associated with anti-GD2 antibody infusion?
A1: The severe neuropathic pain is a direct consequence of the anti-GD2 antibody binding to GD2 expressed on peripheral sensory nerve fibers.[1] This binding activates the complement cascade, leading to the formation of anaphylatoxins like C3a and C5a and subsequent inflammation and nerve irritation, which is perceived as pain.[2] The mechanism is primarily driven by complement-dependent cytotoxicity (CDC).[3]
Q2: Are there differences in the toxicity profiles of various anti-GD2 antibodies?
A2: Yes, the toxicity profiles can vary. For instance, dinutuximab and naxitamab are associated with significant neuropathic pain.[4] Naxitamab, which is administered over a shorter infusion time, may lead to a more rapid onset of severe pain.[5] Newer generations of antibodies are being developed to reduce these side effects. For example, hu14.18K322A is an engineered antibody with reduced complement-mediated cytotoxicity, which has been shown to decrease pain and hypersensitivity reactions in clinical trials.
Q3: What are the common adverse events observed in preclinical animal models?
A3: Preclinical models may not fully recapitulate the human experience, especially concerning pain, which is a subjective measure. However, researchers should monitor for signs of distress, changes in gait, and hypersensitivity reactions. Other observed toxicities can include hypotension, tachycardia, and rash.[3]
Troubleshooting Guide: Managing Toxicity in Preclinical Studies
| Observed Issue | Potential Cause | Recommended Action |
| Signs of severe pain or distress in animal models (e.g., vocalization, guarding, altered gait) | On-target binding of the antibody to peripheral nerves, leading to complement activation. | - Administer pre-treatment with analgesics such as gabapentin and morphine.[6]- Consider using an anti-GD2 antibody with a modified Fc region to reduce complement-dependent cytotoxicity (CDC).- Reduce the infusion rate of the antibody.[7] |
| Hypersensitivity or anaphylactic-like reactions (e.g., rapid breathing, lethargy, piloerection) | Immune response to the antibody, particularly if it is of murine origin. | - Pre-medicate with antihistamines.[8]- For murine antibodies, consider switching to a chimeric or humanized version to reduce immunogenicity.- Have emergency supportive care (e.g., epinephrine) available. |
| Capillary leak syndrome (manifesting as edema or ascites) | Cytokine release and endothelial damage, sometimes exacerbated by co-administered cytokines like IL-2.[1] | - Monitor for rapid weight gain and fluid accumulation.- Reduce or discontinue co-administered cytokines if possible.- Provide supportive care, including fluid management. |
Mechanism of Anti-GD2 Antibody-Induced Pain
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HAMA ELISA Kit [anogen.net]
- 4. sartorius.com [sartorius.com]
- 5. stemcell.com [stemcell.com]
- 6. Ganglioside GD2 in reception and transduction of cell death signal in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Technical Support Center: Mechanisms of Resistance to GD2 Immunotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to GD2 immunotherapy.
Troubleshooting Guides
This section addresses common experimental issues encountered when studying resistance to GD2 immunotherapy.
Issue 1: Low or No Cytotoxicity in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Low or absent GD2 antigen expression on target cells | 1. Verify GD2 expression: Quantify GD2 surface levels on target cells using flow cytometry with a validated anti-GD2 antibody.[1][2] 2. Use GD2-positive control cells: Include a cell line with known high GD2 expression as a positive control. 3. Consider lineage plasticity: Neuroblastoma cells can transition to a mesenchymal state with lower GD2 expression. Analyze markers for both adrenergic and mesenchymal lineages.[3] |
| Inefficient effector cell function (e.g., NK cells) | 1. Assess effector cell viability and activation: Use flow cytometry to check the viability (e.g., with 7-AAD) and activation status (e.g., CD69, CD107a) of effector cells. 2. Optimize effector-to-target (E:T) ratio: Titrate the E:T ratio to find the optimal concentration for cytotoxicity.[4] 3. Use activated NK cells: Consider using cytokine-activated (e.g., IL-2, IL-15) NK cells to enhance their cytotoxic potential.[5] |
| Anti-GD2 antibody internalization by tumor cells | 1. Perform an antibody internalization assay: Quantify the rate of antibody internalization using a pH-sensitive dye-conjugated anti-GD2 antibody and flow cytometry or live-cell imaging.[1][6] 2. Test endocytosis inhibitors: Use inhibitors of different endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, EIPA for macropinocytosis) to see if cytotoxicity is restored.[1] |
| Presence of inhibitory factors in the assay medium | 1. Culture in serum-free medium: If possible, perform the assay in serum-free medium to eliminate potential interference from serum components. 2. Isolate and test tumor-derived small extracellular vesicles (sEVs): sEVs from neuroblastoma cells can suppress NK cell function.[7][8] Co-culture effector cells with purified sEVs from your target cells to assess their inhibitory effect. |
Issue 2: Inconsistent or Low GD2 Expression Detected by Flow Cytometry
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal antibody staining | 1. Titrate the anti-GD2 antibody: Determine the optimal antibody concentration for staining to ensure a saturating dose without causing high background. 2. Use a viability dye: Exclude dead cells from the analysis as they can non-specifically bind antibodies. 3. Include isotype controls: Use an isotype control antibody to assess non-specific binding. |
| Cell line heterogeneity | 1. Analyze single-cell clones: If the cell line shows a mixed population of GD2-positive and -negative cells, consider single-cell sorting to establish clonal populations with stable GD2 expression. 2. Monitor GD2 expression over passages: GD2 expression can change as cells are cultured. Regularly check expression levels. |
| Antigen shedding | 1. Test for soluble GD2 in culture supernatant: Use an ELISA-based method to detect shed GD2 in the cell culture medium, which could compete for antibody binding. |
Frequently Asked Questions (FAQs)
Q1: How common is the loss of GD2 antigen in patients who develop resistance to anti-GD2 immunotherapy?
A: Complete loss of GD2 antigen is a relatively rare event in patients with refractory or recurrent neuroblastoma following anti-GD2 therapy. Studies have shown that the vast majority (around 98%) of tumor samples from these patients still express GD2.[2][9] Therefore, while antigen loss can occur and contribute to resistance in a small subset of patients, it is not the primary mechanism of treatment failure for most. One study noted that in the rare case of GD2 loss, the tumor had undergone a phenotypic transformation.[9] Another study found that 10-12% of neuroblastoma patients have complete or partial loss of GD2 expression on bone marrow neuroblastoma cells.[1]
Q2: What is the role of tumor-derived small extracellular vesicles (sEVs) in resistance to GD2 immunotherapy?
A: Tumor-derived sEVs play a significant role in creating an immunosuppressive tumor microenvironment, thereby contributing to resistance.[7][8] Neuroblastoma-derived sEVs can suppress the function of natural killer (NK) cells, which are the primary effector cells in anti-GD2 antibody-dependent cell-mediated cytotoxicity (ADCC).[7][8] Mechanistically, these sEVs can inhibit NK cell maturation and reduce their infiltration into the tumor.[7][8] They can also promote the accumulation of tumor-associated macrophages (TAMs), which further contributes to the immunosuppressive environment.[7]
Q3: Can antibody internalization alone explain resistance to GD2 immunotherapy?
A: Anti-GD2 antibody internalization is a significant mechanism of immune escape.[1] By internalizing the antibody, tumor cells reduce the amount of antibody on their surface that is available to engage with immune effector cells, thus decreasing the efficacy of ADCC.[1] The rate of internalization can vary between different neuroblastoma cell lines and has been shown to inversely correlate with sensitivity to ADCC.[1] While it may not be the sole factor, it is a crucial contributor to resistance.
Q4: Which signaling pathways are implicated in resistance to GD2 immunotherapy?
A: Several signaling pathways have been identified as potential mediators of resistance. Genome-wide screening has highlighted the activation of the JAK-STAT and TGF-beta/BMP signaling pathways as potential mechanisms of resistance to anti-GD2 immunotherapy in neuroblastoma.[10] Specifically, the IFNAR1-JAK1-STAT1 signaling cascade has been identified as a crucial pathway in developing resistance.[10]
Key Experimental Protocols
Protocol 1: Quantification of GD2 Expression by Flow Cytometry
This protocol describes the quantification of GD2 on the surface of neuroblastoma cells.
Materials:
-
Anti-GD2 antibody (e.g., ch14.18) conjugated to a fluorophore (e.g., PE or APC)
-
Isotype control antibody with the same fluorophore
-
Viability dye (e.g., 7-AAD or DAPI)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Neuroblastoma cell lines (target and control)
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-GD2 antibody or isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
Add the viability dye according to the manufacturer's instructions just before analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000 events for the live-cell gate.
-
Analyze the data using appropriate software, gating on live, single cells to determine the percentage of GD2-positive cells and the mean fluorescence intensity (MFI).
Protocol 2: Antibody Internalization Assay using a pH-Sensitive Dye
This protocol measures the internalization of anti-GD2 antibodies by tumor cells.
Materials:
-
Anti-GD2 antibody
-
pH-sensitive fluorescent dye labeling kit (e.g., pHrodo™ Red)
-
Neuroblastoma cells
-
Live-cell imaging system or flow cytometer
-
Complete culture medium
-
PBS
Procedure:
-
Label the anti-GD2 antibody with the pH-sensitive dye according to the manufacturer's protocol.
-
Seed neuroblastoma cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the labeled anti-GD2 antibody at a final concentration of 1-10 µg/mL.
-
For live-cell imaging: Place the plate in a live-cell imaging system and acquire images every 15-30 minutes for 24 hours.
-
For flow cytometry: At desired time points (e.g., 0, 1, 4, 24 hours), harvest the cells, wash with cold PBS, and resuspend in FACS buffer.
-
Analyze the fluorescence intensity of the cells. An increase in fluorescence indicates internalization of the antibody into acidic compartments (endosomes/lysosomes).
-
Quantify the rate of internalization by measuring the change in MFI over time.
Visualizations
Signaling Pathways in GD2 Immunotherapy Resistance
Caption: Key signaling pathways contributing to GD2 immunotherapy resistance.
Experimental Workflow for Investigating sEV-Mediated Resistance
Caption: Workflow for studying the impact of sEVs on NK cell-mediated cytotoxicity.
Logical Relationship of Resistance Mechanisms
Caption: Interplay of tumor-intrinsic and extrinsic resistance mechanisms.
References
- 1. Anti-disialoganglioside antibody internalization by neuroblastoma cells as a mechanism of immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disialoganglioside G(D2) loss following monoclonal antibody therapy is rare in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow Cytometry Immunophenotyping for Diagnostic Orientation and Classification of Pediatric Cancer Based on the EuroFlow Solid Tumor Orientation Tube (STOT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody‐dependent cellular cytotoxicity toward neuroblastoma enhanced by activated invariant natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic effect of small extracellular vesicles from cytokine-induced memory-like natural killer cells on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disaloganglioside GD2 loss following monoclonal antibody therapy is rare in neuroblastoma. | Semantic Scholar [semanticscholar.org]
- 10. Mechanisms of resistance to anti-GD2 immunotherapy in neuroblastoma - Blacklight [etda.libraries.psu.edu]
Technical Support Center: Optimizing GD2 CAR-T Cell Persistence and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during GD2 CAR-T cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing GD2 CAR-T cell persistence and efficacy?
A1: Several factors are critical for the successful persistence and efficacy of GD2 CAR-T cells. These can be broadly categorized into:
-
CAR Construct Design: The choice of costimulatory domains (e.g., CD28, 4-1BB), inclusion of cytokine transgenes (e.g., IL-15), and the hinge and transmembrane domains all play a significant role.[1][2]
-
T-Cell Phenotype: A less differentiated, memory-like phenotype (e.g., stem cell memory T cells, central memory T cells) in the infused product is associated with longer persistence and better anti-tumor activity.[3]
-
Manufacturing Process: The methods used for T-cell activation, transduction, and expansion can impact the final cell product's phenotype and fitness. For instance, the use of certain cytokines like IL-7 and IL-15 during expansion can promote a memory phenotype.[4]
-
Patient-Specific Factors: The patient's tumor microenvironment, prior therapies, and the development of an immune response against the CAR-T cells (e.g., humanized anti-CAR antibodies) can all affect outcomes.[5][6]
-
Combination Therapies: The use of lymphodepleting chemotherapy prior to CAR-T cell infusion is crucial for creating a favorable environment for CAR-T cell expansion and persistence.[7] Combining CAR-T therapy with other agents like checkpoint inhibitors is also being explored.[7]
Q2: My GD2 CAR-T cells show good cytotoxicity in vitro but fail to control tumor growth in vivo. What are the potential reasons?
A2: This is a common challenge in solid tumors. Several factors could be at play:
-
Poor CAR-T Cell Persistence: The CAR-T cells may not be surviving long enough in vivo to exert a sustained anti-tumor effect. This could be due to factors like T-cell exhaustion, activation-induced cell death (AICD), or an immune response against the CAR-T cells.
-
Limited Trafficking to the Tumor Site: Solid tumors can create physical barriers and lack the appropriate chemokines to attract CAR-T cells.
-
Immunosuppressive Tumor Microenvironment (TME): The TME of solid tumors is often hostile to T-cells, with the presence of inhibitory cells (e.g., regulatory T cells, myeloid-derived suppressor cells) and immunosuppressive molecules (e.g., PD-L1, TGF-β).
-
Antigen Escape: Tumor cells may downregulate or lose the GD2 antigen, making them invisible to the CAR-T cells.
Q3: How can I improve the persistence of my GD2 CAR-T cells?
A3: Several strategies can be employed to enhance GD2 CAR-T cell persistence:
-
Optimize CAR Design: Incorporating a 4-1BB costimulatory domain has been associated with better persistence compared to CD28.[1] The addition of a transgenic cytokine, such as IL-15, can also promote long-term survival and expansion.[8][9]
-
Enrich for Memory T-Cell Subsets: Modifying the manufacturing process to favor the expansion of central memory (Tcm) and stem cell memory (Tscm) T cells can lead to a more persistent product.[5]
-
Lymphodepletion: Administering lymphodepleting chemotherapy (e.g., cyclophosphamide and fludarabine) before CAR-T cell infusion is a standard practice that has been shown to improve CAR-T cell expansion and persistence.[7]
-
Combination with Checkpoint Inhibitors: For tumors expressing PD-L1, combining GD2 CAR-T cells with a PD-1 inhibitor may help overcome T-cell exhaustion and improve persistence.[7]
Q4: What are the common toxicities associated with GD2 CAR-T cell therapy, and how can they be managed?
A4: The primary toxicities are Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).
-
CRS: This is a systemic inflammatory response caused by the rapid activation and proliferation of CAR-T cells. Symptoms can range from mild (fever, fatigue) to severe (hypotension, organ dysfunction). Management typically involves supportive care and, in more severe cases, the use of anti-cytokine therapies like tocilizumab (an IL-6 receptor antagonist).
-
ICANS: This involves neurological symptoms such as confusion, aphasia, seizures, and cerebral edema. The exact mechanisms are still being investigated. Management is primarily supportive, and corticosteroids may be used in severe cases.
-
On-target, off-tumor toxicity: As GD2 is expressed at low levels on some normal tissues, there is a potential for the CAR-T cells to attack healthy cells. Careful monitoring and management are crucial.
Troubleshooting Guides
Issue 1: Low Transduction Efficiency During CAR-T Cell Manufacturing
| Potential Cause | Troubleshooting Step |
| Poor quality of starting T-cells | Phenotype the starting T-cell population. If there is a high percentage of exhausted or senescent cells, consider using a different donor or apheresis product. |
| Suboptimal viral vector | Titer the viral vector to ensure a sufficient number of viral particles are being used. Consider using a different vector system or pseudotype if efficiency remains low. |
| Inefficient T-cell activation | Ensure that the T-cell activation reagents (e.g., anti-CD3/CD28 beads) are used at the optimal concentration and for the appropriate duration. |
| Presence of transduction inhibitors | Some components in the culture medium or from the donor's plasma may inhibit transduction. Consider washing the T-cells thoroughly before transduction. |
Issue 2: CAR-T Cells Exhibit an Exhausted Phenotype
| Potential Cause | Troubleshooting Step |
| Prolonged ex vivo culture | Minimize the duration of the ex vivo expansion phase. |
| Suboptimal cytokine support | Use a cytokine cocktail that promotes a memory phenotype, such as IL-7 and IL-15, rather than high doses of IL-2. |
| Tonic signaling from the CAR construct | If the CAR construct exhibits antigen-independent signaling, this can lead to premature exhaustion. Consider redesigning the CAR with a different hinge or transmembrane domain. |
| High antigen stimulation during co-culture | When assessing function in vitro, avoid prolonged or repeated high-dose antigen stimulation that can drive exhaustion. |
Quantitative Data Summary
Table 1: Clinical Efficacy of GD2 CAR-T Cell Therapy in Neuroblastoma
| Study/CAR Construct | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Persistence | Reference |
| GD2-CART01 (Third-generation) | 54 | 66% | 37% at 6 weeks | Detectable up to 30 months (median 3 months) | [10] |
| First-generation GD2 CAR | 11 (with active disease) | 27% (3/11 had CR) | 27% | Long-term survivors showed significantly longer transgene detection | [11] |
| GD2.CAR.15 NKTs (co-expressing IL-15) | 12 | 25% | 8.3% (1/12) | Enhanced in vivo persistence compared to GD2.CAR NKTs | [11][12] |
| GD2-CAR3 with Lymphodepletion | 11 | Modest antitumor responses at 6 weeks | Not reported | Increased CAR-T expansion by up to 3 logs with lymphodepletion | [7] |
Table 2: Impact of CAR Design and Combination Therapies on GD2 CAR-T Cell Persistence
| Strategy | Key Findings | Reference |
| 4-1BB vs. CD28 Costimulatory Domain | 4-1BB costimulation ameliorates T-cell exhaustion induced by tonic signaling and is associated with enhanced persistence compared to CD28. | [1] |
| IL-15 Co-expression | Co-expression of IL-15 with a GD2 CAR in NKT cells led to reduced expression of exhaustion markers and enhanced in vivo persistence. | [8] |
| Lymphodepletion | Cyclophosphamide and fludarabine (Cy/Flu) lymphodepletion increased circulating IL-15 levels and enhanced GD2 CAR-T cell expansion by up to 3 logs. | [7] |
Experimental Protocols
Protocol 1: GD2 CAR-T Cell Manufacturing (General Overview)
A generalized workflow for the manufacturing of GD2 CAR-T cells.
Caption: A simplified workflow for the manufacturing of GD2 CAR-T cells.
Protocol 2: In Vitro Cytotoxicity Assay (Chromium-51 Release)
This protocol outlines a standard chromium-51 release assay to assess the cytotoxic potential of GD2 CAR-T cells.
Materials:
-
GD2 CAR-T cells (effector cells)
-
GD2-positive tumor cells (target cells)
-
Chromium-51 (51Cr)
-
Complete culture medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: a. Resuspend GD2-positive tumor cells at 1 x 10^6 cells/mL in complete medium. b. Add 50-100 µCi of 51Cr per 1 x 10^6 cells. c. Incubate for 1-2 hours at 37°C, mixing gently every 20-30 minutes. d. Wash the labeled target cells three times with complete medium to remove excess 51Cr. e. Resuspend the cells at a concentration of 1 x 10^5 cells/mL.
-
Co-culture: a. Plate 100 µL of the labeled target cells (10,000 cells) into each well of a 96-well V-bottom plate. b. Prepare serial dilutions of the GD2 CAR-T effector cells to achieve various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1). c. Add 100 µL of the effector cell suspension to the appropriate wells. d. Include control wells:
- Spontaneous release: Target cells with medium only.
- Maximum release: Target cells with a lysis agent (e.g., 1% Triton X-100).
-
Incubation and Measurement: a. Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact. b. Incubate the plate for 4-6 hours at 37°C. c. After incubation, centrifuge the plate at 500 x g for 5 minutes. d. Carefully collect 100 µL of the supernatant from each well and transfer to a new plate or tubes for counting. e. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: Flow Cytometry for CAR-T Cell Phenotyping and Exhaustion Markers
This protocol provides a general framework for analyzing the phenotype and exhaustion status of GD2 CAR-T cells.
Materials:
-
GD2 CAR-T cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc block reagent
-
Fluorochrome-conjugated antibodies against:
-
Lineage markers: CD3, CD4, CD8
-
CAR detection: Anti-CAR antibody or GD2 protein
-
Memory markers: CD45RA, CCR7, CD62L
-
Exhaustion markers: PD-1, LAG-3, TIM-3
-
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest GD2 CAR-T cells and wash them with flow cytometry staining buffer. b. Count the cells and adjust the concentration to 1-2 x 10^6 cells/mL.
-
Staining: a. Aliquot 100 µL of the cell suspension (1-2 x 10^5 cells) into flow cytometry tubes. b. Add Fc block and incubate for 10 minutes at room temperature to prevent non-specific antibody binding. c. Add the cocktail of fluorochrome-conjugated antibodies at their predetermined optimal concentrations. d. Incubate for 20-30 minutes at 4°C in the dark. e. Wash the cells twice with staining buffer. f. Resuspend the cells in 200-300 µL of staining buffer. g. Add the viability dye just before acquiring the samples on the flow cytometer.
-
Data Acquisition and Analysis: a. Acquire the samples on a calibrated flow cytometer. b. Analyze the data using appropriate software. Gate on live, single cells, then on CD3+ T-cells. Further, gate on CAR-positive and CAR-negative populations to analyze the expression of memory and exhaustion markers on the CAR-T cells.
Caption: A typical gating strategy for flow cytometric analysis of CAR-T cells.
Protocol 4: Cytokine Release Assay (ELISA)
This protocol describes a basic ELISA for measuring the concentration of a specific cytokine (e.g., IFN-γ) released by GD2 CAR-T cells upon antigen stimulation.
Materials:
-
Supernatant from CAR-T cell co-culture experiments
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)
-
96-well ELISA plate
-
Wash buffer
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate 3-5 times with wash buffer. c. Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: a. Prepare a standard curve using the provided cytokine standards. b. Add 100 µL of the standards and experimental supernatants to the appropriate wells. c. Incubate for 2 hours at room temperature. d. Wash the plate 3-5 times.
-
Detection: a. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature. b. Wash the plate 3-5 times. c. Add the streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark. d. Wash the plate 3-5 times.
-
Signal Development and Measurement: a. Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed. b. Stop the reaction by adding the stop solution. c. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.
Caption: A general workflow for a sandwich ELISA to measure cytokine release.
References
- 1. 4-1BB Costimulation Ameliorates T Cell Exhaustion Induced by Tonic Signaling of Chimeric Antigen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Enhancing CAR T cell persistence through ICOS and 4-1BB costimulation [insight.jci.org]
- 3. GD2-targeting CAR T cells in high-risk neuroblastoma: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Manufacturing Protocols of Chimeric Antigen Receptor T Cells for Improved Anticancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]
- 7. CAR T Cells Administered in Combination with Lymphodepletion and PD-1 Inhibition to Patients with Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NKT Cells Coexpressing a GD2-Specific Chimeric Antigen Receptor and IL15 Show Enhanced In Vivo Persistence and Antitumor Activity against Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GD2-targeting CAR-T cells enhanced by transgenic IL-15 expression are an effective and clinically feasible therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAR T Anti-GD2 Shows Promise in Paediatric Neuroblastoma [medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Anti-GD2 Antibody Affinity and Specificity
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the affinity and specificity of anti-GD2 antibodies. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with targeting the GD2 antigen?
A1: The primary challenges in targeting the disialoganglioside GD2 antigen include:
-
On-target, off-tumor toxicity: GD2 is expressed on normal tissues, particularly peripheral nerves and the central nervous system.[1][2][3][4][5] This can lead to significant side effects, most notably severe neuropathic pain, upon administration of anti-GD2 therapies.[6][7][8][9][10]
-
Immune evasion: Tumors can develop mechanisms to evade the immune response mediated by anti-GD2 antibodies.
-
Limited efficacy against bulky tumors: While effective against minimal residual disease, anti-GD2 antibodies alone may have limited efficacy in treating large, established tumors.[11]
-
Immunogenicity: Murine or chimeric antibodies can elicit a human anti-mouse antibody (HAMA) or human anti-chimeric antibody (HACA) response, which can neutralize the therapeutic antibody and reduce its effectiveness.[11][12]
Q2: What are the common strategies to improve the affinity of anti-GD2 antibodies?
A2: Several strategies can be employed to enhance the binding affinity of anti-GD2 antibodies:
-
Affinity Maturation: This involves introducing mutations into the antibody's variable regions, particularly the complementarity-determining regions (CDRs), and then selecting for variants with improved affinity.[13] Phage display is a commonly used in vitro technique for this purpose.[13][14]
-
Humanization: Converting a murine antibody to a humanized version can sometimes lead to changes in affinity. While the primary goal is to reduce immunogenicity, careful engineering is required to maintain or improve binding characteristics.[15]
-
Structural Modeling and Engineering: Computational modeling can be used to understand the antibody-antigen interaction at a molecular level. This information can then guide site-directed mutagenesis to introduce changes that enhance binding affinity.[15][16] For example, increasing the positive electrostatic surface potential of the antibody's binding site can improve interaction with the negatively charged sialic acid residues of GD2.[1][15]
Q3: How can the specificity of anti-GD2 antibodies be improved to reduce off-tumor toxicity?
A3: Improving specificity is crucial to minimize side effects. Key strategies include:
-
Isotype Engineering: Changing the antibody isotype can alter its effector functions. For instance, reformatting an anti-GD2 antibody from an IgG1 to an IgA1 isotype can eliminate complement-dependent cytotoxicity (CDC), a mechanism implicated in neuropathic pain, while still effectively engaging neutrophils to kill tumor cells.[10]
-
Targeting GD2 Conformations or Derivatives: Exploring antibodies that specifically recognize tumor-associated GD2 conformations or O-acetylated GD2, which is less expressed on peripheral nerves, could enhance tumor-specific targeting.
-
Development of Bispecific Antibodies: Creating bispecific antibodies that simultaneously target GD2 and another tumor-associated antigen can increase tumor selectivity.
-
Co-stimulatory Chimeric Antigen Receptors (CARs): In the context of CAR-T cell therapy, a novel approach involves using a CAR that provides only a co-stimulatory signal upon binding to GD2. The primary activation signal is delivered through the T-cell receptor (TCR) recognizing a tumor-specific peptide, thus requiring dual antigen recognition for full T-cell activation and reducing the risk of attacking healthy tissues that only express GD2.[17]
Troubleshooting Guides
Problem 1: Low binding affinity of our anti-GD2 antibody.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody variable region sequence. | Perform affinity maturation using techniques like phage display to screen for higher-affinity variants.[13][14] |
| Inefficient interaction with the GD2 glycan. | Use computational modeling to analyze the antibody-antigen binding interface.[16] Introduce targeted mutations in the CDRs to enhance electrostatic interactions with GD2.[1][15] |
| The antibody format is not optimal for binding. | Consider engineering different antibody formats, such as single-chain variable fragments (scFv) or diabodies, which may have different binding kinetics. |
Problem 2: High "on-target, off-tumor" toxicity, particularly neuropathic pain, in our preclinical models.
| Possible Cause | Troubleshooting Step |
| Complement activation on peripheral nerves expressing GD2. | Reformat the antibody to an IgA isotype, which does not activate the complement system.[10] |
| Direct binding of the antibody's Fc region to Fc receptors on immune cells, leading to inflammation. | Engineer the Fc region to reduce its binding to activating Fc receptors or use an antibody fragment (e.g., F(ab')2) that lacks the Fc region. |
| Broad reactivity of the antibody with GD2 on normal tissues. | Develop antibodies with higher specificity for tumor-associated GD2 or explore bispecific antibody formats for enhanced tumor targeting. |
| High dose or rapid infusion rate of the antibody. | In clinical settings, pain management strategies include optimizing the infusion duration and using analgesics like opioids, ketamine, and gabapentin.[6][7][8][9] |
Problem 3: Our anti-GD2 CAR-T cells show limited persistence and efficacy in vivo.
| Possible Cause | Troubleshooting Step |
| T-cell exhaustion. | Modify the CAR-T cells to co-express cytokines like IL-15 to promote their survival and persistence. |
| Immunosuppressive tumor microenvironment. | Combine CAR-T cell therapy with checkpoint inhibitors to counteract immune suppression within the tumor. |
| Poor trafficking of CAR-T cells to the tumor site. | Engineer CAR-T cells to express chemokine receptors that match the chemokines produced by the tumor. For example, overexpressing CCR2b or CXCR2 can enhance tumor infiltration.[18] |
| Low level of GD2 expression on some tumor cells. | Consider developing tandem CAR-T cells that can recognize both GD2 and another tumor-associated antigen to prevent antigen escape. |
Quantitative Data Summary
Table 1: Comparison of Binding Affinities of Different Anti-GD2 Antibodies
| Antibody | Isotype | Description | Apparent KD,GD2 | Reference |
| ch14.18 (Dinutuximab) | Human IgG1 | Chimeric | 60 nM | [16] |
| Germline 14.18 | Human IgG1 | Germline precursor of ch14.18 | ~1.6 µM | [16] |
| 3F8 | Murine IgG3 | Murine | 5-15 nM | [16] |
| Chimeric 3F8 (ch3F8) | Human IgG1 | Chimeric | ~8.5 nM | [16] |
| Germline 3F8 | Human IgG1 | Germline precursor of 3F8 | ~146 nM | [16] |
| Naxitamab (hu3F8) | Human IgG1 | Humanized | ~10-fold higher than Dinutuximab beta | [19][20] |
| Dinutuximab beta | Human IgG1 | Chimeric | Intermediate affinity | [19][20] |
Table 2: Impact of Affinity Maturation on Anti-GD2 Antibody Affinity
| Antibody | Description | Fold Decrease in Affinity vs. Matured | Reference |
| Germline 14.18 | Precursor to ch14.18 | ~30-fold | [16] |
| Germline 3F8 | Precursor to 3F8 | ~18-fold | [16] |
Experimental Protocols
Protocol 1: Cell-Based ELISA for Measuring Anti-GD2 Antibody Binding
This protocol describes a method to quantify the binding of anti-GD2 antibodies to GD2-expressing cells.[21][22]
Materials:
-
GD2-positive cell line (e.g., M21/P6 human melanoma cells)
-
GD2-negative control cell line
-
96-well cell culture plates
-
Primary anti-GD2 antibody (test antibody)
-
Isotype control antibody
-
HRP-conjugated secondary antibody (e.g., anti-human IgG Fc)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Glutaraldehyde solution
Procedure:
-
Cell Seeding: Seed the GD2-positive and GD2-negative cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Cell Fixation: Gently wash the cells with PBS. Fix the cells by adding glutaraldehyde solution and incubating for a specified time. Wash the cells again to remove the fixative.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Wash the plate with wash buffer. Add serial dilutions of the primary anti-GD2 antibody and the isotype control antibody to the respective wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate thoroughly with wash buffer. Add the HRP-conjugated secondary antibody to all wells and incubate for 1 hour at room temperature.
-
Detection: Wash the plate again. Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (from wells with no primary antibody) and plot the absorbance values against the antibody concentration to generate a binding curve.
Protocol 2: General Workflow for Affinity Maturation using Phage Display
This protocol outlines the key steps for improving antibody affinity through phage display.[13][14]
Materials:
-
Phagemid vector containing the anti-GD2 scFv gene
-
Error-prone PCR kit or oligonucleotides for site-directed mutagenesis
-
E. coli competent cells
-
Helper phage
-
Purified GD2 antigen
-
ELISA plates or magnetic beads for panning
-
Buffers for binding, washing, and elution
Procedure:
-
Library Construction: Introduce random mutations into the CDRs of the anti-GD2 scFv gene using error-prone PCR or targeted mutations using site-directed mutagenesis. Ligate the mutated scFv library into the phagemid vector.
-
Phage Library Generation: Transform the phagemid library into E. coli and rescue the phages by superinfection with a helper phage. This will result in a library of phages displaying the mutated scFv on their surface.
-
Biopanning (Selection):
-
Immobilize the purified GD2 antigen on an ELISA plate or magnetic beads.
-
Incubate the phage library with the immobilized antigen to allow binding.
-
Wash away non-specifically bound phages. The stringency of the washing steps can be increased in subsequent rounds of panning to select for higher affinity binders.
-
Elute the specifically bound phages.
-
-
Phage Amplification: Infect E. coli with the eluted phages and amplify them for the next round of panning.
-
Iterative Selection: Repeat the panning and amplification steps for 3-5 rounds to enrich for phages displaying high-affinity scFv.
-
Screening and Characterization: After the final round of panning, isolate individual phage clones and screen for their binding to GD2 using phage ELISA. Sequence the scFv genes of the positive clones to identify the mutations responsible for improved affinity.
-
Expression and Further Characterization: Subclone the high-affinity scFv genes into an expression vector, produce the soluble scFv, and further characterize their binding affinity using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
Visualizations
Caption: Workflow for anti-GD2 antibody affinity maturation using phage display.
Caption: Mechanism of action of anti-GD2 CAR-T cell therapy.
Caption: Decision tree for improving anti-GD2 antibody characteristics.
References
- 1. GD2-targeting therapy: a comparative analysis of approaches and promising directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | GD2-targeting therapy: a comparative analysis of approaches and promising directions [frontiersin.org]
- 5. Anti-GD2 CAR-T Preclinical In Vivo Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Pain mitigation and management strategies for anti-GD2 infusions: An expert consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Anti-GD2 Strategy in the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-GD2 Antibody Therapy for GD2-expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. ovid.com [ovid.com]
- 16. Therapeutic Antibodies to Ganglioside GD2 Evolved from Highly Selective Germline Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Avoidance of On-Target Off-Tumor Activation Using a Co-stimulation-Only Chimeric Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing Manufacturing Protocols of Chimeric Antigen Receptor T Cells for Improved Anticancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Affinity Affects the Functional Potency of Anti-GD2 Antibodies by Target-Mediated Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Comparison of GD2 Binding Capture ELISA Assays for Anti-GD2-Antibodies Using GD2-Coated Plates and a GD2-Expressing Cell-Based ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.rndsystems.com [resources.rndsystems.com]
troubleshooting inconsistent GD2 staining in tissue samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent GD2 staining in tissue samples.
Frequently Asked Questions (FAQs)
Q1: Why is GD2 staining often inconsistent in formalin-fixed paraffin-embedded (FFPE) tissues?
A1: Inconsistent GD2 staining in FFPE tissues can arise from several factors:
-
Glycolipid Nature of GD2: GD2 is a disialoganglioside, a type of glycolipid, not a protein. This makes its detection challenging as standard immunohistochemistry (IHC) protocols are often optimized for protein antigens.[1] The membrane anchorage and glycolipid structure can lead to epitope masking or loss during tissue processing.[1][2]
-
Heterogeneous Expression: GD2 expression can be highly variable both between different tumor types and within the same tumor.[3][4][5] This heterogeneity means that some areas of the tissue may have low or no GD2 expression, leading to patchy or weak staining.
-
Epitope Masking: Formalin fixation can create cross-links that mask the GD2 epitope, making it inaccessible to the primary antibody. Effective antigen retrieval is crucial to reverse this masking.
-
Antibody Affinity and Specificity: The choice of anti-GD2 antibody clone and its binding affinity can significantly impact staining results.[6][7]
-
Protocol Optimization: Suboptimal protocol steps, including antigen retrieval, antibody concentration, and incubation times, can all contribute to inconsistent results.[8][9]
Q2: What are the critical steps in a GD2 staining protocol for FFPE tissues?
A2: The most critical steps for reliable GD2 staining in FFPE tissues are:
-
Tissue Preparation and Adherence: Ensuring tissue sections fully adhere to the slides is essential to prevent detachment during the staining process.[1]
-
Antigen Retrieval: This is a pivotal step for unmasking the GD2 epitope. Heat-Induced Epitope Retrieval (HIER) with a Tris-EDTA buffer at a specific pH and duration is often recommended.[1]
-
Primary Antibody Incubation: The choice of a well-validated antibody and its optimal concentration are crucial for specific binding.[10][11]
-
Signal Amplification: For antigens with lower expression levels, a signal amplification technique, such as the tyramide signal amplification (TSA) system, can enhance detection sensitivity.[1]
-
Appropriate Controls: Using positive and negative controls is vital to validate the staining procedure and ensure the observed signal is specific to GD2.
Troubleshooting Guide
Below are common issues encountered during GD2 staining and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Ineffective antigen retrieval. | Optimize the HIER protocol. Adjust the pH of the Tris-EDTA buffer (pH 8.5-9.0 is often recommended) and the heating time and temperature.[1][10] |
| Primary antibody concentration is too low. | Perform a titration experiment to determine the optimal antibody concentration.[11] | |
| Loss of GD2 antigen during tissue processing. | Consider using a protocol for staining unfixed tissue if epitope loss is suspected.[2][8] | |
| Primary antibody is inactive. | Ensure the antibody has been stored correctly and has not expired. Test the antibody on a known positive control tissue.[11] | |
| High Background Staining | Primary antibody concentration is too high. | Decrease the primary antibody concentration.[11][12] |
| Insufficient blocking. | Use an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody) to minimize non-specific binding.[11] Ensure endogenous peroxidase activity is quenched if using an HRP-based detection system.[13] | |
| Inadequate washing. | Increase the number and duration of wash steps to remove unbound antibodies.[11] | |
| Tissue sections dried out during staining. | Keep slides in a humidity chamber during incubation steps to prevent drying.[11] | |
| Uneven or Patchy Staining | Heterogeneous GD2 expression in the tissue. | This may reflect the true biological variability of GD2 expression.[4] Analyze multiple sections from different tumor areas. |
| Incomplete deparaffinization. | Ensure complete removal of paraffin using fresh xylene and ethanol.[13] | |
| Uneven application of reagents. | Ensure the entire tissue section is covered with each reagent.[11] | |
| Poor tissue adherence. | Use charged slides and ensure proper tissue section adherence before starting the staining protocol.[1] |
Experimental Protocols
Protocol 1: Immunofluorescence (IF) Staining of GD2 in FFPE Tissues
This protocol is adapted from a method for the reliable assessment of GD2 on FFPE tissues using tyramide signal amplification.[1]
1. Deparaffinization and Rehydration:
- Incubate slides at 56°C for at least 1 hour to improve tissue adherence.[1]
- Deparaffinize sections in xylene (2 x 5 min).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 min each).
- Wash in distilled water for 5 min.
2. Antigen Retrieval (HIER):
- Prepare Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, 0.05% Tween 20, pH 8.5).
- Pre-heat the buffer in a steamer to 100°C.[1]
- Immerse slides in the hot buffer and steam for exactly 2 minutes and 30 seconds.[1]
- Allow slides to cool in the buffer for 20-30 minutes at room temperature.
3. Staining Procedure:
- Wash slides in PBS.
- Block endogenous peroxidase activity with fresh 3% H₂O₂ in PBS for 10 minutes.
- Wash slides in PBS (3 x 5 min).
- Block non-specific binding with a suitable blocking buffer for 30-60 minutes.
- Incubate with anti-GD2 primary antibody (e.g., clone 14.G2a) at the optimal dilution overnight at 4°C in a humidity chamber.
- Wash slides in PBS (3 x 5 min).
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash slides in PBS (3 x 5 min).
- Apply Tyramide Signal Amplification (TSA) reagent according to the manufacturer's instructions.
- Wash slides in PBS (3 x 5 min).
- Counterstain with DAPI.
- Mount with an appropriate mounting medium.
Data Presentation
Table 1: GD2 Expression in Various Solid Tumors
The expression of GD2 varies significantly across different types of solid tumors. This table summarizes findings from multiple studies.
| Tumor Type | GD2 Expression Prevalence | Staining Intensity | Reference(s) |
| Neuroblastoma | ~96% | High and consistent | [3] |
| Melanoma | 55.6% - 60% (frozen tissue) | Variable | [3] |
| Osteosarcoma | ≥70% | Uniformly strong | [3][5] |
| Ewing Sarcoma | Inconsistent and dynamic | Variable | [1] |
| Soft Tissue Sarcoma | 25% - 93% | Weaker in more aggressive tumors | [3] |
| Glioma | ~80% (cell lines and biopsies) | Associated with increased cell growth | [3] |
| Breast Cancer | 50.2% (IHC) - 69.8% (IF) | Higher in luminal tumors | [14] |
| Small Cell Lung Cancer | Variable | - | [3] |
Visualizations
Diagram 1: GD2 Staining Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in GD2 staining.
A workflow for troubleshooting inconsistent GD2 staining.
Diagram 2: Key Factors Influencing GD2 Antibody Binding
This diagram illustrates the relationship between various factors that can affect the binding of an anti-GD2 antibody to its target in tissue.
Key factors that influence successful GD2 antibody binding.
References
- 1. Protocol for assessing GD2 on formalin-fixed paraffin-embedded tissue sections using immunofluorescence staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Therapeutic Antibodies to Ganglioside GD2 Evolved from Highly Selective Germline Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Backwards Approach to GD2 Immunofluorescence in Human Neuroblastoma Tissue Samples: From Staining to Slicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression Analysis of GD2 by Immunohistochemistry in Invasive Breast Carcinoma: Clinical and Pathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. Variable Expression of the Disialoganglioside GD2 in Breast Cancer Molecular Subtypes | MDPI [mdpi.com]
Technical Support Center: Addressing GD2 Expression Heterogeneity in Solid Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with GD2 expression heterogeneity in solid tumors.
Frequently Asked Questions (FAQs)
Q1: We are observing variable GD2 expression in our tumor samples. What are the potential causes of this heterogeneity?
A1: GD2 expression heterogeneity in solid tumors is a well-documented phenomenon and can arise from several factors:
-
Intrinsic Tumor Biology: Solid tumors are often composed of various subclones of cancer cells with distinct genetic and phenotypic characteristics, leading to varied GD2 expression levels.[1][2]
-
Tumor Microenvironment (TME): The TME can influence GD2 expression. For example, hypoxic regions within the tumor can promote the development of drug resistance and alter cell surface antigen expression.[1]
-
Dynamic Antigen Expression: GD2 expression can be dynamic, changing over time and in response to therapeutic pressures.[2][3] For instance, some studies have reported a decrease in GD2 antigen density in relapsed patients following anti-GD2 antibody therapy.[3][4]
-
Analytical Variability: Technical inconsistencies in sample processing, fixation, and staining can introduce artificial variability in GD2 detection.
Q2: Our anti-GD2 immunotherapy is showing limited efficacy in preclinical models with heterogeneous GD2 expression. What strategies can we employ to overcome this?
A2: Addressing therapeutic resistance due to GD2 heterogeneity is a key challenge. Several strategies are being explored to enhance the efficacy of anti-GD2 therapies:
-
Combination Therapies: Combining anti-GD2 therapies with other agents can increase the abundance of target antigens or create a more favorable tumor microenvironment.[5][6][7][8] This can include:
-
Multi-Targeting Approaches: To counteract antigen escape, where some tumor cells lose GD2 expression, therapies targeting multiple tumor-associated antigens can be employed.[5][7][10] This can be achieved through:
-
Enhancing CAR-T Cell Sensitivity: The structure of Chimeric Antigen Receptors (CARs) can be optimized to improve their sensitivity to low-density antigens.[5][6][7]
-
Promoting Bystander Killing: Engineering CAR-T cells to secrete pro-inflammatory cytokines can help eliminate antigen-negative tumor cells by activating the endogenous immune system.[7][11]
Q3: What are the recommended methods for quantifying GD2 expression to assess heterogeneity in our tumor samples?
A3: Accurate quantification of GD2 expression is crucial for patient stratification and monitoring therapeutic response. Recommended methods include:
-
Immunofluorescence (IF) on Formalin-Fixed Paraffin-Embedded (FFPE) Tissues: This is a common and reliable method, though it can be technically challenging due to the glycolipid nature of GD2.[9][12] A well-validated protocol is essential for consistent results.
-
Flow Cytometry: This technique is particularly useful for quantifying the percentage of GD2-positive cells and the density of GD2 expression on the cell surface, especially in disaggregated tumor samples or bone marrow aspirates.[4][13]
-
Immunohistochemistry (IHC): While also used, IHC for GD2 on FFPE tissues can be challenging, and results may be less consistent than with IF.[9]
Troubleshooting Guides
Problem 1: Inconsistent or Weak GD2 Staining in FFPE Tissues by Immunofluorescence
| Potential Cause | Troubleshooting Step |
| Epitope Masking due to Fixation | Optimize the antigen retrieval step. A protocol using Tris-EDTA buffer has been shown to be effective for GD2 staining in FFPE tissues.[9][12] |
| Low Antibody Affinity/Concentration | Ensure you are using a validated anti-GD2 antibody (e.g., clone 14.G2a) at the optimal concentration. Perform a titration experiment to determine the best antibody dilution.[9][12] |
| Signal Amplification Needed | For tumors with low GD2 expression, consider using a signal amplification technique such as Tyramide Signal Amplification (TSA).[9][12] |
| Tissue Processing Issues | The glycolipid structure of GD2 is susceptible to damage during tissue processing. Ensure standardized and gentle processing of FFPE samples.[9] Staining fresh frozen tissue sections can be an alternative if FFPE results are consistently poor.[13] |
Problem 2: Discrepancy Between GD2 mRNA Levels (from RNA-seq) and Protein Expression (from IF/Flow Cytometry)
| Potential Cause | Troubleshooting Step |
| Post-Transcriptional Regulation | The expression of the key enzyme in GD2 synthesis, GD3 synthase, does not always directly correlate with GD2 surface expression.[9] Therefore, relying solely on transcriptomic data for GD2 expression can be misleading. |
| Confirmation of Surface Expression | Always validate GD2 surface expression using protein-level detection methods like immunofluorescence or flow cytometry, which directly assess the targetable antigen.[9] |
Experimental Protocols
Immunofluorescence Staining for GD2 on FFPE Tissues
This protocol is adapted from established methods for reliable GD2 assessment.[9][12]
-
Deparaffinization and Rehydration:
-
Incubate FFPE slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Tris-EDTA buffer (pH 9.0).
-
Heat in a pressure cooker or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with an unconjugated anti-GD2 antibody (clone 14.G2a) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification (if necessary):
-
Use a Tyramide Signal Amplification (TSA) kit according to the manufacturer's protocol.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI.
-
Mount with an appropriate mounting medium.
-
Visualizations
GD2 Signaling and Therapeutic Targeting
Caption: GD2 signaling pathways and points of therapeutic intervention.
Experimental Workflow for Assessing GD2 Heterogeneity
Caption: Workflow for the assessment of GD2 expression heterogeneity.
Logical Relationship of Strategies to Overcome GD2 Heterogeneity
Caption: Strategies to overcome therapeutic challenges of GD2 heterogeneity.
References
- 1. Addressing challenges of heterogeneous tumor treatment through bispecific protein-mediated pretargeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A narrative review of tumor heterogeneity and challenges to tumor drug therapy - Zhu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Strategies to Overcome Antigen Heterogeneity in CAR-T Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Protocol for assessing GD2 on formalin-fixed paraffin-embedded tissue sections using immunofluorescence staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Heterogeneity of Antigen Expression for Effective CAR T Cell Targeting of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GD2-targeting therapy: a comparative analysis of approaches and promising directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for assessing GD2 on formalin-fixed paraffin-embedded tissue sections using immunofluorescence staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Blood-Brain Barrier for Anti-GD2 Therapies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on delivering anti-GD2 therapies across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for targeting the disialoganglioside GD2 for brain tumors? A1: The ganglioside GD2 is an attractive target for immunotherapy for several reasons. Its expression in normal tissues is limited, primarily found on neurons, skin melanocytes, and peripheral pain fibers.[1] In contrast, GD2 is highly expressed on tumors of neuroectodermal origin, including neuroblastoma, melanoma, and some gliomas like glioblastoma.[1][2][3][4][5] This high expression on tumor cells, coupled with its limited presence on healthy tissues, makes it a suitable tumor-associated antigen (TAA) for targeted therapies.[6][7] Furthermore, GD2 expression has been linked to increased tumor cell growth, mobility, and invasiveness.[3]
Q2: Why is the blood-brain barrier (BBB) a significant challenge for anti-GD2 therapies? A2: The blood-brain barrier is a specialized network of endothelial cells, pericytes, and astrocytes that protects the central nervous system (CNS) by tightly regulating the passage of substances from the bloodstream into the brain.[8][9] Large molecules, such as monoclonal antibodies (mAbs) like anti-GD2, are generally unable to cross this barrier in significant amounts.[2][10][11] Studies with radiolabeled anti-GD2 mAbs have confirmed that they do not effectively cross an intact BBB.[10] This poor penetration limits the efficacy of systemically administered anti-GD2 antibodies and cellular therapies against tumors within the CNS, which can lead to CNS relapse or treatment failure for brain metastases.[2][12]
Q3: What are the primary strategies currently being explored to deliver anti-GD2 therapies across the BBB? A3: Several strategies are under investigation to bypass or transiently open the BBB for anti-GD2 therapy delivery:
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves in combination with microbubbles to temporarily and locally disrupt the BBB, enhancing the penetration of therapeutic agents.[13][14][15] Studies have shown that FUS can increase the intracerebral concentration of therapies by 1.4 to 16.6-fold.[16]
-
Convection-Enhanced Delivery (CED): This method involves the direct, local infusion of therapeutic agents into the brain tumor or surrounding tissue via a stereotactically placed catheter.[11][17][18] By using a positive pressure gradient, CED bypasses the BBB entirely and allows for the distribution of large molecules that would otherwise be excluded.[11][19]
-
Nanoparticle-Based Delivery: Encapsulating anti-GD2 therapies in nanoparticles (NPs) or conjugating anti-GD2 antibodies to the surface of NPs can facilitate transport across the BBB.[9][20][21] These NPs can be designed to exploit specific transport mechanisms, such as receptor-mediated transcytosis, to enter the brain.[9][21]
-
Intrathecal/Intraventricular Administration: For diseases with CNS involvement like neuroblastoma, direct administration of therapies into the cerebrospinal fluid (CSF) via intraventricular or intrathecal routes can bypass the BBB and effectively treat cells in the CSF.[2][22][23]
-
CAR T-Cell Therapy: Genetically engineered Chimeric Antigen Receptor (CAR) T-cells targeting GD2 have shown the ability to infiltrate the brain after intravenous administration and control tumor growth in preclinical models and early-phase clinical trials.[4][5]
Q4: What are the common adverse effects associated with anti-GD2 therapies, particularly concerning the CNS? A4: A primary side effect of anti-GD2 therapy is severe pain, which is attributed to the antibody binding to GD2 expressed on peripheral nerve fibers.[1] When these therapies are delivered to the CNS, potential toxicities include:
-
Tumor Inflammation-Associated Neurotoxicity (TIAN): This can occur following CAR T-cell infusion and requires careful monitoring and management.[24]
-
Cytokine Release Syndrome (CRS): A systemic inflammatory response that can be a dose-limiting toxicity, especially with higher doses of CAR T-cells administered intravenously.[24] Intraventricular or intracerebral administration routes may be associated with fewer severe systemic side effects compared to intravenous infusions.[24]
Q5: How does GD2 expression differ across various CNS tumors and how does this impact therapy? A5: GD2 expression can be heterogeneous both within and between different types of CNS tumors.[25][26] While highly expressed in many neuroblastomas and some gliomas like H3K27M-mutated diffuse midline gliomas (DMG), the percentage of GD2-positive cells can vary.[3][4] For instance, one study found GD2 expression in 80% of malignant glioma cell lines and tumor biopsies.[3] This heterogeneity can be a mechanism of immune escape and treatment resistance.[3] A low proportion of GD2-positive cells before immunotherapy has been associated with a higher chance of relapse.[3] Therefore, assessing GD2 expression levels in patient tumors is crucial for predicting therapeutic efficacy.
Troubleshooting Guides
Issue 1: Low In Vivo Efficacy Despite High In Vitro Cytotoxicity
-
Question: My anti-GD2 antibody (or CAR T-cell) therapy is highly effective against tumor cells in culture, but it shows minimal effect in my orthotopic brain tumor animal model. What are the likely causes?
-
Answer: This discrepancy is a common challenge. The primary causes to investigate are:
-
Insufficient BBB Penetration: Systemically administered antibodies have very limited access to the CNS.[10] Confirm whether your therapeutic is reaching the tumor site. Consider quantifying the antibody concentration in the brain parenchyma versus the plasma.[27]
-
Heterogeneous GD2 Expression: Your in vivo tumor may have lower or more varied GD2 expression than the cell line used for in vitro assays.[3] Perform immunohistochemistry or flow cytometry on excised tumors to verify target antigen expression. A low percentage of GD2-positive cells can lead to treatment failure.[3]
-
Immunosuppressive Tumor Microenvironment (TME): The brain TME can inhibit the function of immune effectors like NK cells and T-cells required for antibody-dependent cell-mediated cytotoxicity (ADCC) and CAR T-cell activity.[3][6] Analyze the TME for the presence of inhibitory cells (e.g., regulatory T-cells, myeloid-derived suppressor cells).
-
Poor CAR T-Cell Trafficking and Persistence: Intravenously administered CAR T-cells may not efficiently traffic to the brain tumor site or persist long enough to exert a therapeutic effect.[4] Assess CAR T-cell infiltration into the tumor tissue at different time points.
-
Issue 2: Significant Neurotoxicity in Animal Models
-
Question: My animal models are experiencing severe side effects and weight loss after receiving intra-cranial or high-dose intravenous GD2-CAR T-cell therapy. How can I reduce this toxicity?
-
Answer: Neurotoxicity is a critical concern for CNS-directed immunotherapies.[24] Consider the following troubleshooting steps:
-
Dose Titration: High doses of CAR T-cells can lead to dose-limiting toxicities like CRS.[24] Perform a dose-response study to identify the maximum tolerated dose (MTD) that balances efficacy and toxicity. A study found that 1 million CAR T-cells per kilogram was the most effective and safe IV dose for GD2-CAR T-cells in a Phase I trial.[24]
-
Route of Administration: The delivery route significantly impacts the toxicity profile. Direct intraventricular (ICV) or intratumoral infusions may reduce systemic side effects like CRS compared to intravenous (IV) administration.[24]
-
Incorporate a Safety Switch: Engineer the CAR T-cells with a "suicide gene," such as inducible caspase-9 (iC9). This allows for the rapid elimination of the CAR T-cells by administering a small molecule drug if severe toxicity occurs.[28]
-
Manage On-Target, Off-Tumor Effects: While GD2 expression is limited in the healthy brain, some on-target binding to neurons could contribute to toxicity. Carefully evaluate the biodistribution of your therapy.
-
Issue 3: Inconsistent Nanoparticle Delivery to the Brain
-
Question: I have conjugated anti-GD2 antibodies to my nanoparticles, but I am seeing particle aggregation and inconsistent results in my BBB penetration studies. What should I investigate?
-
Answer: The physicochemical properties of nanoparticles are critical for their ability to cross the BBB.
-
Characterize Particle Size and Stability: Antibody conjugation can significantly increase the hydrodynamic size of nanoparticles, potentially due to antibody-antibody aggregation on the surface.[20] An increase in size can negatively affect BBB penetrance.[20] Use dynamic light scattering (DLS) and transmission electron microscopy (TEM) to regularly measure particle size, polydispersity index (PDI), and zeta potential post-conjugation and after storage to ensure stability.
-
Optimize Conjugation Chemistry: The method used to attach the antibody to the nanoparticle surface can impact its orientation and function. Ensure the antigen-binding site of the antibody remains exposed and active. Evaluate different cross-linkers and conjugation densities.
-
Evaluate Surface Properties: The surface charge and hydrophilicity of the nanoparticles are crucial. Cationic charges can sometimes enhance BBB transport through adsorptive-mediated transcytosis but may also lead to opsonization and clearance.[9] PEGylation can help reduce clearance and improve circulation time.
-
Quantitative Data Summary
Table 1: Pharmacokinetics and Tumor Uptake of Intravenously Administered Iodine-131 3F8 Anti-GD2 mAb in Patients with Brain Tumors [29]
| Parameter | Value |
| Plasma Half-Life | 18 hours |
| Total-Body Half-Life | 49 hours |
| Peak Uptake in High-Grade Glioma | 39 hours post-injection |
| Half-Life in Tumor | 62 hours |
| Average Tumor Uptake (%ID/g at surgery) | 3.5 x 10⁻³ |
| Peak Tumor Activity (%ID/g via imaging) | 9.2 x 10⁻³ (Range: 3.5 - 17.8 x 10⁻³) |
Table 2: Enhancement of Drug Delivery to the Brain Using Focused Ultrasound (FUS)
| Therapeutic Agent Type | Fold Increase in Brain Concentration (vs. Control) | Source |
| Anticancer Therapies (General) | 1.6 to 8-fold (in glioma models) | [16] |
| Small Molecules & Targeted Therapies | Average 4.2-fold | [16] |
| Monoclonal Antibodies | Average 3.6-fold | [16] |
| Etoposide | 8-fold (in brain tumor tissue) | [30] |
Table 3: Effect of Anti-GD2 Antibody Conjugation on PLGA Nanoparticle Size [20]
| Nanoparticle Formulation | Average Size (nm) |
| PLGA Nanoparticles (unconjugated) | < 150 |
| Anti-GD2-ch14.18/CHO Conjugated PLGA-NPs | > 360 |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier (BBB) Antibody Penetration Assay using 3D Assembloids/Organoids
This protocol is adapted from methodologies using multi-well plate systems for generating BBB organoids.[31]
Objective: To assess the ability of an anti-GD2 antibody to penetrate a 3D, self-assembled model of the human BBB.
Methodology:
-
Cell Seeding:
-
Co-seed human brain endothelial cells, pericytes, and astrocytes simultaneously into a multi-well plate containing microwells (e.g., Millicell® or Gri3D® plates).[31]
-
Use appropriate cell culture medium.
-
-
Assembloid Formation:
-
Antibody Incubation:
-
Once the assembloids are fully formed, replace the medium with fresh medium containing the anti-GD2 antibody of interest at the desired concentration.
-
Include a negative control (e.g., isotype control antibody).
-
Incubate for a defined period (e.g., up to 6 hours) to allow for antibody penetration.
-
-
Fixation and Immunostaining:
-
Carefully wash the assembloids with PBS to remove unbound antibody.
-
Fix the assembloids directly in the plate using 4% paraformaldehyde (PFA) for 20-30 minutes at room temperature.
-
Permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Perform immunostaining to visualize the different cell layers and the test antibody.
-
Cell Markers: P-glycoprotein (P-gP) for endothelial cells, NG2 for pericytes, and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.[31]
-
Test Antibody Detection: Use a fluorescently labeled secondary antibody that specifically binds to the primary anti-GD2 antibody.
-
Nuclear Stain: Use DAPI to visualize cell nuclei.
-
-
-
Imaging and Analysis:
-
Image the assembloids using a confocal microscope.
-
Acquire Z-stacks through the entire depth of the assembloids.
-
Quantify the fluorescence intensity of the secondary antibody within the different layers of the assembloid to determine the extent of penetration.
-
Protocol 2: General Workflow for Convection-Enhanced Delivery (CED) in Animal Models
This protocol outlines the general principles of performing CED to bypass the BBB.[11][17][18]
Objective: To deliver a therapeutic agent (e.g., radiolabeled anti-GD2 antibody) directly to an intracranial tumor, bypassing the BBB.
Methodology:
-
Animal Model and Stereotactic Surgery:
-
Use an appropriate orthotopic brain tumor model (e.g., glioma xenograft in an immunodeficient mouse).
-
Anesthetize the animal and secure it in a stereotactic frame.
-
Using predetermined coordinates for the tumor location, drill a small burr hole in the skull.
-
-
Catheter Implantation:
-
Slowly lower a fine-gauge infusion catheter through the burr hole to the target coordinates within or adjacent to the tumor.
-
-
Infusion:
-
Connect the catheter to a micro-infusion pump (e.g., a syringe pump).
-
Infuse the therapeutic agent at a slow, constant rate (e.g., 0.1-1.0 µL/min). The key principle of CED is to use a positive pressure gradient to drive bulk flow through the interstitial space, rather than relying on diffusion.[11]
-
To monitor the distribution of the infusate in real-time, co-infuse a tracer agent that can be visualized (e.g., Gd-DTPA for MRI).
-
-
Post-Infusion Monitoring and Analysis:
-
After the infusion is complete, slowly withdraw the catheter and close the incision.
-
Monitor the animal for any neurological deficits or adverse effects.
-
At selected time points, perform imaging (e.g., MRI, SPECT/CT) to assess the distribution of the therapeutic agent.
-
Conduct biodistribution studies by sacrificing animals at various time points and measuring the concentration of the agent in the tumor, surrounding brain tissue, and peripheral organs.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanisms of action for anti-GD2 monoclonal antibody therapy.
Experimental and Logical Workflows
Caption: Experimental workflow for the in vitro BBB penetration assay.
Caption: Logic tree for troubleshooting poor in vivo efficacy.
References
- 1. scispace.com [scispace.com]
- 2. Anti-GD2 Directed Immunotherapy for High-Risk and Metastatic Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. GD2: hopes and challenges for the treatment of pediatric patients with tumors of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biology of GD2 ganglioside: implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hospitalhealthcare.com [hospitalhealthcare.com]
- 11. Convection-enhanced delivery for high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunotherapy with anti-GD2 monoclonal antibody in infants with high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focused ultrasound-mediated blood-brain barrier opening combined with magnetic targeting cytomembrane based biomimetic microbubbles for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Theranostic Strategy of Focused Ultrasound Induced Blood-Brain Barrier Opening for CNS Disease Treatment [frontiersin.org]
- 15. Breakthrough Ultrasound Tech Opens Blood-Brain Barrier for Glioblastoma Therapy [breakthroughsforphysicians.nm.org]
- 16. Comprehensive Review: Focused Ultrasound Blood-Brain Barrier Opening for Delivering Drugs to Gliomas - Focused Ultrasound Foundation [fusfoundation.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Convection-enhanced delivery for the treatment of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Convection Enhanced Delivery of Macromolecules for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-GD2-ch14.18/CHO coated nanoparticles mediate glioblastoma (GBM)-specific delivery of the aromatase inhibitor, Letrozole, reducing proliferation, migration and chemoresistance in patient-derived GBM tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Anti-GD2 immunotherapy for neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 24. A New Era in Brain Cancer Treatment: GD2-CAR T Cell Therapy Shows Promise for Hard-to-Treat Gliomas [imapac.com]
- 25. researchgate.net [researchgate.net]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. tandfonline.com [tandfonline.com]
- 28. GD2-Targeting CAR T-cell Therapy for Patients with GD2+ Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantitative studies of monoclonal antibody targeting to disialoganglioside GD2 in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Focused Ultrasound-Mediated Blood-Brain Barrier Opening Increases Delivery and Efficacy of Etoposide for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
GD2 CAR-T Therapy Technical Support Center: Managing Cytokine Release Syndrome
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing cytokine release syndrome (CRS) associated with GD2 CAR-T cell therapy.
Frequently Asked Questions (FAQs)
Q1: What is Cytokine Release Syndrome (CRS)?
A1: Cytokine Release Syndrome is a systemic inflammatory response that can occur after treatment with some immunotherapies, including GD2 CAR-T cells.[1][2] It is triggered by the activation and proliferation of CAR-T cells upon engaging with GD2-positive tumor cells, leading to a massive and rapid release of cytokines into the bloodstream.[1][3][4] This "cytokine storm" activates other immune cells, such as macrophages, which in turn release more inflammatory mediators, amplifying the systemic response.[3][4][5] Symptoms can range from mild, flu-like symptoms to severe, life-threatening multi-organ dysfunction.[3][6]
Q2: What are the typical symptoms and onset of CRS in GD2 CAR-T therapy?
A2: The onset of CRS typically occurs within 1 to 14 days following CAR-T cell infusion.[3][7] Initial symptoms are often mild and flu-like, but can escalate quickly.[1][7] Common signs and symptoms include:
-
Constitutional: Fever (≥38°C), fatigue, myalgia, headache, nausea, and rash.[3][6][8]
-
Cardiovascular: Tachycardia (rapid heartbeat) and hypotension (low blood pressure).[8][9]
-
Respiratory: Hypoxia (low oxygen levels) and difficulty breathing.[9][10] In severe cases, CRS can lead to capillary leak, organ failure, and death.[10][11]
Q3: How is the severity of CRS graded?
A3: CRS severity is graded to standardize assessment and guide management. The American Society for Transplantation and Cellular Therapy (ASTCT) has developed a consensus grading system that is widely used.[12][13][14] The grade is determined by the presence of fever and the severity of hypotension and/or hypoxia.[15][16]
Table 1: ASTCT Consensus Grading for Cytokine Release Syndrome
| CRS Parameter | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
|---|---|---|---|---|
| Fever * | Temperature ≥38°C | Temperature ≥38°C | Temperature ≥38°C | Temperature ≥38°C |
| Hypotension | Not requiring vasopressors | Not requiring vasopressors | Requires one vasopressor (excluding vasopressin) | Requires multiple vasopressors (excluding vasopressin) |
| Hypoxia | No hypoxia | Requires low-flow nasal cannula or blow-by | Requires high-flow nasal cannula, facemask, or nonrebreather mask | Requires positive pressure (e.g., CPAP, BiPAP, mechanical ventilation) |
Source: Adapted from Lee DW, et al. Biol Blood Marrow Transplant. 2019.[15][16] *Fever is defined as a temperature ≥38°C not attributable to another cause. After anticytokine therapy (e.g., tocilizumab), fever is no longer required to grade subsequent CRS severity.[15][16]
Q4: What are the key cytokines and biomarkers involved in CRS?
A4: The pathophysiology of CRS involves a cascade of pro-inflammatory cytokines. Upon activation, CAR-T cells release cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[3][4] These initial cytokines activate bystander immune cells, particularly macrophages, which then secrete large amounts of other cytokines, including Interleukin-6 (IL-6), Interleukin-1 (IL-1), IL-8, and IL-10.[3][5] IL-6 is considered a central mediator, and its serum levels often correlate with CRS severity.[3]
Several biomarkers are associated with an increased risk of developing severe CRS. Monitoring these can aid in early prediction and intervention.[17][18] Key predictive biomarkers include elevated baseline levels of C-reactive protein (CRP), ferritin, lactate dehydrogenase (LDH), and certain cytokines like IL-6 and IL-10.[19][20]
Troubleshooting and Management Guide
Q5: How should I manage mild (Grade 1) CRS?
A5: Grade 1 CRS is characterized by a fever of 38°C or higher without significant hypotension or hypoxia.[15] Management is primarily supportive and focuses on symptom control.[21]
-
Monitoring: Closely monitor vital signs, including temperature, blood pressure, heart rate, and oxygen saturation, at least every hour until symptoms resolve.[8]
-
Symptomatic Treatment: Administer antipyretics like acetaminophen for fever.[22] Ensure adequate hydration with IV fluids.[7]
-
Infection Workup: Since CRS symptoms can mimic infection, it is crucial to perform a septic workup, including blood and urine cultures, and consider broad-spectrum antibiotics, especially if the patient is neutropenic.[8][22]
Q6: What is the first-line treatment for moderate to severe (Grade 2+) CRS?
A6: For Grade 2 or higher CRS, anti-cytokine therapy is the standard of care.[21]
-
Tocilizumab: The primary intervention is tocilizumab, a humanized monoclonal antibody that blocks the IL-6 receptor (both soluble and membrane-bound).[23][24][25] By inhibiting IL-6 signaling, tocilizumab can rapidly reverse many CRS symptoms.[23][26] It is typically administered for Grade 2 CRS if symptoms are persistent or in high-risk patients, and is recommended for all patients with Grade 3 or 4 CRS.[21][27]
-
Supportive Care: Aggressive supportive care is critical. For Grade 3/4 CRS, this often requires management in an Intensive Care Unit (ICU).[22] This includes vasopressors for hypotension and supplemental oxygen or mechanical ventilation for hypoxia.[7]
Q7: What is the role of corticosteroids and when should they be used?
A7: Corticosteroids, such as dexamethasone or methylprednisolone, are broad immunosuppressive agents used to manage CRS.[3] They are typically reserved for CRS that is refractory to tocilizumab or for cases with concurrent severe neurotoxicity (ICANS).[2][27]
-
Timing: While effective at dampening the inflammatory response, there is concern that early or prolonged use of corticosteroids could impair CAR-T cell efficacy and expansion.[28][29] Therefore, they are often used as a second-line treatment after tocilizumab for CRS.[2]
-
Prophylaxis: Some studies have explored the prophylactic use of corticosteroids, which has shown a reduction in the incidence of severe CRS without negatively impacting treatment outcomes in some contexts.[28][30][31] This remains an area of active investigation.
Q8: What if CRS is refractory to both tocilizumab and corticosteroids?
A8: While most patients respond to tocilizumab and/or corticosteroids, a small subset may have refractory CRS. In these situations, other therapeutic agents targeting different parts of the inflammatory cascade may be considered, although their use is less established. These can include:
-
Siltuximab: An antibody that directly binds and neutralizes IL-6.[7]
-
Anakinra: An IL-1 receptor antagonist.[22][32] Management for these complex cases should involve a multidisciplinary team.
Diagrams: Pathways and Workflows
Caption: Pathophysiology of GD2 CAR-T cell-induced Cytokine Release Syndrome (CRS).
Caption: Mechanism of action for Tocilizumab in blocking IL-6 mediated signaling.
Caption: Clinical management algorithm for CRS based on ASTCT grading.
Experimental Protocols & Monitoring
Q9: How can I monitor cytokine levels in patients undergoing GD2 CAR-T therapy?
A9: Serial monitoring of serum cytokines is crucial for understanding the kinetics of CRS and may help in predicting severity.[19][33] A multiplex bead-based immunoassay (e.g., Luminex) is an efficient method for simultaneously quantifying multiple cytokines from a small sample volume.
Protocol: Multiplex Cytokine Profiling from Patient Serum
-
Sample Collection: Collect peripheral blood in serum separator tubes at baseline (before CAR-T infusion) and at regular intervals post-infusion (e.g., daily for the first 14 days, or at the onset of fever).
-
Serum Preparation: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
Assay Preparation: Use a commercial multiplex cytokine kit (e.g., targeting IFN-γ, TNF-α, IL-6, IL-2, IL-8, IL-10). Prepare standards, quality controls, and samples according to the manufacturer's instructions.
-
Immunoassay:
-
Add antibody-coupled magnetic beads to a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add 50 µL of standards, controls, and serum samples to the appropriate wells.
-
Incubate for 2 hours at room temperature on a plate shaker to allow cytokines to bind to the beads.
-
Wash the beads to remove unbound material.
-
Add detection antibodies and incubate for 1 hour.
-
Add Streptavidin-Phycoerythrin (SAPE) and incubate for 30 minutes.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition: Acquire data on a multiplex analyzer (e.g., Luminex 200™ or FLEXMAP 3D®). The instrument will identify each bead by its internal color code and quantify the fluorescence intensity of the reporter molecule (SAPE), which is proportional to the amount of bound cytokine.
-
Data Analysis: Use the instrument's software to generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the patient samples by interpolating their median fluorescence intensity (MFI) values against the standard curve.
References
- 1. cancerfax.com [cancerfax.com]
- 2. Management of cytokine release syndrome related to CAR-T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. econtent.hogrefe.com [econtent.hogrefe.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of cytokine release syndrome and neurotoxicity of CAR T-cell therapy and associated prevention and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patientresource.com [patientresource.com]
- 7. Cytokine Release Syndrome (CRS) After Immunotherapy - Together by St. Jude™ [together.stjude.org]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. CAR T-cell Therapy Side Effects | MD Anderson Cancer Center [mdanderson.org]
- 10. Management of cytokine release syndrome and neurotoxicity in chimeric antigen receptor (CAR) T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokine release syndrome: grading, modeling, and new therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Research Portal [scholarship.miami.edu]
- 14. ASTCT Consensus Grading for Cytokine Release Syndrome and Neurologic Toxicity Associated with Immune Effector Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Table], Table 1. ASTCT CRS Consensus Gradinga,b - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytokine release syndrome (CRS) ASTCT | eviQ [eviq.org.au]
- 17. Frontiers | Biomarkers for prediction of CAR T therapy outcomes: current and future perspectives [frontiersin.org]
- 18. Prediction of severe CRS and determination of biomarkers in B cell-acute lymphoblastic leukemia treated with CAR-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of early predictive biomarkers for severe cytokine release syndrome in pediatric patients with chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. What is the mechanism of Tocilizumab? [synapse.patsnap.com]
- 24. pharmacyfreak.com [pharmacyfreak.com]
- 25. Tocilizumab for the treatment of chimeric antigen receptor T cell-induced cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Emerging approaches for preventing cytokine release syndrome in CAR-T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anticytokine Therapy and Corticosteroids for Cytokine Release Syndrome and for Neurotoxicity Following T-Cell Engager or CAR T-Cell Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Early Use of Corticosteroids following CAR T-Cell Therapy Correlates with Reduced Risk of High-Grade CRS without Negative Impact on Neurotoxicity or Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Prognostic impact of corticosteroids on efficacy of chimeric antigen receptor T-cell therapy in large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
- 31. youtube.com [youtube.com]
- 32. GD2-CAR T cell therapy for H3K27M-mutated diffuse midline gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Identification of early predictive biomarkers for severe cytokine release syndrome in pediatric patients with chimeric antigen receptor T-cell therapy [frontiersin.org]
Technical Support Center: Preventing Antigen Escape in GD2-Targeted Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to antigen escape in GD2-targeted therapies.
Frequently Asked Questions (FAQs)
Q1: We are observing low or variable GD2 expression in our tumor cell line. What are the potential causes and how can we troubleshoot this?
A1: Low or variable GD2 expression is a common challenge. Here are some potential causes and troubleshooting steps:
-
Cell Line Heterogeneity: Many tumor cell lines are not homogenous and may contain subpopulations with varying levels of GD2 expression.[1]
-
Troubleshooting:
-
Perform single-cell cloning to isolate and characterize subpopulations with stable GD2 expression.
-
Regularly verify GD2 expression using flow cytometry to monitor population dynamics.
-
-
-
Cell State and Lineage Plasticity: Neuroblastoma cells can exist in different developmental states, such as adrenergic and mesenchymal states. The mesenchymal state is often associated with lower GD2 expression due to reduced expression of the enzyme ST8SIA1 (GD3 synthase), which is crucial for GD2 synthesis.[2][3]
-
Troubleshooting:
-
Characterize the adrenergic/mesenchymal state of your cell line using relevant markers.
-
Consider that culture conditions might influence the cell state.
-
-
-
Culture Conditions: Prolonged cell culture can sometimes lead to changes in antigen expression.
-
Troubleshooting:
-
Use low-passage number cells for your experiments whenever possible.
-
Ensure consistent culture media and supplements.
-
-
-
Tumor-Initiating Cells (Cancer Stem Cells): Some studies suggest that tumor-initiating cells or cancer stem-like cells within a population may have low to absent GD2 expression.[4]
-
Troubleshooting:
-
Investigate GD2 expression in tumorsphere cultures, which are enriched for stem-like cells.
-
-
Q2: Our GD2-targeted CAR-T cells show initial efficacy, but we observe tumor relapse. What are the likely mechanisms of antigen escape?
A2: Tumor relapse after initial response is often due to antigen escape. Key mechanisms include:
-
Antigen Loss/Downregulation: The most direct mechanism is the reduction or complete loss of GD2 from the tumor cell surface. This can be due to selective pressure from the therapy, where GD2-negative cells survive and proliferate.[5] Recent data suggests that GD2 density may predict response to anti-GD2 therapies.[2]
-
Lineage Switching: As mentioned in Q1, neuroblastoma cells can switch from an adrenergic (typically GD2-high) to a mesenchymal (GD2-low) state, conferring resistance.[2][3]
-
Immune-Suppressive Tumor Microenvironment (TME): The TME can inhibit CAR-T cell function through various mechanisms, even if GD2 is present.
Q3: What are the current strategies to overcome GD2 antigen escape?
A3: Several innovative strategies are being explored to counteract antigen escape:
-
Modulating GD2 Expression:
-
HDAC and LSD1 Inhibitors: Pre-treatment with histone deacetylase (HDAC) and lysine-specific demethylase 1 (LSD1) inhibitors has been shown to increase GD2 expression on tumor cells, enhancing their susceptibility to GD2-targeted therapies.[15]
-
-
Targeting Multiple Antigens:
-
Bispecific Antibodies/CAR-T Cells: Engineering therapies to target both GD2 and another tumor-associated antigen (e.g., CD56) can prevent escape if one antigen is lost.[16][17]
-
Targeting Precursor Antigens: When GD2 is downregulated, its precursor, GM2, may be upregulated. Targeting GM2 can be an effective alternative strategy.
-
-
Enhancing CAR-T Cell Function:
-
"Armored" CAR-T Cells: Engineering CAR-T cells to secrete pro-inflammatory cytokines like IL-18 can help overcome the immunosuppressive TME.
-
Combining with Checkpoint Inhibitors: PD-1 blockade can protect CAR-T cells from activation-induced cell death.
-
Troubleshooting Guides
Guide 1: Inconsistent GD2 Staining in Flow Cytometry
| Problem | Possible Cause | Recommended Solution |
| High background staining | Non-specific antibody binding. | Include an isotype control to determine background levels. Optimize antibody concentration. |
| Dead cells binding non-specifically. | Use a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis. | |
| Low or no signal in a known GD2-positive cell line | Incorrect antibody clone or concentration. | Verify the specificity of the anti-GD2 antibody clone for your cell type. Titrate the antibody to find the optimal concentration. |
| Antigen internalization. | Perform staining at 4°C to minimize internalization. | |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before staining. | |
| High variability between replicates | Inconsistent cell numbers. | Accurately count cells and use the same number for each sample. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing. |
Guide 2: Poor In Vitro Cytotoxicity in a Chromium-51 Release Assay
| Problem | Possible Cause | Recommended Solution |
| High spontaneous release | Target cells are unhealthy or dying. | Use healthy, log-phase target cells. Handle cells gently during labeling. |
| Over-labeling with 51Cr. | Optimize the concentration of 51Cr and the labeling time. | |
| Low maximum release | Inefficient lysis of target cells. | Ensure the concentration of the lysing agent (e.g., Triton X-100) is sufficient. |
| Low specific lysis of GD2-positive targets | Low GD2 expression on target cells. | Confirm GD2 expression levels by flow cytometry. Consider using strategies to upregulate GD2 (see FAQs). |
| Effector cells (CAR-T) are not functional. | Verify CAR expression on T cells. Assess T cell viability and activation status. | |
| Incorrect Effector:Target (E:T) ratio. | Test a range of E:T ratios to determine the optimal ratio for your system.[18] |
Quantitative Data Summary
Table 1: GD2 Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | GD2 Expression Level | Method | Reference |
| NBL-S | Neuroblastoma | High | Flow Cytometry (RFI) | [19] |
| SK-N-BE(2) | Neuroblastoma | High | Flow Cytometry (RFI) | [19] |
| IMR-32 | Neuroblastoma | High | Flow Cytometry (RFI) | [19] |
| CHP-212 | Neuroblastoma | Intermediate | Flow Cytometry (RFI) | [19] |
| LAN-5 | Neuroblastoma | Low | Flow Cytometry (RFI) | [19] |
| CHLA-255 | Neuroblastoma | Low | Flow Cytometry (RFI) | [19] |
| NBL Samples (14 total) | Neuroblastoma | Median 0.54 nmol/mg protein | LC-MS² | [5] |
| MB Samples (9 total) | Medulloblastoma | Median 0.032 nmol/mg protein | LC-MS² | [5] |
| Various SCLC lines | Small Cell Lung Cancer | Characteristically expressed | Flow Cytometry | [20] |
| Various NSCLC lines | Non-Small Cell Lung Cancer | Absent or minimal | Flow Cytometry | [20] |
| Melanoma (6/10 specimens) | Melanoma | 60% positive | Immunohistochemistry | [20] |
| Sarcoma (5/9 specimens) | Sarcoma | 55.6% positive | Immunohistochemistry | [20] |
Table 2: Effect of Epigenetic Modulators on GD2 Expression in Diffuse Midline Glioma (DMG) Cells
| Treatment | Effect on GD2 Expression | Outcome | Reference |
| LSD1 and HDAC inhibitors (LSD1i+HDACi) | Increased GD2 expression on GD2-low DMG cells | Enhanced tumor cell targeting by GD2.CARTs | [15] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for GD2 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol is adapted from Fischer-Riepe et al. and is designed for the reliable assessment of the glycolipid antigen GD2 in FFPE tissues.[21][22]
Materials:
-
FFPE tissue sections on slides
-
Xylene and ethanol series (100%, 95%, 70%) for deparaffinization and rehydration
-
Antigen retrieval buffer: Tris-EDTA buffer (pH 9.0)
-
Primary antibody: Anti-GD2 antibody (e.g., clone 14.G2a)
-
Secondary antibody: HRP-conjugated secondary antibody
-
Tyramide Signal Amplification (TSA) kit
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Peroxidase and protein blocking solutions
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat slides in Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity according to the manufacturer's instructions.
-
Block non-specific protein binding with a suitable blocking buffer for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with the anti-GD2 primary antibody at the optimized concentration overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with buffer (e.g., PBS-T).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Wash slides with buffer.
-
Apply the tyramide reagent from the TSA kit according to the manufacturer's protocol to amplify the signal.
-
-
Counterstaining and Mounting:
-
Wash slides with buffer.
-
Counterstain with DAPI for 5 minutes.
-
Wash and mount with an appropriate mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope.
-
Protocol 2: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This is a standard assay to measure the cytotoxic activity of CAR-T cells against target tumor cells.[18][23][24][25][26]
Materials:
-
Effector cells: GD2-CAR-T cells
-
Target cells: GD2-positive tumor cell line
-
⁵¹Cr (Sodium Chromate)
-
Complete cell culture medium
-
96-well U-bottom plate
-
Lysis buffer (e.g., 2.5% Triton X-100)
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of medium.
-
Add 50-100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing occasionally.
-
Wash the labeled target cells 3 times with a large volume of medium to remove excess ⁵¹Cr.
-
Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup (in a 96-well plate):
-
Spontaneous Release: Add 100 µL of target cells and 100 µL of medium only (in triplicate).
-
Maximum Release: Add 100 µL of target cells and 100 µL of lysis buffer (in triplicate).
-
Experimental Wells:
-
Plate effector cells at various concentrations to achieve a range of E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Add 100 µL of the labeled target cells (1 x 10⁴ cells) to each well.
-
Bring the final volume in each well to 200 µL with medium.
-
-
-
Incubation:
-
Centrifuge the plate briefly to pellet the cells.
-
Incubate for 4-6 hours at 37°C.
-
-
Harvesting and Counting:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer 100 µL of the supernatant from each well to a new plate or tubes suitable for a gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Signaling Pathways
Caption: Mechanisms of antigen escape in GD2-targeted therapies.
Experimental Workflows
Caption: Workflow for a ⁵¹Cr release cytotoxicity assay.
Logical Relationships
Caption: Strategies to overcome GD2 antigen escape.
References
- 1. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition to a mesenchymal state in neuroblastoma confers resistance to anti-GD2 antibody via reduced expression of ST8SIA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. ascopubs.org [ascopubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Transforming Growth Factor-β Signaling in Immunity and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Love-Hate Relationship Between TGF-β Signaling and the Immune System During Development and Tumorigenesis [frontiersin.org]
- 9. Transforming Grown Factor-β Signaling in Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 14. Targeting the immune microenvironment during immunotherapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IMMU-18. ENHANCING GD2.CAR T CELL THERAPY FOR DIFFUSE MIDLINE GLIOMA WITH LSD1 AND HDAC INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent Anti-tumor Effect of T cells armed with Anti-GD2 Bispecific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carebox Connect [connect.careboxhealth.com]
- 18. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for assessing GD2 on formalin-fixed paraffin-embedded tissue sections using immunofluorescence staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 24. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 25. protocols.io [protocols.io]
- 26. bitesizebio.com [bitesizebio.com]
Technical Support Center: Combinatorial Anti-GD2 Immunotherapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on combinatorial approaches to enhance anti-GD2 immunotherapy.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses common challenges encountered during the development and preclinical testing of combination therapies involving anti-GD2 agents.
Question 1: We are observing limited efficacy of our anti-GD2 monoclonal antibody (mAb) in our in vivo solid tumor model. What are the potential resistance mechanisms and how can we experimentally address them?
Answer: Limited efficacy or acquired resistance to anti-GD2 mAb therapy is a significant challenge, with up to 40% of patients failing to respond or developing resistance.[1][2] Several mechanisms can contribute to this phenomenon. Here are the key possibilities and experimental approaches to investigate and overcome them:
-
Mechanism 1: Immunosuppressive Tumor Microenvironment (TME).
-
Explanation: Neuroblastoma-derived small extracellular vesicles (sEVs) can create an immunosuppressive TME by increasing tumor-associated macrophages (TAMs) and decreasing the infiltration of Natural Killer (NK) cells.[1][2] These sEVs can also suppress NK cell maturation and their antibody-dependent cell-mediated cytotoxicity (ADCC) function.[2]
-
Troubleshooting/Experimental Approach:
-
Characterize the TME: Use flow cytometry or immunohistochemistry (IHC) to analyze the immune cell infiltrate in treated vs. untreated tumors. Specifically, quantify NK cells (e.g., CD3-/CD56+), TAMs (e.g., F4/80+/CD206+), and myeloid-derived suppressor cells (MDSCs).
-
Inhibit sEV Secretion: Preclinical studies have shown that combining anti-GD2 therapy with a farnesyltransferase inhibitor like tipifarnib , which inhibits sEV secretion, can drastically enhance anti-tumor efficacy.[2][3] This suggests a viable strategy to prevent the formation of an immunosuppressive TME.[2]
-
Target Immunosuppressive Cells: Consider combinatorial approaches with agents that target TAMs (e.g., CSF1R inhibitors) or MDSCs.
-
-
-
Mechanism 2: Upregulation of Immune Checkpoints.
-
Explanation: The process of ADCC itself can lead to the upregulation of immune checkpoint proteins like PD-L1 on tumor cells and PD-1 on effector cells (NK and T cells), creating an adaptive resistance mechanism.[4][5]
-
Troubleshooting/Experimental Approach:
-
Assess Checkpoint Expression: Use flow cytometry to measure PD-L1 expression on tumor cells and PD-1/TIGIT on tumor-infiltrating NK and T cells following anti-GD2 treatment.
-
Combine with Checkpoint Blockade: Preclinical models show a strong synergistic effect when combining anti-GD2 mAbs with PD-1/PD-L1 blockade, leading to reduced tumor growth and prolonged survival.[4][5] A combination with TIGIT blockade is also a promising strategy.[5]
-
-
-
Mechanism 3: Antigen-Related Escape.
-
Explanation: While complete loss of GD2 is less common, reduced GD2 expression or "antigen downregulation" can occur, making tumors less visible to the antibody.[6][7][8] This can be associated with a shift in tumor cell lineage from an adrenergic to a more therapy-resistant mesenchymal state.[8] Another mechanism is the rapid internalization of the anti-GD2 antibody by the tumor cell, which reduces its availability on the cell surface for effector cell engagement.[7][9]
-
Troubleshooting/Experimental Approach:
-
Monitor GD2 Expression: Regularly assess GD2 surface levels on your tumor models in vivo post-treatment using IHC or flow cytometry on explanted tumors.
-
Enhance GD2 Expression: Epigenetic modulators, such as histone deacetylase (HDAC) inhibitors (e.g., vorinostat) or EZH2 inhibitors (e.g., tazemetostat), have been shown to upregulate GD2 expression on tumor cells, creating a more permissive TME and synergizing with anti-GD2 therapy.[10][11]
-
Inhibit Antibody Internalization: Test the effect of endocytosis inhibitors in vitro to see if they can increase sensitivity to ADCC. For example, the cholesterol-depleting agent methyl-β-cyclodextrin (MβCD) has been shown to inhibit internalization and sensitize neuroblastoma cells to ADCC.[7][9]
-
-
-
Mechanism 4: "Don't Eat Me" Signals.
-
Explanation: Tumor cells express surface proteins like CD47, which binds to SIRPα on macrophages and sends a "don't eat me" signal, inhibiting phagocytosis.[12][13][14] Additionally, GD2 on tumor cells can bind to Siglec-7, an inhibitory receptor on immune cells.[6][13]
-
Troubleshooting/Experimental Approach:
-
Combine with CD47 Blockade: Dual blockade of GD2 and CD47 has shown potent synergy, leading to increased macrophage phagocytosis and complete tumor eradication in preclinical models.[12][14][15] The anti-GD2 antibody helps by upregulating the "eat me" signal calreticulin and blocking the inhibitory GD2:Siglec-7 interaction.[12][13]
-
-
Question 2: Our anti-GD2 CAR-T cells show initial anti-tumor activity but fail to persist, leading to tumor relapse in our models. What combinatorial strategies can enhance CAR-T cell persistence and function?
Answer: Limited persistence and T-cell exhaustion are major hurdles for CAR-T cell therapy, especially in solid tumors.[16][17] Here are several strategies to address this:
-
Strategy 1: Combine with Checkpoint Inhibitors.
-
Rationale: Persistent antigen exposure can lead to the upregulation of inhibitory receptors like PD-1 on CAR-T cells, causing exhaustion.
-
Experimental Approach: Administer anti-PD-1 or anti-PD-L1 antibodies in conjunction with your anti-GD2 CAR-T cell therapy. This has been shown to enhance the antitumor activity of CAR-T cells in some preclinical models.[17] However, it's important to note that some clinical trials in neuroblastoma have reported negative results with this combination, suggesting context-dependency.[17]
-
-
Strategy 2: Optimize CAR Construct Design.
-
Rationale: The choice of co-stimulatory domains within the CAR construct is critical for T-cell persistence.
-
Experimental Approach:
-
Co-stimulatory Domains: Compare CAR constructs with different intracellular domains. While CD28 promotes strong initial expansion, 4-1BB is often associated with enhanced T-cell persistence.[17] Combining multiple domains (e.g., ICOS and 4-1BB) in third-generation CARs may further improve persistence.[17]
-
Hinge/Transmembrane Regions: Optimizing the hinge and transmembrane regions (e.g., using a CD28-derived hinge with a 4-1BB co-stimulatory domain) can improve activity against low-antigen-density tumors and enhance persistence.[18]
-
-
-
Strategy 3: Multi-Antigen Targeting.
-
Rationale: Tumor antigen heterogeneity can lead to the escape of tumor cells that have low or no GD2 expression.
-
Experimental Approach: Develop a combination therapy using CAR-T cells targeting both GD2 and another relevant tumor-associated antigen, such as GPC2 in neuroblastoma.[19] This dual-targeting strategy can overcome heterogeneous antigen expression and extend long-term anti-tumor activity.[19]
-
-
Strategy 4: Combine with Cytokines or Immunomodulators.
-
Rationale: Cytokines can support T-cell survival and function. Immunomodulatory drugs can enhance NK and T-cell activity.
-
Experimental Approach:
-
Cytokine Support: Consider systemic administration of low-dose IL-2, IL-15, or IL-7 to support CAR-T cell proliferation and survival in vivo.
-
Immunomodulators: Preclinical studies show that combining anti-GD2 therapy with agents like lenalidomide can increase circulating NK cells and enhance ADCC.[10] This principle could be applied to support the broader anti-tumor immune environment for CAR-T cells.
-
-
Question 3: We are observing significant on-target, off-tumor neurotoxicity (e.g., allodynia, neuropathic pain) in our animal models. How can we troubleshoot and mitigate this side effect?
Answer: Neurotoxicity is a well-documented side effect of anti-GD2 therapy because GD2 is also expressed on peripheral nerves and in the central nervous system.[20][21] Management of this toxicity is critical.
-
Mechanism: The pain and neurotoxicity are caused by the anti-GD2 antibody binding to GD2 on neurons, leading to complement activation and inflammation.[20][22] This can also activate the autonomic nervous system, causing a range of side effects like hypertension, tachycardia, and bronchospasm.[23]
-
Troubleshooting and Mitigation Strategies:
-
Modify the Antibody: Use an anti-GD2 mAb with a modified Fc region that reduces complement-dependent cytotoxicity (CDC) while preserving ADCC. For example, the hu14.18K322A variant is associated with decreased pain toxicity.[10]
-
Adjust Dosing and Infusion Rate: In clinical practice, slowing the infusion rate is a common strategy to manage acute side effects.[23] Experiment with different dosing schedules or continuous long-term infusions versus short-term infusions in your models, as this has been shown to impact the toxicity profile.[20]
-
Co-administer Neuropathic Pain Medication: As is done clinically, incorporate analgesics such as gabapentin or opioids into your experimental plan to manage pain and improve the tolerance of the therapy in your animal models.[24]
-
Combine with Cytokine Blockade: If severe systemic inflammation is observed, consider agents that block inflammatory cytokines. For example, if IL-6 levels are elevated, an anti-IL-6 antibody could be tested.
-
Investigate Alternative Formulations: Explore novel delivery systems, such as nanoparticles, to potentially concentrate the therapeutic agent at the tumor site and reduce systemic exposure.[25]
-
Section 2: Quantitative Data Summary
This table summarizes the objective response rates (ORR) from a clinical trial combining anti-GD2 therapy with chemotherapy, demonstrating the benefit of a combinatorial approach.
| Trial / Cohort | Therapeutic Combination | Patient Population | Objective Response Rate (ORR) | Citation |
| COG Phase II | Irinotecan + Temozolomide + Dinutuximab + GM-CSF | Relapsed/Refractory Neuroblastoma | 53% | [10][12] |
| COG Phase II (Control Arm) | Irinotecan + Temozolomide + Temsirolimus | Relapsed/Refractory Neuroblastoma | 6% | [10][12] |
Section 3: Key Experimental Protocol
Protocol: Lactate Dehydrogenase (LDH) Release Assay for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
This protocol provides a method to quantify the ability of an anti-GD2 antibody to mediate the killing of GD2-positive tumor cells by immune effector cells (e.g., NK cells). This is a common non-radioactive alternative to the Chromium-51 release assay.
Objective: To measure the percentage of specific lysis of target tumor cells induced by effector cells in the presence of an anti-GD2 antibody.
Materials:
-
Target Cells: GD2-positive neuroblastoma cell line (e.g., NMB, LAN-1).[26][27]
-
Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells from healthy donors.
-
Antibody: Anti-GD2 monoclonal antibody (e.g., dinutuximab) and an appropriate isotype control antibody.
-
Culture Medium: RPMI 1640 + 10% FBS or similar.
-
Assay Kit: LDH Cytotoxicity Detection Kit (e.g., CytoTox 96® from Promega, or similar).
-
96-well round-bottom plates (for co-culture) and 96-well flat-bottom plates (for LDH measurement).
Procedure:
-
Preparation of Cells:
-
Culture target cells to ~80% confluency. On the day of the assay, harvest, wash, and resuspend in culture medium at a concentration of 1 x 10^5 cells/mL.
-
Isolate effector cells (PBMCs or NK cells) and resuspend them at various concentrations to achieve desired Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Plate 50 µL of target cells into each well (5,000 cells/well).
-
Prepare antibody dilutions (e.g., from 0.01 to 10 µg/mL) in culture medium. Add 50 µL of the anti-GD2 antibody, isotype control, or medium alone to the appropriate wells.
-
Incubate the plate for 30-60 minutes at 37°C to allow antibody opsonization of target cells.[28]
-
Add 50 µL of effector cells at the desired E:T ratio. The final volume in each well should be 150-200 µL.
-
-
Control Setup (perform in triplicate):
-
Target Spontaneous Release: Target cells + 100 µL medium (no effector cells, no antibody).
-
Effector Spontaneous Release: Effector cells + 100 µL medium (no target cells).
-
Target Maximum Release: Target cells + 100 µL medium. Add 10 µL of the Lysis Solution from the kit 45 minutes before the end of the incubation.
-
Volume Control/Background: 150 µL of medium only.
-
-
Incubation:
-
LDH Measurement:
-
After incubation, centrifuge the plate again at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[28]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the flat-bottom plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
First, subtract the background absorbance (Volume Control) from all other readings.
-
Calculate the percentage of specific cytotoxicity using the following formula:
-
Section 4: Visualizations
This section provides diagrams of key workflows and pathways relevant to combinatorial anti-GD2 immunotherapy.
Caption: Troubleshooting workflow for limited anti-GD2 efficacy.
Caption: Synergy of anti-GD2 and anti-PD-1 checkpoint blockade.
References
- 1. Mechanisms of resistance to anti-GD2 immunotherapy in neuroblastoma - Blacklight [etda.libraries.psu.edu]
- 2. Small extracellular vesicles induce resistance to anti-GD2 immunotherapy unveiling tipifarnib as an adjunct to neuroblastoma immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small extracellular vesicles induce resistance to anti-GD2 immunotherapy unveiling tipifarnib as an adjunct to neuroblastoma immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. Frontiers | Prospects of anti-GD2 immunotherapy for retinoblastoma [frontiersin.org]
- 7. Anti-disialoganglioside antibody internalization by neuroblastoma cells as a mechanism of immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Advances in Anti-GD2 Immunotherapy for Treatment of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Anti-GD2 synergizes with CD47 blockade to mediate tumor eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Combination strategies to optimize the efficacy of chimeric antigen receptor T cell therapy in haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving CAR T-Cell Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized CAR T cell hinge regions enhance CAR functionality | Explore Technologies [techfinder.stanford.edu]
- 19. Enhanced anti-tumor activity mediated by combination chimeric antigen receptor T cells targeting GD2 and GPC2 in high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical Phenotype and Management of Severe Neurotoxicity Observed in Patients with Neuroblastoma Treated with Dinutuximab Beta in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Desensitizing the autonomic nervous system to mitigate anti-GD2 monoclonal antibody side effects [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. GD2-targeting therapy: a comparative analysis of approaches and promising directions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Antibody‐dependent cellular cytotoxicity toward neuroblastoma enhanced by activated invariant natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Technical Support Center: The Impact of GD2 Internalization on Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of GD2 internalization on the therapeutic efficacy of anti-GD2 therapies.
Frequently Asked Questions (FAQs)
Q1: What is GD2 internalization and why is it important in the context of anti-GD2 therapy?
A1: GD2 internalization is the process by which cancer cells take up GD2-antibody complexes from the cell surface into the cell's interior.[1][2] This is a critical issue in anti-GD2 immunotherapy because for therapies that rely on antibody-dependent cellular cytotoxicity (ADCC), the anti-GD2 antibody must remain on the tumor cell surface to recruit and activate immune effector cells like natural killer (NK) cells.[1][3] When the GD2-antibody complex is internalized, the tumor cell effectively hides the target from the immune system, leading to reduced therapeutic efficacy and the development of resistance.[1][4][5]
Q2: Is the level of GD2 expression on a tumor cell predictive of its sensitivity to anti-GD2 ADCC?
A2: Not necessarily. Studies have shown that there is no direct correlation between the level of GD2 expression and a tumor cell's sensitivity to neutrophil-mediated ADCC.[1][4] Some cell lines with high GD2 expression are not highly sensitive to ADCC, suggesting that other factors, such as the rate of GD2 internalization, play a more significant role in determining therapeutic response.[1] It appears that many cell lines express GD2 above a certain threshold required for maximal ADCC, making expression level alone a poor predictor of cytotoxicity.[1][4]
Q3: What are the known mechanisms of GD2 internalization?
A3: The precise mechanisms of GD2 internalization are still under investigation, but evidence suggests that it can occur through various endocytic pathways.[6] Some studies indicate that macropinocytosis may be a key pathway for anti-GD2 antibody internalization, rather than clathrin-mediated or caveolin-dependent endocytosis.[1] The process is dynamic and can vary between different cancer cell lines.[1][4]
Q4: How does GD2 internalization affect different types of anti-GD2 therapies?
A4: The impact of GD2 internalization depends on the therapeutic strategy:
-
Naked Monoclonal Antibodies (e.g., Dinutuximab): For therapies that rely on ADCC or complement-dependent cytotoxicity (CDC), internalization is detrimental as it removes the antibody from the cell surface, preventing immune cell engagement.[1][3]
-
Antibody-Drug Conjugates (ADCs): In contrast, for ADCs, internalization is a necessary step. The antibody acts as a delivery vehicle to bring a cytotoxic payload into the tumor cell. Once internalized, the ADC is trafficked to lysosomes where the cytotoxic drug is released, leading to cell death.[7]
-
Immunotoxins: Similar to ADCs, immunotoxins require internalization to deliver their toxic component to the cell's interior to induce cytotoxicity.[2][8]
Q5: What are some strategies to overcome resistance mediated by GD2 internalization?
A5: A primary strategy is to inhibit the endocytosis process. The use of endocytosis inhibitors has shown potential in preventing GD2 internalization and increasing the sensitivity of cancer cells to ADCC.[1][9] For example, the inhibitor methyl-β-cyclodextrin (MBCD) has been shown to significantly increase sensitivity to neutrophil-mediated ADCC in vitro by inhibiting antibody internalization.[1][4]
Troubleshooting Guides
Problem: Inconsistent or low ADCC activity observed in vitro despite high GD2 expression on target cells.
| Possible Cause | Troubleshooting Step |
| High rate of GD2 internalization. | Measure the rate of anti-GD2 antibody internalization in your target cell line. An inverse correlation between internalization rate and ADCC has been observed.[1][4] Consider using an endocytosis inhibitor like methyl-β-cyclodextrin (MBCD) to see if it enhances ADCC.[1] |
| Effector cell dysfunction. | Ensure the viability and activity of your effector cells (e.g., NK cells, neutrophils). Use appropriate controls and consider cytokine stimulation (e.g., IL-2, GM-CSF) to enhance effector function.[3][10] |
| Suboptimal antibody concentration. | Titrate the anti-GD2 antibody to determine the optimal concentration for inducing ADCC. |
| Issues with ADCC assay protocol. | Review and optimize your ADCC assay protocol, including incubation times, effector-to-target cell ratio, and method of cytotoxicity measurement. |
Problem: Difficulty in measuring GD2 internalization accurately.
| Possible Cause | Troubleshooting Step |
| Inappropriate detection method. | Use a sensitive and quantitative method for measuring internalization. Real-time live-cell imaging with pH-sensitive dyes like pHrodo conjugated to the anti-GD2 antibody is a robust method.[1] This allows for kinetic measurements of antibody internalization into acidic compartments. |
| Cell line variability. | Be aware that different cell lines internalize anti-GD2 antibodies at different rates.[1][11] Include positive and negative control cell lines in your experiments for comparison. For example, the LAN1 cell line is known for high internalization, while the GD2-negative LAN6 cell line can serve as a negative control.[1] |
| Antibody labeling issues. | Ensure the anti-GD2 antibody is properly conjugated to the fluorescent dye without affecting its binding affinity. Validate the labeled antibody's binding to GD2-positive cells. |
Quantitative Data Summary
Table 1: Correlation between GD2 Expression, Internalization, and ADCC in Neuroblastoma Cell Lines
| Cell Line | Relative GD2 Expression (ABC) | Normalized 24h Internalization AUC | % Cytotoxicity (Neutrophil-mediated ADCC at 6h) |
| SMS-KAN | High | Low (89.9) | 72% |
| CHLA20 | Moderate | High | 19.5% |
| Lan1 | High | Highest (1000) | Low |
| Lan6 | Negative | Negligible (1.2) | -7.8% |
Data compiled from a study on 20 human neuroblastoma cell lines.[1] This table illustrates the inverse correlation between antibody internalization and sensitivity to ADCC, and the lack of a direct correlation between GD2 expression and ADCC.
Table 2: Effect of Endocytosis Inhibitors on Anti-GD2 Antibody Internalization and ADCC
| Inhibitor | Target Pathway | Effect on Internalization (Lan1 cells) | Effect on ADCC (Lan1 cells) |
| EIPA | Macropinocytosis | Significant Inhibition | No significant increase |
| Chlorpromazine | Clathrin-mediated endocytosis | Significant Inhibition | No significant increase |
| MBCD | Lipid rafts/Caveolae | Significant Inhibition | Significant increase (37.9% increase in cytotoxicity) |
| Cytochalasin-D | Actin polymerization | Potential Inhibition | Not reported |
Data from studies investigating the use of endocytosis inhibitors to modulate anti-GD2 therapy.[1][9] This table highlights that while several inhibitors can block internalization, not all translate to enhanced ADCC, suggesting complex biological effects.
Experimental Protocols
Protocol 1: Quantification of Anti-GD2 Antibody Internalization using Real-Time Microscopy
Objective: To measure the rate of anti-GD2 antibody internalization in real-time.
Materials:
-
GD2-expressing and GD2-negative cancer cell lines
-
Anti-GD2 antibody (e.g., 14G2a or dinutuximab) conjugated to a pH-sensitive dye (e.g., pHrodo)
-
96-well clear-bottom black plates
-
Live-cell imaging system with environmental control (37°C, 5% CO₂) (e.g., Incucyte S3)
-
Cell culture medium
Procedure:
-
Seed 1 x 10⁵ tumor cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare a working solution of the pHrodo-labeled anti-GD2 antibody in cell culture medium at a final concentration of 10 µg/ml.
-
Add the antibody solution to each well. Include wells with GD2-negative cells as a negative control and a known high-internalizing cell line as a positive control.
-
Place the plate in the live-cell imaging system.
-
Capture phase-contrast and red fluorescent images every 30 minutes for 24 hours.
-
Analyze the images to quantify the red fluorescent area over time. The increase in red fluorescence indicates the accumulation of the antibody in acidic endosomal/lysosomal compartments.
-
Calculate the Area Under the Curve (AUC) for the fluorescence intensity over the 24-hour period to quantify the total amount of internalization.
Protocol 2: Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To assess the sensitivity of GD2-expressing tumor cells to neutrophil-mediated ADCC.
Materials:
-
GD2-expressing target cancer cells
-
Human neutrophils (isolated from healthy donors)
-
Anti-GD2 antibody (e.g., dinutuximab)
-
GM-CSF (for neutrophil stimulation)
-
A method for quantifying cell death (e.g., live/dead cell stain, lactate dehydrogenase (LDH) release assay)
-
96-well plates
-
Cell culture medium
Procedure:
-
Plate target cells in a 96-well plate and allow them to adhere.
-
Isolate human neutrophils from peripheral blood.
-
Pre-treat target cells with the anti-GD2 antibody for a specified period (e.g., 30 minutes).
-
Add the isolated neutrophils to the wells at a specific effector-to-target (E:T) ratio.
-
Add GM-CSF to the co-culture to stimulate neutrophil activity.
-
Incubate the plate for a set time (e.g., 4-6 hours) at 37°C, 5% CO₂.
-
Measure cell cytotoxicity using your chosen method. Include appropriate controls: target cells alone, target cells with antibody only, and target cells with neutrophils only.
-
Calculate the percentage of specific cytotoxicity.
Visualizations
Caption: Impact of GD2 internalization on ADCC-mediated therapeutic efficacy.
Caption: Workflow for investigating the correlation between GD2 internalization and ADCC.
References
- 1. Anti-disialoganglioside antibody internalization by neuroblastoma cells as a mechanism of immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]
- 3. Anti-GD2 Strategy in the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-disialoganglioside antibody internalization by neuroblastoma cells as a mechanism of immunotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-disialoganglioside antibody internalization by neuroblastoma cells as a mechanism of immunotherapy resistance | Semantic Scholar [semanticscholar.org]
- 6. Biology of GD2 ganglioside: implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of antibody-drug conjugates targeting GD2-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GD2-targeting therapy: a comparative analysis of approaches and promising directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating GD2 as a Therapeutic Target: A Comparative Guide for Researchers
For Immediate Publication
Introduction
The disialoganglioside GD2 has emerged as a compelling therapeutic target in a range of cancers, primarily those of neuroectodermal origin. Its high expression on tumor cells and restricted presence in normal tissues make it an attractive candidate for targeted immunotherapies.[1][2][3] This guide provides a comparative analysis of GD2-targeted therapies in neuroblastoma, melanoma, and sarcoma, alongside alternative treatment modalities. It further details key experimental protocols for validating GD2 expression, offering a comprehensive resource for researchers and drug development professionals.
GD2 as a Therapeutic Target in Specific Cancers
The rationale for targeting GD2 is rooted in its differential expression. While abundant on the surface of various tumor cells, its expression in healthy tissues is primarily limited to neurons, skin melanocytes, and peripheral nerve fibers.[1] This tumor-associated antigen profile minimizes the potential for on-target, off-tumor toxicity.
Neuroblastoma
GD2 is highly and uniformly expressed on the surface of neuroblastoma cells, making it the most validated and clinically relevant target for this pediatric cancer.[1][4][5][6]
Approved Anti-GD2 Therapies: The significant breakthrough in high-risk neuroblastoma treatment came with the introduction of anti-GD2 monoclonal antibodies.[7][8] These therapies primarily work by inducing antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
-
Dinutuximab (ch14.18): Approved by the FDA, dinutuximab, in combination with cytokines, has been shown to significantly improve event-free and overall survival in patients with high-risk neuroblastoma.[7][8][9]
-
Naxitamab (humanized 3F8): This humanized monoclonal antibody has also received FDA approval and has demonstrated efficacy in patients with relapsed or refractory high-risk neuroblastoma.[7]
-
Dinutuximab beta: Another version of dinutuximab has also shown survival benefits in clinical trials.[9]
Clinical Efficacy of Anti-GD2 Therapy in High-Risk Neuroblastoma
| Therapeutic Agent | Trial/Study | Patient Population | Key Outcomes |
| Dinutuximab | COG ANBL1221 | Relapsed/Refractory | Compared dinutuximab + chemo vs. temsirolimus + chemo.[4] |
| Dinutuximab beta | SIOPEN | High-Risk (first-line) | ~15% improvement in EFS and OS.[9] |
| ch14.18 | German NB97 | Stage 4 (>1 year) | Improved OS compared to control (p=0.019).[4] |
| Naxitamab | Various | Relapsed/Refractory | Favorable clinical results leading to FDA approval.[8] |
Melanoma
GD2 is expressed on a significant proportion of melanoma cells and may be involved in cell adhesion and metastasis.[10] While its expression can be more heterogeneous than in neuroblastoma, it remains a promising target.[10]
Anti-GD2 Therapy in Melanoma: Clinical experience with anti-GD2 monoclonal antibodies in melanoma has shown some, albeit limited, benefits, potentially due to the variable expression of the antigen.[10] Genetically engineered T cells expressing GD2-specific chimeric antigen receptors (CARs) have demonstrated the ability to recognize and lyse GD2-positive melanoma cells in preclinical models, suggesting a potential future therapeutic avenue.[10]
Sarcoma
GD2 is expressed on various soft tissue sarcomas, osteosarcomas, and Ewing sarcomas.[1][2][11][12] This expression provides a rationale for investigating anti-GD2 therapies in these malignancies, which are known for their heterogeneity and often poor response to conventional chemotherapy.[11][12]
Anti-GD2 Therapy in Sarcoma: Investigations into anti-GD2 therapies for sarcomas are ongoing. Preclinical and early clinical studies are exploring the potential of both monoclonal antibodies and CAR T-cell therapies.
Comparison with Alternative Therapeutic Targets
While GD2 is a prime target, several other molecular targets are being actively pursued for these cancers.
Comparative Overview of Therapeutic Targets
| Cancer Type | GD2-Targeted Therapy | Alternative Targets & Therapies |
| Neuroblastoma | Monoclonal Antibodies (Dinutuximab, Naxitamab), CAR T-cells | ALK inhibitors (e.g., Crizotinib): For patients with ALK mutations or amplification.[5][13] ¹³¹I-MIBG: Radiopharmaceutical for tumors expressing the norepinephrine transporter.[5][6] MYCN inhibitors (investigational): Targeting the MYCN oncogene.[13] |
| Melanoma | Monoclonal Antibodies (investigational), CAR T-cells (preclinical) | BRAF/MEK inhibitors (e.g., Vemurafenib, Dabrafenib, Trametinib): For BRAF-mutated melanoma.[14][15][16] Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab, Ipilimumab): Anti-PD-1 and anti-CTLA-4 antibodies.[14][17][18] c-KIT inhibitors (e.g., Imatinib): For melanomas with c-KIT mutations.[15] |
| Sarcoma | Monoclonal Antibodies (investigational), CAR T-cells (investigational) | Tyrosine Kinase Inhibitors (e.g., Pazopanib, Imatinib, Sorafenib): Targeting various growth factor receptors.[19][20][21] CDK4/6 inhibitors (e.g., Palbociclib): For well-differentiated/dedifferentiated liposarcomas.[11] Immune Checkpoint Inhibitors (e.g., Pembrolizumab): Showing promise in specific subtypes like undifferentiated pleomorphic sarcoma.[19] NTRK inhibitors (e.g., Larotrectinib): For tumors with NTRK fusions.[20] |
Experimental Protocols for GD2 Validation
Accurate detection and quantification of GD2 expression are critical for patient stratification and predicting response to therapy.
Immunohistochemistry (IHC) / Immunofluorescence (IF) for GD2 Detection in FFPE Tissue
This protocol provides a method for the reliable assessment of GD2 on formalin-fixed paraffin-embedded (FFPE) tissues.[22][23]
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Blocking:
-
Incubate sections with a protein block (e.g., goat serum) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Mounting and Visualization:
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
Visualize using a bright-field microscope (for IHC) or a fluorescence microscope (for IF).
-
Staining Interpretation: GD2 staining is typically observed as granular cytoplasmic or perinuclear patterns within the neoplastic tissue.[24] A semi-quantitative scoring system (e.g., H-score) can be used to evaluate the intensity and percentage of positive cells.
Flow Cytometry for Cell Surface GD2 Expression
This protocol is for the quantitative analysis of GD2 expression on single-cell suspensions.[25][26][27]
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension from tumor tissue, bone marrow aspirates, or cultured cell lines.
-
-
Fc Receptor Blocking:
-
Incubate cells with an Fc block (e.g., human IgG) for 15 minutes at room temperature to prevent non-specific antibody binding to Fc receptors.[25]
-
-
Primary Antibody Staining:
-
Incubate cells with a fluorophore-conjugated anti-GD2 antibody (or an unconjugated primary followed by a conjugated secondary) at a titrated concentration for 30 minutes at room temperature in the dark.[25]
-
-
Washing:
-
Wash the cells twice with a suitable buffer (e.g., Flow Cytometry Staining Buffer) to remove unbound antibody.[25]
-
-
Data Acquisition:
-
Resuspend the cells in buffer and acquire data on a flow cytometer.
-
Include appropriate controls, such as unstained cells and isotype controls.
-
-
Data Analysis:
-
Gate on the cell population of interest and quantify the percentage of GD2-positive cells and the mean fluorescence intensity (MFI), which corresponds to the density of GD2 expression.[26]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of an anti-GD2 antibody to mediate the killing of target tumor cells by effector cells (e.g., Natural Killer cells).
Methodology:
-
Cell Preparation:
-
Target Cells: Label GD2-positive tumor cells with a fluorescent dye (e.g., Calcein AM or CFSE) or a radioactive isotope (e.g., ⁵¹Cr).
-
Effector Cells: Isolate effector cells, such as peripheral blood mononuclear cells (PBMCs) or purified NK cells.
-
-
Assay Setup:
-
Plate the labeled target cells in a 96-well plate.
-
Add the anti-GD2 antibody at various concentrations.
-
Add the effector cells at different effector-to-target (E:T) ratios.
-
Include controls: target cells alone (spontaneous release), target cells with detergent (maximum release), and target cells with effector cells but no antibody.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C.[28]
-
-
Quantification of Cell Lysis:
-
Fluorescence-based: Measure the fluorescence released into the supernatant.
-
Chromium Release: Measure the radioactivity in the supernatant using a gamma counter.
-
Flow Cytometry-based: Stain cells with a viability dye (e.g., 7-AAD or Propidium Iodide) and analyze the percentage of dead target cells by flow cytometry.[28][29]
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Caption: Putative signaling pathways influenced by GD2 expression.
Caption: Mechanism of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).
Caption: Experimental workflow for validating GD2 expression.
References
- 1. scispace.com [scispace.com]
- 2. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GD2-targeted immunotherapy and radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Promising therapeutic targets in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Immunotherapy with anti-GD2 monoclonal antibody in infants with high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Anti-GD2 Immunotherapy with Dinutuximab Beta in the Treatment of Relapsed/Refractory High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Novel treatment targets in sarcoma: more than just the GIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Approaches Towards Targeted Therapy for Childhood Neuroblastoma | Anticancer Research [ar.iiarjournals.org]
- 14. What are the current trends in Melanoma treatment research and development? [synapse.patsnap.com]
- 15. Melanoma Targeted Therapy | Targeted Drugs for Melanoma | American Cancer Society [cancer.org]
- 16. mdpi.com [mdpi.com]
- 17. Current Advancements and Novel Strategies in the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Melanoma Treatment - NCI [cancer.gov]
- 19. Molecular targets and novel therapeutic avenues in soft-tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Targeted therapies for the treatment of soft tissue sarcoma [frontiersin.org]
- 22. Protocol for assessing GD2 on formalin-fixed paraffin-embedded tissue sections using immunofluorescence staining - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for assessing GD2 on formalin-fixed paraffin-embedded tissue sections using immunofluorescence staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Expression Analysis of GD2 by Immunohistochemistry in Invasive Breast Carcinoma: Clinical and Pathological Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 26. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Ganglioside GD2 in reception and transduction of cell death signal in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. stemcell.com [stemcell.com]
- 29. ADCC Assay Protocol [bio-protocol.org]
A Comparative Guide to GD2 and GM2 as Targets for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The gangliosides GD2 and GM2, overexpressed on the surface of various cancer cells, have emerged as prominent targets for immunotherapy. This guide provides an objective comparison of their performance as therapeutic targets, supported by experimental data, to inform research and drug development in this critical area.
Executive Summary
Both GD2 and GM2 are compelling targets for cancer immunotherapy, each with a distinct profile of expression, therapeutic validation, and associated challenges. GD2 is a clinically validated target with approved monoclonal antibody therapies and promising data from CAR T-cell trials, particularly in neuroblastoma. However, its expression on peripheral nerves leads to on-target, off-tumor toxicity, most notably neuropathic pain. GM2, while less clinically advanced as a target for cell therapies, is the focus of vaccine development and is gaining interest as a target to overcome resistance to GD2-directed therapies due to its upregulation upon GD2 downregulation. Preclinical data suggests that GM2-targeted and bispecific GD2-GM2 CAR T-cells may offer enhanced anti-tumor activity. The choice between targeting GD2, GM2, or both, will likely depend on the specific tumor type, antigen expression profile, and the therapeutic modality being developed.
Data Presentation: Quantitative Comparison of GD2 and GM2
| Feature | GD2 | GM2 |
| Tumor Expression (Representative Examples) | Neuroblastoma: >95% of cases express GD2.[1] Melanoma: Expression is variable, with some studies showing positivity in 50-56% of acral and mucosal melanomas. Glioma (DIPG): High and uniform expression.[2] Small Cell Lung Cancer (SCLC): Characteristically expressed.[1] Sarcomas (Ewing Sarcoma, Osteosarcoma): Variable expression. | Melanoma: Frequently expressed; serves as a marker for lymphokine-activated killer (LAK) cell sensitivity.[3] Sarcoma: A target for trivalent (GM2, GD2, GD3) cancer vaccines. Non-Small Cell Lung Cancer (NSCLC): GM2-activator protein (GM2AP) is overexpressed in 83.9% of cases and correlates with poorer survival.[4] Small Cell Lung Cancer (SCLC): Frequently expressed.[5][6] |
| Normal Tissue Expression | Central nervous system, peripheral nerves, skin melanocytes.[1] | Less characterized, but generally considered to have restricted expression in normal tissues. |
| Immunogenicity | Generally considered a good target for antibody-based therapies and CAR T-cells. | Immunogenic, particularly when presented in vaccines (e.g., conjugated to KLH).[7] |
| On-Target, Off-Tumor Toxicity | Neuropathic pain is a significant dose-limiting toxicity for anti-GD2 monoclonal antibodies due to expression on peripheral nerves.[8] Neurotoxicity has also been a concern in preclinical high-affinity GD2 CAR T-cell studies.[8] | Less understood for cellular therapies. Vaccine trials have generally shown mild toxicity profiles. |
| Mechanisms of Tumor Escape | Downregulation or heterogeneous expression of GD2 on tumor cells. | Not as well-studied, but likely involves antigen loss or downregulation. |
Clinical Efficacy of Targeted Therapies
| Therapeutic Modality | Target | Cancer Type | Key Clinical Findings |
| Monoclonal Antibodies | GD2 | High-Risk Neuroblastoma | Dinutuximab: Improved event-free and overall survival when combined with GM-CSF, IL-2, and isotretinoin.[8] Naxitamab: In a Phase 2 trial for relapsed/refractory neuroblastoma, the overall response rate (ORR) was 50% (95% CI: 36-64%).[2][9] |
| CAR T-Cell Therapy | GD2 | H3K27M-mutant Diffuse Midline Glioma | In a Phase 1 trial, 9 out of 11 patients showed clinical benefit, with 4 experiencing a >50% reduction in tumor volume, including one complete response.[10] |
| GD2 | High-Risk Neuroblastoma | A Phase 1/2 trial of third-generation GD2-CAR T-cells showed an ORR of 63%, with a 3-year overall survival of 60% in patients receiving the recommended dose.[11][12] | |
| Cancer Vaccines | GM2 | Stage III Melanoma (adjuvant) | A randomized trial of a GM2/BCG vaccine showed that the production of GM2 antibodies was associated with a prolonged disease-free interval and survival.[7] |
| GM2, GD2, GD3 | Metastatic Sarcoma (adjuvant) | A randomized Phase 2 trial of a trivalent vaccine did not show a difference in recurrence-free or overall survival compared to the adjuvant alone, despite inducing a sustained serologic response.[13] |
Signaling Pathways
GD2 Signaling Pathway
GD2 is implicated in promoting tumor cell proliferation, migration, and invasion through the activation of several signaling pathways. One key pathway involves the Focal Adhesion Kinase (FAK), which in turn can activate the AKT/mTOR and ERK pathways. This cascade promotes cell survival and motility.
GM2 Signaling Pathway
GM2 has also been shown to play a role in tumor cell migration and invasion. It can interact with integrins and modulate downstream signaling, including the activation of the TGFβ-MAPK pathway. This can facilitate cancer cell invasion and the formation of 3D tumor spheroids.
Experimental Protocols
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay is a standard method to quantify the cytotoxic activity of immune cells, such as CAR T-cells.
Methodology:
-
Target Cell Labeling:
-
Harvest target tumor cells (expressing GD2 or GM2) during their logarithmic growth phase.
-
Resuspend the cells in culture medium and add ⁵¹Cr (as sodium chromate).
-
Incubate for 1-2 hours at 37°C to allow for chromium uptake.
-
Wash the labeled target cells multiple times to remove unincorporated ⁵¹Cr.
-
-
Co-culture:
-
Plate the ⁵¹Cr-labeled target cells in a 96-well plate.
-
Add effector cells (e.g., GD2 or GM2 CAR T-cells) at various effector-to-target (E:T) ratios.
-
Include control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., Triton X-100) to induce complete lysis.
-
-
-
Incubation:
-
Incubate the plate for 4-18 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Cytokine Release Assay (Luminex/ELISA)
This assay measures the secretion of cytokines by CAR T-cells upon recognition of their target antigen, providing insights into their activation and potential for inducing cytokine release syndrome (CRS).
Methodology:
-
Co-culture:
-
Co-culture CAR T-cells with target tumor cells (GD2+ or GM2+) at a specified E:T ratio in a 96-well plate.
-
Include control wells with CAR T-cells alone and target cells alone.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate and carefully collect the supernatant.
-
-
Cytokine Quantification:
-
Luminex Assay: Use a multiplex bead-based immunoassay to simultaneously quantify multiple cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10). The assay involves incubating the supernatant with antibody-coupled beads, followed by detection with a biotinylated antibody and a fluorescent reporter.
-
ELISA: Use individual enzyme-linked immunosorbent assay kits for each cytokine of interest. This involves capturing the cytokine on an antibody-coated plate, followed by detection with an enzyme-linked secondary antibody and a colorimetric substrate.
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokines of known concentrations.
-
Determine the concentration of each cytokine in the experimental samples by interpolating from the standard curve.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy and potential toxicities of CAR T-cell therapies in a living organism.
Methodology:
-
Tumor Engraftment:
-
Implant human tumor cells (expressing GD2 or GM2 and often engineered to express a reporter like luciferase) subcutaneously or orthotopically into immunodeficient mice (e.g., NSG mice).
-
Allow the tumors to establish and reach a predetermined size.
-
-
CAR T-Cell Administration:
-
Administer GD2 or GM2 CAR T-cells to the tumor-bearing mice, typically via intravenous injection.
-
Include control groups receiving non-transduced T-cells or vehicle.
-
-
Monitoring Tumor Growth:
-
Measure tumor volume regularly using calipers (for subcutaneous tumors).
-
For luciferase-expressing tumors, perform bioluminescence imaging (BLI) at regular intervals after injecting the substrate (e.g., D-luciferin) to monitor tumor burden.
-
-
Assessment of Efficacy and Toxicity:
-
Monitor the survival of the mice.
-
At the end of the study, or at predetermined time points, harvest tumors and other organs for histological analysis, immunohistochemistry, and assessment of CAR T-cell infiltration.
-
Monitor for signs of toxicity, such as weight loss, hunched posture, and ruffled fur. For on-target, off-tumor toxicity assessment, specialized models with target antigen expression in normal tissues may be required.
-
Conclusion and Future Directions
GD2 is a well-established and clinically validated target for cancer immunotherapy, with proven efficacy in neuroblastoma. However, the management of on-target, off-tumor toxicity remains a key challenge. GM2 represents a promising, albeit less clinically advanced, target. The potential for GM2 to be upregulated in the context of GD2-targeted therapy resistance makes it a highly attractive candidate for sequential or combination therapies.
Future research should focus on:
-
Direct comparative preclinical and clinical studies of GD2- and GM2-targeted therapies to delineate their relative efficacy and safety profiles.
-
Development of bispecific therapies , such as GD2-GM2 CAR T-cells, which have shown enhanced preclinical activity.
-
Strategies to mitigate on-target, off-tumor toxicity for GD2-targeted therapies, such as the development of lower-affinity CARs or the use of suicide gene safety switches.
-
Further characterization of GM2 expression across a wider range of malignancies to identify patient populations most likely to benefit from GM2-targeted approaches.
By continuing to explore the nuances of both GD2 and GM2 as immunotherapeutic targets, the field can move closer to developing more effective and safer treatments for a variety of challenging cancers.
References
- 1. JCI Insight - A rational mouse model to detect on-target, off-tumor CAR T cell toxicity [insight.jci.org]
- 2. GD2-targeting CAR-T cells enhanced by transgenic IL-15 expression are an effective and clinically feasible therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganglioside GM2 expression on human melanoma cells correlates with sensitivity to lymphokine-activated killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GM2-activator protein: a new biomarker for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-ganglioside GM2 monoclonal antibody-dependent killing of human lung cancer cells by lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti‐ganglioside GM2 Monoclonal Antibody‐dependent Killing of Human Lung Cancer Cells by Lymphocytes and Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved survival in stage III melanoma patients with GM2 antibodies: a randomized trial of adjuvant vaccination with GM2 ganglioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Anti-tumor Effect of T cells armed with Anti-GD2 Bispecific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and biological outcomes following a phase 1 trial of GD2-specific CAR-T cells in patients with GD2-positive metastatic melanoma and other solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GD2-targeting CAR T cells in high-risk neuroblastoma: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomised phase II trial of a trivalent ganglioside vaccine targeting GM2, GD2 and GD3 combined with immunological adjuvant OPT-821 versus OPT-821 alone in metastatic sarcoma patients rendered disease-free by surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Comparison: Dinutuximab vs. Naxitamab in High-Risk Neuroblastoma
A detailed analysis of the clinical efficacy, safety, and experimental protocols of two prominent anti-GD2 monoclonal antibodies for the treatment of high-risk neuroblastoma.
In the landscape of pediatric oncology, the advent of immunotherapy has marked a significant turning point in the management of high-risk neuroblastoma. Among the most promising agents are the anti-GD2 monoclonal antibodies, dinutuximab and naxitamab, which have demonstrated notable success in improving patient outcomes. This guide provides a comprehensive comparison of the clinical trial results of these two therapies, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
Mechanism of Action: Targeting GD2 on Neuroblastoma Cells
Both dinutuximab and naxitamab are monoclonal antibodies that target the disialoganglioside GD2, a glycolipid antigen highly expressed on the surface of neuroblastoma cells and with limited expression on normal tissues.[1][2][3] Upon binding to GD2, both antibodies trigger the immune system to attack and destroy the cancer cells through two primary mechanisms: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[2] In ADCC, the antibody flags the tumor cell for destruction by immune effector cells like Natural Killer (NK) cells. In CDC, the antibody activates the complement system, a cascade of proteins that leads to the formation of a pore in the tumor cell membrane, causing cell lysis.
Clinical Efficacy: A Comparative Analysis
The clinical development of dinutuximab and naxitamab has been marked by pivotal trials that have established their efficacy in high-risk neuroblastoma.
Dinutuximab: The ANBL0032 Trial
The approval of dinutuximab was largely based on the results of the Children's Oncology Group (COG) ANBL0032 trial.[4][5][6][7] This phase III randomized trial evaluated the addition of dinutuximab, in combination with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-2 (IL-2), to standard isotretinoin therapy in patients who had achieved at least a partial response to induction therapy. The study was stopped early due to a significant improvement in event-free survival (EFS) in the dinutuximab arm.[4]
Naxitamab: Studies 201 and 12-230
Naxitamab's approval was supported by data from two key multicenter, open-label, single-arm trials: Study 201 and Study 12-230. These trials evaluated naxitamab in combination with GM-CSF in patients with relapsed or refractory high-risk neuroblastoma in the bone or bone marrow.[8][9][10][11]
Head-to-Head Comparison: An Indirect Analysis
A matching-adjusted indirect comparison (MAIC) of dinutuximab beta (a closely related form of dinutuximab) and naxitamab in patients with relapsed/refractory neuroblastoma provided valuable comparative efficacy data.[12][13][14][15]
Table 1: Comparative Efficacy of Dinutuximab and Naxitamab in High-Risk Neuroblastoma
| Endpoint | Dinutuximab (ANBL0032 - Randomized Cohort)[4][16] | Naxitamab (Study 201 - Efficacy Population)[8][17] | Naxitamab (Study 12-230 - Efficacy Population)[9][10] | Dinutuximab Beta vs. Naxitamab (MAIC)[12][13] |
| Patient Population | Newly Diagnosed High-Risk Neuroblastoma (Post-Consolidation) | Relapsed/Refractory High-Risk Neuroblastoma (Bone/Bone Marrow) | Relapsed/Refractory High-Risk Neuroblastoma (Bone/Bone Marrow) | Relapsed/Refractory Neuroblastoma (Stable Disease, Minor or Partial Response in Bone/Bone Marrow) |
| Overall Response Rate (ORR) | Not the primary endpoint | 45% (95% CI: 24-68) | 34% (95% CI: 20-51) | DB: 60.1% vs. NAXI: 43.3% (Odds Ratio: 1.97, p=0.044) |
| Complete Response (CR) | Not reported as a primary outcome | 38% | 75% (at RP2D) | Not directly compared |
| 5-Year Event-Free Survival (EFS) | 56.6% ± 4.7% | Not reported | Not reported | Hazard Ratio (DB vs. NAXI): 0.47 (95% CI: 0.26-0.87, p=0.015) |
| 5-Year Overall Survival (OS) | 73.2% ± 4.2% | Not reported | 64% | Not directly compared |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.
ANBL0032 (Dinutuximab) Experimental Workflow
Patients in the ANBL0032 trial who had at least a partial response to standard induction and consolidation therapy were randomized to receive either six cycles of isotretinoin alone or six cycles of isotretinoin with five cycles of dinutuximab immunotherapy.[4][5] The dinutuximab regimen consisted of dinutuximab administered with GM-CSF for cycles 1, 3, and 5, and with IL-2 for cycles 2 and 4.[4][7]
Naxitamab (Studies 201 & 12-230) Experimental Workflow
In Study 201 and Study 12-230, patients with relapsed or refractory high-risk neuroblastoma with disease in the bone or bone marrow received naxitamab at a dose of 3 mg/kg administered as an intravenous infusion on days 1, 3, and 5 of each 4-week cycle.[10][18] This was given in combination with GM-CSF administered subcutaneously.[10]
Pharmacokinetics and Safety Profile
Table 2: Pharmacokinetic and Safety Overview
| Parameter | Dinutuximab | Naxitamab |
| Half-life | Approximately 10 days | Approximately 8.2 days |
| Administration | Intravenous infusion | Intravenous infusion |
| Common Adverse Events (Grade ≥3) | Pain, fever, capillary leak syndrome, hypotension, infusion-related reactions, neuropathy.[7] | Infusion-related reactions, pain, hypertension, tachycardia, vomiting.[11][19] |
| Boxed Warnings | Serious infusion-related reactions and neurotoxicity (including severe neuropathic pain). | Serious infusion-related reactions and neurotoxicity.[10] |
Conclusion
Both dinutuximab and naxitamab have demonstrated significant clinical activity in the treatment of high-risk neuroblastoma by targeting the GD2 antigen. Dinutuximab has shown a clear survival benefit in the first-line maintenance setting for newly diagnosed patients. Naxitamab has produced high response rates in the challenging setting of relapsed or refractory disease limited to the bone and bone marrow.
The indirect comparison suggests that dinutuximab beta may offer an advantage in progression-free survival and overall response rate in the relapsed/refractory setting, although direct head-to-head trials are lacking. The choice between these agents may depend on the clinical context, including the patient's disease status (newly diagnosed vs. relapsed/refractory) and institutional experience. Further research, including direct comparative trials and studies exploring optimal combinations and sequencing, will continue to refine the role of these important immunotherapies in the management of high-risk neuroblastoma.
References
- 1. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-GD2 Strategy in the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy and Clinical Trial Data | Unituxin® (dinutuximab) Injection [unituxin.com]
- 6. Outcomes Following GD2-Directed Postconsolidation Therapy for Neuroblastoma After Cessation of Random Assignment on ANBL0032: A Report From the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Outcomes With Postconsolidation Dinutuximab-Based Immunotherapy for Neuroblastoma - The ASCO Post [ascopost.com]
- 8. Naxitamab for High-Risk Neuroblastoma Patients with Primary Refractory Disease or Incomplete Response to Salvage Treatment in Bone And/or Bone Marrow [clin.larvol.com]
- 9. targetedonc.com [targetedonc.com]
- 10. FDA grants accelerated approval to naxitamab for high-risk neuroblastoma in bone or bone marrow | FDA [fda.gov]
- 11. onclive.com [onclive.com]
- 12. Dinutuximab Beta Versus Naxitamab in the Treatment of Relapsed/Refractory Neuroblastoma in Patients with Stable Disease, Minor Response or Partial Response and Disease in Bone or Bone Marrow: Systematic Review and Matching-Adjusted Indirect Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ISPOR - Dinutuximab Beta Versus Naxitamab in the Treatment of Relapsed/ Refractory Neuroblastoma – Matching-Adjusted Indirect Treatment Comparison and Economic Evaluation in the Private Health Insurance System in Brazil [ispor.org]
- 15. researchgate.net [researchgate.net]
- 16. Long-Term Follow-up of a Phase III Study of ch14.18 (Dinutuximab) + Cytokine Immunotherapy in Children with High-Risk Neuroblastoma: COG Study ANBL0032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ir.ymabs.com [ir.ymabs.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Efficacy: Study Results | DANYELZA® (naxitamab-gqgk) [danyelzahcp.com]
Prognostic Value of GD2 Expression in Neuroblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The disialoganglioside GD2 is a well-established tumor-associated antigen highly expressed on the surface of neuroblastoma cells, making it a critical target for immunotherapy.[1][2][3] Its expression level has been investigated as a prognostic marker, particularly in the context of anti-GD2 monoclonal antibody therapies, which have significantly improved survival rates for patients with high-risk neuroblastoma.[3][4][5][6][7][8] This guide provides a comparative analysis of the prognostic significance of GD2 expression, supported by quantitative data from key studies and detailed experimental methodologies.
GD2 Expression and Patient Outcomes: A Quantitative Comparison
Multiple studies have demonstrated a correlation between the level of GD2 expression and the clinical outcomes of neuroblastoma patients. Higher GD2 expression is generally associated with a more aggressive disease phenotype, yet it also predicts a better response to anti-GD2 targeted immunotherapies.
A pivotal study by Terzic et al. analyzed 152 tumor samples from neuroblastoma patients and found that 96% expressed GD2.[1][4][5] However, the percentage of GD2-positive cells varied among samples. A key finding was that a low percentage of GD2-positive cells before immunotherapy with the anti-GD2 antibody ch14.18 was associated with relapse.[4][6] This suggests that a higher, more homogenous GD2 expression is predictive of a more favorable response to this targeted therapy.
Another study by Balis et al. focused on circulating GD2 as a biomarker.[9] They found that the median concentration of GD2 in children with high-risk neuroblastoma was significantly higher (167 nM) compared to controls (5.6 nM).[1][9] Furthermore, higher GD2 concentrations were significantly associated with several poor prognostic factors, including MYCN amplification, high-risk disease, and INSS stage 4 disease.[9]
| Prognostic Parameter | High GD2 Expression | Low GD2 Expression | Key Studies |
| Response to Anti-GD2 Immunotherapy | Associated with better response and lower relapse rates. | Associated with a higher likelihood of relapse following anti-GD2 therapy. | Terzic et al.[4][5] |
| Correlation with Disease Severity | Higher circulating GD2 levels are significantly associated with high-risk disease, MYCN amplification, and advanced tumor stage (INSS Stage 4). | Lower circulating GD2 levels are found in more differentiated neuroblastic tumors like ganglioneuroma. | Balis et al.[9] |
| Overall Survival | Higher circulating GD2 concentrations were found in children who died from the disease. | Not explicitly stated as a positive prognostic factor for survival in the absence of targeted therapy. | Balis et al.[9] |
| Tumor Differentiation | High GD2 expression is characteristic of undifferentiated neuroblastoma cells. | Lower GD2 expression is observed in more differentiated tumors such as ganglioneuroblastoma and ganglioneuroma.[10][11] | Lopez-Alvarez et al.[11] |
Experimental Protocols for GD2 Expression Analysis
Accurate quantification of GD2 expression is crucial for its prognostic evaluation. The following are summaries of common methodologies used in research.
Immunohistochemistry (IHC) for GD2 in Tumor Tissue
Immunohistochemistry is a widely used technique to assess the percentage of GD2-positive cells within a tumor sample.
Protocol Summary (based on Terzic et al.[4][5]):
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the GD2 antigen.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary monoclonal anti-GD2 antibody (e.g., ch14.18).
-
Secondary Antibody & Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the staining.
-
Scoring: The percentage of GD2-positive tumor cells is determined by microscopic evaluation.
Flow Cytometry for GD2 on Neuroblastoma Cells
Flow cytometry allows for the quantification of both the percentage of GD2-positive cells and the density of GD2 expression on individual cells.[12][13][14]
Protocol Summary (based on Crews et al.[12][13]):
-
Cell Preparation: A single-cell suspension is prepared from tumor tissue, bone marrow, or peripheral blood.
-
Blocking: Fc receptors are blocked to prevent non-specific antibody binding.
-
Antibody Staining: Cells are incubated with a fluorescently labeled anti-GD2 antibody (e.g., dinutuximab-Alexa Fluor 647) and antibodies against other cell surface markers to identify the neuroblastoma cell population (e.g., CD45-negative, HSAN-positive).[12]
-
Data Acquisition: Samples are analyzed on a flow cytometer.
-
Data Analysis: The percentage of GD2-positive cells and the median fluorescence intensity (MFI), which correlates with GD2 density, are calculated for the gated neuroblastoma cell population.[12]
Liquid Chromatography/Tandem Mass Spectrometry (LC/MS-MS) for Circulating GD2
This method provides a highly sensitive and specific measurement of GD2 concentrations in serum or plasma.[9]
Protocol Summary (based on Balis et al.[9]):
-
Sample Preparation: Plasma or serum samples undergo a lipid extraction process to isolate gangliosides.
-
Chromatographic Separation: The extracted lipids are separated using high-pressure liquid chromatography (HPLC).
-
Mass Spectrometry Detection: The separated molecules are ionized and detected by a tandem mass spectrometer, which allows for the specific identification and quantification of GD2 based on its mass-to-charge ratio.
Visualizing the Prognostic Logic and Experimental Workflow
Conclusion
The expression of GD2 is a dual-faceted prognostic marker in neuroblastoma. While high expression is linked to more aggressive disease features, it is also a prerequisite for a favorable response to anti-GD2 immunotherapy, a cornerstone of treatment for high-risk patients.[2][3][15][16] The proportion of GD2-positive cells within a tumor appears to be a more critical predictor of immunotherapy success than just the presence or absence of the antigen.[4] Therefore, accurate and quantitative assessment of GD2 expression using standardized methodologies is essential for patient stratification and for predicting the efficacy of targeted therapies. Future research may focus on strategies to overcome GD2 heterogeneity or to upregulate its expression to enhance the efficacy of anti-GD2 treatments.
References
- 1. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-GD2 Strategy in the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hospitalhealthcare.com [hospitalhealthcare.com]
- 4. Expression of Disialoganglioside (GD2) in Neuroblastic Tumors: A Prognostic Value for Patients Treated With Anti-GD2 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Disialoganglioside (GD2) in Neuroblastic Tumors: A Prognostic Value for Patients Treated With Anti-GD2 Immunotherapy. (2018) | Tatjana Terzic | 58 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Long-Term Outcomes and Quality of Life of High-Risk Neuroblastoma Patients Treated with a Multimodal Treatment Including Anti-GD2 Immunotherapy: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of GD2 as a diagnostic and prognostic tumor marker in neuroblastoma (literature review) | Ivanov | Russian Journal of Pediatric Hematology and Oncology [journal.nodgo.org]
- 11. mdpi.com [mdpi.com]
- 12. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multi-Color Flow Cytometric Assay for Quantifying Dinutuximab Binding to Neuroblastoma Cells in Tumor, Bone Marrow, and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
GD2 Ganglioside: A Predictive Biomarker for Treatment Response in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The disialoganglioside GD2 has emerged as a critical biomarker and therapeutic target in several cancers, most notably in the pediatric malignancy neuroblastoma. Its high expression on the surface of tumor cells and limited presence in normal tissues make it an attractive candidate for targeted therapies. This guide provides an objective comparison of GD2 as a predictive biomarker for treatment response against other alternatives, supported by experimental data and detailed methodologies.
GD2 as a Predictive Biomarker: An Overview
GD2 is a glycosphingolipid antigen found on the outer membrane of cells originating from the neuroectoderm. Its expression is particularly high in neuroblastoma, making it a cornerstone for both diagnosis and immunotherapy.[1] Anti-GD2 monoclonal antibodies, such as dinutuximab, have become a standard of care for high-risk neuroblastoma patients, significantly improving survival rates.[2][3] The predictive value of GD2 expression lies in its role as the direct target of these therapies; a high level of GD2 expression is generally considered a prerequisite for a favorable response.
Recent studies have explored the nuances of GD2 expression and its correlation with clinical outcomes. For instance, a low proportion of GD2-positive cells in neuroblastoma tumors before immunotherapy has been associated with a higher likelihood of relapse.[4] Furthermore, circulating levels of GD2 in the blood have been shown to correlate with disease stage and prognosis in neuroblastoma, suggesting its potential as a non-invasive monitoring tool.[5]
While GD2 is most established in neuroblastoma, its expression has also been detected in other cancers, including small cell lung cancer (SCLC), breast cancer, melanoma, and osteosarcoma, prompting investigations into its role as a biomarker and therapeutic target in these diseases.[6] In triple-negative breast cancer, for example, higher GD2 expression has been linked to a worse prognosis.[6]
Comparison with Alternative Biomarkers
While GD2 is a direct target for specific immunotherapies, other biomarkers are also utilized to predict treatment response, either in conjunction with or as alternatives to GD2.
For Anti-GD2 Immunotherapy in Neuroblastoma:
-
KIR/KIR-Ligand Genotypes: Killer Immunoglobulin-like Receptors (KIRs) on natural killer (NK) cells and their corresponding ligands play a crucial role in the efficacy of antibody-dependent cell-mediated cytotoxicity (ADCC), a primary mechanism of anti-GD2 antibodies. Specific KIR/KIR-ligand genotypes have been shown to be predictive of clinical outcomes in neuroblastoma patients receiving dinutuximab-based immunotherapy.[1][7][8][9] Patients with certain activating KIR genes and their corresponding ligands may exhibit a more robust anti-tumor immune response.
-
MYCN Amplification: A well-established prognostic biomarker in neuroblastoma, MYCN amplification is strongly associated with high-risk disease and poor outcomes.[10] While it is a powerful prognostic tool, its direct predictive value for the efficacy of anti-GD2 therapy, in comparison to GD2 expression itself, is an area of ongoing research.[11]
-
Circulating GD2: The presence of GD2 in the bloodstream, shed from tumor cells, is a sensitive and specific marker for high-risk neuroblastoma.[5] Monitoring circulating GD2 levels can provide real-time information on tumor burden and response to treatment, potentially offering a more dynamic predictive measure than a one-time tissue biopsy.[12]
General Immunotherapy Biomarkers (Applicable to various cancers):
-
PD-L1 Expression: Programmed death-ligand 1 (PD-L1) expression on tumor cells is a widely used biomarker to predict response to immune checkpoint inhibitors (ICIs). However, its utility can be limited by heterogeneous expression and dynamic changes.
-
Tumor Mutational Burden (TMB): A high TMB, indicating a greater number of mutations within a tumor, can lead to the formation of more neoantigens, making the tumor more recognizable to the immune system. TMB has been associated with improved responses to ICIs in various cancers.
Quantitative Data Comparison
The following tables summarize the available quantitative data for GD2 and alternative biomarkers in predicting treatment response. Direct comparative studies providing sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) for all markers in the context of anti-GD2 therapy are limited. The data presented reflects the current state of research.
Table 1: GD2 Expression and Clinical Outcomes in Neuroblastoma
| Biomarker | Method | Cancer Type | Key Findings | Reference |
| Tissue GD2 Expression | Immunohistochemistry | Neuroblastoma | High expression is a prerequisite for anti-GD2 therapy. Low proportion of GD2+ cells associated with relapse. | [2][4] |
| Circulating GD2 | ELISA, LC-MS/MS | Neuroblastoma | Higher levels associated with higher stage, more rapid tumor progression, and poorer survival. Levels decrease in response to therapy. | [4][5] |
| GD2 Expression Density | Flow Cytometry | Neuroblastoma | Varies significantly among cell lines; however, one study found no correlation between GD2 expression level and sensitivity to neutrophil-mediated ADCC. | [13][14] |
Table 2: Alternative Biomarkers for Predicting Response to Anti-GD2 Immunotherapy in Neuroblastoma
| Biomarker | Method | Cancer Type | Key Findings | Reference |
| KIR/KIR-Ligand Genotype | Genotyping | Neuroblastoma | Presence of specific KIR/KIR-ligand genotypes associated with improved event-free and overall survival in patients treated with dinutuximab. | [1][7][8] |
| MYCN Amplification | FISH/CISH | Neuroblastoma | A strong prognostic marker for high-risk disease. Patients with MYCN-amplified stage 2/3 disease show excellent survival with anti-GD2 immunotherapy. | [10][11] |
Experimental Protocols
Accurate and reproducible detection of GD2 is crucial for its clinical utility. Below are detailed methodologies for key experimental assays.
Immunohistochemistry (IHC) for GD2 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
Principle: This method uses a specific primary antibody to bind to GD2 antigen in tissue sections, followed by a labeled secondary antibody for visualization.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 2 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a high pH buffer (e.g., Tris-EDTA, pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary anti-GD2 antibody (e.g., clone 14G2a or 3F8) at an optimized concentration overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes.
-
Rinse with wash buffer.
-
Apply DAB (3,3'-diaminobenzidine) chromogen solution until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for GD2 Expression on Cell Surfaces
Principle: This technique quantifies the number of cells expressing GD2 and the intensity of expression using fluorescently labeled antibodies.
Protocol:
-
Cell Preparation:
-
Harvest single-cell suspensions from cell culture or dissociated tumor tissue.
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Adjust cell concentration to 1x10^6 cells/mL.
-
-
Staining:
-
Incubate cells with a fluorescently conjugated anti-GD2 primary antibody (or an unconjugated primary followed by a fluorescently labeled secondary antibody) for 30 minutes on ice in the dark.
-
Include an isotype control to account for non-specific binding.
-
-
Washing:
-
Wash cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000).
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the GD2-stained cells compared to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Circulating GD2
Principle: A competitive or sandwich ELISA can be used to quantify GD2 levels in serum or plasma.
Protocol (Competitive ELISA Example):
-
Plate Coating:
-
Coat a 96-well microplate with purified GD2 antigen and incubate overnight at 4°C.
-
Wash the plate with wash buffer.
-
-
Blocking:
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competition Reaction:
-
Add patient serum/plasma samples and a fixed concentration of HRP-conjugated anti-GD2 antibody simultaneously to the wells.
-
Incubate for 1-2 hours at room temperature. Free GD2 in the sample will compete with the coated GD2 for antibody binding.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal intensity is inversely proportional to the amount of GD2 in the sample.
-
Calculate the GD2 concentration based on a standard curve generated with known concentrations of GD2.
-
Visualizing the Landscape: Pathways and Workflows
To further elucidate the role of GD2 and the methodologies for its assessment, the following diagrams are provided.
References
- 1. Advances in Anti-GD2 Immunotherapy for Treatment of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on dinutuximab in the treatment of high-risk neuroblastoma: development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of dinutuximab in the treatment of neuroblastoma: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy [frontiersin.org]
- 5. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GD2 in Breast Cancer: A Potential Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIR/KIR-ligand genotypes and clinical outcomes following chemoimmunotherapy in patients with relapsed or refractory neuroblastoma: a report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KIR/KIR-ligand genotypes and clinical outcomes following chemoimmunotherapy in patients with relapsed or refractory neuroblastoma: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rdworldonline.com [rdworldonline.com]
- 10. mdpi.com [mdpi.com]
- 11. MYCN-amplified stage 2/3 neuroblastoma: excellent survival in the era of anti-GD2 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroblastoma GD2 Expression and Computational Analysis of Aptamer-Based Bioaffinity Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. researchgate.net [researchgate.net]
Circulating GD2 Levels as a Biomarker for Tumor Burden: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The disialoganglioside GD2, a tumor-associated antigen, has emerged as a significant biomarker for several types of cancer. Its expression is largely restricted to tissues of neuroectodermal origin, making it an attractive target for diagnostic and therapeutic applications. This guide provides a comparative analysis of the correlation between circulating GD2 levels and tumor burden across various cancers, supported by experimental data and detailed methodologies.
Correlation of Circulating GD2 with Tumor Burden: A Comparative Overview
Circulating GD2, shed from the surface of tumor cells, can be detected and quantified in the blood of patients. Studies have demonstrated a strong correlation between the concentration of circulating GD2 and tumor burden, particularly in neuroblastoma. This correlation is also being explored in other GD2-expressing malignancies such as melanoma, osteosarcoma, and Ewing sarcoma. The primary method for accurate quantification of circulating GD2 is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Quantitative Data Summary
The following table summarizes quantitative data on circulating GD2 levels in various cancers and healthy controls. The data is primarily from studies utilizing HPLC-MS/MS for GD2 quantification.
| Cancer Type | Patient Cohort | GD2 Lipoform | Median Concentration (nM) | Range (nM) | Key Findings & Correlations |
| Neuroblastoma | High-Risk (at diagnosis) | C18 | 167[1][2] | 16.1 - 1060[1][2] | 30-fold higher than controls.[1][2] Significantly higher in patients with MYCN-amplified tumors, INSS stage 4 disease, and in those who died.[1][2] |
| High-Risk (at diagnosis) | C18 | 156[3] | 4 - 1060[3] | Over 25-fold higher than controls.[3] Associated with MYCN amplification, high-risk disease, and INSS stage 4.[3] | |
| All Stages (at diagnosis) | C18 | >44.1 (cut-off) | - | Discriminated patients from controls with high specificity and sensitivity.[4][5] | |
| All Stages (at diagnosis) | C20 | >0.47 (cut-off) | - | Discriminated patients from controls with high specificity and sensitivity.[4][5] | |
| Stage M (at diagnosis) | C18 & C20 | Significantly higher | - | Levels decreased significantly after treatment and increased at relapse.[6] | |
| Melanoma | Disseminated | GD2 & GD3 | ~6-fold & ~5-fold increase | - | Increased compared to healthy adults.[7] |
| Healthy Controls | Children | C18 | 5.6[1][2] | <2.4 - 15[3] | - |
Note: Data on circulating GD2 levels in sarcoma patients measured by HPLC-MS/MS is limited in the reviewed literature. Most studies on sarcomas focus on GD2 expression in tumor tissue via immunohistochemistry.
Signaling Pathways and Experimental Workflows
GD2 Biosynthesis and Shedding
GD2 is synthesized from the precursor ganglioside GD3 through the action of the enzyme GD2 synthase. This process occurs in the Golgi apparatus, after which GD2 is transported to the plasma membrane. From the cell surface, GD2 can be shed into the circulation, a phenomenon that is more pronounced in tumor cells.
References
- 1. The Ganglioside, GD2, as a Circulating Tumor Biomarker for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Detection of plasma circulating GD2 ganglioside in patients with neuroblastoma and age-matched healthy children. Diagnostic and prognostic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of plasma circulating GD2 ganglioside in patients with neuroblastoma and age-matched healthy children. Diagnostic and prognostic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Levels of disialogangliosides in sera of melanoma patients monitored by sensitive thin-layer chromatography and immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Murine, Chimeric, and Humanized Anti-GD2 Antibodies
For Researchers, Scientists, and Drug Development Professionals
The disialoganglioside GD2 is a well-established tumor-associated antigen, highly expressed on the surface of neuroblastoma cells and other tumors of neuroectodermal origin, making it a prime target for immunotherapy.[1] Monoclonal antibodies targeting GD2 have become a cornerstone in the treatment of high-risk neuroblastoma. This guide provides an objective comparison of the three main classes of anti-GD2 antibodies: murine, chimeric, and humanized, supported by experimental data to aid researchers in their selection and development of next-generation immunotherapies.
Performance Comparison: At a Glance
The evolution from murine to chimeric and humanized anti-GD2 antibodies has been driven by the need to reduce immunogenicity and enhance effector functions. While murine antibodies laid the groundwork, their clinical utility is often limited by the induction of human anti-mouse antibodies (HAMA).[2] Chimeric antibodies, which replace the murine constant region with a human one, offer a significant improvement in this regard.[3][4] Humanized antibodies, with only the murine complementarity-determining regions (CDRs) grafted onto a human framework, represent a further refinement to minimize foreign protein sequences.[1]
| Feature | Murine Anti-GD2 (e.g., 3F8, 14G2a) | Chimeric Anti-GD2 (e.g., ch14.18/Dinutuximab) | Humanized Anti-GD2 (e.g., hu3F8/Naxitamab, hu14.18K322A) |
| Binding Affinity (Kd) | Variable, e.g., m3F8 KD comparable to humanized versions.[1] | ~13 nM (for ch3F8-IgG1).[1] | ~11 nM (for hu3F8-IgG1); approx. 10-fold higher than dinutuximab beta for naxitamab.[1][3] |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Baseline efficacy. | 50-100 times more efficient than murine 14G2a.[5] ~300-fold stronger PBMC-ADCC than m3F8.[1] | Naxitamab is 11.8 to 35.7 times more efficient than m3F8.[6] ~300-fold stronger PBMC-ADCC than m3F8.[1] |
| Complement-Dependent Cytotoxicity (CDC) | Effective. | Comparable to murine 14G2a.[7] | Generally lower than murine and chimeric counterparts.[1][6] |
| Immunogenicity | High (HAMA response in 70-80% of patients).[8] | Moderate (HACA response in ~19-57% of patients).[8][9] | Low (HAHA response in ~9-40% of patients).[8][10][11][12] |
In-Depth Analysis of Effector Functions
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
ADCC is a primary mechanism of action for anti-GD2 antibodies, where the antibody bridges an immune effector cell, typically a Natural Killer (NK) cell, to the tumor cell, leading to its destruction.[13] The transition from murine to chimeric and humanized antibodies has led to a significant enhancement of ADCC. Chimeric ch14.18 is reported to be 50-100 times more efficient at mediating ADCC than its murine precursor, 14G2a.[5] Further humanization, as seen with naxitamab (hu3F8), has demonstrated an even greater potency, being approximately 300-fold stronger in PBMC-ADCC assays compared to the murine m3F8.[1] This increased efficacy is largely attributed to the improved interaction of the human Fc region with Fcγ receptors on human effector cells.
Complement-Dependent Cytotoxicity (CDC)
CDC is another crucial effector mechanism where the anti-GD2 antibody, upon binding to the tumor cell, activates the classical complement pathway. This leads to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of the tumor cell.[14] Murine and chimeric anti-GD2 antibodies are generally potent mediators of CDC.[7] Interestingly, some humanized antibodies, such as naxitamab, have been engineered to have reduced CDC activity compared to their murine counterparts.[1][6] This can be a strategic design choice to potentially reduce certain side effects, like pain, which are thought to be partly mediated by complement activation.[11]
Immunogenicity Profile
A major hurdle with non-human antibodies is the patient's immune response against the therapeutic antibody itself.
-
Murine Antibodies: Elicit a strong human anti-mouse antibody (HAMA) response in a high percentage of patients (70-80%), which can lead to reduced efficacy and allergic reactions.[8]
-
Chimeric Antibodies: The human anti-chimeric antibody (HACA) response is considerably lower (~19-57%) than the HAMA response, allowing for more prolonged treatment.[8][9]
-
Humanized Antibodies: These antibodies induce the lowest incidence of human anti-human antibodies (HAHA), typically in the range of 9-40%, further improving their therapeutic window.[8][10][11][12]
Experimental Protocols
GD2 Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of anti-GD2 antibodies to the GD2 antigen.
Methodology:
-
Chip Preparation: A sensor chip (e.g., Biacore CM5) is activated, and the GD2 ganglioside is immobilized onto the chip surface.
-
Antibody Injection: A series of dilutions of the anti-GD2 antibody are injected over the chip surface at a constant flow rate.
-
Association Phase: The binding of the antibody to the immobilized GD2 is monitored in real-time as an increase in the SPR signal.
-
Dissociation Phase: Following the antibody injection, a buffer is flowed over the chip to monitor the dissociation of the antibody from the antigen, observed as a decrease in the SPR signal.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.[1][15]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (Chromium-51 Release Assay)
Objective: To quantify the ability of an anti-GD2 antibody to mediate the killing of GD2-positive tumor cells by immune effector cells.
Methodology:
-
Target Cell Preparation: GD2-positive neuroblastoma cells (e.g., LAN-1) are labeled with radioactive Chromium-51 (51Cr).
-
Effector Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells are used as effector cells.
-
Assay Setup: Labeled target cells are incubated with varying concentrations of the anti-GD2 antibody and a fixed number of effector cells at a specific effector-to-target (E:T) ratio in a 96-well plate.
-
Incubation: The plate is incubated for a set period (e.g., 4 hours) at 37°C to allow for cell lysis.
-
Measurement of 51Cr Release: The plate is centrifuged, and the amount of 51Cr released into the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[1][16]
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To measure the ability of an anti-GD2 antibody to induce lysis of GD2-positive tumor cells via the complement cascade.
Methodology:
-
Target Cell Preparation: GD2-positive neuroblastoma cells are prepared and seeded in a 96-well plate.
-
Assay Setup: The target cells are incubated with serial dilutions of the anti-GD2 antibody in the presence of a source of active complement (e.g., normal human serum).
-
Incubation: The plate is incubated for a defined period (e.g., 2 hours) at 37°C.
-
Viability Assessment: Cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTT) or a fluorescence-based assay (e.g., Calcein-AM release).
-
Data Analysis: The percentage of cell lysis is calculated by comparing the viability of cells treated with the antibody and complement to control wells (cells with complement alone or antibody alone).[17]
Immunogenicity Assay (ELISA-based)
Objective: To detect the presence of anti-drug antibodies (HAMA, HACA, or HAHA) in patient serum.
Methodology:
-
Plate Coating: A 96-well ELISA plate is coated with the therapeutic anti-GD2 antibody.
-
Sample Incubation: Patient serum samples are added to the wells and incubated to allow any anti-drug antibodies to bind to the coated therapeutic antibody.
-
Detection: A biotinylated version of the therapeutic anti-GD2 antibody is added, which will bind to the captured anti-drug antibodies, forming a "bridge".
-
Signal Generation: Streptavidin conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to generate a colorimetric signal.
-
Measurement: The absorbance is read using a plate reader, and the presence and titer of anti-drug antibodies are determined by comparison to a standard curve.[8]
Visualizing the Mechanisms of Action
Antibody Structure Evolution
Caption: Evolution of anti-GD2 antibodies from murine to humanized structures.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Pathway
Caption: The ADCC signaling pathway initiated by anti-GD2 antibodies.
Complement-Dependent Cytotoxicity (CDC) Pathway
Caption: The CDC signaling pathway initiated by anti-GD2 antibodies.
Conclusion
The development of anti-GD2 antibodies from murine to chimeric and humanized forms has marked a significant advancement in the treatment of neuroblastoma and other GD2-expressing cancers. Humanized antibodies, such as naxitamab, offer the most favorable profile with high binding affinity, potent ADCC, and low immunogenicity. However, the choice of antibody may depend on the specific therapeutic strategy, including the desired balance between ADCC and CDC effector functions. This guide provides a foundational understanding and practical methodologies for researchers to compare and further innovate in the field of anti-GD2 immunotherapy.
References
- 1. 51Cr release assay of antibody-dependent cell-mediated cytotoxicity (ADCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of GD2 Binding Capture ELISA Assays for Anti-GD2-Antibodies Using GD2-Coated Plates and a GD2-Expressing Cell-Based ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Trial of a Novel Anti-GD2 Monoclonal Antibody, Hu14.18K322A, Designed to Decrease Toxicity in Children With Refractory or Recurrent Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complement-Dependent Cytotoxicity (CDC) | Sino Biological [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. Complement-Dependent Cytotoxicity (CDC) - Creative Biolabs [adcc.creative-biolabs.com]
- 13. Complement-dependent cytotoxicity - Wikipedia [en.wikipedia.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Chromium-51 Release Assay | Revvity [revvity.com]
- 16. Anti-GD2 with an FC point mutation reduces complement fixation and decreases antibody-induced allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
A Comparative Guide to GD2-Targeted Therapies in Pediatric Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
The disialoganglioside GD2 has emerged as a critical therapeutic target in a range of pediatric solid tumors. Its high expression on the surface of neuroblastoma cells and other pediatric malignancies, coupled with its limited presence in normal tissues, has made it an attractive candidate for targeted immunotherapy. This guide provides a comprehensive comparison of the efficacy of various GD2-targeted therapies, supported by experimental data from pivotal clinical trials. We delve into the detailed methodologies of these trials and visualize the intricate signaling pathways and experimental workflows to offer a clear and objective overview for the scientific community.
Efficacy of GD2-Targeted Therapies: A Quantitative Comparison
The clinical landscape of GD2-targeted therapies is dominated by monoclonal antibodies, such as dinutuximab and naxitamab, and the rapidly evolving field of CAR T-cell therapy. The following tables summarize the quantitative outcomes of key clinical trials, offering a side-by-side comparison of their efficacy in neuroblastoma, osteosarcoma, and Ewing sarcoma.
Table 1: Efficacy of Dinutuximab in High-Risk Neuroblastoma (COG ANBL0032)
| Endpoint | Dinutuximab + Isotretinoin (n=114) | Isotretinoin Alone (n=112) | p-value |
| 2-Year Event-Free Survival (EFS) | 66% | 46% | <0.001[1] |
| 5-Year Event-Free Survival (EFS) | 56.6% ± 4.7% | 46.1% ± 5.1% | 0.042[2][3] |
| 2-Year Overall Survival (OS) | 86% | 75% | <0.01[1] |
| 5-Year Overall Survival (OS) | 73.2% ± 4.2% | 56.6% ± 5.1% | 0.045[2] |
Table 2: Efficacy of Naxitamab in Relapsed/Refractory High-Risk Neuroblastoma
| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | 1-Year Progression-Free Survival (PFS) | 1-Year Overall Survival (OS) |
| Study 201 (NCT03363373) | R/R HR-NB with bone/bone marrow disease (n=52) | 50% (95% CI: 36-64%)[4][5] | 38%[4][5] | 12%[5] | 35% (95% CI: 16-54%)[5] | 93% (95% CI: 80-98%)[4][5] |
| Study 12-230 (Primary Refractory) | Primary Refractory HR-NB (n=28) | 78%[6] | - | - | 50% (2-year) | - |
| Study 12-230 (Relapsed/Resistant) | Relapsed NB resistant to salvage therapy (n=35) | 37%[6] | - | - | 36% (2-year) | - |
R/R HR-NB: Relapsed/Refractory High-Risk Neuroblastoma
Table 3: Efficacy of GD2 CAR T-Cell Therapy in Relapsed/Refractory Neuroblastoma
| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | 3-Year Event-Free Survival (EFS) | 3-Year Overall Survival (OS) |
| Phase 1/2 (NCT03373097) | R/R High-Risk Neuroblastoma (n=27) | 63%[7] | 9 patients[7] | 36% (at recommended dose)[7] | 60% (at recommended dose)[7] |
| Updated Phase 1/2 (NCT03373097) | R/R High-Risk Neuroblastoma (n=54) | 66%[8] | 37% (at 6 weeks)[8] | 53% (low disease burden) | 68% (low disease burden) |
Table 4: Efficacy of GD2-Targeted Therapy in Other Pediatric Solid Tumors
| Tumor Type | Therapy | Clinical Trial | Key Findings |
| Osteosarcoma | GD2BATs (anti-CD3 x anti-GD2 bispecific antibody armed T cells) | Phase 1/2 (NCT02173093) | Median OS of 18.0 months (Phase 1) and 31.2 months (limited Phase 2).[9][10] |
| Ewing Sarcoma | Dinutuximab beta + Chemotherapy | Case Series | 3 patients with metastatic, GD2-positive ES achieved complete remission.[11] |
| Ewing Sarcoma | Dinutuximab beta + Doxorubicin | Preclinical (Xenograft mouse model) | 86% tumor growth suppression with combination therapy.[12] |
Experimental Protocols
A clear understanding of the experimental design is paramount for interpreting clinical trial data. Below are the methodologies for the key studies cited.
Dinutuximab (COG ANBL0032) Experimental Protocol
The Children's Oncology Group (COG) study ANBL0032 was a Phase III randomized, open-label, multicenter trial.[13][14]
-
Patient Population: Children with high-risk neuroblastoma who had achieved at least a partial response to induction therapy followed by myeloablative consolidation with stem cell rescue.[15]
-
Treatment Arms:
-
Immunotherapy Arm: Five cycles of dinutuximab (17.5 mg/m²/day as a 10-20 hour intravenous infusion for 4 consecutive days) administered with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-2 (IL-2), in addition to six cycles of isotretinoin.[13][15]
-
Control Arm: Six cycles of isotretinoin alone.[13]
-
-
Endpoints: The primary endpoints were event-free survival (EFS) and overall survival (OS).[14]
Naxitamab (Study 201) Experimental Protocol
Study 201 (NCT03363373) was a Phase II, single-arm, open-label, multicenter trial.[5][16]
-
Patient Population: Pediatric and adult patients with relapsed/refractory high-risk neuroblastoma with disease limited to the bone or bone marrow who had demonstrated a partial response, minor response, or stable disease to prior therapy.[6][17]
-
Treatment Regimen: Naxitamab was administered at a dose of 3 mg/kg/day via intravenous infusion on days 1, 3, and 5 of each 4-week cycle. This was given in combination with GM-CSF.[18]
-
Endpoints: The primary endpoint was the overall response rate (ORR). Secondary endpoints included duration of response, progression-free survival (PFS), and overall survival (OS).[19]
GD2 CAR T-Cell Therapy (NCT03373097) Experimental Protocol
This was a Phase 1/2 clinical trial investigating the safety and efficacy of third-generation GD2-targeting CAR T-cells (GD2-CART01).[7]
-
Patient Population: Children and young adults with relapsed or refractory high-risk neuroblastoma.[7] An exploratory cohort of patients with other GD2-positive solid tumors was also included.[20]
-
Treatment Protocol:
-
Leukapheresis: Collection of the patient's T-cells.
-
CAR T-Cell Manufacturing: T-cells were genetically engineered to express a chimeric antigen receptor targeting GD2. The construct also included CD28 and 4-1BB costimulatory domains and an inducible caspase 9 safety switch.[7]
-
Lymphodepleting Chemotherapy: Patients received a conditioning regimen to prepare their immune system for the CAR T-cell infusion.[20]
-
CAR T-Cell Infusion: A single infusion of GD2-CART01 was administered. The recommended Phase 2 dose was 10 x 10⁶ CAR-positive T cells/kg.[7]
-
-
Endpoints: The primary endpoints were safety, maximum tolerated dose, and overall response rate. Secondary endpoints included overall survival and event-free survival.[8]
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved in GD2-targeted therapy, we provide the following diagrams created using the DOT language.
GD2 Signaling Pathway and Therapeutic Intervention
The ganglioside GD2 is not merely a passive marker on the cell surface; it actively participates in signaling pathways that promote tumor cell proliferation, migration, and survival.[21][22] Anti-GD2 therapies intervene in these processes through various mechanisms.
Caption: GD2 signaling promotes tumor growth, while therapies induce cell death.
Experimental Workflow of a GD2 CAR T-Cell Clinical Trial
The journey of a patient through a GD2 CAR T-cell clinical trial involves several intricate steps, from initial screening to long-term follow-up. This diagram outlines a typical workflow.
Caption: Workflow of a typical GD2 CAR T-cell clinical trial.
Conclusion
GD2-targeted immunotherapy has significantly improved outcomes for children with high-risk neuroblastoma, with dinutuximab and naxitamab now established as important therapeutic options. The emergence of GD2 CAR T-cell therapy offers further hope, particularly for patients with relapsed or refractory disease. While the efficacy in other pediatric solid tumors like osteosarcoma and Ewing sarcoma is still under active investigation, the initial findings are promising and warrant further clinical trials. This guide provides a foundational understanding of the current landscape of GD2-targeted therapies, offering valuable insights for researchers and clinicians working to advance the treatment of pediatric cancers.
References
- 1. Kids with High-Risk Neuroblastoma Benefit from Dinutuximab - NCI [cancer.gov]
- 2. Long-term follow-up of a Phase III Study of ch14.18 (Dinutuximab) + Cytokine Immunotherapy in Children with High-risk Neuroblastoma: Children’s Oncology Group Study ANBL0032 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Follow-up of a Phase III Study of ch14.18 (Dinutuximab) + Cytokine Immunotherapy in Children with High-Risk Neuroblastoma: COG Study ANBL0032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. The anti-GD2 monoclonal antibody naxitamab plus GM-CSF for relapsed or refractory high-risk neuroblastoma: a phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncnursingnews.com [oncnursingnews.com]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. medscape.com [medscape.com]
- 9. Targeting refractory/recurrent neuroblastoma and osteosarcoma with anti-CD3×anti-GD2 bispecific antibody armed T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. osteosarcomanow.org [osteosarcomanow.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Efficacy and Clinical Trial Data | Unituxin® (dinutuximab) Injection [unituxin.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Outpatient administration of naxitamab in combination with granulocyte-macrophage colony-stimulating factor in patients with refractory and/or relapsed high-risk neuroblastoma: Management of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncozine.com [oncozine.com]
- 18. ascopubs.org [ascopubs.org]
- 19. targetedonc.com [targetedonc.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]
The Role of GD2 Expression in Monitoring Minimal Residual Disease: A Comparative Guide
The persistence of minimal residual disease (MRD) following therapy is a major cause of relapse in several cancers, particularly in high-risk neuroblastoma.[1][2][3][4][5] Detecting these rare, lingering tumor cells is critical for risk stratification, monitoring therapeutic response, and guiding treatment decisions.[6][7] The disialoganglioside GD2, a glycosphingolipid antigen, is abundantly and homogeneously expressed on the surface of neuroblastoma cells but is restricted in normal tissues, making it a prime target for both immunotherapy and MRD detection.[4][5][7][8][9][10]
This guide provides an objective comparison of GD2-based MRD detection methods with alternative approaches, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
GD2 Expression as a Prognostic Marker for MRD
The presence of GD2-positive cells in the bone marrow of neuroblastoma patients, even in localized disease, is a significant prognostic indicator. Studies have demonstrated a strong correlation between the detection of GD2-positive cells at diagnosis and poorer event-free survival (EFS) and overall survival (OS).[11][12] For instance, in one study of patients with localised neuroblastoma, the 5-year EFS for those with GD2-positive bone marrow was 62.2% compared to 89.9% for GD2-negative patients.[11][12] This highlights the clinical utility of GD2 as a marker for identifying patients who may require more intensive therapy or closer monitoring.[11][12]
Comparative Analysis of MRD Detection Methodologies
The detection of MRD in neuroblastoma is primarily accomplished through immunocytochemistry (IC), multiparameter flow cytometry (FCM), and real-time quantitative PCR (RT-qPCR). Each method offers distinct advantages and limitations in sensitivity, specificity, and standardization.
| Method | Primary Target(s) | Typical Sensitivity | Advantages | Disadvantages |
| Immunocytochemistry (IC) | GD2 surface antigen | 1 in 10^5 - 10^6 cells[13] | Gold standard for morphological confirmation of tumor cells; Internationally standardized protocols available (e.g., SIOPEN).[7][13] | Lower sensitivity than PCR; Interpretation can be subjective; Labor-intensive.[7] |
| Flow Cytometry (FCM) | GD2, CD56, CD81, CD45 | ~1 in 10^5 cells[5][7][10] | High-throughput; Multiparametric analysis allows for better discrimination of tumor cells from hematopoietic cells.[7][14] | Lack of universal standardization can lead to inter-laboratory variability; Downregulation of surface antigens can lead to false negatives.[15] |
| RT-qPCR | mRNA of GD2 synthase (B4GALNT1), PHOX2B, TH, DDC, etc. | 1 in 10^6 - 10^7 cells[5][10][16] | Highest sensitivity and specificity; Quantitative results; Suitable for high-throughput analysis.[2] | Does not confirm the presence of viable tumor cells (detects mRNA); Susceptible to RNA degradation; Expression of some markers can be found in normal tissues.[6] |
Performance Data: GD2 vs. Alternative mRNA Panels
While GD2 is a cornerstone of MRD detection, tumor heterogeneity suggests that a single marker may not be sufficient for all patients.[2][6] Consequently, panels of mRNA markers detected by RT-qPCR have been developed and validated.
| Marker / Method | Cancer Type | Key Finding | Reference |
| Anti-GD2 Immunocytochemistry | Localised Neuroblastoma | GD2 positivity in bone marrow at diagnosis was significantly associated with worse EFS (62.2% vs 89.9%) and OS (74.9% vs 95.9%). | [11][12] |
| GD2 Synthase (B4GALNT1) mRNA by RT-qPCR | Stage 4 Neuroblastoma | GD2 synthase mRNA levels in bone marrow correlated strongly with the number of GD2-positive cells by immunocytology (r = 0.96). Positivity in remission marrows was strongly associated with worse progression-free and overall survival. | [16] |
| GD2 Synthase (B4GALNT1) mRNA by RT-qPCR | Stage 4 Neuroblastoma | In patients receiving anti-GD2 immunotherapy, pre-treatment GD2 synthase positivity was prognostic for PFS and OS. Persistent positivity after treatment also predicted worse outcomes. | [17][18] |
| PHOX2B, TH, DDC, CHRNA3, GAP43 mRNA Panel by RT-qPCR | Stage 4 Neuroblastoma | MRD detection using this 5-marker panel in bone marrow was associated with a poor outcome in patients over 1 year of age. | [7] |
| CCND1, DDC, GABRB3, ISL1, KIF1A, PHOX2B mRNA Panel by RT-qPCR | Stage 4 Neuroblastoma | Expression of these markers in bone marrow after two cycles of immunotherapy was highly prognostic of progression-free and overall survival. | [3] |
| Multi-marker Panels (General) | High-Risk Neuroblastoma | Different marker panels show varying sensitivity in peripheral blood versus bone marrow, suggesting the need for compartment-specific panels. For instance, CRMP1 and KIF1A were most sensitive in peripheral blood, while PHOX2B and DBH were most sensitive in bone marrow. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable MRD detection. Below are standardized protocols for the key techniques discussed.
Protocol 1: Anti-GD2 Immunocytochemistry (Based on SIOPEN Protocol)
This method is designed for the detection and quantification of neuroblastoma cells in bone marrow.[13]
-
Sample Preparation :
-
Prepare cytospins from mononuclear cells isolated from bone marrow aspirates.
-
Ideally, analyze 3 x 10^6 cells to achieve a 95% probability of detecting one tumor cell in 1 x 10^6 mononuclear cells.[13]
-
Fix the cytospins according to standard laboratory procedures.
-
-
Immunostaining :
-
Incubate fixed cytospins for 30 minutes at room temperature with a primary monoclonal mouse anti-human GD2 antibody (e.g., clone 14.G2a) diluted 1:100 in 1% PBS/BSA.[13]
-
Wash the slides twice with PBS for 5 minutes each.
-
Incubate for 30 minutes with a secondary rabbit anti-mouse antibody diluted 1:20 in 1% PBS/BSA.[13]
-
Wash twice with PBS for 5 minutes each.
-
Use an Alkaline Phosphatase-Anti-Alkaline Phosphatase (APAAP) detection kit according to the manufacturer's instructions.
-
Counterstain with hematoxylin.
-
-
Controls :
-
Analysis :
-
Scan the entire slide and count cells that meet all morphological and immunocytological criteria for positivity (Criteria-Positive Cells - CPCs).
-
Express results as the number of CPCs per 1 x 10^6 mononuclear cells.
-
Protocol 2: Multiparameter Flow Cytometry for GD2+ Cells
This protocol allows for the high-throughput detection of rare GD2-positive cells.
-
Sample Preparation :
-
Antibody Staining :
-
Aliquot approximately 1 x 10^6 cells per tube.[19]
-
Create an antibody cocktail including fluorochrome-conjugated antibodies for:
-
Add the antibody cocktail to the cells and incubate for 15-30 minutes at 4°C, protected from light.[19]
-
Wash the cells with staining buffer and centrifuge.
-
Resuspend the cell pellet in buffer for acquisition.[19]
-
-
Data Acquisition and Analysis :
-
Acquire a minimum of 500,000 to 1,000,000 events on a properly calibrated flow cytometer.[19]
-
Gate on viable, single cells.
-
Identify the neuroblastoma population by gating on CD45-negative and CD56/CD81-positive events.[7]
-
Within this population, quantify the percentage of GD2-positive cells.
-
The limit of detection is typically around 0.01%.[21]
-
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for GD2 Synthase mRNA
This protocol quantifies the expression of the B4GALNT1 gene, which encodes the key enzyme for GD2 synthesis.[16][17][18]
-
RNA Extraction :
-
Isolate total RNA from mononuclear cells obtained from bone marrow or peripheral blood using a commercial kit.
-
Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.
-
-
Reverse Transcription :
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR Reaction :
-
Prepare a qPCR master mix containing:
-
cDNA template
-
TaqMan probe and primers for the target gene (B4GALNT1)
-
TaqMan probe and primers for a housekeeping/reference gene (e.g., GAPDH) for normalization.[16]
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer).
-
-
Use pre-designed, validated primer/probe sets where possible.
-
-
Thermocycling and Data Analysis :
-
Run the reaction on a real-time PCR instrument with appropriate cycling conditions.
-
Generate a standard curve using serial dilutions of a known positive control (e.g., cDNA from a neuroblastoma cell line) to quantify the transcript levels.[16]
-
Calculate the relative expression of GD2 synthase mRNA normalized to the reference gene.
-
Define a threshold for positivity based on the analysis of normal bone marrow and blood samples.[16]
-
Visualizing Key Processes and Pathways
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the GD2 biosynthesis pathway and the workflows for its detection.
Caption: Key enzymatic steps in the ganglioside biosynthesis pathway leading to GD2.
Caption: Standardized workflow for the immunocytochemical detection of GD2+ cells.
Caption: Workflow for multiparameter flow cytometry analysis of GD2+ MRD.
Caption: Workflow for RT-qPCR quantification of GD2 synthase mRNA.
Conclusion
GD2 is an invaluable and clinically validated marker for the detection of minimal residual disease in neuroblastoma. Standardized immunocytochemistry targeting GD2 remains a reliable method for patient stratification and is considered a gold standard.[7] However, its sensitivity can be surpassed by RT-qPCR-based methods. The quantification of GD2 synthase mRNA by RT-qPCR offers a highly sensitive and prognostic alternative that correlates well with immunocytochemical findings.[16]
For the most comprehensive assessment of MRD, particularly in a multi-center trial setting, a dual approach may be optimal. The use of highly sensitive RT-qPCR panels, which include markers like PHOX2B in addition to GD2 synthase, can account for tumor heterogeneity and provide robust quantitative data.[3][6] This can be complemented by immunocytochemistry or flow cytometry to confirm the presence of GD2-expressing tumor cells, which is particularly relevant when considering GD2-targeted immunotherapies. The choice of methodology should be guided by the specific clinical context, the need for prognostic information, and the available technical expertise.
References
- 1. Differential expression of minimal residual disease markers in peripheral blood and bone marrow samples from high-risk neuroblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal residual disease monitoring in neuroblastoma patients based on the expression of a set of real-time RT-PCR markers in tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting gene expression profiling to identify novel minimal residual disease markers of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroblastoma GD2 Expression and Computational Analysis of Aptamer-Based Bioaffinity Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.hacettepe.edu.tr [abis-files.hacettepe.edu.tr]
- 7. Dynamics of Minimal Residual Disease in Neuroblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-GD2 Strategy in the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Detection of GD2-positive cells in bone marrow samples and survival of patients with localised neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of GD2-positive cells in bone marrow samples and survival of patients with localised neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardization of the Immunocytochemical Detection of Neuroblastoma Cells in Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment and validation of a standard protocol for the detection of minimal residual disease in B lineage childhood acute lymphoblastic leukemia by flow cytometry in a multi-center setting; - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
- 18. epistemonikos.org [epistemonikos.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Proposal for the standardization of flow cytometry protocols to detect minimal residual disease in acute lymphoblastic leukemia | Hematology, Transfusion and Cell Therapy [htct.com.br]
A Comparative Meta-Analysis of Clinical Trials Targeting GD2 in Neuroblastoma
The landscape of high-risk neuroblastoma treatment has been significantly reshaped by the advent of immunotherapies targeting the disialoganganglioside GD2, a glycolipid antigen highly expressed on neuroblastoma cells.[1][2] This guide provides a comparative analysis of key clinical trials for various anti-GD2 therapeutic modalities, including monoclonal antibodies and chimeric antigen receptor (CAR) T-cell therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance and methodologies.
Mechanism of Action: Anti-GD2 Monoclonal Antibodies
Anti-GD2 monoclonal antibodies (mAbs) primarily function by identifying and binding to GD2 antigens on the surface of neuroblastoma cells. This binding initiates a dual-pronged attack by the immune system. Firstly, it triggers Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), where immune effector cells, such as Natural Killer (NK) cells, are recruited to destroy the tumor cell. Secondly, it can activate the complement cascade, leading to Complement-Dependent Cytotoxicity (CDC), which results in the formation of a pore in the tumor cell membrane and subsequent lysis.[2]
Comparison of Anti-GD2 Monoclonal Antibodies
The primary anti-GD2 monoclonal antibodies used in clinical practice are dinutuximab, dinutuximab beta, and naxitamab. While all target the same antigen, they differ in their manufacturing and, in some cases, clinical application and associated cytokine support.
Table 1: Efficacy of Anti-GD2 Antibodies in Newly Diagnosed High-Risk Neuroblastoma (Maintenance Therapy)
| Clinical Trial | Therapeutic Agent | Comparison Arm | N | 2-Year EFS | 5-Year EFS | 2-Year OS | 5-Year OS | Citation(s) |
| COG ANBL0032 | Dinutuximab + Cytokines¹ + Isotretinoin | Isotretinoin | 226 | 66% | 56.6% | 86% | 73.2% | [1][2][3] |
| (vs. 46%) | (vs. 46.1%) | (vs. 75%) | (vs. 56.6%) | |||||
| SIOPEN HR-NBL1 | Dinutuximab Beta | Dinutuximab Beta + IL-2 | - | - | >55%² | - | >60% | [4][5] |
| Meta-Analysis | Dinutuximab | Single Arm | 2214 | - | 61% (3-yr) | - | 69% (3-yr) | [6] |
¹Cytokines used were Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-2 (IL-2). ²The addition of subcutaneous IL-2 did not improve EFS or OS but increased toxicity.[4]
Table 2: Efficacy of Anti-GD2 Antibodies in Relapsed/Refractory (R/R) Neuroblastoma
| Therapeutic Agent | Clinical Trial(s) | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Survival Outcomes | Citation(s) |
| Naxitamab + GM-CSF | Study 201 / 230 | R/R in bone/bone marrow | 52 | 50% | 38% | 1-Year OS: 93% | [7][8] |
| HITS (Phase 2) | Heavily pre-treated R/R | 90 | 30.6%¹ | 26% | - | [9] | |
| Dinutuximab Beta | Indirect Comparison | R/R in bone/bone marrow | 77 | 60.1% | - | Significantly extended PFS vs. Naxitamab (HR: 0.47) | [7] |
| Dinutuximab + Chemo² | COG Phase II | Relapsed/Refractory | - | 53% | - | - | [10] |
¹ORR in the overall study population, which was heavily pre-treated, was 64%.[9] ²Chemotherapy consisted of irinotecan and temozolomide.
Experimental Protocols: Key Methodologies
COG ANBL0032 Maintenance Therapy Protocol
This landmark Phase III trial established the benefit of anti-GD2 immunotherapy in the maintenance setting for high-risk neuroblastoma.[3]
-
Patient Population : Children with high-risk neuroblastoma who had achieved at least a partial response to induction therapy and completed consolidation with myeloablative chemotherapy and autologous stem cell transplant.[3]
-
Experimental Arm : Patients received five cycles of immunotherapy. Each 28-day cycle consisted of:
-
Dinutuximab : 17.5 mg/m²/day as a 10-20 hour intravenous infusion for 4 consecutive days (Days 4-7 of cycles 1, 3, 5 and Days 8-11 of cycles 2, 4).
-
GM-CSF : 250 µg/m²/day subcutaneously for 14 days before the dinutuximab infusion in cycles 1, 3, and 5.
-
Interleukin-2 (IL-2) : 6 x 10⁶ IU/m²/day as a continuous intravenous infusion for 4 days, for two 4-day courses in cycles 2 and 4.
-
Isotretinoin (13-cis-retinoic acid) : 160 mg/m²/day orally for 14 days, repeated in each of the 5 cycles.[2][3]
-
-
Control Arm : Patients received six cycles of standard therapy with isotretinoin alone.[3]
-
Endpoints : The primary endpoint was event-free survival (EFS), with overall survival (OS) as a key secondary endpoint.[3]
Cellular Immunotherapies: GD2-Targeting CAR T-Cells
A newer frontier in targeting GD2 involves genetically engineering a patient's own T-cells to express a chimeric antigen receptor (CAR) that recognizes GD2. This approach, known as GD2 CAR T-cell therapy, enables a direct and potent T-cell-mediated attack on neuroblastoma cells, independent of the patient's endogenous immune cell function.
Table 3: Efficacy of GD2 CAR T-Cell Therapy in Relapsed/Refractory Neuroblastoma
| Clinical Trial | Therapeutic Agent | N | Overall Response Rate (ORR) | Complete Response (CR) | 3-Year EFS | 3-Year OS | Citation(s) |
| Phase I/II | GD2-CART01 | 27 | 63% | 33% | 36% | 60% | [11][12] |
| Expanded Cohort | GD2-CART01 | 54 | 66% | 37% | 53% (5-yr)¹ | 68% (5-yr)¹ | [13][14] |
| Long-Term F/U | 1st Gen. GD2 CAR-T | 11 | 27% (Sustained CR) | 18% (Sustained CR) | - | - | [15] |
¹Data for patients with low disease burden at the time of treatment.
GD2-CART01 Phase I/II Protocol
-
Patient Population : Patients aged 1 to 25 years with relapsed or refractory high-risk neuroblastoma.[12]
-
Methodology :
-
Leukapheresis : Patient's T-cells were collected from their blood.
-
Transduction : T-cells were genetically modified using a lentiviral vector to express a third-generation CAR targeting GD2. The construct included CD28 and 4-1BB costimulatory domains to enhance T-cell activation and persistence.[12]
-
Expansion : The engineered CAR T-cells were expanded in the lab to reach a therapeutic dose.
-
Lymphodepletion : Patients received conditioning chemotherapy (e.g., fludarabine and cyclophosphamide) to deplete existing lymphocytes, creating a more favorable environment for the infused CAR T-cells.
-
Infusion : Patients received an infusion of GD2-CART01. The recommended Phase II dose was determined to be 10 x 10⁶ CAR-positive T cells per kg.[11]
-
-
Endpoints and Safety : The primary endpoints were safety and maximum tolerated dose. Efficacy endpoints included ORR, EFS, and OS. Patients were monitored closely for toxicities, primarily cytokine-release syndrome (CRS) and neurotoxicity.[11]
Conclusion
Immunotherapy targeting GD2 has unequivocally improved survival outcomes for patients with high-risk neuroblastoma. The COG ANBL0032 trial established dinutuximab-based immunotherapy as the standard of care in the post-consolidation setting, significantly enhancing both EFS and OS.[3][16] Subsequent studies with dinutuximab beta and naxitamab have expanded the therapeutic options, particularly for the relapsed/refractory population.[7] The emergence of GD2 CAR T-cell therapy offers a promising and potent alternative for patients with heavily pre-treated disease, demonstrating high response rates and the potential for durable remissions.[11][14] Ongoing research continues to explore ways to enhance the efficacy of these treatments, for instance by combining them with chemotherapy or other immunomodulatory agents, and to mitigate their associated toxicities, such as the severe pain often associated with anti-GD2 antibody infusions.[4][10] This comparative guide highlights the significant progress made and provides a framework for evaluating the current and future landscape of GD2-targeted therapies.
References
- 1. Anti-GD2 Strategy in the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Long-term follow-up of a Phase III Study of ch14.18 (Dinutuximab) + Cytokine Immunotherapy in Children with High-risk Neuroblastoma: Children’s Oncology Group Study ANBL0032 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-GD2 immunotherapy for neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dinutuximab Beta for the Treatment of High-Risk Neuroblastoma: Data from the Hungarian Pediatric Oncology Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Dinutuximab Beta Versus Naxitamab in the Treatment of Relapsed/Refractory Neuroblastoma in Patients with Stable Disease, Minor Response or Partial Response and Disease in Bone or Bone Marrow: Systematic Review and Matching-Adjusted Indirect Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. Advances in Anti-GD2 Immunotherapy for Treatment of High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GD2-CAR T Cells for Relapsed or Refractory High-Risk Neuroblastoma - The ASCO Post [ascopost.com]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. GD2-targeting CAR T cells in high-risk neuroblastoma: a phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAR T Anti-GD2 Shows Promise in Paediatric Neuroblastoma [medscape.com]
- 15. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 16. Kids with High-Risk Neuroblastoma Benefit from Dinutuximab - NCI [cancer.gov]
A Head-to-Head Comparison of GD2 CAR-T Constructs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of GD2-targeted Chimeric Antigen Receptor (CAR)-T cell therapy presents a promising but complex field. The choice of CAR construct is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed, data-supported comparison of different GD2 CAR-T constructs, focusing on their molecular design, in vitro performance, and in vivo anti-tumor activity.
The disialoganglioside GD2 is a well-established tumor-associated antigen, highly expressed on the surface of various cancers of neuroectodermal origin, including neuroblastoma, diffuse midline glioma, and melanoma, while having limited expression in normal tissues.[1] This differential expression makes it an attractive target for CAR-T cell therapy.[1][2] Over the years, GD2 CAR-T constructs have evolved through multiple generations, each incorporating different intracellular signaling domains to enhance T cell activation, proliferation, and persistence.[2][3]
Molecular Architecture of GD2 CAR-T Constructs
The fundamental components of a GD2 CAR include an extracellular GD2-binding domain, typically a single-chain variable fragment (scFv) derived from a monoclonal antibody, a hinge or spacer region, a transmembrane domain, and one or more intracellular signaling domains. Variations in each of these components can significantly impact the CAR-T cell's function.
The most common scFvs used in GD2 CARs are derived from murine antibodies like 14G2a or humanized versions such as hu3F8.[2][4] The choice of co-stimulatory domains defines the "generation" of the CAR-T cell. While first-generation CARs contained only the CD3ζ signaling domain, second-generation constructs incorporate a single co-stimulatory domain, such as CD28 or 4-1BB (CD137).[3] Third-generation CARs combine two co-stimulatory domains, for instance, CD28 and 4-1BB or CD28 and OX40.[2][3] These co-stimulatory signals are crucial for robust T cell expansion, cytokine production, and the establishment of long-term anti-tumor immunity.[2]
dot digraph "GD2_CAR_Constructs" { rankdir="LR"; node [shape="record", style="filled", fontname="Arial", fontsize=10];
subgraph "cluster_scFv" { label="Antigen Binding Domain"; bgcolor="#F1F3F4"; "scFv" [label=" scFv (e.g., 14G2a, hu3F8) | Binds to GD2 on tumor cell", shape="record", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_domains" { label="Intracellular Signaling Domains"; bgcolor="#F1F3F4"; "Gen2_CD28" [label=" CD28 | Co-stimulation", shape="record", fillcolor="#FBBC05", fontcolor="#202124"]; "Gen2_41BB" [label=" 4-1BB | Co-stimulation, Persistence", shape="record", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gen3_CD28_41BB" [label=" CD28 | 4-1BB | Enhanced Co-stimulation", shape="record", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CD3zeta" [label=" CD3ζ | Primary T-cell Activation", shape="record", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Tumor_Cell" [label="Tumor Cell\n(GD2+)", shape="ellipse", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; "CAR_T_Cell" [label="CAR-T Cell", shape="ellipse", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
"Tumor_Cell" -> "scFv":f0 [arrowhead="odot", label="Binding", fontcolor="#5F6368"]; "scFv":f1 -> "CAR_T_Cell" [style=invis];
subgraph "cluster_generations" { label="CAR Generations"; bgcolor="#F1F3F4"; "Gen2_CD28" -> "CD3zeta":f0; "Gen2_41BB" -> "CD3zeta":f0; "Gen3_CD28_41BB" -> "CD3zeta":f0; } } Caption: Signaling pathways of different GD2 CAR-T constructs.
In Vitro Performance Metrics
The anti-tumor potency of GD2 CAR-T cells is initially assessed through a battery of in vitro assays that measure their ability to recognize and kill target tumor cells and produce inflammatory cytokines.
Cytotoxicity
A primary function of CAR-T cells is their ability to directly lyse cancer cells. This is quantified through cytotoxicity assays. Common methods include the Chromium-51 release assay, which measures the release of radioactive chromium from pre-labeled target cells upon lysis, and non-radioactive alternatives like Calcein-AM or LDH release assays.[4][5] Flow cytometry-based assays can also be used to quantify the percentage of apoptotic or dead target cells after co-culture with CAR-T cells.[2]
| CAR Construct (Co-stimulatory Domain) | Target Cell Line | Effector:Target (E:T) Ratio | Assay (Duration) | % Specific Lysis / Cytotoxicity | Reference |
| 4-1BB | SH-SY5Y (Neuroblastoma) | 20:1 | 51Cr release (4h) | ~40% | [5][6] |
| 4-1BB | SKnBE (Neuroblastoma, GD2-low) | 20:1 | 51Cr release (4h) | <10% | [5] |
| CD28/4-1BB (Third Gen) | Y79RB (Retinoblastoma) | 1:1 | Flow Cytometry (24h) | High cytolytic activity | [2] |
| CD28/OX40 | Neuroblastoma lines | Not specified | Not specified | Superior killing vs. CD28 only | [2] |
Cytokine Release
Upon antigen recognition, CAR-T cells become activated and release a cascade of cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which contribute to the anti-tumor response.[6] However, excessive cytokine release can lead to a life-threatening toxicity known as cytokine release syndrome (CRS).[7][8][9] Therefore, characterizing the cytokine profile of a CAR-T construct is crucial. Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify the concentration of specific cytokines in the co-culture supernatant.[5][10]
| CAR Construct (Co-stimulatory Domain) | Target Cell Line | E:T Ratio | Cytokine Measured | Concentration (pg/mL) | Reference |
| 4-1BB | SH-SY5Y | 1:1 | IFN-γ | ~2000 | [5] |
| 4-1BB | SH-SY5Y | 1:1 | TRAIL | ~150 | [5] |
| CD28 or 4-1BB | Neuroblastoma lines | 10:1 | IFN-γ | High levels | [4] |
In Vivo Anti-tumor Efficacy
The ultimate test of a CAR-T construct's potency is its ability to control or eradicate tumors in vivo. This is typically evaluated in immunodeficient mouse models bearing human tumor xenografts.[1][6]
Xenograft Tumor Models
In these models, human neuroblastoma or other GD2-positive cancer cell lines are implanted either subcutaneously or orthotopically into mice.[1][11] The mice are then treated with GD2 CAR-T cells, and tumor growth is monitored over time.[6] Successful CAR-T therapy leads to a significant reduction in tumor volume and prolonged survival of the treated animals.[6][11]
| CAR Construct (Co-stimulatory Domain) | Tumor Model | CAR-T Cell Dose | Outcome | Reference |
| 4-1BB | SH-SY5Y Neuroblastoma Xenograft | Multiple injections | Complete abrogation of tumor growth | [6] |
| CD28/4-1BB (Third Gen) | Orthotopic Medulloblastoma | Intravenous injection | Significant control of tumor growth, prolonged survival | [12] |
| 4-1BB | Disseminated Neuroblastoma | Single low-dose infusion | Long-term disease control | [13][14] |
Clinical Observations
Several phase I and II clinical trials have evaluated the safety and efficacy of GD2 CAR-T cells in patients with relapsed or refractory neuroblastoma and other GD2-positive malignancies.[1][15][16] These trials have demonstrated that GD2 CAR-T cell therapy can induce complete responses in some patients.[15][16] A third-generation GD2-CART01 product, incorporating CD28 and 4-1BB co-stimulatory domains, showed an overall response rate of 63% in pediatric patients with relapsed or refractory high-risk neuroblastoma.[15][16]
Common toxicities observed in clinical trials include cytokine release syndrome (CRS) and neurotoxicity.[8][15] The severity of these side effects can be influenced by the CAR-T cell dose and the specific co-stimulatory domains used.[17] For example, 4-1BB-costimulated CAR-T cells are often associated with a later onset of CRS compared to CD28-costimulated constructs.[8] Some constructs incorporate safety switches, such as the inducible caspase 9 (iC9) gene, to allow for the rapid elimination of CAR-T cells in case of severe toxicity.[15][16]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of CAR-T cell function.
General CAR-T Cell Production Workflow
dot digraph "CAR_T_Production_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize=10];
"PBMC_Isolation" [label="1. PBMC Isolation\nfrom patient/donor blood", fillcolor="#F1F3F4", fontcolor="#202124"]; "T_Cell_Selection" [label="2. T-Cell Selection\n(e.g., CD4+ and CD8+)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Activation" [label="3. T-Cell Activation\n(e.g., anti-CD3/CD28 beads)", fillcolor="#FBBC05", fontcolor="#202124"]; "Transduction" [label="4. Transduction\nwith lentiviral/retroviral vector\nencoding the CAR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Expansion" [label="5. In Vitro Expansion\nwith cytokines (e.g., IL-2, IL-7, IL-15)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Harvest_Formulation" [label="6. Harvest, Formulation,\nand Cryopreservation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Quality_Control" [label="7. Quality Control Testing\n(Viability, CAR expression, Potency)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"PBMC_Isolation" -> "T_Cell_Selection"; "T_Cell_Selection" -> "Activation"; "Activation" -> "Transduction"; "Transduction" -> "Expansion"; "Expansion" -> "Harvest_Formulation"; "Harvest_Formulation" -> "Quality_Control"; } Caption: General workflow for the ex vivo production of CAR-T cells.
Cytotoxicity Assay: Flow Cytometry-Based
-
Target Cell Preparation: Label GD2-positive target tumor cells with a fluorescent dye (e.g., CFSE) or engineer them to express a fluorescent protein (e.g., GFP).
-
Co-culture: Co-culture the labeled target cells with GD2 CAR-T cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1) for a defined period (e.g., 4, 24, or 48 hours). Include control wells with target cells alone and target cells with non-transduced T cells.
-
Staining: After incubation, add a viability dye (e.g., Propidium Iodide or 7-AAD) to the cell suspension.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the fluorescently labeled target cell population and quantify the percentage of cells that have taken up the viability dye (indicating cell death).
-
Calculation: Calculate the percentage of specific cytotoxicity by subtracting the percentage of dead target cells in the control wells from the percentage of dead target cells in the CAR-T co-culture wells.
Cytokine Release Assay: ELISA
-
Co-culture: Set up a co-culture of GD2 CAR-T cells and target tumor cells as described for the cytotoxicity assay.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), centrifuge the plates and carefully collect the culture supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IFN-γ) on the collected supernatants according to the manufacturer's instructions.
-
Quantification: Use a standard curve to determine the concentration of the cytokine in each sample.
In Vivo Xenograft Model
-
Tumor Implantation: Inject a defined number of GD2-positive tumor cells (e.g., 1x106 SH-SY5Y cells) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Establishment: Allow the tumors to grow to a palpable size or a predetermined volume.
-
CAR-T Cell Infusion: Administer a defined dose of GD2 CAR-T cells (and control T cells) to the mice, typically via intravenous or intratumoral injection.
-
Monitoring: Monitor tumor growth by caliper measurements or bioluminescence imaging. Also, monitor the overall health and survival of the mice.
-
Endpoint Analysis: At the end of the study, tumors and other tissues can be harvested for histological analysis and to assess CAR-T cell infiltration.
dot digraph "In_Vivo_Xenograft_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize=10];
"Tumor_Implantation" [label="1. Tumor Cell Implantation\n(Subcutaneous or Orthotopic)\nin Immunodeficient Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; "Tumor_Growth" [label="2. Tumor Establishment\nand Baseline Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [label="3. Treatment Groups\n- GD2 CAR-T Cells\n- Control T-Cells\n- Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; "CAR_T_Infusion" [label="4. CAR-T Cell Infusion\n(e.g., Intravenous)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitoring" [label="5. Monitoring\n- Tumor Volume/Bioluminescence\n- Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Endpoint" [label="6. Endpoint Analysis\n- Histology\n- CAR-T Infiltration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Tumor_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Treatment"; "Treatment" -> "CAR_T_Infusion"; "CAR_T_Infusion" -> "Monitoring"; "Monitoring" -> "Endpoint"; } Caption: Experimental workflow for in vivo evaluation of GD2 CAR-T cells.
Conclusion
The development of GD2 CAR-T cell therapy has made significant strides, offering new hope for patients with hard-to-treat cancers. The choice of CAR construct, particularly the co-stimulatory domains, plays a pivotal role in determining the therapeutic outcome. While third-generation CARs incorporating both CD28 and 4-1BB signaling domains show promise for enhanced activity, the optimal design may be context-dependent, and further research is needed to tailor these powerful therapies for maximal efficacy and safety. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of novel GD2 CAR-T constructs, facilitating the advancement of this transformative cancer immunotherapy.
References
- 1. Anti-GD2 CAR-T Preclinical In Vivo Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. GD2-specific chimeric antigen receptor-modified T cells targeting retinoblastoma – assessing tumor and T cell interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAR-T design: Elements and their synergistic function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity GD2-Specific CAR T Cells Induce Fatal Encephalitis in a Preclinical Neuroblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel anti-GD2/4-1BB chimeric antigen receptor triggers neuroblastoma cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Computational Model of Cytokine Release Syndrome during CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neurotoxicity and Cytokine Release Syndrome After Chimeric Antigen Receptor T Cell Therapy: Insights Into Mechanisms and Novel Therapies [frontiersin.org]
- 9. Emerging approaches for preventing cytokine release syndrome in CAR-T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-GD2 related Products and Services - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. GD2-Targeting CAR T-cell Therapy for Patients with GD2+ Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Differences in control of local versus disseminated neuroblastoma by transiently-modified GD2 CAR T cells due to variability in tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GD2-CAR T Cells for Relapsed or Refractory High-Risk Neuroblastoma - The ASCO Post [ascopost.com]
- 16. oncnursingnews.com [oncnursingnews.com]
- 17. targetedonc.com [targetedonc.com]
Assessing the Immunogenicity of Anti-GD2 Therapeutic Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of monoclonal antibodies targeting the disialoganglioside GD2 has marked a significant advancement in the treatment of neuroblastoma and other GD2-expressing cancers. However, the immunogenicity of these therapeutic antibodies, leading to the formation of anti-drug antibodies (ADAs), can impact their efficacy and safety. This guide provides an objective comparison of the immunogenicity of key anti-GD2 therapeutic antibodies, supported by experimental data, detailed methodologies for immunogenicity assessment, and visualizations of relevant biological pathways and experimental workflows.
Comparative Immunogenicity of Anti-GD2 Antibodies
The immunogenicity of therapeutic antibodies is a critical factor that can influence their pharmacokinetic profile and clinical efficacy. The formation of ADAs can lead to neutralization of the antibody, altered clearance, and in some cases, adverse events. The table below summarizes the reported incidence of ADAs for three prominent anti-GD2 therapeutic antibodies: Dinutuximab, Naxitamab, and hu14.18K322A. It is important to note that direct head-to-head comparative studies are limited, and immunogenicity rates can be influenced by various factors including the patient population, disease state, and the specific assays used for detection.
| Therapeutic Antibody | Antibody Type | Reported Anti-Drug Antibody (ADA) Rate | Patient Population | Citation(s) |
| Dinutuximab | Chimeric (mouse-human) | ~10.7% (HACA) | High-risk Neuroblastoma | [1] |
| 57% (HACA) | Recurrent Osteosarcoma | [2] | ||
| Naxitamab | Humanized | 0% (HAHA) | High-risk Neuroblastoma (HITS trial) | [3] |
| hu14.18K322A | Humanized | 7.8% (HAHA) with chemotherapy | Newly Diagnosed High-risk Neuroblastoma | [4] |
| ~40% (HAHA) as a single agent | Relapsed/Refractory Neuroblastoma | [5] |
HACA: Human Anti-Chimeric Antibody; HAHA: Human Anti-Humanized Antibody
Experimental Protocols for Immunogenicity Assessment
Accurate assessment of immunogenicity is crucial for the clinical development of therapeutic antibodies. The following sections detail the methodologies for two key experiments: the enzyme-linked immunosorbent assay (ELISA) for detecting ADAs and a cell-based assay for determining the presence of neutralizing antibodies (NAbs).
Bridging ELISA for Anti-Drug Antibody (ADA) Detection
The bridging ELISA is a common method for detecting ADAs in patient serum. This assay format is highly specific as it requires the ADA to be bivalent and bind to two molecules of the therapeutic antibody.
Principle: The therapeutic antibody is coated on a microplate and also conjugated to a detection molecule (e.g., biotin). Patient serum is added, and if ADAs are present, they will "bridge" the coated antibody and the biotinylated antibody. The complex is then detected using a labeled streptavidin conjugate.
Detailed Protocol:
-
Coating: Coat a 96-well microplate with the anti-GD2 therapeutic antibody (e.g., Dinutuximab) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted patient serum samples and controls (positive and negative) to the wells. Incubate for 1-2 hours at room temperature to allow ADAs to bind to the coated antibody.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated anti-GD2 therapeutic antibody at an optimized concentration. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Cell-Based Neutralizing Antibody (NAb) Assay: Complement-Dependent Cytotoxicity (CDC)
A neutralizing antibody is a type of ADA that directly inhibits the biological activity of the therapeutic antibody. For anti-GD2 antibodies, one of the mechanisms of action is CDC. A CDC-based NAb assay measures the ability of ADAs in a patient's serum to inhibit the therapeutic antibody-mediated killing of GD2-expressing tumor cells.
Principle: GD2-expressing tumor cells are incubated with the anti-GD2 therapeutic antibody in the presence of a complement source (e.g., human serum). The antibody binding to GD2 on the cell surface activates the complement cascade, leading to cell lysis. If neutralizing antibodies are present in the patient's serum, they will bind to the therapeutic antibody and prevent it from activating complement, thus inhibiting cell death.
Detailed Protocol:
-
Cell Preparation: Culture a GD2-expressing cell line (e.g., neuroblastoma cell line LAN-1) to the appropriate density.
-
Assay Setup: In a 96-well plate, add the target cells.
-
Sample Pre-incubation: In a separate plate, pre-incubate the anti-GD2 therapeutic antibody at a fixed concentration with serially diluted patient serum samples and controls for 30-60 minutes at 37°C to allow for the formation of antibody-NAb complexes.
-
Addition to Target Cells: Transfer the pre-incubated mixtures to the plate containing the target cells.
-
Complement Addition: Add a source of complement (e.g., baby rabbit complement or normal human serum) to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
Cell Viability Assessment: Determine the percentage of cell lysis using a suitable method:
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from lysed cells into the supernatant.
-
Fluorescent Dye-based Assay: Use a viability dye (e.g., Calcein-AM for live cells or propidium iodide for dead cells) and quantify using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis: Calculate the percentage of CDC inhibition by comparing the cell lysis in the presence of patient serum to the lysis in the absence of serum.
Visualizing Key Pathways and Workflows
GD2 Signaling in Cancer Stem Cells
The ganglioside GD2 is not only a surface antigen but is also implicated in tumor cell signaling, particularly in cancer stem cells. It has been shown to activate signaling pathways that promote tumor growth, migration, and resistance to therapy.[1][6] The diagram below illustrates the involvement of GD2 in the FAK-Akt-mTOR and NF-κB signaling pathways.
Experimental Workflow: Bridging ELISA for ADA Detection
The following diagram outlines the key steps in a bridging ELISA for the detection of anti-drug antibodies against an anti-GD2 therapeutic.
References
- 1. GD2+ cancer stem cells in triple-negative breast cancer: mechanisms of resistance to breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 3. sartorius.com [sartorius.com]
- 4. Complement-Dependent Cytotoxicity (CDC) Assay | iQ Biosciences [iqbiosciences.com]
- 5. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Correlation of GD2 Biosynthesis Enzymes With Cancer Stem Cell Markers in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GD2: A Promising Diagnostic Marker for Epithelial Ovarian Cancer Explored
For Immediate Release
A comprehensive analysis of recent studies suggests that the ganglioside GD2, particularly when combined with its counterpart GD3 and patient age, shows significant promise as a diagnostic marker for epithelial ovarian cancer (EOC). Emerging evidence indicates that this novel biomarker panel may outperform the current standard of care, CA-125, in both overall and early-stage detection of this deadly gynecological malignancy. This guide provides a detailed comparison of GD2 with established and alternative EOC diagnostic markers, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Diagnostic Performance
The diagnostic landscape for epithelial ovarian cancer has long been dominated by the CA-125 blood test. However, its utility is limited by low sensitivity in early-stage disease and a high rate of false positives in benign gynecological conditions.[1] Human Epididymis Protein 4 (HE4) and the Risk of Ovarian Malignancy Algorithm (ROMA), which combines CA-125 and HE4, have been introduced to improve diagnostic accuracy. Recent research has now brought the ganglioside GD2 into focus as a potentially superior biomarker.
A novel diagnostic model incorporating serum levels of GD2, GD3, and patient age has demonstrated superior sensitivity compared to CA-125 for the detection of EOC.[2][3] In a study evaluating this model, the "AKRIVIS GD" panel showed a sensitivity of 97.6% for all stages of EOC, significantly higher than the 63.4% sensitivity of CA-125.[2] Impressively, for early-stage (I/II) EOC, this panel achieved 100% sensitivity, a substantial improvement over CA-125's 53.8%.[2] The specificity of the GD2/GD3/age model was comparable to that of CA-125.[2]
The following table summarizes the diagnostic performance of GD2 in comparison to other key markers for epithelial ovarian cancer.
| Marker/Model | Population/Stage | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Reference(s) |
| GD2 + GD3 + Age | All Stages | 97.6 | 91.2 | - | - | [2] |
| Early Stage (I/II) | 100 | 91.2 | - | - | [2] | |
| CA-125 | All Stages | 63.4 | 91.8 | - | - | [2] |
| Early Stage (I/II) | 53.8 | 91.8 | - | - | [2] | |
| Premenopausal (Benign vs. Malignant) | 69.4 | 82.5 | 75.6 | 77.6 | [4] | |
| HE4 | Premenopausal (Benign vs. Malignant) | 77.5 | 96.8 | 95.0 | 84.7 | [4] |
| ROMA | Premenopausal (Benign vs. Malignant) | - | 100 | 100 | - | [4] |
| Postmenopausal (Benign vs. Malignant) | 91.89 | 96.97 | 97.14 | 91.45 | [5] |
Note: PPV and NPV values are often study-specific and depend on the prevalence of the disease in the studied population. Dashes indicate data not provided in the cited sources.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their clinical application. Below are detailed methodologies for the key experiments cited.
Quantitative Sandwich ELISA for Serum GD2
This protocol outlines the general steps for a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) to measure GD2 concentrations in serum samples.
-
Plate Coating:
-
Dilute a capture antibody specific for GD2 in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 50-100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of a known concentration of GD2 standard in a diluent buffer (e.g., 1% BSA in PBS).
-
Add 100 µL of the prepared standards and serum samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a diluted, enzyme-conjugated detection antibody (e.g., HRP-conjugated anti-GD2) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five to seven times with wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50-100 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of GD2 in the serum samples by interpolating their absorbance values on the standard curve.
-
Immunohistochemistry (IHC) for GD2 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol details the steps for detecting GD2 expression in ovarian cancer tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2 changes, 3-5 minutes each), 95% (2 minutes), 70% (2 minutes), and 50% (2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a target retrieval solution (e.g., Tris-EDTA buffer, pH 9.0).
-
Heat the solution to 95-100°C for 20-30 minutes using a steamer, water bath, or pressure cooker.
-
Allow slides to cool to room temperature in the retrieval buffer.
-
-
Peroxidase Blocking and Blocking:
-
Rinse slides in wash buffer (e.g., PBS or TBS).
-
Incubate slides in a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Incubate slides in a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody specific for GD2, diluted in an antibody diluent, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen and Counterstaining:
-
Apply a chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with deionized water.
-
Counterstain with hematoxylin.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.
-
Electrochemiluminescence Immunoassay (ECLIA) for CA-125 and HE4
CA-125 and HE4 levels in serum are typically measured using automated electrochemiluminescence immunoassay (ECLIA) platforms.[6][7] These assays are generally performed according to the manufacturer's instructions for the specific analyzer and reagent kits used. The principle involves a sandwich immunoassay where capture antibodies are bound to magnetic microparticles. The patient's serum, a biotinylated detection antibody, and a streptavidin-labeled ruthenium complex are incubated, forming a sandwich complex. The microparticles are magnetically captured on an electrode, and an applied voltage triggers a chemiluminescent reaction, with the light emission being proportional to the analyte concentration.[7]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams have been generated.
Caption: GD2 Signaling Pathway in Epithelial Ovarian Cancer.
References
- 1. tulipgroup.com [tulipgroup.com]
- 2. GD2 and GD3 synthase: novel drug targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GD2 and GD3 gangliosides as diagnostic biomarkers for all stages and subtypes of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the diagnostic accuracy of HE4 with CA125 and validation of the ROMA index in differentiating malignant and benign epithelial ovarian tumours among patients in Lagos, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diagnostic value of serum HE4 and CA-125 and ROMA index in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Establishment of an HE4‐CLIA Method and the Combined Analysis of HE4 and CA125 in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GD2-Ganglioside: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals working with GD2-ganglioside, understanding the proper disposal procedures is paramount to ensuring laboratory safety and regulatory compliance. While this compound itself may not be classified as a hazardous substance in all forms, its frequent application in cancer research and immunotherapy necessitates a cautious approach to waste management, aligning with protocols for cytotoxic and cytostatic agents. This guide provides essential, step-by-step information for the safe handling and disposal of this compound and associated materials.
Understanding the Waste Classification
This compound is a glycosphingolipid found on the surface of many tumor cells of neuroectodermal origin, making it a key target in cancer therapy.[1] Due to this association, materials contaminated with this compound, especially in a clinical or research context involving cytotoxic drugs, should be managed as hazardous waste. Cytotoxic and cytostatic wastes are defined as substances that are toxic to cells, often by inhibiting cell growth and division.[2] In many regions, these are classified as hazardous or special waste, requiring specific handling and disposal procedures to prevent harm to human health and the environment.[3][4]
Core Principles of this compound Waste Management
The fundamental principle for managing this compound waste is segregation at the point of use.[5] Never mix hazardous waste with general laboratory trash.[3] Adherence to this principle minimizes the volume of hazardous waste and prevents accidental exposure.
Key steps for proper disposal include:
-
Segregation: Immediately after use, all materials that have come into contact with this compound should be separated from other waste streams.[5]
-
Correct Containerization: Utilize designated, properly labeled, leak-proof, and puncture-resistant containers.[5]
-
Secure Storage: Store waste in a secure, designated area with restricted access.[5]
-
Specialist Collection and Treatment: Arrange for collection by a licensed clinical waste provider for final disposal via high-temperature incineration.[5][6]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not prevalent, the following table summarizes key parameters for handling related cytotoxic waste.
| Parameter | Specification | Citation |
| Waste Classification | Hazardous/Special Waste | [3][4] |
| Primary Disposal Method | High-Temperature Incineration | [4][6] |
| European Waste Catalogue (EWC) Codes (for cytotoxic/cytostatic waste) | 18 01 03, 18 01 08 (human healthcare); 18 02 07* (veterinary) | [2][3] |
| Container Bag Thickness | Minimum 4-mil polyethylene or 2-mil polypropylene | [7] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of various types of waste potentially contaminated with this compound.
Protocol 1: Disposal of Solid Waste
This protocol applies to items such as gloves, gowns, bench paper, plasticware, and other disposable materials contaminated with this compound.
-
Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.[8]
-
Segregation: At the point of generation, place all contaminated solid waste into a designated, leak-proof waste bag or container. These containers should be clearly marked for cytotoxic/cytostatic waste, often with a purple lid or bag.[3][5]
-
Container Sealing: Once the container is three-quarters full, securely seal it to prevent any leakage.
-
Storage: Transfer the sealed container to a designated, secure storage area for hazardous waste. This area should be clearly marked and accessible only to authorized personnel.[5]
-
Collection: Arrange for a certified hazardous waste contractor to collect the waste for incineration. Ensure all required waste transfer documentation is completed.[3]
Protocol 2: Disposal of Liquid Waste
This protocol is for aqueous solutions containing this compound, such as media from cell culture experiments.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. Do not discharge this waste down the drain.
-
Treatment (Optional, if required and feasible): Depending on institutional policies, chemical inactivation may be an option. However, the most common and recommended method is collection for incineration.
-
Storage: Store the sealed liquid waste container in a secondary containment tray within the designated hazardous waste storage area.
-
Disposal: The liquid waste must be collected by a licensed hazardous waste disposal company for high-temperature incineration.[4]
Protocol 3: Disposal of Sharps Waste
This protocol covers needles, syringes, glass slides, and any other sharp objects contaminated with this compound.
-
Immediate Disposal: Immediately after use, place all contaminated sharps into a designated, puncture-resistant sharps container with a purple lid.[2][5]
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, securely lock the lid.
-
Storage and Disposal: Store the sealed sharps container in the designated hazardous waste area until it is collected by a licensed clinical waste provider for incineration.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound contaminated waste, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound contaminated materials.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and local regulations.
References
- 1. GD2 - Wikipedia [en.wikipedia.org]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. mybiosource.com [mybiosource.com]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. proteogenix.science [proteogenix.science]
Essential Safety and Logistical Information for Handling GD2-Ganglioside
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling GD2-Ganglioside, including operational and disposal plans, to foster a secure research environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general best practices for handling non-hazardous chemicals and biological materials in a laboratory setting.[1][2][3][4][5]
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex gloves. | To prevent direct skin contact with the substance. Although not classified as hazardous, this minimizes potential contamination of the sample and the researcher. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect the eyes from potential splashes or aerosols that may be generated during handling, reconstitution, or other experimental procedures. |
| Lab Coat | A standard, clean lab coat. | To protect personal clothing from contamination and to provide an additional layer of protection. |
| Respiratory Protection | Generally not required for handling this compound in its supplied form under normal laboratory conditions. | If there is a potential for aerosolization of a powdered form of the substance, or if working with solutions in a manner that generates significant aerosols, a risk assessment should be conducted to determine if a respirator (e.g., N95) is necessary. This should be performed in a certified chemical fume hood or biological safety cabinet. |
Operational Plans: Handling Procedures
A systematic workflow is essential to ensure the safe and effective handling of this compound in the laboratory. The following diagram and procedural steps outline a standard operational workflow.
Step-by-Step Guidance:
-
Preparation :
-
Don Personal Protective Equipment (PPE) : Before handling this compound, put on a lab coat, safety glasses, and gloves.[1][2][3]
-
Prepare Work Area : Ensure the designated workspace, such as a laboratory bench or a biological safety cabinet, is clean and uncluttered.[6]
-
Gather Materials : Assemble all necessary equipment and reagents, including pipettes, tubes, and solutions.
-
-
Handling :
-
Reconstitution : If the this compound is in a lyophilized or powdered form, carefully reconstitute it according to the manufacturer's instructions. This should be done in a manner that minimizes the creation of aerosols.[2]
-
Experimental Procedures : Carry out the planned experiment, adhering to good laboratory practices. Avoid mouth pipetting and minimize the generation of splashes and aerosols.[2][7]
-
-
Post-Procedure :
-
Decontamination : After completing the experiment, decontaminate the work surface with an appropriate disinfectant, such as 70% ethanol.[3]
-
Waste Disposal : Dispose of all contaminated materials, including pipette tips, tubes, and unused reagents, in the appropriate laboratory waste containers.
-
Doff PPE : Remove PPE in the correct order to prevent self-contamination (e.g., gloves first, then lab coat).
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
-
Disposal Plan
As this compound is not classified as a hazardous chemical, its disposal should follow standard laboratory procedures for non-hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., pipette tips, tubes) | Dispose of in the regular laboratory solid waste stream, unless it has been in contact with other hazardous materials. In such cases, it should be disposed of according to the guidelines for that hazardous material. |
| Liquid Waste (e.g., unused solutions) | Dispose of down the drain with copious amounts of water, in accordance with institutional guidelines for non-hazardous liquid waste. Check local regulations as they may vary. |
| Sharps (if any) | Any sharps used in the procedure should be disposed of in a designated sharps container. |
Experimental Protocol Example: Immunofluorescence Staining for GD2
The following is a summarized protocol for the immunofluorescence staining of GD2 on formalin-fixed paraffin-embedded (FFPE) tissue sections, a common procedure involving the handling of GD2.
-
Tissue Preparation : Deparaffinize and rehydrate FFPE tissue sections.
-
Antigen Retrieval : Perform heat-induced antigen retrieval using a Tris-EDTA buffer.
-
Blocking : Block endogenous peroxidase and non-specific protein binding.
-
Primary Antibody Incubation : Incubate the sections with an anti-GD2 antibody (e.g., clone 14.G2a).
-
Secondary Antibody Incubation : Apply an HRP-conjugated secondary antibody.
-
Signal Amplification : Use a tyramide signal amplification technique to enhance the signal.
-
Visualization : Mount the sections with a suitable mounting medium containing a nuclear counterstain and visualize using a fluorescence microscope.
This compound Signaling Pathway
This compound is a glycosphingolipid that plays a role in various cellular processes, particularly in cancer cells where it is often overexpressed.[8][9][10] It is known to modulate signaling pathways that influence cell adhesion, migration, and proliferation.[8][10][11] The diagram below illustrates a simplified representation of the GD2 signaling pathway.
In this pathway, GD2 can associate with integrins in the cell membrane, leading to the activation of Focal Adhesion Kinase (FAK) and Src family kinases.[8][11] This can subsequently activate downstream pathways such as the PI3K/AKT pathway, promoting cell survival and proliferation.[9][12][13] Additionally, GD2 has been shown to induce the constitutive activation of the receptor tyrosine kinase c-Met, which can lead to increased proliferation through the MAPK signaling pathway.[9][14] These signaling events contribute to the enhanced adhesion, migration, and proliferation observed in GD2-expressing cancer cells.[8][10]
References
- 1. Handling Biological Specimens Safely in the Lab: Best Practices for Clinical Diagnostic Labs [needle.tube]
- 2. Procedures for Using Biological Materials – Laboratory Safety Manual [lsm.alfaisal.edu]
- 3. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
- 4. biosafety.utk.edu [biosafety.utk.edu]
- 5. lsu.edu [lsu.edu]
- 6. afd.calpoly.edu [afd.calpoly.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. GD2 is a Crucial Ganglioside in the Signal Modulation and Application as a Target of Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Biology of GD2 ganglioside: implications for cancer immunotherapy [frontiersin.org]
- 10. Disialoganglioside GD2 Expression in Solid Tumors and Role as a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biology of GD2 ganglioside: implications for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
